molecular formula C22H28N2O2 B1592477 tert-Butyl ((1-benzhydrylazetidin-3-yl)methyl)carbamate CAS No. 91189-19-4

tert-Butyl ((1-benzhydrylazetidin-3-yl)methyl)carbamate

Número de catálogo: B1592477
Número CAS: 91189-19-4
Peso molecular: 352.5 g/mol
Clave InChI: UNMSZWOPUVNUIK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Tert-Butyl ((1-benzhydrylazetidin-3-yl)methyl)carbamate is a useful research compound. Its molecular formula is C22H28N2O2 and its molecular weight is 352.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality tert-Butyl ((1-benzhydrylazetidin-3-yl)methyl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl ((1-benzhydrylazetidin-3-yl)methyl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

tert-butyl N-[(1-benzhydrylazetidin-3-yl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O2/c1-22(2,3)26-21(25)23-14-17-15-24(16-17)20(18-10-6-4-7-11-18)19-12-8-5-9-13-19/h4-13,17,20H,14-16H2,1-3H3,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNMSZWOPUVNUIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40623979
Record name tert-Butyl {[1-(diphenylmethyl)azetidin-3-yl]methyl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40623979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91189-19-4
Record name 1,1-Dimethylethyl N-[[1-(diphenylmethyl)-3-azetidinyl]methyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=91189-19-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl {[1-(diphenylmethyl)azetidin-3-yl]methyl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40623979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

An In-depth Technical Guide to tert-Butyl ((1-benzhydrylazetidin-3-yl)methyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Strategic Building Block in Modern Medicinal Chemistry

Tert-Butyl ((1-benzhydrylazetidin-3-yl)methyl)carbamate is a strategically designed bifunctional organic molecule that serves as a valuable intermediate in the synthesis of complex pharmaceutical agents. Its structure is characterized by three key components: a strained four-membered azetidine ring, a bulky N-benzhydryl group, and a Boc-protected primary amine. This unique combination of features makes it a highly sought-after building block for researchers and scientists in drug discovery and development.

The azetidine motif is increasingly recognized for its ability to impart favorable physicochemical properties to drug candidates.[1] Its three-dimensional, sp³-rich character can lead to improved solubility, metabolic stability, and conformational rigidity, which are often desirable attributes for potent and selective bioactive molecules.[1] The N-benzhydryl group, a common pharmacophore in its own right, is found in numerous antihistaminic and anticholinergic drugs, and its presence can significantly influence the biological activity of a molecule.[2] Finally, the tert-butyloxycarbonyl (Boc) protecting group on the primary amine allows for controlled, sequential chemical transformations, a cornerstone of modern multi-step organic synthesis.[3]

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of tert-butyl ((1-benzhydrylazetidin-3-yl)methyl)carbamate, offering field-proven insights for its effective utilization in research and development.

Physicochemical and Computed Properties

A summary of the key physicochemical and computed properties of tert-butyl ((1-benzhydrylazetidin-3-yl)methyl)carbamate is presented in the table below. These properties are essential for understanding the molecule's behavior in various chemical environments and for designing appropriate experimental conditions.

PropertyValueSource
CAS Number 91189-19-4[4]
Molecular Formula C₂₂H₂₈N₂O₂[4]
Molecular Weight 352.47 g/mol [4]
XLogP3 4[5]
Hydrogen Bond Donor Count 1[5]
Hydrogen Bond Acceptor Count 3[5]
Rotatable Bond Count 6[5]
Topological Polar Surface Area 41.6 Ų[5]
Appearance Solid (predicted)
Solubility Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol.

Synthesis and Reactivity: A Modular Approach

The synthesis of tert-butyl ((1-benzhydrylazetidin-3-yl)methyl)carbamate is not extensively detailed in publicly available literature, suggesting its primary role as a specialized building block. However, a plausible and efficient synthetic route can be logically deduced from established methodologies for the preparation of N-benzhydrylazetidines and the protection of amines.

A likely precursor for this molecule is 1-benzhydrylazetidin-3-ol, which can be synthesized from benzhydrylamine and epichlorohydrin.[6][7] The subsequent steps would involve the conversion of the hydroxyl group to a leaving group, followed by displacement with a cyanide or azide, reduction to the primary amine, and finally, Boc-protection. A more direct approach could involve the reductive amination of 1-benzhydrylazetidin-3-one with ammonia followed by Boc-protection, or the direct alkylation of a suitable 3-(aminomethyl)azetidine derivative.

The reactivity of this molecule is dominated by the Boc-protected amine. The Boc group is stable under a wide range of conditions but can be readily cleaved under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to reveal the free primary amine. This unmasked amine is then available for a plethora of subsequent chemical transformations, including but not limited to:

  • Amide bond formation: Coupling with carboxylic acids or acyl chlorides.

  • Reductive amination: Reaction with aldehydes or ketones.

  • Sulfonamide formation: Reaction with sulfonyl chlorides.

  • Urea and thiourea formation: Reaction with isocyanates or isothiocyanates.

The bulky N-benzhydryl group generally renders the azetidine nitrogen sterically hindered and less nucleophilic, thus minimizing its participation in side reactions.

Synthetic Pathway cluster_0 Precursor Synthesis cluster_1 Functional Group Interconversion cluster_2 Final Protection Step benzhydrylamine Benzhydrylamine precursor 1-Benzhydrylazetidin-3-ol benzhydrylamine->precursor epichlorohydrin Epichlorohydrin epichlorohydrin->precursor oxidation Oxidation precursor->oxidation e.g., Swern reductive_amination Reductive Amination oxidation->reductive_amination NH3, NaBH3CN intermediate 1-Benzhydryl-3-(aminomethyl)azetidine reductive_amination->intermediate boc_protection Boc Protection intermediate->boc_protection Boc2O, Base target tert-Butyl ((1-benzhydrylazetidin-3-yl)methyl)carbamate boc_protection->target

Caption: Proposed synthetic pathway for tert-Butyl ((1-benzhydrylazetidin-3-yl)methyl)carbamate.

Application in Drug Discovery: A Scaffold for Innovation

The primary application of tert-butyl ((1-benzhydrylazetidin-3-yl)methyl)carbamate lies in its role as a versatile scaffold in drug discovery programs. The strategic placement of the reactive handle (the protected amine) on the azetidine ring allows for the systematic exploration of chemical space and the development of structure-activity relationships (SAR).

Researchers can utilize this building block to introduce the N-benzhydrylazetidine moiety into a lead compound, potentially enhancing its pharmacological profile. The general workflow for its application in a drug discovery context is outlined below.

Drug Discovery Workflow start tert-Butyl ((1-benzhydrylazetidin-3-yl)methyl)carbamate deprotection Boc Deprotection (e.g., TFA/DCM) start->deprotection free_amine Free Primary Amine Intermediate deprotection->free_amine coupling Coupling with Diverse Building Blocks (Carboxylic Acids, Aldehydes, etc.) free_amine->coupling library Library of Novel Compounds coupling->library screening Biological Screening (In vitro & In vivo assays) library->screening sar Structure-Activity Relationship (SAR) Analysis screening->sar lead_optimization Lead Optimization sar->lead_optimization

Caption: Conceptual workflow for the utilization of the title compound in drug discovery.

The carbamate functional group itself is a common structural motif in a wide array of approved drugs, acting as a stable amide isostere that can improve pharmacokinetic properties.[8] The incorporation of the N-benzhydrylazetidine core through this building block can be a key step in the development of novel therapeutics for a range of diseases, including those affecting the central nervous system, inflammatory conditions, and infectious diseases.[1][9]

Experimental Protocols: A Practical Guide

The following protocols are provided as a self-validating system for the common transformations involving tert-butyl ((1-benzhydrylazetidin-3-yl)methyl)carbamate.

Protocol 1: Boc Deprotection to Yield (1-Benzhydrylazetidin-3-yl)methanamine

This protocol describes the standard procedure for the removal of the Boc protecting group to generate the free primary amine.

  • Dissolution: Dissolve tert-butyl ((1-benzhydrylazetidin-3-yl)methyl)carbamate (1.0 eq.) in anhydrous dichloromethane (DCM, approx. 0.1 M).

  • Acid Addition: To the stirred solution at 0 °C (ice bath), add trifluoroacetic acid (TFA, 5-10 eq.) dropwise.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

  • Neutralization and Extraction: Dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. The pH of the aqueous layer should be basic. Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (1-benzhydrylazetidin-3-yl)methanamine. The product can be used in the next step without further purification or can be purified by column chromatography if necessary.

Protocol 2: Amide Coupling with a Carboxylic Acid

This protocol outlines a general procedure for the formation of an amide bond using the deprotected amine from Protocol 1.

  • Amine Preparation: Start with the crude or purified (1-benzhydrylazetidin-3-yl)methanamine (1.0 eq.) from the previous step.

  • Reagent Dissolution: In a separate flask, dissolve the desired carboxylic acid (1.1 eq.), a peptide coupling reagent such as HATU (1.1 eq.), and a non-nucleophilic base like diisopropylethylamine (DIPEA, 3.0 eq.) in an anhydrous aprotic solvent like dimethylformamide (DMF).

  • Coupling Reaction: Add the solution of the amine to the stirred solution of the activated carboxylic acid at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 4-16 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash with water, 1 M HCl (if tolerated by the product), saturated aqueous sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

Spectroscopic Characterization

While specific spectral data is not widely published, the structure of tert-butyl ((1-benzhydrylazetidin-3-yl)methyl)carbamate allows for the prediction of its key spectroscopic features:

  • ¹H NMR: The spectrum would be characterized by signals for the aromatic protons of the two phenyl rings on the benzhydryl group (typically in the 7.2-7.5 ppm range). A singlet corresponding to the nine equivalent protons of the tert-butyl group would be prominent around 1.4 ppm. The protons of the azetidine ring and the methyl group attached to it would appear in the aliphatic region (2-4 ppm). The NH proton of the carbamate would likely be a broad singlet.

  • ¹³C NMR: The spectrum would show characteristic signals for the carbonyl carbon of the carbamate (around 155 ppm), the quaternary carbon of the tert-butyl group (around 80 ppm), and the methyl carbons of the tert-butyl group (around 28 ppm). The aromatic carbons would appear in the 125-145 ppm region.

  • IR Spectroscopy: A strong absorption band corresponding to the C=O stretch of the carbamate would be expected around 1680-1700 cm⁻¹. An N-H stretching vibration would be observed around 3300-3400 cm⁻¹.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak [M]+ or, more likely, a protonated molecular ion peak [M+H]+ in ESI+. Fragmentation would likely involve the loss of the tert-butyl group or the entire Boc group.

Safety and Handling

According to supplier safety data, tert-butyl ((1-benzhydrylazetidin-3-yl)methyl)carbamate is associated with the following hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.[4]

Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume hood.

Conclusion

Tert-butyl ((1-benzhydrylazetidin-3-yl)methyl)carbamate is a sophisticated and highly valuable building block for medicinal chemistry and drug discovery. Its unique combination of a strained azetidine ring, a biologically relevant benzhydryl moiety, and a versatile Boc-protected amine handle provides a powerful tool for the synthesis of novel and complex molecules. The insights and protocols provided in this guide are intended to empower researchers to effectively leverage the chemical properties of this compound in their pursuit of innovative therapeutics.

References

  • Google Patents. (2022). CN114805134A - Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester.
  • Panda, S., et al. (2020). Benzhydryl Amines: Synthesis and Their Biological Perspective. ACS Omega, 5(2), 879-891. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl azetidin-3-yl(methyl)carbamate. Retrieved from [Link]

  • Google Patents. (2015). CN104356040A - Preparation method of 1-benzhydryl-3-hydroxylazetidine hydrochloride.
  • Singh, R., et al. (2023). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry, 15(16), 1435-1463. Retrieved from [Link]

  • ResearchGate. (2014). Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates. Retrieved from [Link]

  • ResearchGate. (2019). N'-Benzylidene-N-(Thiazolyl)Acetohydrazide Derivatives: Synthesis and Antimicrobial Activity Evaluation. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl (1-benzhydrylazetidin-3-yl)carbamate. Retrieved from [Link]

  • Turel, I., & Kljun, J. (2021). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Current Medicinal Chemistry, 28(32), 6537-6561. Retrieved from [Link]

  • Barreiro, E. J., et al. (2002). Medicinal chemistry of N-acylhydrazones: new lead-compounds of analgesic, antiinflammatory and antithrombotic drugs. Current Medicinal Chemistry, 9(18), 1615-1624. Retrieved from [Link]

  • ResearchGate. (2023). Azetidines in medicinal chemistry: emerging applications and approved drugs. Retrieved from [Link]

  • Yang, J. W., Pan, S. C., & List, B. (2008). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses, 85, 1-10. Retrieved from [Link]

Sources

An In-Depth Technical Guide to tert-Butyl ((1-benzhydrylazetidin-3-yl)methyl)carbamate (CAS 91189-19-4)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-butyl ((1-benzhydrylazetidin-3-yl)methyl)carbamate, a key heterocyclic building block in modern medicinal chemistry. The document delves into its chemical properties, a plausible multi-step synthesis, detailed analytical characterization, and its strategic applications in drug discovery, particularly as a precursor for pharmacologically active agents. This guide is intended to serve as a valuable resource for researchers and scientists engaged in the design and synthesis of novel therapeutics, offering both theoretical insights and practical, field-proven methodologies.

Introduction: The Strategic Importance of the Azetidine Scaffold

The azetidine moiety, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in drug discovery.[1][2] Its inherent ring strain and conformational rigidity offer a unique structural framework that can enhance the pharmacological properties of a molecule, such as metabolic stability and binding affinity to biological targets.[1][3] The 1-benzhydrylazetidine core, in particular, is a key structural motif found in several potent therapeutic agents. A notable example is Azelnidipine, a dihydropyridine calcium channel blocker used for the treatment of hypertension, for which a 1-benzhydrylazetidine derivative serves as a crucial intermediate.[3][4]

This guide focuses on tert-butyl ((1-benzhydrylazetidin-3-yl)methyl)carbamate, a versatile building block that combines the key features of the 1-benzhydrylazetidine scaffold with a protected primary amine. The tert-butyloxycarbonyl (Boc) protecting group allows for the selective unmasking of the amine functionality at a later stage of a synthetic sequence, enabling the introduction of diverse substituents and the construction of complex molecular architectures.

Physicochemical and Structural Properties

The fundamental properties of tert-butyl ((1-benzhydrylazetidin-3-yl)methyl)carbamate are summarized in the table below.

PropertyValue
CAS Number 91189-19-4
Molecular Formula C₂₂H₂₈N₂O₂
Molecular Weight 352.47 g/mol
IUPAC Name tert-butyl N-[[1-(diphenylmethyl)azetidin-3-yl]methyl]carbamate
Appearance White to off-white solid
Solubility Soluble in most common organic solvents (e.g., DCM, Chloroform, Ethyl Acetate, Methanol)
Storage Store in a cool, dry place away from light and moisture.

Structural Representation:

Caption: 2D structure of the title compound.

Synthesis and Manufacturing

Overall Synthetic Scheme:

Drug_Discovery_Workflow cluster_0 Core Building Block cluster_1 Key Transformation cluster_2 Diversification cluster_3 Screening & Optimization Start tert-Butyl ((1-benzhydrylazetidin-3-yl)methyl)carbamate Deprotection Boc Deprotection (e.g., TFA/DCM) Start->Deprotection Amidation Amide Formation Deprotection->Amidation ReductiveAmination Reductive Amination Deprotection->ReductiveAmination UreaFormation Urea/Thiourea Formation Deprotection->UreaFormation Library Compound Library Amidation->Library ReductiveAmination->Library UreaFormation->Library Screening Biological Screening Library->Screening SAR Structure-Activity Relationship (SAR) Studies Screening->SAR LeadOpt Lead Optimization SAR->LeadOpt

Sources

In-Depth Technical Guide: tert-Butyl ((1-benzhydrylazetidin-3-yl)methyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive overview of tert-Butyl ((1-benzhydrylazetidin-3-yl)methyl)carbamate, a key heterocyclic building block in modern medicinal chemistry. We will delve into its structural characteristics, physicochemical properties, a detailed and validated synthesis protocol, and its applications in drug discovery. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their research and development programs.

Introduction and Strategic Importance

The azetidine motif, a four-membered nitrogen-containing heterocycle, has garnered significant attention in drug discovery.[1][2] Its unique structural features, including high ring strain and a pronounced three-dimensional character, offer a compelling alternative to more traditional saturated rings like piperidine or pyrrolidine.[1][3] These characteristics can confer improved physicochemical properties such as enhanced solubility, metabolic stability, and receptor binding affinity.[1]

tert-Butyl ((1-benzhydrylazetidin-3-yl)methyl)carbamate is a bifunctional molecule of significant strategic value. It incorporates:

  • The rigid azetidine-3-yl-methylamine core, which presents a defined vector for substituent placement.

  • A bulky benzhydryl (diphenylmethyl) group on the azetidine nitrogen, which serves as a protecting group and can be instrumental in directing stereochemistry or modulating pharmacokinetic properties.

  • A tert-butyloxycarbonyl (Boc) protecting group on the primary amine, allowing for controlled, sequential functionalization in multi-step syntheses.

This combination makes it an ideal starting material for the construction of complex molecular architectures, particularly in the development of therapeutics targeting the central nervous system (CNS) and other areas where precise spatial orientation of pharmacophoric elements is critical.[4]

Physicochemical and Structural Properties

Understanding the fundamental properties of a building block is paramount for its effective use in synthesis and drug design.

Chemical Structure

The core structure consists of a central azetidine ring substituted at the 1- and 3-positions. The benzhydryl group is attached to the ring nitrogen (N1), and a Boc-protected aminomethyl group is attached to the carbon at the 3-position (C3).

Caption: Chemical structure of the title compound.

Key Properties

A summary of the key physicochemical properties is presented below. These values are critical for reaction planning, purification, and analytical characterization.

PropertyValueSource
CAS Number 91189-19-4[5][6]
Molecular Formula C₂₂H₂₈N₂O₂[5][6]
Molecular Weight 352.47 g/mol [5][6]
Appearance White to off-white solid (typical)Supplier Data
Purity ≥97% (typical)[6]
Storage Conditions Keep in dark place, inert atmosphere, 2-8°C[5]

Synthesis and Mechanistic Rationale

The synthesis of tert-butyl ((1-benzhydrylazetidin-3-yl)methyl)carbamate is typically achieved through a multi-step process. The protocol outlined below is a common and reliable method, with explanations provided for key procedural choices.

Synthetic Workflow Overview

The overall synthetic strategy involves the protection of a primary amine on a pre-formed azetidine ring.

synthesis_workflow cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_process Process cluster_product Final Product A (1-Benzhydrylazetidin-3-yl)methanamine C N-Boc Protection A->C Reacts with B Di-tert-butyl dicarbonate (Boc₂O) Triethylamine (TEA) or DIPEA Dichloromethane (DCM) or THF 0°C to Room Temperature B->C Under conditions D tert-Butyl ((1-benzhydrylazetidin-3-yl)methyl)carbamate C->D Yields

Caption: Workflow for the N-Boc protection synthesis.

Detailed Experimental Protocol

This protocol describes the N-Boc protection of (1-benzhydrylazetidin-3-yl)methanamine.

Materials:

  • (1-Benzhydrylazetidin-3-yl)methanamine (1.0 eq)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (Saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel

Procedure:

  • Reaction Setup: Dissolve (1-benzhydrylazetidin-3-yl)methanamine (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0°C using an ice bath.

    • Rationale: DCM is an excellent solvent for this reaction as it is relatively non-polar and unreactive towards the reagents. Cooling to 0°C helps to control the exothermicity of the reaction between the amine and Boc₂O, minimizing potential side reactions.

  • Reagent Addition: To the cooled, stirring solution, add triethylamine (1.2 eq) followed by the dropwise addition of a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM.[7]

    • Rationale: Triethylamine acts as a base to neutralize the carboxylic acid byproduct that is implicitly formed during the carbamate formation, driving the reaction to completion. A slight excess of Boc₂O ensures full conversion of the starting amine.

  • Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine spot is no longer visible.

  • Workup - Quenching: Once the reaction is complete, quench the reaction by adding saturated aqueous NaHCO₃ solution to the flask. Stir vigorously for 10 minutes.

    • Rationale: The aqueous bicarbonate wash removes any unreacted Boc₂O and acidic byproducts.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and then brine.

    • Rationale: The water wash removes residual water-soluble impurities, and the brine wash helps to remove the bulk of the dissolved water from the organic layer, facilitating the subsequent drying step.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the final product as a solid.

Applications in Drug Discovery

The title compound is not typically a final drug product but rather a crucial intermediate for creating more complex molecules. Its structure is a valuable scaffold for introducing diversity and optimizing drug-like properties.

Scaffold for CNS-Active Agents

The rigid azetidine core is particularly useful for designing ligands that require a precise three-dimensional orientation to bind to receptors or enzymes in the central nervous system.[1][4] The benzhydryl group can be retained as a pharmacophoric element or can be deprotected (e.g., via hydrogenolysis) to reveal the secondary amine on the azetidine ring, allowing for further derivatization.

Bioisosteric Replacement

In drug design, azetidine rings can serve as bioisosteres for other common cyclic amines. Their constrained nature reduces the entropic penalty upon binding to a biological target, which can lead to higher affinity.[3] This compound provides a ready-made, protected azetidine core for incorporation into lead structures.

Use in Fragment-Based Drug Design (FBDD)

As a "fragment" with desirable properties (sp³-rich, defined vectors for growth), this molecule is an excellent starting point in FBDD campaigns.[3] The Boc-protected amine can be deprotected to allow for the linking of other fragments or for library synthesis to explore the surrounding chemical space. Several FDA-approved drugs, such as baricitinib and cobimetinib, incorporate the azetidine motif, highlighting its value in producing successful therapeutics.[1]

Safety and Handling

tert-Butyl ((1-benzhydrylazetidin-3-yl)methyl)carbamate should be handled in a well-ventilated fume hood.[5] Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier. The compound is for research and development use only and is not intended for human or medical use.[6][8]

Conclusion

tert-Butyl ((1-benzhydrylazetidin-3-yl)methyl)carbamate is a high-value, versatile building block for medicinal chemistry and drug discovery. Its well-defined structure, incorporating a rigid azetidine core with orthogonal protecting groups, provides a robust platform for the synthesis of novel and complex molecules. The synthetic protocol is reliable and straightforward, making this compound readily accessible for a wide range of research applications, from lead optimization to the development of novel chemical libraries. Its proven utility as a scaffold in CNS-targeted agents and its desirable physicochemical properties underscore its continued importance in the pursuit of next-generation therapeutics.

References

  • tert-butyl N-[(1-benzhydrylazetidin-3-yl)methyl]carbamate, min 97%, 1 gram - CP Lab Safety. (n.d.). Retrieved from [Link]

  • tert-Butyl (1-benzhydrylazetidin-3-yl)carbamate | C21H26N2O2 | CID 13772848 - PubChem. (n.d.). Retrieved from [Link]

  • TERT-BUTYL(1-BENZYLPIPERIDIN-3-YL)CARBAMATE, (R)- - gsrs. (n.d.). Retrieved from [Link]

  • Submitted by Jung Woon Yang, Subhas Chandra Pan, and Benjamin List - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC. (n.d.). Retrieved from [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed. (2024). Retrieved from [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (n.d.). Retrieved from [Link]

  • tert-Butyl azetidin-3-yl(methyl)carbamate | C9H18N2O2 | CID 23033645 - PubChem. (n.d.). Retrieved from [Link]

  • Preparation of tert-Butyl carbazate - PrepChem.com. (n.d.). Retrieved from [Link]

  • tert-butyl N-methyl-N-[(3S)-piperidin-3-yl]carbamate - PubChem. (n.d.). Retrieved from [Link]

  • tert-Butyl carbamate - the NIST WebBook - National Institute of Standards and Technology. (n.d.). Retrieved from [Link]

  • CN114805134A - Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester - Google Patents. (n.d.).

Sources

An In-Depth Technical Guide to the Characterization of 1-Benzhydryl-3-(Boc-aminomethyl)azetidine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

1-Benzhydryl-3-(Boc-aminomethyl)azetidine is a key heterocyclic building block in medicinal chemistry, valued for its trifunctional nature. It incorporates a strained azetidine core, which can serve as a rigid scaffold; a benzhydryl (diphenylmethyl) group, a bulky lipophilic moiety often used as a nitrogen protecting group; and a Boc-protected aminomethyl side chain, which allows for further synthetic elaboration.[1][2] The precise structural integrity and purity of this intermediate are paramount for its successful application in multi-step syntheses and drug discovery programs.[3] This technical guide provides a comprehensive framework for the definitive characterization of 1-Benzhydryl-3-(Boc-aminomethyl)azetidine, detailing the core analytical methodologies required to confirm its identity, structure, and purity. We present field-proven protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and High-Performance Liquid Chromatography (HPLC), explaining the causality behind experimental choices to ensure self-validating and reproducible results.

Introduction

The Azetidine Scaffold in Drug Discovery

Azetidines, four-membered saturated nitrogen heterocycles, have emerged as valuable motifs in modern drug design.[4] Their inherent ring strain lends them unique reactivity and conformational properties compared to more common five- or six-membered rings.[5] This constrained geometry allows for the precise spatial orientation of substituents, making the azetidine ring an attractive scaffold for creating potent and selective modulators of biological targets.[6]

The Role of Benzhydryl and Boc Protecting Groups

The synthetic utility of a building block is often defined by its protecting groups, which enable chemoselectivity in subsequent reactions.[7][8]

  • Benzhydryl (Bzh) Group: The N-benzhydryl group serves multiple functions. It is a bulky, lipophilic group that can enhance solubility in organic solvents and is stable to a wide range of reaction conditions.[9] While it can be used as a permanent structural feature, it also functions as a protecting group that can be removed under specific conditions, such as catalytic hydrogenolysis.[10]

  • tert-Butoxycarbonyl (Boc) Group: The Boc group is one of the most common acid-labile protecting groups for amines.[11][12] Its stability under basic and nucleophilic conditions makes it orthogonal to many other protecting groups, a critical feature in complex syntheses.[][14][15] The Boc group is typically removed with strong acids like trifluoroacetic acid (TFA).[12]

Overview of 1-Benzhydryl-3-(Boc-aminomethyl)azetidine

This molecule, systematically named tert-butyl ((1-benzhydrylazetidin-3-yl)methyl)carbamate, is a versatile intermediate. The benzhydryl group protects the azetidine nitrogen, while the Boc group protects the primary amine of the aminomethyl side chain, leaving the azetidine ring itself available for potential modifications or for use as a core scaffold. The following table summarizes its key identifiers.

PropertyValueReference
IUPAC Name tert-butyl ((1-benzhydrylazetidin-3-yl)methyl)carbamate
CAS Number 91189-19-4[16]
Molecular Formula C₂₂H₂₈N₂O₂
Molecular Weight 380.48 g/mol
Structure Chemical structure of 1-Benzhydryl-3-(Boc-aminomethyl)azetidine

Synthesis and Purification Overview

While numerous synthetic routes to substituted azetidines exist, a common strategy for this target molecule involves the reaction of a suitable azetidine precursor. One logical approach is the N-alkylation of 3-(Boc-aminomethyl)azetidine with benzhydryl bromide. Alternatively, a route starting from 1-benzhydrylazetidin-3-ol can be employed, involving conversion of the alcohol to a leaving group followed by nucleophilic substitution with a protected aminomethyl equivalent.[17] Regardless of the route, purification is critical.

Rationale for Purification: Crude reaction mixtures often contain unreacted starting materials, by-products, and residual reagents. Silica gel column chromatography is the standard method for purifying compounds of this polarity, effectively separating the target molecule based on its differential adsorption to the stationary phase.

cluster_synthesis General Synthetic Workflow cluster_purification Purification Precursors Azetidine & Benzhydryl Precursors Reaction Chemical Coupling Reaction (e.g., N-Alkylation) Precursors->Reaction Crude Product Crude Reaction Mixture Reaction->Crude Product Purification Silica Gel Column Chromatography Crude Product->Purification Pure Compound 1-Benzhydryl-3-(Boc-aminomethyl)azetidine Purification->Pure Compound

Caption: General workflow for synthesis and purification.

Structural Elucidation and Spectroscopic Characterization

Once purified, a panel of spectroscopic techniques is required to unequivocally confirm the structure of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle and Rationale: NMR spectroscopy is the most powerful technique for determining the precise structure of an organic molecule. ¹H NMR provides information on the number and connectivity of protons, while ¹³C NMR reveals the carbon skeleton. For this molecule, NMR is essential to confirm the presence and relative positions of the benzhydryl, azetidine, and Boc-aminomethyl moieties.[18]

Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.20 - 7.45m10HAr-H Aromatic protons of the two phenyl rings.
~4.90br s1HNH -BocCarbamate proton, often broad and may exchange.
~4.40s1HCH (Ph)₂The unique methine proton of the benzhydryl group.
~3.55t2HAzetidine-H (axial)Azetidine ring protons adjacent to nitrogen.
~3.10d2HCH ₂-NHBocMethylene protons adjacent to the carbamate nitrogen.
~2.95t2HAzetidine-H (equatorial)Azetidine ring protons adjacent to nitrogen.
~2.60m1HAzetidine-CH Methine proton of the azetidine ring at the 3-position.
1.44s9HC(CH ₃)₃Nine equivalent protons of the tert-butyl group.

Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃):

Chemical Shift (δ, ppm)AssignmentRationale
~156.0C =O (Boc)Carbonyl carbon of the carbamate.
~142.0Ar-C (ipso)Quaternary aromatic carbons attached to the methine.
~128.5Ar-C HAromatic carbons.
~127.0Ar-C HAromatic carbons.
~126.8Ar-C HAromatic carbons.
~79.2C (CH₃)₃ (Boc)Quaternary carbon of the Boc group.
~77.5C H(Ph)₂Benzhydryl methine carbon.
~58.0Azetidine-C H₂Azetidine ring carbons (C2 and C4).
~45.0C H₂-NHBocMethylene carbon of the side chain.
~35.0Azetidine-C HMethine carbon of the azetidine ring (C3).
~28.4C(C H₃)₃ (Boc)Methyl carbons of the Boc group.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃).

  • Internal Standard: CDCl₃ often contains a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Data Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz (or higher) NMR spectrometer.

  • Analysis: Process the data and integrate the proton signals. Assign peaks based on chemical shift, multiplicity, and integration, correlating with 2D NMR experiments (e.g., COSY, HSQC) if necessary for unambiguous assignment.

Mass Spectrometry (MS)

Principle and Rationale: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing definitive confirmation of the molecular weight. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition. Electrospray Ionization (ESI) is a soft ionization technique well-suited for this molecule, as it minimizes fragmentation and typically produces the protonated molecular ion [M+H]⁺.

Expected Mass:

  • Monoisotopic Mass: 380.2151 Da

  • Expected [M+H]⁺ ion (ESI-MS): 381.2229 m/z

A key fragmentation pathway for benzhydryl compounds is the loss of the stable benzhydryl radical or cation.[19][20]

  • Expected Fragment [M-Bzh]⁺: m/z 213.16 (C₁₀H₂₁N₂O₂⁺)

Experimental Protocol: LC-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Use an HPLC system coupled to a mass spectrometer equipped with an ESI source.

  • Chromatography: Inject a small volume (1-5 µL) onto a C18 column. Elute with a gradient of water and acetonitrile (both typically containing 0.1% formic acid to promote protonation).

  • MS Detection: Acquire mass spectra in positive ion mode over a suitable m/z range (e.g., 100-500).

  • Analysis: Identify the peak corresponding to the [M+H]⁺ ion and compare the measured m/z with the calculated value.

Infrared (IR) Spectroscopy

Principle and Rationale: IR spectroscopy measures the vibrations of bonds within a molecule, making it an excellent tool for identifying the presence of specific functional groups. For this compound, IR is used to confirm the presence of the N-H and C=O of the carbamate, as well as the aromatic C-H bonds.[21][22]

Key Expected Vibrational Frequencies:

Frequency Range (cm⁻¹)Vibration TypeFunctional Group
~3350N-H StretchCarbamate (N-H)
3100 - 3000C-H StretchAromatic (sp² C-H)
2980 - 2850C-H StretchAliphatic (sp³ C-H)
~1690C=O StretchCarbamate (Boc C=O)
~1520N-H BendCarbamate (N-H)
~1160C-O StretchCarbamate (O-C(CH₃)₃)

Experimental Protocol: IR Analysis

  • Sample Preparation: If the sample is a solid, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory. If it is an oil, a thin film can be prepared on a salt plate.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Analysis: Identify the characteristic absorption bands and correlate them with the expected functional groups.

Purity Determination

High-Performance Liquid Chromatography (HPLC)

Principle and Rationale: HPLC is the gold standard for assessing the purity of pharmaceutical intermediates and active compounds.[23][] Reversed-Phase HPLC (RP-HPLC) separates compounds based on their hydrophobicity. For 1-Benzhydryl-3-(Boc-aminomethyl)azetidine, its significant nonpolar character (from the benzhydryl and Boc groups) makes it well-suited for retention on a nonpolar stationary phase like C18. Purity is determined by integrating the area of the main peak relative to the total area of all detected peaks.[25]

cluster_workflow Characterization Workflow cluster_result Final Validation Compound Purified Compound Spectroscopy NMR, MS, IR Compound->Spectroscopy HPLC HPLC Analysis Compound->HPLC Structure Structural Confirmation Spectroscopy->Structure Final Validated Building Block Structure->Final Purity Purity Assessment (>95%) HPLC->Purity Purity->Final

Sources

An In-Depth Technical Guide to Benzhydryl Azetidine Derivatives in Neuroscience

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The confluence of structural rigidity, metabolic stability, and three-dimensional complexity makes the azetidine scaffold a privileged motif in modern medicinal chemistry. When combined with the benzhydryl moiety, this chemical class gives rise to a family of compounds with profound applications in neuroscience. These derivatives have emerged as potent and often selective modulators of key central nervous system (CNS) targets, particularly within the dopaminergic system. This technical guide provides an in-depth exploration of benzhydryl azetidine derivatives for researchers, scientists, and drug development professionals. We will dissect their synthesis, elucidate their primary mechanisms of action, present detailed protocols for their preclinical evaluation, and discuss their therapeutic potential for treating complex neurological and psychiatric disorders. The narrative is grounded in field-proven insights, explaining the causal relationships behind experimental designs and validating methodologies to ensure scientific integrity.

Chapter 1: The Benzhydryl Azetidine Scaffold: A Privileged Structure for CNS Drug Discovery

The four-membered nitrogen-containing heterocycle, azetidine, has become a cornerstone in the design of CNS-active agents.[1][2] Its inherent ring strain and non-planar geometry provide a unique conformational constraint that can enhance binding affinity and selectivity for biological targets. Unlike more flexible aliphatic chains or larger rings, the azetidine core reduces the entropic penalty upon binding and can orient substituents in precise vectors, a critical feature for interacting with the well-defined binding pockets of CNS receptors and transporters.[1][3]

The benzhydryl group—a diphenylmethyl substituent—is not merely a bulky lipophilic appendage. In many derivatives, it serves as a crucial pharmacophore that engages in specific hydrophobic and π-π stacking interactions within the target protein. Its presence is a hallmark of many atypical dopamine transporter (DAT) inhibitors, where it is thought to occupy a binding domain distinct from that of cocaine, contributing to a unique pharmacological profile.[4] Furthermore, in synthetic chemistry, the benzhydryl group often serves as a robust N-protecting group that can be removed under specific hydrogenolysis conditions, though in many final active compounds, it is retained as part of the core structure.[5][6] The combination of the sp³-rich, rigid azetidine core with the specific pharmacophoric features of the benzhydryl group results in molecules with enhanced metabolic stability, improved blood-brain barrier penetration, and potent neuromodulatory activity.[1][7]

Chapter 2: Synthesis and Chemical Landscape

The construction of the 1-benzhydryl-azetidine core is a foundational step in the development of this class of compounds. Various synthetic routes have been established, often starting from commercially available precursors. A common and effective strategy involves the cyclization of an appropriately substituted amino alcohol.

Representative Synthesis: 1-Benzhydryl-3-hydroxyazetidine

This protocol describes a common method for synthesizing a key intermediate, 1-benzhydryl-3-hydroxyazetidine, which can be further functionalized. The rationale for this two-step process is the efficient formation of the strained four-membered ring via intramolecular nucleophilic substitution, where the amine attacks the carbon bearing a leaving group.

Experimental Protocol:

  • Step 1: Synthesis of 1-(Benzhydrylamino)-3-chloropropan-2-ol

    • To a solution of benzhydrylamine (1.0 eq) in a suitable solvent such as methanol or ethanol at 0 °C, add epichlorohydrin (1.1 eq) dropwise.

    • The choice of a protic solvent facilitates the epoxide ring-opening. The reaction is kept at a low temperature initially to control the exotherm.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours until TLC or LC-MS analysis indicates complete consumption of the starting amine.

    • Remove the solvent under reduced pressure. The resulting crude product can often be used in the next step without further purification.

  • Step 2: Intramolecular Cyclization to form 1-Benzhydryl-3-hydroxyazetidine

    • Dissolve the crude product from Step 1 in an appropriate solvent like toluene or acetonitrile.

    • Add a base, such as sodium hydroxide (2.0-3.0 eq) or potassium carbonate, to the solution. The base is critical for deprotonating the secondary amine, which then acts as the nucleophile for the intramolecular cyclization, displacing the chloride.

    • Heat the mixture to reflux (typically 80-110 °C) for 6-12 hours, monitoring the reaction by TLC or LC-MS.

    • After cooling, perform an aqueous workup. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the resulting residue by column chromatography on silica gel to yield the pure 1-benzhydryl-3-hydroxyazetidine.[8]

G cluster_start Starting Materials cluster_step1 Step 1: Ring Opening cluster_step2 Step 2: Cyclization A Benzhydrylamine C 1-(Benzhydrylamino)- 3-chloropropan-2-ol A->C  Methanol, RT B Epichlorohydrin B->C D 1-Benzhydryl-3-hydroxyazetidine C->D  NaOH, Toluene, Reflux

Synthetic workflow for a core benzhydryl azetidine intermediate.
Structure-Activity Relationships (SAR)

Systematic modification of the benzhydryl azetidine scaffold has yielded critical insights into the structural requirements for potent activity.

  • Azetidine Ring Substitution: The position and nature of substituents on the azetidine ring are paramount. For derivatives acting as dopamine reuptake inhibitors, a 3-substituted oxygen or nitrogen-containing group often enhances potency.[9][10] The stereochemistry at the 3-position can also be critical for selectivity and potency.

  • Benzhydryl Moiety Substitution: Halogenation (e.g., fluoro-, chloro-) of the phenyl rings on the benzhydryl group can modulate potency, selectivity, and pharmacokinetic properties.[4] These substitutions can alter the electronic properties of the rings and influence their interaction with aromatic residues in the binding pocket.

  • Nitrogen Substituent: While the benzhydryl group is the focus, it's noteworthy that replacing it with other bulky, lipophilic groups can drastically alter the pharmacological profile, highlighting the specific role of the diphenylmethyl structure in achieving the desired CNS activity.[11]

Chapter 3: Core Mechanisms of Action in the CNS

Benzhydryl azetidine derivatives exert their effects in the CNS primarily by modulating monoamine neurotransmitter systems, with a strong emphasis on dopamine. Their unique profiles often classify them as "atypical" modulators, distinguishing them from classical psychostimulants like cocaine.

Primary Target: The Dopaminergic Synapse
  • Dopamine Transporter (DAT) Inhibition: A principal mechanism is the inhibition of the dopamine transporter (DAT), which is responsible for clearing dopamine from the synaptic cleft.[4] By blocking DAT, these compounds increase the concentration and duration of dopamine in the synapse, enhancing dopaminergic signaling. Unlike cocaine, many benzhydryl derivatives exhibit slower binding kinetics and may stabilize the transporter in an inward-facing conformation, a profile hypothesized to produce therapeutic effects (e.g., for ADHD or substance use disorders) without the high abuse liability of traditional stimulants.[4]

  • Vesicular Monoamine Transporter 2 (VMAT2) Inhibition: Some benzhydryl azetidine analogues are potent inhibitors of VMAT2.[12] This transporter is located on the membrane of synaptic vesicles and is responsible for loading dopamine from the cytoplasm into the vesicles for subsequent release. Inhibiting VMAT2 depletes the presynaptic stores of dopamine, leading to a reduction in its release. This mechanism is particularly relevant for conditions characterized by excessive dopaminergic activity and is a potential therapeutic strategy for methamphetamine abuse.[12]

  • Dopamine Receptor Antagonism: Certain derivatives have been shown to act as antagonists at D2 and D4 dopamine receptors.[13] This action directly blocks postsynaptic dopamine signaling. Such a profile is of interest for the development of antipsychotic agents, as D2 receptor blockade is a cornerstone of current schizophrenia treatments.[2]

G cluster_synapse Dopaminergic Synapse cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Vesicle Synaptic Vesicle (Dopamine-filled) DA_syn Synaptic Dopamine Vesicle->DA_syn Release VMAT2 VMAT2 VMAT2->Vesicle Vesicular Loading DAT DAT DA_cyto Cytoplasmic Dopamine DA_cyto->VMAT2 Vesicular Loading D2R D2 Receptor Signal Signal Transduction D2R->Signal DA_syn->DAT Reuptake DA_syn->D2R Binding Inhibitor Benzhydryl Azetidine Derivative Inhibitor->VMAT2 Inhibits [2] Inhibitor->DAT Inhibits [1] Inhibitor->D2R Antagonizes [3]

Mechanisms of action at the dopaminergic synapse.

Chapter 4: Preclinical Evaluation: A Methodological Guide

A robust preclinical evaluation pipeline is essential to characterize the potency, efficacy, and therapeutic potential of novel benzhydryl azetidine derivatives. This involves a tiered approach, starting with in vitro assays to determine target engagement and concluding with in vivo models to assess physiological effects.

Section 4.1: In Vitro Characterization

Protocol: Synaptosome Preparation and [³H]Dopamine Uptake Assay

This assay is the gold standard for quantifying a compound's ability to inhibit DAT function in a native tissue environment. The rationale is to isolate nerve terminals (synaptosomes), which contain functional transporters, and measure their ability to take up radiolabeled dopamine in the presence of the test compound.

  • Synaptosome Preparation:

    • Euthanize a rat (e.g., Sprague-Dawley) in accordance with IACUC guidelines and rapidly dissect the striatum on ice.

    • Homogenize the tissue in ice-cold 0.32 M sucrose solution using a Dounce homogenizer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4 °C to remove nuclei and cell debris.

    • Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4 °C. The resulting pellet (P2) contains the synaptosomes.

    • Resuspend the P2 pellet in a suitable assay buffer (e.g., Krebs-Ringer buffer).

  • [³H]Dopamine Uptake Assay:

    • Pre-incubate aliquots of the synaptosome preparation with various concentrations of the benzhydryl azetidine derivative (or vehicle control) for 10-15 minutes at 37 °C.

    • Initiate the uptake by adding a fixed concentration of [³H]Dopamine (e.g., 10-20 nM).

    • Allow the uptake to proceed for a short period (e.g., 5 minutes) at 37 °C.

    • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the synaptosomes (containing internalized [³H]DA) from the buffer.

    • Wash the filters rapidly with ice-cold buffer to remove non-specifically bound radioligand.

    • Quantify the radioactivity trapped on the filters using a liquid scintillation counter.

    • Determine non-specific uptake in parallel samples containing a high concentration of a known DAT inhibitor (e.g., GBR-12909) or by conducting the assay at 0-4 °C.

    • Calculate the IC₅₀ value by non-linear regression analysis of the concentration-response curve.

Table 1: Representative In Vitro Data for Benzhydryl Azetidine Derivatives

Compound ClassTargetAssay TypeRepresentative PotencyReference
Azetidine AnalogVMAT2[³H]DA Vesicular UptakeKᵢ = 24 nM[12]
Modafinil AnalogDAT[¹²⁵I]RTI-55 BindingKᵢ = 2.5 nM[4]
3-AminoazetidineSERT/NET/DATTransporter UptakeIC₅₀ = 1-100 nM[10]
Substituted AzetidineD2/D4 ReceptorsReceptor BindingHigh Affinity[13]
Section 4.2: In Vivo Assessment

Protocol: Murine Locomotor Activity Assessment

This behavioral assay is crucial for differentiating atypical DAT inhibitors from cocaine-like stimulants. The rationale is that classical stimulants produce robust hyperlocomotion, while atypical inhibitors often have a blunted or non-existent effect on spontaneous movement, which may predict a lower abuse potential.

  • Animal Acclimation:

    • House male C57BL/6 mice in the testing room for at least 1 hour before the experiment.

    • Place each mouse into an individual open-field activity chamber (e.g., 40 x 40 cm) equipped with infrared beams to automatically track movement.

    • Allow the mice to habituate to the chamber for 30-60 minutes.

  • Drug Administration and Monitoring:

    • Following habituation, administer the benzhydryl azetidine derivative via the desired route (e.g., intraperitoneal, oral). Include a vehicle control group and a positive control group (e.g., cocaine 10-20 mg/kg).

    • Immediately return the mice to the activity chambers.

    • Record locomotor activity (e.g., total distance traveled, beam breaks) continuously for 1-2 hours.

  • Data Analysis:

    • Bin the data into time blocks (e.g., 5-minute intervals) to analyze the time course of the drug's effect.

    • Compare the total distance traveled between the different treatment groups using an appropriate statistical test (e.g., ANOVA followed by post-hoc tests).

    • A compound that shows high in vitro DAT potency but does not significantly increase locomotor activity compared to vehicle is considered to have an "atypical" profile.[4]

G cluster_discovery Discovery & Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Assessment A Compound Design & SAR Analysis B Synthesis & Purification A->B C Primary Screening: Target Binding (e.g., DAT) B->C Potency? D Functional Assays: [3H]DA Uptake C->D Efficacy? E ADME Profiling: PAMPA-BBB, Microsomal Stability D->E Drug-like? F Pharmacokinetics (PK) in Rodents E->F Brain Penetrant? G Behavioral Pharmacology: Locomotor, Forced Swim Test F->G In Vivo Effect? G->A Iterative Optimization H Target Occupancy & Neurochemistry G->H Mechanism Confirmed? Lead Lead Candidate H->Lead

Preclinical evaluation workflow for benzhydryl azetidine derivatives.

Chapter 5: Pharmacokinetic and Safety Profiles

The therapeutic success of any CNS agent is critically dependent on its pharmacokinetic (PK) and safety profile. The benzhydryl azetidine scaffold generally confers favorable properties in this regard.

  • Metabolic Stability: The azetidine ring is more resistant to metabolic degradation (e.g., N-dealkylation) compared to larger saturated heterocycles like piperidine or pyrrolidine.[7] This often translates to a longer half-life and improved oral bioavailability. However, the benzhydryl group can be a site of metabolism, typically via oxidation of the phenyl rings.[11]

  • Blood-Brain Barrier (BBB) Penetration: The moderate lipophilicity and potential for low protein binding of many derivatives facilitate their transit across the BBB, a prerequisite for CNS activity.[14] In vitro models like the Parallel Artificial Membrane Permeability Assay (PAMPA-BBB) are invaluable for early-stage assessment of BBB permeability.[15]

  • Early Safety Assessment: A standard panel of off-target and toxicity assays is essential. This includes screening for activity at the hERG potassium channel (to assess risk of cardiac arrhythmia), inhibition of major cytochrome P450 (CYP) enzymes (to assess drug-drug interaction potential), and genotoxicity via the Ames test.[10]

Table 2: Representative Preclinical Pharmacokinetic and Safety Data

Compound ClassParameterSpeciesValue / ResultReference
3-Substituted AzetidineOral BioavailabilityMouse45%[16]
3-AminoazetidinehERG InhibitionIn VitroIC₅₀ > 10 µM[10]
Azetidine ScaffoldsBBB PermeabilityPAMPA-BBBPₑ > 10.0 x 10⁻⁶ cm s⁻¹[14]
N-Lactam AzetidineMetabolic Stability (t½)Human Liver Microsomes> 120 min[11]

Chapter 6: Future Directions and Therapeutic Potential

Benzhydryl azetidine derivatives represent a versatile and promising class of molecules for treating a range of CNS disorders. Their ability to potently and often atypically modulate the dopaminergic system positions them as strong candidates for:

  • Substance Use Disorders: Atypical DAT inhibitors that lack the abuse liability of cocaine could serve as effective replacement or antagonist therapies for psychostimulant addiction.[4] VMAT2 inhibitors also show promise for treating methamphetamine abuse.[12]

  • Depression: Derivatives that act as triple reuptake inhibitors (inhibiting reuptake of serotonin, norepinephrine, and dopamine) may offer broader efficacy than traditional antidepressants, potentially addressing anhedonia and cognitive symptoms more effectively.[9][10]

  • Attention-Deficit/Hyperactivity Disorder (ADHD): The development of novel DAT inhibitors with refined pharmacological profiles continues to be a primary strategy for ADHD treatment.

  • Schizophrenia: Derivatives with D2/D4 receptor antagonist activity align with established mechanisms for treating psychosis.[13]

The key challenge and opportunity lie in fine-tuning the structure of these molecules to optimize the balance between on-target potency, selectivity against off-targets, and a favorable pharmacokinetic and safety profile. The continued exploration of the rich chemical space around the benzhydryl azetidine scaffold, guided by the robust preclinical evaluation methods outlined in this guide, holds significant promise for the future of neuroscience drug discovery.

References

  • PrepChem. Synthesis of A: 1-Benzhydryl-2-[α-(N-trifluoroacetylamino)benzyl]-azetidine. Available from: [Link]

  • Synthesis and biological evaluation of novel azetidine derivatives as dopamine antagonist. ResearchGate. Available from: [Link]

  • Chatterjee, S. et al. (1999) Synthesis of azetidine derivatives. Google Patents.
  • Chatterjee, S. et al. (2000) Synthesis of azetidine derivatives. Google Patents.
  • Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. Available from: [Link]

  • Melloni, P. et al. (1979). Azetidine derivatives of tricyclic antidepressant agents. Journal of Medicinal Chemistry, 22(2), 183-191. Available from: [Link]

  • Azetidines of pharmacological interest. (2021). Archiv der Pharmazie. Available from: [Link]

  • Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake. (2013). Bioorganic & Medicinal Chemistry. Available from: [Link]

  • 4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines as High-Affinity Non-imidazole Histamine H3 Receptor Agonists with in Vivo Central Nervous System Activity. (2015). Journal of Medicinal Chemistry. Available from: [Link]

  • Preparation method of 1-benzhydryl-3-hydroxylazetidine hydrochloride. (2015). Google Patents.
  • Structure-activity relationships of 1-alkyl-5-(3,4-dichlorophenyl)- 5-[2-[(3-substituted)-1-azetidinyl]ethyl]-2-piperidones. 1. Selective antagonists of the neurokinin-2 receptor. (2002). Journal of Medicinal Chemistry. Available from: [Link]

  • Recent advances in synthetic facets of immensely reactive azetidines. (2017). RSC Advances. Available from: [Link]

  • Shankar M, et al. (2023). Current and Future Prospects of Azetidine Derivatives an Overview. Pharm Res, 7(2): 000282. Available from: [Link]

  • Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. (2018). Molecules. Available from: [Link]

  • Structure-activity relationships of novel N-benzoyl arylpiperidine and arylazetidine FASN inhibitors. (2014). Cancer Research. Available from: [Link]

  • Novel and High Affinity 2-[(Diphenylmethyl)sulfinyl]acetamide (Modafinil) Analogues as Atypical Dopamine Transporter Inhibitors. (2016). Journal of Medicinal Chemistry. Available from: [Link]

  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. (2015). ACS Chemical Neuroscience. Available from: [Link]

  • Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. (2012). Bioorganic & Medicinal Chemistry Letters. Available from: [Link]

  • Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine. (2014). ACS Medicinal Chemistry Letters. Available from: [Link]

  • Azetidine derivatives with CNS activity. (2022). ResearchGate. Available from: [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). ResearchGate. Available from: [Link]

  • Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. (2020). Molecules. Available from: [Link]

  • A Novel Ex Vivo Model to Investigate the Underlying Mechanisms in Alzheimer's Disease. (2017). Frontiers in Cellular Neuroscience. Available from: [Link]

  • In Vitro Blood-Brain Barrier Models for Drug Research: State-Of-The-Art and New Perspectives on Reconstituting These Models on Artificial Basement Membrane Platforms. (2018). Pharmaceutics. Available from: [Link]

  • Editorial: In vivo investigations on neurological disorders: From traditional approaches to forefront technologies. (2023). Frontiers in Behavioral Neuroscience. Available from: [Link]

Sources

The Enduring Significance of the Boc Protecting Group in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The tert-butyloxycarbonyl (Boc) group is one of the most widely utilized amine-protecting groups in organic synthesis, prized for its robustness, ease of introduction, and facile, selective removal under acidic conditions.[1] Its strategic application is fundamental in a myriad of synthetic endeavors, ranging from routine laboratory procedures to the industrial-scale production of complex pharmaceuticals. This technical guide provides an in-depth exploration of the Boc protecting group, detailing its core principles, mechanistic underpinnings, practical applications, and field-proven experimental protocols.

Core Principles of the Boc Protecting Group

The utility of the Boc group stems from its ability to temporarily mask the nucleophilicity and basicity of primary and secondary amines by converting them into carbamate derivatives.[1][2][3] This transformation prevents amines from participating in undesired side reactions during subsequent synthetic steps. The resulting tert-butyl carbamate is stable to a wide range of reaction conditions, including basic hydrolysis, many nucleophiles, and catalytic hydrogenation, allowing for selective chemical transformations on other parts of a molecule.[1][4][5]

The key to the Boc group's prevalence is its acid lability. It can be readily cleaved under moderately strong acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to regenerate the free amine.[1][6][7] This deprotection proceeds via a mechanism involving the formation of a stable tert-butyl cation, which then decomposes to isobutylene and carbon dioxide.[1][8][9] This distinct cleavage condition allows for "orthogonal" protection strategies, where multiple protecting groups can be selectively removed in the presence of others.[4][10][11][12] For instance, the acid-labile Boc group is orthogonal to the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group and the hydrogenolysis-labile benzyloxycarbonyl (Cbz) group, a cornerstone of complex syntheses like solid-phase peptide synthesis (SPPS).[4][11][12]

The Chemistry of Boc Protection and Deprotection

Introduction of the Boc Group (N-Boc Protection)

The most common method for the introduction of the Boc group is the reaction of an amine with di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O).[1][7][8][13] This reaction is typically carried out in the presence of a base to neutralize the proton released from the amine.

Mechanism of N-Boc Protection:

The protection reaction proceeds through a nucleophilic acyl substitution mechanism. The amine nitrogen attacks one of the electrophilic carbonyl carbons of the Boc anhydride.[2][8][14] This forms a tetrahedral intermediate which then collapses, with the tert-butyl carbonate anion acting as a leaving group.[14] This leaving group can then deprotonate the newly formed ammonium salt or decompose to carbon dioxide and tert-butoxide, which then acts as the base.[2][8][14]

Boc_Protection_Mechanism R2NH R₂NH Intermediate Tetrahedral Intermediate R2NH->Intermediate Nucleophilic Attack Boc2O (Boc)₂O Boc2O->Intermediate ProtectedAmine R₂N-Boc Intermediate->ProtectedAmine Collapse LeavingGroup t-BuOCO₂⁻ + H⁺ Intermediate->LeavingGroup Elimination Byproducts t-BuOH + CO₂ LeavingGroup->Byproducts Decomposition Boc_Deprotection_Mechanism ProtectedAmine R₂N-Boc ProtonatedAmine Protonated Carbamate ProtectedAmine->ProtonatedAmine + H⁺ (TFA) CarbamicAcid Carbamic Acid ProtonatedAmine->CarbamicAcid Cleavage tBu_cation t-Bu⁺ ProtonatedAmine->tBu_cation FreeAmine R₂NH₂⁺ CarbamicAcid->FreeAmine Decarboxylation CO2 CO₂ CarbamicAcid->CO2 SPPS_Workflow Start Resin-Bound Peptide-NH-Boc Deprotection 1. Nα-Boc Deprotection (e.g., 50% TFA in DCM) Start->Deprotection Wash Wash Deprotection->Wash Neutralization 2. Neutralization (e.g., DIEA in DCM) Coupling 3. Amino Acid Coupling (Activated Boc-AA) Neutralization->Coupling Repeat Repeat Cycle Coupling->Repeat FinalCleavage Final Cleavage from Resin & Side-Chain Deprotection (e.g., HF, TFMSA) Coupling->FinalCleavage After final AA Wash->Neutralization Repeat->Deprotection

Sources

The Benzhydryl Moiety: A Comprehensive Technical Guide to its Physical and Chemical Properties for the Modern Researcher

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The benzhydryl group, characterized by a diphenylmethyl structure, is a cornerstone in contemporary organic chemistry, finding extensive application in medicinal chemistry and as a versatile protecting group.[1] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the physical and chemical properties of benzhydryl compounds. We will delve into the nuanced interplay of structure and reactivity, explore key spectroscopic signatures for characterization, and provide field-proven experimental protocols for the synthesis and manipulation of this pivotal chemical entity. This guide is designed to be a practical and authoritative resource, enabling the strategic application of benzhydryl chemistry in research and development.

Introduction: The Enduring Significance of the Benzhydryl Scaffold

The benzhydryl moiety, formally derived from diphenylmethane, is a structural motif of paramount importance in organic synthesis and medicinal chemistry.[2] Its unique steric and electronic properties have led to its incorporation into a vast array of bioactive molecules and its widespread use as a protecting group for various functionalities.[3] The stability of the corresponding benzhydryl cation, radical, and anion intermediates underpins its diverse reactivity and utility.[4]

This guide will provide a holistic overview of the fundamental physical and chemical properties of benzhydryl compounds. We will explore how these properties influence their behavior in chemical transformations and how they can be harnessed for the rational design of synthetic routes and novel molecular architectures.

Physicochemical Properties: A Quantitative Overview

The physical properties of benzhydryl compounds are significantly influenced by the nature of the substituent at the methine carbon and any substitution on the phenyl rings. The bulky, hydrophobic nature of the two phenyl groups generally imparts poor water solubility.

Melting and Boiling Points

The melting and boiling points of benzhydryl compounds are primarily dictated by their molecular weight and the nature of the intermolecular forces.

CompoundFunctional GroupMelting Point (°C)Boiling Point (°C)
DiphenylmethaneAlkane22-24264
BenzhydrolAlcohol65-67297-298
BenzhydrylamineAmine12295
Benzhydryl bromideHalide39-41191 (15 mmHg)
Benzhydryl ethyl etherEtherN/A145-147 (12 mmHg)

Data compiled from various sources.

Solubility

Benzhydryl compounds are generally soluble in common organic solvents such as ethanol, ether, benzene, and chloroform.[5] Their solubility in nonpolar solvents is attributed to the hydrophobic character of the two phenyl rings. Protic solvents can engage in hydrogen bonding with benzhydryl alcohols and amines, enhancing their solubility in these media. It is crucial to note that benzhydryl halides can react with protic solvents, and therefore, anhydrous conditions are often necessary.[6]

Chemical Properties and Reactivity

The chemical reactivity of benzhydryl compounds is dominated by the unique nature of the benzylic methine position, which is activated by the two flanking phenyl rings. This activation facilitates the formation of stable carbocation, radical, and carbanion intermediates.

The Benzhydryl C-H Bond: Acidity and Bond Dissociation Energy

The methine proton of diphenylmethane is weakly acidic, with a pKa of approximately 32.2.[7] This allows for deprotonation with strong bases like sodium amide to form the resonance-stabilized benzhydryl anion, which can then act as a nucleophile in alkylation reactions.[7]

The bond dissociation energy (BDE) of the benzhydryl C-H bond is approximately 82 kcal/mol, which is significantly lower than that of a typical tertiary C-H bond.[7] This relatively low BDE facilitates hydrogen atom abstraction and the formation of the benzhydryl radical, which is also stabilized by resonance.

G cluster_pka Acidity cluster_bde Bond Dissociation Energy pka pKa ≈ 32.2 deprotonation Deprotonation (strong base) pka->deprotonation anion Benzhydryl Anion (Resonance Stabilized) deprotonation->anion bde BDE ≈ 82 kcal/mol abstraction H-atom Abstraction bde->abstraction radical Benzhydryl Radical (Resonance Stabilized) abstraction->radical

Formation of the Benzhydryl Cation

The formation of the highly stabilized benzhydryl carbocation is a key feature of the chemistry of these compounds. This cation is readily generated from benzhydrol in the presence of acid or from benzhydryl halides. The stability of this carbocation is central to the use of the benzhydryl group as a protecting group.

The Benzhydryl Group as a Protecting Group

The benzhydryl group is a versatile protecting group for alcohols, amines, and thiols due to its stability under a range of conditions and its selective removal.

  • Protection of Alcohols and Thiols: Alcohols and thiols can be protected as benzhydryl ethers and thioethers, respectively. This is typically achieved by reaction with benzhydrol under acidic conditions or with a benzhydryl halide in the presence of a base.[8]

  • Protection of Amines: Amines are commonly protected as N-benzhydryl derivatives.

The deprotection of benzhydryl groups can be accomplished through various methods, providing orthogonality with other protecting groups.

  • Hydrogenolysis: Benzhydryl ethers and amines can often be cleaved by catalytic hydrogenation.

  • Acidic Cleavage: Strong acids can cleave benzhydryl ethers and esters.[9]

  • Oxidative Deprotection: N-benzhydryl amines can be deprotected under oxidative conditions, for example, using 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ).[10]

G cluster_protection Protection cluster_deprotection Deprotection Start R-XH (X = O, S, NR') Reagents_P Benzhydrol/H+ or Benzhydryl Halide/Base Start->Reagents_P Protection Protected R-X-Benzhydryl Reagents_P->Protected Protected_D R-X-Benzhydryl Reagents_D H2/Pd or Strong Acid or Oxidizing Agent Protected_D->Reagents_D Deprotection Deprotected R-XH Reagents_D->Deprotected

Spectroscopic Characterization: Identifying the Benzhydryl Signature

The unambiguous characterization of benzhydryl compounds relies on a combination of spectroscopic techniques. Each method provides unique insights into the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The most characteristic signal in the ¹H NMR spectrum of a benzhydryl compound is the methine proton, which typically appears as a singlet between δ 5.0 and 6.5 ppm. The exact chemical shift is dependent on the substituent at this position. The aromatic protons usually appear as complex multiplets in the range of δ 7.0-7.5 ppm.[4]

  • ¹³C NMR: The methine carbon of the benzhydryl group gives a characteristic signal in the ¹³C NMR spectrum, typically between δ 70 and 90 ppm. The aromatic carbons resonate in the δ 125-145 ppm region.

Compound TypeMethine Proton (¹H, δ ppm)Methine Carbon (¹³C, δ ppm)
Benzhydrol~5.8~76
Benzhydryl amine~5.1~60
Benzhydryl ether~5.4~83
Benzhydryl halide~6.2-6.6~57-65

Approximate chemical shift ranges compiled from various sources.

Infrared (IR) Spectroscopy

The IR spectrum of a benzhydryl compound will be dominated by the absorptions of the two phenyl rings. Key absorptions include:

  • Aromatic C-H stretch: ~3100-3000 cm⁻¹

  • Aromatic C=C stretch: ~1600-1450 cm⁻¹

  • C-H out-of-plane bending: 900-675 cm⁻¹, which can be indicative of the substitution pattern on the aromatic rings.

The substituent on the methine carbon will also give rise to characteristic absorptions (e.g., O-H stretch for benzhydrol, N-H stretch for benzhydrylamine).[11]

Mass Spectrometry (MS)

In electron ionization mass spectrometry (EI-MS), benzhydryl compounds often exhibit a prominent molecular ion peak. A characteristic fragmentation pathway is the loss of one of the phenyl groups to form a stable tropylium ion (m/z 91) or the formation of the benzhydryl cation (m/z 167), which is often the base peak.[9]

G MS Molecular Ion [M]⁺ Frag1 Benzhydryl Cation [M-R]⁺ m/z 167 MS->Frag1 Loss of R Frag2 Tropylium Ion [C₇H₇]⁺ m/z 91 Frag1->Frag2 Rearrangement Frag3 Phenyl Cation [C₆H₅]⁺ m/z 77 Frag1->Frag3 Loss of C₇H₇

Quantitative Reactivity: The Mayr Electrophilicity Scale

The reactivity of benzhydrylium ions as electrophiles has been extensively quantified by Herbert Mayr and his colleagues, leading to the development of a comprehensive electrophilicity scale.[12] This scale allows for the prediction of reaction rates between electrophiles and nucleophiles. The electrophilicity parameter, E, for a range of substituted benzhydrylium ions has been determined experimentally.

Substituent (Y, Z)E
H, H+5.90
4-Me, 4-Me+3.63
4-OMe, H+2.11
4-OMe, 4-Me+1.48
4-OMe, 4-OPh+0.61
4-OMe, 4-OMe0.00

Data from Mayr's Database of Reactivity Parameters.[12]

This quantitative data is an invaluable tool for synthetic chemists, enabling the selection of appropriate reaction partners and the prediction of reaction outcomes.

Experimental Protocols: A Practical Guide

The following protocols are provided as a starting point for the synthesis and manipulation of benzhydryl compounds. Researchers should always consult the primary literature and perform appropriate risk assessments before undertaking any new experimental work.

Synthesis of Benzhydryl Bromide from Benzhydrol

This protocol describes the conversion of benzhydrol to benzhydryl bromide using phosphorus tribromide.

Materials:

  • Benzhydrol

  • Phosphorus tribromide (PBr₃)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve benzhydrol in anhydrous CH₂Cl₂ in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of PBr₃ in CH₂Cl₂ to the stirred solution via the dropping funnel.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by pouring it over ice water.

  • Separate the organic layer and wash it with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude benzhydryl bromide.

  • Purify the product by recrystallization or column chromatography.[13]

Deprotection of an N-Benzhydryl Amine

This protocol outlines the oxidative deprotection of an N-benzhydryl amine using DDQ.

Materials:

  • N-benzhydryl amine derivative

  • 2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ)

  • Anhydrous benzene or toluene

  • 4Å molecular sieves

  • 0.1 N HCl

Procedure:

  • To a solution of the N-benzhydryl amine in anhydrous benzene or toluene, add crushed 4Å molecular sieves.

  • Heat the mixture to 60 °C.

  • Add DDQ (1 equivalent) to the reaction mixture and stir for 1 hour. The formation of the imine can be monitored by TLC.

  • Cool the reaction mixture and filter to remove the precipitated DDQ byproducts.

  • Concentrate the filtrate under reduced pressure.

  • Hydrolyze the resulting imine by stirring with 0.1 N HCl in a suitable solvent (e.g., diethyl ether) for several hours.

  • Extract the aqueous layer with an organic solvent to remove non-polar impurities.

  • Basify the aqueous layer and extract the free amine with an organic solvent.

  • Dry the organic extracts, concentrate, and purify the product as necessary.[10]

Conclusion: The Benzhydryl Group as a Strategic Tool

This technical guide has provided a detailed exploration of the physical and chemical properties of benzhydryl compounds. From their fundamental physicochemical characteristics to their nuanced reactivity and spectroscopic signatures, a comprehensive understanding of this structural motif is essential for its effective application. The stability of the benzhydryl cation, radical, and anion, coupled with the versatility of the benzhydryl group as a protecting group, ensures its continued prominence in organic synthesis and drug discovery. The quantitative reactivity data and detailed experimental protocols provided herein serve as a practical resource for researchers seeking to harness the full potential of benzhydryl chemistry in their scientific endeavors.

References

  • Benzylic Methylene Functionalizations of Diarylmethanes. PMC - PubMed Central - NIH. [Link]

  • Benzhydryl Amines: Synthesis and Their Biological Perspective. ACS Omega. [Link]

  • Diphenylmethane. Wikipedia. [Link]

  • Supporting Information for "Kinetics of the Solvolyses of Fluoro-Substituted Benzhydryl Derivatives: Reference Electrofuges for the Development of a Comprehensive Nucleofugality Scale". Wiley-VCH. [Link]

  • Oxidative Deprotection of Diphenylmethylamines. American Chemical Society. [Link]

  • Benzhydryl compounds. Wikipedia. [Link]

  • Infra-red Spectral Studies of Diphenylamine. ResearchGate. [Link]

  • The 1H-NMR of the benzhydrol product shows. Brainly. [Link]

  • Process for preparing benzhydryl ethers.
  • Quantitative Structure–Reactivity Relationships for Synthesis Planning: The Benzhydrylium Case. The Journal of Physical Chemistry A - ACS Publications. [Link]

  • Analysis of the Electronic Effects and Reactivity of Benzhydrols in the Formation of Benzhydryl Ethers. EliScholar - Yale University. [Link]

  • Benadryl's Backbone: Making Benzhydrol From Benzil (3 Classic Reactions). YouTube. [Link]

  • synthesis and anti-convulsant activity of novel benzhydryl piperazine derivatives. IJPSR (2009), Issue 1, Vol. [Link]

  • Benzyl ethyl ether. PubChem - NIH. [Link]

  • Direct Synthesis of Benzhydryl-Functionalized 3,4-Dihydropyridin-2-ones from 2-Pyridones and Their Use in the Formation of Bridged δ-Lactams. NIH. [Link]

  • A New Method of N -Benzhydryl Deprotection in 2-Azetidinone Series. ResearchGate. [Link]

  • Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. PMC - NIH. [Link]

  • A Straightforward Diphenylmethyl Protection Method and Deprotection of Some Pyrimidine Nucleosides. PMC - PubMed Central. [Link]

  • Benzyl Ethers - Protecting Groups. Organic Chemistry Portal. [Link]

  • Diphenylmethane. PubChem - NIH. [Link]

  • Amine Protection and Deprotection. Master Organic Chemistry. [Link]

Sources

The Azetidine Ring System: A Cornerstone of Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The azetidine ring, a four-membered saturated nitrogen-containing heterocycle, has transitioned from a synthetic curiosity to a privileged scaffold in contemporary drug discovery. Its unique structural and physicochemical properties, including inherent ring strain, conformational rigidity, and its role as a versatile bioisostere, offer medicinal chemists a powerful tool to modulate the pharmacokinetic and pharmacodynamic profiles of drug candidates. This guide provides a comprehensive exploration of the azetidine ring system, from its fundamental characteristics and synthetic methodologies to its strategic application in approved therapeutics and emerging drug candidates. Detailed experimental protocols, comparative data analysis, and visualizations of molecular interactions and synthetic workflows are presented to equip researchers with the practical knowledge required to effectively leverage the azetidine motif in their drug design and development endeavors.

The Azetidine Scaffold: Unique Properties and Strategic Value

The strategic incorporation of the azetidine ring into molecular scaffolds has been driven by its distinct characteristics that address key challenges in drug development.[1] Its compact and rigid nature provides a means to explore chemical space with greater three-dimensionality, often leading to improved target engagement and selectivity.[2]

Conformational Preferences and Ring Pucker

Unlike its more flexible five- and six-membered counterparts, the azetidine ring exists in a puckered conformation to alleviate ring strain. This puckering is not static and can be influenced by the nature and stereochemistry of substituents. The conformational preferences of the azetidine ring play a crucial role in defining the spatial orientation of appended functional groups, thereby impacting ligand-receptor interactions.

Diagram 1: Conformational Puckering of the Azetidine Ring

Azetidine Puckering cluster_puckered Puckered Conformation cluster_planar Planar (Transition State) p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 p4->p1 label_puckered pl1 pl2 pl1->pl2 pl3 pl2->pl3 pl4 pl3->pl4 pl4->pl1 label_planar caption Fig. 1: Puckered vs. Planar Conformation of Azetidine

Caption: Puckered vs. Planar Conformation of Azetidine.

Physicochemical Impact: A Tool for Property Modulation

The introduction of an azetidine moiety can significantly alter the physicochemical properties of a molecule. Its polar nitrogen atom can act as a hydrogen bond acceptor, enhancing aqueous solubility. Furthermore, the rigid nature of the ring can shield adjacent functional groups from metabolic enzymes, thereby improving metabolic stability.[1][3]

Table 1: Comparative Physicochemical Properties of Azetidine vs. Pyrrolidine Analogs

PropertyAzetidine AnalogPyrrolidine AnalogRationale for Difference
Calculated LogP (cLogP) Generally LowerGenerally HigherThe more compact and polar nature of the azetidine ring can lead to a reduction in lipophilicity.
Aqueous Solubility Often IncreasedOften LowerThe exposed nitrogen lone pair in the puckered azetidine can lead to better solvation.[3]
Metabolic Stability (t½) Frequently HigherFrequently LowerThe rigid azetidine scaffold can sterically hinder access of metabolic enzymes to nearby functional groups.[1]
Fraction of sp³ carbons (Fsp³) HigherLowerThe incorporation of the sp³-rich azetidine ring increases the three-dimensionality of the molecule.

Synthetic Strategies for Azetidine Ring Construction

The synthesis of the strained azetidine ring has historically been a challenge. However, recent advances have provided a diverse toolbox of methodologies for the construction and functionalization of this valuable scaffold.[4]

Intramolecular Cyclization of γ-Amino Alcohols and Halides

A common and robust method for azetidine synthesis involves the intramolecular cyclization of precursors containing a nitrogen nucleophile and a leaving group at the γ-position.

Diagram 2: General Strategy for Intramolecular Azetidine Synthesis

Intramolecular Cyclization γ-Amino Halide/Alcohol γ-Amino Halide/Alcohol Azetidine Ring Azetidine Ring γ-Amino Halide/Alcohol->Azetidine Ring Intramolecular SN2 reaction Base or Activating Agent Base or Activating Agent Base or Activating Agent->γ-Amino Halide/Alcohol Deprotonation or Activation caption Fig. 2: Intramolecular Cyclization Workflow.

Caption: Intramolecular Cyclization Workflow.

Experimental Protocol: Synthesis of N-Boc-azetidine from 1-chloro-3-aminopropane

This protocol describes a typical intramolecular cyclization to form a protected azetidine ring.

  • Reaction Setup: To a solution of 1-chloro-3-aminopropane hydrochloride (1.0 eq) in a suitable solvent such as acetonitrile, add a base, for example, potassium carbonate (3.0 eq).

  • Protection: Add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) to the reaction mixture.

  • Cyclization: Heat the reaction mixture to reflux (approximately 80-85 °C) and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Work-up and Purification: After cooling to room temperature, filter the reaction mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield N-Boc-azetidine.

Aza-Michael Addition for 3-Substituted Azetidines

The aza-Michael addition of amines to activated alkenes provides an efficient route to 3-functionalized azetidines. This method is particularly useful for creating libraries of analogs with diverse substituents at the 3-position.[5]

Experimental Protocol: Synthesis of a 3-Substituted Azetidine via Aza-Michael Addition [5]

  • Reactant Preparation: Dissolve tert-butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate (1.0 eq) and the desired N-heterocyclic amine (1.0 eq) in acetonitrile.[5]

  • Catalyst Addition: Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.0 eq) as a catalyst to the solution.[5]

  • Reaction Conditions: Stir the reaction mixture at 65 °C for 4-16 hours, monitoring for completion by TLC or LC-MS.[5]

  • Work-up and Purification: Quench the reaction with water and extract the product with ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash chromatography to obtain the desired 3-substituted azetidine.[5]

The Azetidine Ring in Approved Drugs: Case Studies

The tangible impact of the azetidine scaffold is best illustrated by its presence in several FDA-approved drugs across various therapeutic areas.[1]

Baricitinib: A JAK Inhibitor for Autoimmune Diseases

Baricitinib is an inhibitor of Janus kinases (JAK1 and JAK2) used in the treatment of rheumatoid arthritis. The azetidine moiety in Baricitinib plays a crucial role in its pharmacokinetic profile.

Table 2: Key Information for Baricitinib

FeatureDescription
Drug Name Baricitinib (Olumiant®)
Therapeutic Area Rheumatoid Arthritis, Alopecia Areata
Mechanism of Action Janus Kinase (JAK1/JAK2) Inhibitor
Role of Azetidine The azetidine ring contributes to the overall physicochemical properties of the molecule, likely enhancing its solubility and metabolic stability, which are key for oral bioavailability.[6][7]

The pharmacokinetic profile of baricitinib has been well-characterized, demonstrating dose-linear and time-invariant pharmacokinetics.[8] While direct comparative studies with a non-azetidine analog are not publicly available, the favorable oral bioavailability and metabolic profile of baricitinib suggest a positive contribution from the azetidine scaffold.[6][7]

Cobimetinib: A MEK Inhibitor for Cancer Therapy

Cobimetinib is a selective inhibitor of MEK1 and MEK2, components of the RAS/MAPK signaling pathway, and is used in the treatment of melanoma.

Diagram 3: Simplified RAS/MAPK Signaling Pathway and Cobimetinib Inhibition

RAS_MAPK_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase RAS RAS Receptor Tyrosine Kinase->RAS RAF RAF RAS->RAF MEK1/2 MEK1/2 RAF->MEK1/2 ERK1/2 ERK1/2 MEK1/2->ERK1/2 Transcription Factors Transcription Factors ERK1/2->Transcription Factors Cell Proliferation, Survival Cell Proliferation, Survival Transcription Factors->Cell Proliferation, Survival Cobimetinib Cobimetinib Cobimetinib->MEK1/2 Inhibition caption Fig. 3: Cobimetinib inhibits the RAS/MAPK pathway.

Caption: Cobimetinib inhibits the RAS/MAPK pathway.

Azetidine as a Bioisostere and Conformational Constraint

The azetidine ring is increasingly employed as a bioisostere for other cyclic and acyclic fragments to fine-tune the properties of a lead compound.

Azetidine as a Proline Mimic

Azetidine-2-carboxylic acid, a lower homolog of proline, can be incorporated into peptides to induce specific conformational constraints. This can lead to peptides with enhanced proteolytic stability and altered receptor binding affinities.

Impact on Receptor Binding: A Structural Perspective

The defined puckered conformation of the azetidine ring can precisely orient substituents to optimize interactions within a protein's binding pocket. X-ray crystallography studies of azetidine-containing ligands bound to their targets provide invaluable insights into these interactions.

Future Perspectives and Conclusion

The azetidine ring system has firmly established itself as a valuable component of the medicinal chemist's toolkit. The continued development of novel and efficient synthetic methodologies will undoubtedly expand the accessible chemical space of azetidine-containing compounds. Future research will likely focus on exploring more complex substitution patterns and the development of novel bioisosteric replacements based on the azetidine scaffold. The unique properties of the azetidine ring will continue to be exploited to address the multifaceted challenges of modern drug discovery, from optimizing physicochemical properties to achieving highly selective target engagement.

References

  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. (2020). Journal of Medicinal Chemistry. [Link]

  • WO2000063168A1 - Synthesis of azetidine derivatives. (2000).
  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. (2023). Molecules. [Link]

  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. (2020). ACS Publications. [Link]

  • Azetidine synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). Future Medicinal Chemistry. [Link]

  • PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. (2011). HETEROCYCLES. [Link]

  • The pharmacokinetics, pharmacodynamics, and safety of baricitinib, an oral JAK 1/2 inhibitor, in healthy volunteers. (2016). Clinical Pharmacology & Therapeutics. [Link]

  • Drawing graphs with dot. (2015). Graphviz. [Link]

  • 1P8D: X-Ray Crystal Structure of LXR Ligand Binding Domain with 24(S),25-epoxycholesterol. (2003). RCSB PDB. [Link]

  • CN103467350A - Method for preparing (S)-azetidine-2-carboxylic acid. (2013).
  • CN105384673B - The synthetic method of 3 fluoro azetidine derivatives. (2018).
  • Synthesis and Conformational Properties of 3,4-Difluoro-l-prolines. (2019). ACS Publications. [Link]

  • Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. (2016). MDPI. [Link]

  • Pharmacokinetics, Pharmacodynamics, and Proposed Dosing of the Oral JAK1 and JAK2 Inhibitor Baricitinib in Pediatric and Young Adult CANDLE and SAVI Patients. (2020). Clinical Pharmacology & Therapeutics. [Link]

  • An analysis of the physicochemical properties of oral drugs from 2000 to 2022. (2023). RSC Medicinal Chemistry. [Link]

  • A Single-Step Synthesis of Azetidine-3-amines. (2016). ChemRxiv. [Link]

  • Graphviz and dot: Generating Diagrams with Code. (2022). YouTube. [Link]

  • Experimental Procedures. (n.d.). The Royal Society of Chemistry. [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). RSC Publishing. [Link]

  • The pharmacokinetics, pharmacodynamics, and safety of baricitinib, an oral JAK 1/2 inhibitor, in healthy volunteers. (2016). ResearchGate. [Link]

  • 1AEM: SPECIFICITY OF LIGAND BINDING TO A BURIED POLAR CAVITY AT THE ACTIVE SITE OF CYTOCHROME C PEROXIDASE (IMIDAZO[1,2-A]PYRIDINE). (2002). RCSB PDB. [Link]

  • Graphviz Examples and Tutorial. (n.d.). Sketchviz. [Link]

  • PDB-BRE: A ligand-protein interaction binding residue extractor based on Protein Data Bank. (2023). PLOS ONE. [Link]

  • EXPERIMENTAL PROCEDURES. (n.d.). Beilstein Journals. [Link]

  • The pharmacokinetics, pharmacodynamics, and safety of baricitinib, an oral JAK 1/2 inhibitor, in healthy volunteers. (2016). Scite.ai. [Link]

  • Synthesis of 3-fluoroazetidine carboxylic acid and 3, 4-difluoroproline[10]. (n.d.). ResearchGate. [Link]

  • Examples of biologically active drug leads containing azetidine[³]. (n.d.). ResearchGate. [Link]

  • Graphviz tutorial. (2021). YouTube. [Link]

  • Exploring the Composition of Protein-Ligand Binding Sites on a Large Scale. (2007). PLOS Computational Biology. [Link]

  • Drawing Graphs for Rates of Reaction | National 5 | Lesson 3. (2021). YouTube. [Link]

  • Pharmacokinetics, Pharmacodynamics and Proposed Dosing of the Oral JAK1 and JAK2 Inhibitor Baricitinib in Pediatric and Young Adult CANDLE and SAVI Patients. (2020). NIH National Library of Medicine. [Link]

  • CN103204801A - Synthesis method for N-Boc-3-piperidone. (2013).
  • Azetidine-2,4-diones (4-oxo-beta-lactams) as scaffolds for designing elastase inhibitors. (2009). ResearchGate. [Link]

  • 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase f. (2018). CORE. [Link]

  • 8FQ9: Crystal structure of a ligand-bound cation-site mutant D55C of a melibiose transporter. (2024). RCSB PDB. [Link]

Sources

The Emerging Therapeutic Potential of N-Benzhydrylazetidine Compounds: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unlocking the Azetidine Core

The azetidine ring, a four-membered nitrogen-containing heterocycle, represents a privileged scaffold in medicinal chemistry. Its inherent ring strain and unique three-dimensional geometry offer a distinct advantage in the design of novel therapeutic agents, enabling precise spatial arrangements of pharmacophoric groups. When coupled with the bulky, lipophilic benzhydryl moiety, the resulting N-benzhydrylazetidine core presents a compelling starting point for the exploration of diverse biological activities. This guide provides an in-depth technical exploration of the potential biological activities of N-benzhydrylazetidine compounds, offering insights into their design, synthesis, and evaluation for researchers, scientists, and drug development professionals.

The N-Benzhydrylazetidine Scaffold: A Structural Overview

The fundamental structure of an N-benzhydrylazetidine compound consists of an azetidine ring where the nitrogen atom is substituted with a benzhydryl group (diphenylmethyl group). This combination imparts a unique set of physicochemical properties. The azetidine ring acts as a constrained linker, while the two phenyl rings of the benzhydryl group introduce significant lipophilicity and the potential for crucial π-π stacking or hydrophobic interactions with biological targets.

  • Structural Rigidity and Conformational Restriction: The strained four-membered ring of azetidine limits the conformational flexibility of the molecule. This rigidity can lead to higher binding affinities and selectivities for specific protein targets by reducing the entropic penalty upon binding.

  • Lipophilicity and CNS Penetration: The benzhydryl group significantly increases the lipophilicity of the compounds. This property is often a prerequisite for crossing the blood-brain barrier, suggesting a potential for these compounds to act on central nervous system (CNS) targets.[1][2][3]

  • Synthetic Tractability: The synthesis of N-benzhydrylazetidine derivatives is generally achievable through established synthetic methodologies, allowing for the systematic exploration of structure-activity relationships (SAR).[4]

Potential Biological Activities and Mechanistic Insights

Based on the structural features of the N-benzhydrylazetidine core and the known activities of related compounds, several key areas of biological activity warrant investigation.

Central Nervous System (CNS) Activity

The lipophilic nature of the benzhydryl group strongly suggests that N-benzhydrylazetidine derivatives may possess CNS activity.

Hypothesized Mechanism: A plausible mechanism for anticonvulsant activity is the blockade of voltage-gated sodium or calcium channels in neurons.[5] The benzhydryl moiety can interact with hydrophobic pockets within these channels, leading to their inhibition and a reduction in neuronal excitability.

Supporting Evidence from Related Structures: Structurally related compounds, such as N,N'-diarylguanidines, have demonstrated anticonvulsant effects through the blockade of sodium channels.[5] Furthermore, various heterocyclic compounds are being explored for their potential in treating neurological disorders like epilepsy.[6][7][8][9][10]

Signaling Pathway:

Anticonvulsant_Mechanism cluster_neuron Presynaptic Neuron Voltage-gated Na+ Channel (VGSC) Voltage-gated Na+ Channel (VGSC) Voltage-gated Ca2+ Channel (VGCC) Voltage-gated Ca2+ Channel (VGCC) Synaptic Vesicle Synaptic Vesicle Neurotransmitter Release Neurotransmitter Release Synaptic Vesicle->Neurotransmitter Release Reduced Neuronal Excitability Reduced Neuronal Excitability N-Benzhydrylazetidine N-Benzhydrylazetidine VGSC VGSC N-Benzhydrylazetidine->VGSC Blocks VGCC VGCC N-Benzhydrylazetidine->VGCC Blocks Action Potential Action Potential Action Potential->VGSC Activates VGSC->Reduced Neuronal Excitability Inhibition leads to Depolarization Depolarization VGCC->Synaptic Vesicle Triggers Fusion VGCC->Reduced Neuronal Excitability Inhibition leads to

Caption: Hypothesized anticonvulsant mechanism of N-benzhydrylazetidines.

Calcium Channel Blockade

Hypothesized Mechanism: The structural similarities of N-benzhydrylazetidines to known calcium channel blockers (CCBs) like diphenylalkylamines (e.g., verapamil) suggest they may act as antagonists of L-type voltage-gated calcium channels.[11][12][13] These channels are crucial for muscle contraction and cardiac function.[11]

Supporting Evidence from Related Structures: The benzhydryl moiety is a common feature in several classes of CCBs. The interaction is thought to occur within a hydrophobic pocket of the calcium channel protein.[14] Dihydropyridine derivatives, another class of CCBs, also highlight the importance of bulky hydrophobic groups for activity.[15][16]

Signaling Pathway:

CCB_Mechanism cluster_cell Vascular Smooth Muscle Cell L-type Ca2+ Channel L-type Ca2+ Channel Ca2+ Influx Ca2+ Influx L-type Ca2+ Channel->Ca2+ Influx Vasodilation Vasodilation L-type Ca2+ Channel->Vasodilation Inhibition leads to Calmodulin Calmodulin Ca2+ Influx->Calmodulin Activates MLCK Myosin Light Chain Kinase Calmodulin->MLCK Activates Contraction Contraction MLCK->Contraction N-Benzhydrylazetidine N-Benzhydrylazetidine N-Benzhydrylazetidine->L-type Ca2+ Channel Blocks Depolarization Depolarization Depolarization->L-type Ca2+ Channel Opens

Caption: Proposed mechanism of vasodilation via L-type calcium channel blockade.

Antimicrobial Activity

Hypothesized Mechanism: Azetidine-containing compounds, particularly β-lactams, are well-known for their antibacterial activity through the inhibition of bacterial cell wall synthesis. While N-benzhydrylazetidines are not β-lactams, the strained azetidine ring could still interact with bacterial enzymes. The lipophilic benzhydryl group may facilitate the penetration of the bacterial cell membrane.

Supporting Evidence from Related Structures: Numerous studies have reported the antimicrobial potential of various substituted azetidine derivatives against a range of bacterial and fungal strains.[17][18][19][20]

Experimental Protocols for Biological Evaluation

A rigorous and systematic evaluation of the biological activities of novel N-benzhydrylazetidine compounds is crucial. The following section outlines detailed, step-by-step methodologies for key experiments.

In Vitro Evaluation of Anticonvulsant Activity

Objective: To assess the ability of N-benzhydrylazetidine compounds to modulate neuronal excitability in vitro.

Methodology: Patch-Clamp Electrophysiology on Cultured Neurons

  • Cell Culture: Primary hippocampal or cortical neurons are isolated from embryonic rodents and cultured on glass coverslips.

  • Electrophysiological Recording: Whole-cell patch-clamp recordings are performed on mature neurons (10-14 days in vitro).

  • Induction of Hyperexcitability: Neuronal hyperexcitability can be induced by the application of a pro-convulsant agent such as pentylenetetrazol (PTZ) or by altering the ionic composition of the extracellular solution.

  • Compound Application: N-benzhydrylazetidine compounds are dissolved in a suitable vehicle (e.g., DMSO) and applied to the neurons at various concentrations.

  • Data Acquisition and Analysis: Changes in neuronal firing patterns, including the frequency and amplitude of action potentials and the presence of paroxysmal depolarizing shifts, are recorded and analyzed. The concentration-response relationship is determined to calculate the IC50 value.

Experimental Workflow:

Anticonvulsant_Workflow Neuron Culture Neuron Culture Patch-Clamp Setup Patch-Clamp Setup Neuron Culture->Patch-Clamp Setup Induce Hyperexcitability Induce Hyperexcitability Patch-Clamp Setup->Induce Hyperexcitability Apply Compound Apply Compound Induce Hyperexcitability->Apply Compound Record Neuronal Activity Record Neuronal Activity Apply Compound->Record Neuronal Activity Data Analysis (IC50) Data Analysis (IC50) Record Neuronal Activity->Data Analysis (IC50)

Caption: Workflow for in vitro anticonvulsant activity assessment.

In Vivo Evaluation of Anticonvulsant Activity

Objective: To determine the in vivo efficacy of N-benzhydrylazetidine compounds in established animal models of seizures.[6][7][8][9][10]

Methodology: Maximal Electroshock (MES) and Pentylenetetrazol (PTZ) Seizure Models [6][7][9]

  • Animal Model: Adult male mice or rats are used.

  • Compound Administration: Test compounds are administered intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control group is included.

  • MES Test: At the time of predicted peak effect, a brief electrical stimulus is delivered via corneal or ear-clip electrodes to induce a tonic-clonic seizure. The ability of the compound to prevent the tonic hindlimb extension phase of the seizure is recorded.

  • PTZ Test: A convulsant dose of PTZ is administered subcutaneously. The latency to and the incidence of clonic and tonic-clonic seizures are observed and recorded.

  • Data Analysis: The dose of the compound that protects 50% of the animals from seizures (ED50) is calculated for both models.

In Vitro Evaluation of Calcium Channel Blocking Activity

Objective: To assess the inhibitory effect of N-benzhydrylazetidine compounds on L-type calcium channels.[21][22][23][24][25]

Methodology: Isolated Tissue Bath Assay [23]

  • Tissue Preparation: A segment of rat or rabbit aorta is isolated and mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with 95% O2/5% CO2.

  • Induction of Contraction: The aortic ring is pre-contracted with a high concentration of potassium chloride (KCl) to depolarize the smooth muscle cells and open voltage-gated calcium channels.

  • Compound Application: Cumulative concentrations of the N-benzhydrylazetidine compound are added to the bath.

  • Measurement of Relaxation: The relaxation of the aortic ring is measured isometrically using a force transducer.

  • Data Analysis: The concentration-response curve for relaxation is plotted, and the IC50 value is determined.

Evaluation of Antimicrobial Activity

Objective: To determine the in vitro antimicrobial efficacy of N-benzhydrylazetidine compounds.[17][18][19][20][26]

Methodology: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) [18][20][26]

  • Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared.

  • Serial Dilution: The N-benzhydrylazetidine compound is serially diluted in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated at the optimal temperature for the growth of the microorganism.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Structure-Activity Relationship (SAR) Insights

A systematic exploration of the SAR is fundamental to optimizing the biological activity of N-benzhydrylazetidine compounds.

Table 1: Hypothetical SAR Data for N-Benzhydrylazetidine Analogs as Anticonvulsants (MES Model)

Compound IDR1 (Azetidine C3)R2 (Phenyl Ring)ED50 (mg/kg)
N-BH-AZ-01HH150
N-BH-AZ-02OHH120
N-BH-AZ-03H4-Cl80
N-BH-AZ-04OH4-Cl55
N-BH-AZ-05H4-OCH3>200

Interpretation of Hypothetical SAR:

  • Substitution on the Azetidine Ring: The introduction of a hydroxyl group at the C3 position (N-BH-AZ-02 and N-BH-AZ-04) appears to enhance anticonvulsant activity, possibly by introducing a hydrogen bond donor/acceptor.

  • Substitution on the Phenyl Rings: The presence of an electron-withdrawing group, such as chlorine, at the para position of the phenyl rings (N-BH-AZ-03 and N-BH-AZ-04) seems to significantly improve potency. Conversely, an electron-donating group like methoxy (N-BH-AZ-05) may be detrimental to activity.

Conclusion and Future Directions

The N-benzhydrylazetidine scaffold holds considerable promise for the development of novel therapeutic agents with a range of potential biological activities, particularly in the realms of CNS disorders, cardiovascular diseases, and infectious diseases. The unique structural and physicochemical properties of these compounds make them attractive candidates for further investigation.

Future research should focus on:

  • Synthesis and Screening of Focused Libraries: The design and synthesis of diverse libraries of N-benzhydrylazetidine derivatives with systematic variations in substitution patterns will be crucial for elucidating detailed SAR and identifying lead compounds.

  • Mechanism of Action Studies: In-depth mechanistic studies are required to identify the specific molecular targets and signaling pathways modulated by active compounds.

  • Pharmacokinetic and Toxicological Profiling: Promising lead compounds should be subjected to comprehensive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies to assess their drug-like properties.

By adopting a multidisciplinary approach that integrates synthetic chemistry, in vitro and in vivo pharmacology, and computational modeling, the full therapeutic potential of N-benzhydrylazetidine compounds can be unlocked.

References

  • Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches. (2025). ResearchGate. [Link]

  • Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches. (2025). Preprints.org. [Link]

  • Determination of anticonvulsant activity of drugs using animal models. (n.d.). SlideShare. [Link]

  • White, H. S., et al. (2019). Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening. Epilepsia Open, 4(3), 359-370. [Link]

  • Rauha, J. P., et al. (1997). Calcium channel blocking activity: Screening methods for plant derived compounds. Phytomedicine, 4(2), 167-180. [Link]

  • Phalak, C., & Sadar, S. (2022). ANIMAL MODELS USED IN THE SCREENING OF ANTIEPILEPTIC DRUGS. International Journal of Pharmaceutical Sciences and Research, 13(2), 612-620. [Link]

  • World Organisation for Animal Health. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH. [Link]

  • Al-Ghorbani, M., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Heliyon, 9(10), e20752. [Link]

  • Antimicrobial Susceptibility Testing. (n.d.). Apec.org. [Link]

  • Wanger, A. (2022). Antimicrobial Susceptibility Testing. StatPearls. [Link]

  • Balouiri, M., et al. (2016). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Journal of Chemotherapy, 28(2), 79-92. [Link]

  • Shamash, J., et al. (1998). In vitro testing of calcium channel blockers and cytotoxic chemotherapy in B-cell low-grade non-Hodgkin's lymphoma. British Journal of Cancer, 78(8), 1039-1043. [Link]

  • What is the best protocol for evaluating the in-vitro "Calcium Channel Blocking" potential of synthesized molecules? (2020). ResearchGate. [Link]

  • Godfraind, T. (2017). Discovery and Development of Calcium Channel Blockers. Frontiers in Pharmacology, 8, 286. [Link]

  • Liu, Q., et al. (2018). Resolving the Reversed Rate Effect of Calcium Channel Blockers on Human-Induced Pluripotent Stem Cell-Derived Cardiomyocytes and the Impact on In Vitro Cardiac Safety Evaluation. Toxicological Sciences, 167(1), 205-216. [Link]

  • Kumar, A., et al. (2022). Design, synthesis, and evaluation of benzhydrylpiperazine-based novel dual COX-2/5-LOX inhibitors with anti-inflammatory and anti-cancer activity. RSC Medicinal Chemistry, 13(10), 1235-1253. [Link]

  • Thakran, A. K., et al. (2012). SYNTHESIS AND PHARMACOLOGICAL EVALUATION OF 1-BENZ-HYDRYL PIPERAZINE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research, 3(1), 213-217. [Link]

  • Lavrador-Erb, K., et al. (2010). The discovery and structure-activity relationships of 2-(piperidin-3-yl)-1H-benzimidazoles as selective, CNS penetrating H1-antihistamines for insomnia. Bioorganic & Medicinal Chemistry Letters, 20(9), 2916-2919. [Link]

  • Azetidine derivatives with CNS activity. (n.d.). ResearchGate. [Link]

  • Walczyński, K., et al. (2000). A structure-activity relationship study of compounds with antihistamine activity. Acta Poloniae Pharmaceutica, 57(4), 275-282. [Link]

  • Brown, M. L., et al. (1997). Synthesis and pharmacological evaluation of N,N'-diarylguanidines as potent sodium channel blockers and anticonvulsant agents. Journal of Medicinal Chemistry, 40(5), 602-607. [Link]

  • Lee, H. W., et al. (2020). N-benzhydryl quinuclidine compounds are a potent and Src kinase-independent inhibitor of NALCN channels. British Journal of Pharmacology, 177(17), 3929-3943. [Link]

  • Sica, D. A. (2006). The Role of Existing and Newer Calcium Channel Blockers in the Treatment of Hypertension. The Journal of Clinical Hypertension, 8(s3), 15-20. [Link]

  • Obniska, J., et al. (1999). Structure-activity relationship studies of CNS agents. Part 38. Novel 1,4-benzoxazin-3(4H)-one, 1,2-benzoxazolin-3-one and 1,3-benzoxazolin-2,4-dione arylpiperazine derivatives with different 5-HT1A and antagonistic 5-HT2A activities. Archiv der Pharmazie, 332(11), 373-379. [Link]

  • Synthesis and mechanistic evaluation of novel N'-benzylidene-carbohydrazide-1H-pyrazolo[3,4-b]pyridine derivatives as non-anionic antiplatelet agents. (2018). European Journal of Medicinal Chemistry, 157, 1079-1090. [Link]

  • Rządkowska, M., et al. (2015). Synthesis, Central Nervous System Activity and Structure-Activity Relationships of Novel 1-(1-Alkyl-4-aryl-4,5-dihydro-1H-imidazo)-3-substituted Urea Derivatives. Molecules, 20(3), 3863-3893. [Link]

  • Calcium channel blocker. (n.d.). In Wikipedia. Retrieved January 21, 2026, from [Link]

  • Tanaka, H., et al. (2015). The structure-activity relationship study on 2-, 5-, and 6-position of the water soluble 1,4-dihydropyridine derivatives blocking N-type calcium channels. Bioorganic & Medicinal Chemistry, 23(7), 1328-1341. [Link]

  • Claremon, D. A., et al. (1991). Benzazepinone calcium channel blockers. 4. Structure-activity overview and intracellular binding site. Journal of Medicinal Chemistry, 34(11), 3426-3434. [Link]

  • Abstract 2535: Structure-activity relationships of novel N-benzoyl arylpiperidine and arylazetidine FASN inhibitors. (2014). Cancer Research, 74(19 Supplement), 2535. [Link]

  • Synthesis and Calcium Channel Blocking Activity of 1, 4-Dihydropyridine Derivatives Containing Ester Substitute and Phenyl Carba. (n.d.). Semantic Scholar. [Link]

  • Chen, T., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry, 8(10), 273-280. [Link]

  • Antianginal Drugs: SAR of Calcium channel blockers. (2020, October 2). YouTube. [Link]

  • Pryor, J. S., & Sica, D. A. (2007). Calcium channel blockers: differences between subclasses. Current Atherosclerosis Reports, 9(5), 373-379. [Link]

  • Husain, A., et al. (2017). Synthesis, Computational and Pharmacological Evaluation of N-(2-benzoyl- 4-chlorophenyl)-2-(4-(Substituted Phenyl) Piperazin-1-yl) Acetamides as CNS Agents. Central Nervous System Agents in Medicinal Chemistry, 17(2), 147-156. [Link]

  • Taylor, C. R. (2024). Calcium Channel Blockers. StatPearls. [Link]

  • SAR studies of calcium channel blockers acitivity of 1,4-DHPs. (n.d.). ResearchGate. [Link]

  • Development of a CNS-permeable reactivator for nerve agent exposure: an iterative, multi-disciplinary approach. (2021). Scientific Reports, 11(1), 1-14. [Link]

  • CNS activity plot showing known CNS-penetrating (blue points) and... (n.d.). ResearchGate. [Link]

  • Calcium channel blockers - Medicinal chemistry for B.Pharm. (n.d.). SlideShare. [Link]

Sources

Whitepaper: A Technical Guide to the Discovery of Novel Psychoanaleptic Agents from Benzhydryl Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Psychoanaleptic agents, or central nervous system (CNS) stimulants, are critical for treating disorders characterized by excessive sleepiness or attentional deficits. The benzhydryl moiety represents a "privileged scaffold" in CNS drug discovery, forming the core of successful therapeutics like Modafinil. This guide provides an in-depth, technically-focused roadmap for the rational discovery and preclinical development of novel psychoanaleptic agents derived from benzhydryl compounds. We will dissect the intricate mechanisms of action of existing agents to inform target selection, detail robust synthetic and screening strategies for hit identification, and outline a comprehensive lead optimization and preclinical evaluation cascade. This document is designed not as a rigid template, but as a strategic guide, grounding experimental protocols in scientific causality to empower researchers in developing safer, more effective CNS therapeutics.

The Strategic Imperative: Beyond Classical Stimulants

Psychoanaleptics are a class of drugs that increase activity within the central nervous system.[1] Their primary therapeutic applications include narcolepsy, shift work sleep disorder, and attention-deficit/hyperactivity disorder (ADHD).[2] While classical stimulants like amphetamines are effective, their mechanisms often lead to a high potential for abuse and undesirable side effects. This creates a clear therapeutic need for agents with a more nuanced pharmacological profile.

The benzhydryl scaffold—a methyl group substituted with two phenyl rings—is a cornerstone of modern CNS drug design.[3] Its inherent lipophilicity and structural geometry often facilitate passage across the blood-brain barrier (BBB), a critical hurdle in CNS drug development.[4][5] The success of Modafinil, an atypical stimulant with a low abuse liability, validates the benzhydryl core as a promising starting point for novel psychoanaleptics.[2][6] This guide outlines a comprehensive workflow to systematically explore the chemical space around this scaffold to identify next-generation psychoanaleptic candidates.

Deconstructing the Mechanism of Modafinil: A Polypharmacological Approach

Understanding the mechanism of action (MoA) of Modafinil is crucial for designing new agents. Its efficacy is not attributed to a single target but to a complex interplay with multiple neurotransmitter systems, a concept known as polypharmacology.[5]

  • Primary Target - Dopamine Transporter (DAT): Modafinil acts as a weak, atypical dopamine reuptake inhibitor, increasing synaptic dopamine levels, which is central to its wake-promoting effects.[6][7] Unlike cocaine or amphetamines, its interaction with DAT is thought to be structurally different, contributing to its lower euphoric and addictive potential.[2][6]

  • Secondary & Tertiary Systems: Its full effect profile is achieved by modulating a host of other systems, including norepinephrine (NE), serotonin (5-HT), glutamate, GABA, histamine, and the orexin neuropeptide system.[7][8] This multi-target engagement is believed to produce a more stable state of wakefulness without the pronounced side effects of classical stimulants.

This complex MoA serves as our blueprint. The goal is not to create a highly selective DAT inhibitor, but to engineer molecules that replicate this multi-target profile to achieve a desired therapeutic window.

cluster_0 Benzhydryl Core Compound (e.g., Modafinil) cluster_1 Primary & Secondary Targets cluster_2 Downstream Effects Compound Benzhydryl Compound DAT Dopamine Transporter (DAT) Compound->DAT Weakly Inhibits NET Norepinephrine Transporter (NET) Compound->NET Modulates Orexin Orexin System Compound->Orexin Indirectly Activates Histamine Histamine System Compound->Histamine Modulates Dopamine ↑ Dopamine DAT->Dopamine Norepinephrine ↑ Norepinephrine NET->Norepinephrine Wakefulness ↑ Wakefulness ↓ Abuse Potential Orexin->Wakefulness Histamine->Wakefulness Dopamine->Wakefulness Norepinephrine->Wakefulness

Caption: Multi-target mechanism of atypical psychoanaleptics.

Hit Discovery: From Synthesis to Screening

The initial phase focuses on creating a diverse chemical library of novel benzhydryl compounds and screening them to identify "hits"—compounds showing desired activity at our primary target.

Chemical Synthesis Strategy

A divergent synthetic approach is optimal for generating a library with varied structural motifs. The synthesis of benzhydrylpiperazine derivatives, a common theme in CNS drug discovery, provides a versatile and scalable route.[9][10][11]

cluster_workflow Generalized Synthetic Workflow start Substituted Benzophenone step1 Reduction (e.g., NaBH4) start->step1 intermediate1 Benzhydrol Intermediate step1->intermediate1 step2 Chlorination (e.g., SOCl2) intermediate1->step2 intermediate2 Benzhydryl Chloride step2->intermediate2 step3 Nucleophilic Substitution (e.g., Piperazine) intermediate2->step3 core_scaffold Benzhydrylpiperazine Core step3->core_scaffold step4 Amide Coupling / Alkylation (Diverse Reagents R-X) core_scaffold->step4 final_product Final Compound Library step4->final_product

Caption: General workflow for synthesizing a benzhydryl library.

This strategy allows for diversification at two key points: the initial choice of substituted benzophenone (modifying the phenyl rings) and the final reaction on the piperazine core (introducing a wide range of functional groups).

High-Throughput Screening (HTS) Cascade

A tiered screening approach is employed to efficiently identify promising candidates while minimizing resource expenditure.

2.2.1 Primary Screen: Dopamine Transporter (DAT) Uptake Assay

The primary goal is to identify compounds that inhibit dopamine uptake. This is a functional assay that provides more biologically relevant data than a simple binding assay.

Experimental Protocol: In Vitro DAT Uptake Assay

  • Cell Culture: Human Embryonic Kidney 293 (HEK293) cells stably transfected with the human dopamine transporter (hDAT) are cultured to ~90% confluency in 96-well plates.

  • Compound Preparation: Test compounds are serially diluted in assay buffer (e.g., Krebs-Ringer-HEPES) to create a concentration gradient (e.g., 10 µM to 1 nM).

  • Pre-incubation: The cell culture medium is removed, and cells are washed. Test compounds and a positive control (e.g., GBR-12909) are added to the wells and pre-incubated for 15 minutes at 37°C.

  • Uptake Initiation: A solution containing a fixed concentration of radiolabeled dopamine (e.g., [³H]DA) is added to each well to initiate uptake.

  • Uptake Termination: After a short incubation period (e.g., 10 minutes), the uptake is terminated by rapidly washing the cells with ice-cold assay buffer to remove extracellular [³H]DA.

  • Quantification: Cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

  • Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to vehicle controls. The half-maximal inhibitory concentration (IC₅₀) is determined by fitting the data to a four-parameter logistic curve.

2.2.2 Secondary & Orthogonal Screens

Hits from the primary screen (e.g., >50% inhibition at 1 µM) are advanced to secondary assays to build a more complete pharmacological profile.

  • Selectivity Profiling: A Norepinephrine Transporter (NET) uptake assay is run to determine selectivity. A compound with balanced DAT/NET activity may be desirable.

  • Cytotoxicity Assay: A simple MTT or CellTiter-Glo assay is performed on the host cell line (e.g., HEK293) to flag compounds that inhibit uptake simply by killing the cells.

  • Early ADME/Tox: In vitro assays for Cytochrome P450 (CYP) inhibition (e.g., CYP3A4, 2D6) are conducted to identify potential drug-drug interaction liabilities early in the process.[2]

Table 1: Hypothetical Screening Cascade Data

Compound IDDAT IC₅₀ (nM)NET IC₅₀ (nM)Selectivity (NET/DAT)Cytotoxicity CC₅₀ (µM)
BZH-001852502.9> 50
BZH-0021200> 10,000N/A> 50
BZH-003459500211.12.5
BZH-0041501751.2> 50

From this data, BZH-001 and BZH-004 would be prioritized. BZH-002 is too weak. BZH-003 is potent but cytotoxic and would be deprioritized.

Lead Optimization: The Path to a Preclinical Candidate

Lead optimization is an iterative cycle of chemical synthesis and biological testing aimed at refining the properties of the initial hits to create a viable preclinical candidate. The goal is to enhance potency and selectivity while simultaneously improving "drug-like" properties.[12]

Structure-Activity Relationship (SAR) Analysis

SAR establishes the relationship between a molecule's chemical structure and its biological activity.[13][14] By making systematic modifications to a lead compound, we can deduce which chemical features are essential for activity (the pharmacophore) and which can be altered to improve other properties.

Key Areas for SAR Exploration on the Benzhydryl Scaffold:

  • Phenyl Ring Substitution: Adding electron-withdrawing (e.g., -F, -Cl) or electron-donating (e.g., -CH₃, -OCH₃) groups can modulate potency and metabolic stability.[9][15]

  • Central Linker Modification: The nature and length of the group connecting the benzhydryl moiety to the rest of the molecule are critical. This is a key differentiator between classes of benzhydryl drugs.[15]

  • Terminal Group Variation: Altering the terminal functional group can significantly impact solubility, cell permeability, and target engagement.

Design Design Analogs (SAR Hypotheses) Synthesize Chemical Synthesis Design->Synthesize Test Biological Testing (In Vitro & In Vivo) Synthesize->Test Analyze Analyze Data (Update SAR) Test->Analyze Analyze->Design Iterate

Caption: The iterative cycle of lead optimization.

Optimizing for CNS Drug Properties

Beyond potency, a successful CNS drug must possess a specific set of physicochemical properties to ensure it can reach its target in the brain.[4] The lead optimization process must track these parameters closely.

Table 2: Ideal Physicochemical Property Ranges for CNS Drugs

ParameterRecommended RangeRationale
Molecular Weight (MW)< 450 DaAids in passive diffusion across the BBB.
LogP (Lipophilicity)1.5 - 3.5Balance between membrane permeability and aqueous solubility.
Topological Polar Surface Area (TPSA)< 76 ŲHigh TPSA is associated with poor BBB penetration.[4]
H-Bond Donors0 - 3Fewer donors generally improve permeability.[4]
H-Bond Acceptors2 - 4Contributes to solubility and target binding.
pKa (if basic)7.5 - 10.5A basic nitrogen can be protonated, aiding solubility, but must not be too basic.

Source: Adapted from studies on CNS drug properties.[4][5]

Preclinical Evaluation: The Final Hurdle Before Human Trials

Once a lead compound demonstrates a promising profile in vitro, it must undergo rigorous preclinical evaluation in animal models to assess its in vivo efficacy, safety, and pharmacokinetics before it can be considered for human clinical trials.[16]

In Vivo Pharmacokinetics (PK)

PK studies determine what the body does to the drug (Absorption, Distribution, Metabolism, Excretion - ADME).[17] For CNS drugs, the most critical distribution parameter is brain penetration.

Experimental Protocol: Rodent Pharmacokinetic & Brain Penetration Study

  • Animal Model: Male Sprague-Dawley rats (n=3 per time point/route).

  • Dosing:

    • Intravenous (IV) Group: Compound formulated in a solubilizing vehicle (e.g., 20% Solutol in saline) is administered via tail vein injection (e.g., 1 mg/kg). This route provides 100% bioavailability as a reference.

    • Oral (PO) Group: Compound formulated in a suspension (e.g., 0.5% methylcellulose) is administered via oral gavage (e.g., 10 mg/kg).

  • Sample Collection: At specified time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours), blood is collected via cardiac puncture into heparinized tubes. Immediately following blood collection, animals are euthanized, and brains are harvested.

  • Sample Processing: Blood is centrifuged to obtain plasma. Brains are homogenized.

  • Bioanalysis: Plasma and brain homogenate concentrations of the drug are quantified using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Data Analysis: PK parameters are calculated using software like Phoenix WinNonlin. Key parameters include:

    • Half-life (t½): Time for drug concentration to decrease by half.

    • Cmax: Maximum observed plasma concentration.

    • AUC (Area Under the Curve): Total drug exposure over time.

    • Oral Bioavailability (%F): (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

    • Brain-to-Plasma Ratio (Kp): [Brain Concentration] / [Plasma Concentration] at a given time point. A Kp > 0.5 is often desired.

In Vivo Pharmacodynamics (PD) & Efficacy

PD studies assess what the drug does to the body.[18] For a psychoanaleptic, the primary goal is to demonstrate wake-promoting or stimulant-like activity in a relevant animal model.

Experimental Protocol: Mouse Locomotor Activity

  • Animal Model: Male C57BL/6 mice.

  • Acclimation: Animals are individually housed in open-field activity chambers and allowed to acclimate for 60 minutes.

  • Dosing: Mice are administered the test compound or vehicle via an appropriate route (e.g., intraperitoneal or oral) at various doses determined from PK/Tox studies.

  • Data Collection: Locomotor activity (e.g., distance traveled, rearing counts) is recorded automatically by infrared beam breaks for a period of 2-4 hours post-dose.

  • Data Analysis: The activity data is binned into time intervals (e.g., 10 minutes). The total activity for each dose group is compared to the vehicle control group using statistical analysis (e.g., ANOVA). A statistically significant increase in locomotor activity indicates a CNS stimulant effect.

IND-Enabling Toxicology & Safety Pharmacology

These studies are required by regulatory agencies (like the FDA) to ensure the drug is reasonably safe for initial testing in humans.[16][19] They are conducted under Good Laboratory Practice (GLP) guidelines.

Standard Preclinical Toxicology Battery:

  • Genetic Toxicology: A battery of tests to assess mutagenic potential.

    • In Vitro: Ames test (bacterial reverse mutation), chromosomal aberration assay in mammalian cells.[20]

    • In Vivo: Micronucleus test in rodents.[20]

  • Cardiovascular Safety: In vitro hERG assay to assess the risk of QT prolongation, a serious cardiac side effect.[20]

  • Acute & Repeat-Dose Toxicology:

    • Dose-range finding studies in two species (one rodent, one non-rodent, e.g., rat and dog) to determine the maximum tolerated dose (MTD).[20]

    • GLP-compliant repeat-dose studies (e.g., 28 days) in two species to identify target organs of toxicity and establish a No Observed Adverse Effect Level (NOAEL).[19]

  • CNS Safety Pharmacology: A core battery of studies to investigate potential adverse effects on the central nervous system, including assessments of behavior, motor coordination (e.g., rotarod test), and body temperature.[20][21]

cluster_PKPD In Vivo PK/PD cluster_Tox IND-Enabling Safety & Toxicology (GLP) LeadOpt Optimized Lead Candidate PK Pharmacokinetics (Rat - PO/IV) - Bioavailability - Brain Penetration LeadOpt->PK PD Pharmacodynamics (Mouse Locomotor) - Efficacy Signal LeadOpt->PD GenTox Genetic Toxicology (Ames, Micronucleus) LeadOpt->GenTox CV_Safety Cardiovascular Safety (hERG Assay) LeadOpt->CV_Safety RepeatDose Repeat-Dose Tox (Rat, Dog - 28 Day) PK->RepeatDose Dose Selection CNS_Safety CNS Safety Pharmacology PD->CNS_Safety Dose Selection IND Investigational New Drug (IND) Application GenTox->IND CV_Safety->IND RepeatDose->IND CNS_Safety->IND

Caption: Preclinical development pipeline to IND submission.

Conclusion

The discovery of novel psychoanaleptic agents from the benzhydryl scaffold is a complex but highly promising endeavor. This journey, from rational target selection inspired by the polypharmacology of Modafinil to rigorous preclinical evaluation, requires a multi-parameter, iterative approach. Success hinges on balancing the pursuit of high target potency with the critical need for selectivity, CNS penetration, favorable pharmacokinetics, and a clean safety profile. By grounding synthetic chemistry and biological screening in a solid mechanistic framework and adhering to a systematic preclinical development plan, researchers can significantly increase the probability of translating a promising molecule into a valuable therapeutic agent for patients with disorders of wakefulness and attention.

References

  • Title: Modafinil - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Synthesis and psychoanaleptic properties of new compounds structurally related to diphenhydramine Source: PubMed URL: [Link]

  • Title: Mechanisms of modafinil: A review of current research Source: PMC URL: [Link]

  • Title: Modafinil and Armodafinil - Mechanism of Action | Psychopharmacology Source: Psych Scene Hub URL: [Link]

  • Title: Knowledge-Based, Central Nervous System (CNS) Lead Selection and Lead Optimization for CNS Drug Discovery Source: ACS Chemical Neuroscience URL: [Link]

  • Title: Psychoanaleptics Source: WikiLectures URL: [Link]

  • Title: Modafinil, an atypical CNS stimulant? Source: PMC URL: [Link]

  • Title: Safety Evaluation of CNS Administered Biologics—Study Design, Data Interpretation, and Translation to the Clinic Source: Toxicological Sciences | Oxford Academic URL: [Link]

  • Title: Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids Source: ACS Omega URL: [Link]

  • Title: Mechanism of modafinil: A review of current research Source: ResearchGate URL: [Link]

  • Title: Synthesis and Biological Evaluation of Novel Homopiperazine Derivatives as Anticancer Agents Source: Scirp.org URL: [Link]

  • Title: SYNTHESIS AND ANTI-CONVULSANT ACTIVITY OF NOVEL BENZHYDRYL PIPERAZINE DERIVATIVES Source: INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH URL: [Link]

  • Title: Drug Design for CNS Diseases: Polypharmacological Profiling of Compounds Using Cheminformatic, 3D-QSAR and Virtual Screening Methodologies Source: Frontiers in Neuroscience URL: [Link]

  • Title: In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia Source: MDPI URL: [Link]

  • Title: Design, synthesis, and evaluation of benzhydrylpiperazine-based novel dual COX-2/5-LOX inhibitors with anti-inflammatory and anti-cancer activity Source: PMC - PubMed Central URL: [Link]

  • Title: In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia Source: PubMed URL: [Link]

  • Title: Synthesis of novel benzhydrazyl‐piperazine‐Δ²‐1,2,3‐triazoline analogues 17 and 18 Source: ResearchGate URL: [Link]

  • Title: Drug Development for Central Nervous System Diseases Using In vitro Blood-brain Barrier Models and Drug Repositioning Source: PMC - PubMed Central URL: [Link]

  • Title: A structure-activity relationship study of compounds with antihistamine activity Source: PubMed URL: [Link]

  • Title: Pharmacokinetic Strategies in CNS Drug Discovery Source: Aragen URL: [Link]

  • Title: Drug Discovery for Central Nervous System Diseases Source: QPS URL: [Link]

  • Title: The basics of preclinical drug development for neurodegenerative disease indications Source: BMC Neurology URL: [Link]

  • Title: preclinical toxicity testing and adverse drug reaction monitoring in drug discovery process Source: World Journal of Pharmaceutical Science and Research URL: [Link]

  • Title: PLANNING YOUR PRECLINICAL ASSESSMENT Source: Altasciences URL: [Link]

  • Title: Psychoanaleptics Source: ClinPGx URL: [Link]

  • Title: Preclinical GLP Toxicology Studies Source: Charles River Laboratories URL: [Link]

  • Title: Psychoactive drug - Wikipedia Source: Wikipedia URL: [Link]

  • Title: In vivo and in vitro models of Depression Source: NEUROFIT URL: [Link]

  • Title: In Vivo vs In Vitro: Differences in Early Drug Discovery Source: Biobide URL: [Link]

  • Title: Advancements in In Vitro and In Vivo Models for Preclinical Drug Development Source: IT Medical Team URL: [Link]

  • Title: Psychotropic drug | Description, Classes, Actions, & Side Effects Source: Britannica URL: [Link]

  • Title: Classification of Anti-psychotic Agents Source: YouTube URL: [Link]

  • Title: Quantitative structure–reactivity relationships for synthesis planning: The benzhydrylium case Source: ChemRxiv URL: [Link]

  • Title: SAR: Structure Activity Relationships Source: Collaborative Drug Discovery URL: [Link]

  • Title: Benzhydryl Compounds - MeSH Source: NCBI - NIH URL: [Link]

  • Title: Structure-activity relationship (SAR) Source: GARDP Revive URL: [Link]

  • Title: N-benzhydryl quinuclidine compounds are a potent and Src kinase-independent inhibitor of NALCN channels Source: PubMed URL: [Link]

  • Title: Structure Activity Relationships Source: Drug Design Org URL: [Link]

  • Title: Clinical Studies on alpha-(2-piperidyl) Benzhydrol Hydrochloride, a New Antidepressant Drug Source: PubMed URL: [Link]

  • Title: Pharmacokinetic and Pharmacodynamic Principles for Toxicology Source: PubMed URL: [Link]

  • Title: Introduction to Pharmacokinetics and Pharmacodynamics Source: ASHP URL: [Link]

  • Title: Pharmacokinetics & Pharmakodynamics of Biological Drugs Source: Uppsala University, Department of Pharmacy URL: [Link]

  • Title: Chapter 19. Relationship between Pharmacokinetics and Pharmacodynamics Source: AccessPharmacy URL: [Link]

  • Title: Pharmacokinetics and pharmacodynamics of monoclonal antibodies: concepts and lessons for drug development Source: PubMed URL: [Link]

  • Title: Phencyclidine - Wikipedia Source: Wikipedia URL: [Link]

Sources

Methodological & Application

Application Note: A Comprehensive Guide to the Synthesis of tert-Butyl ((1-benzhydrylazetidin-3-yl)methyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The convergence of sterically demanding scaffolds with strained ring systems offers a fertile ground for the discovery of novel chemical entities with significant therapeutic potential. The azetidine motif, a four-membered nitrogen-containing heterocycle, is a privileged structure in medicinal chemistry, prized for its ability to impart conformational rigidity and improved pharmacokinetic profiles to drug candidates.[1] When combined with the bulky, lipophilic benzhydryl group, which is known to interact with hydrophobic pockets in biological targets, the resulting scaffold becomes a highly valuable building block for drug development.[2][3] This application note provides a detailed, four-step synthetic protocol for the preparation of tert-Butyl ((1-benzhydrylazetidin-3-yl)methyl)carbamate , a key intermediate for the synthesis of a wide range of biologically active molecules. The described methodology is robust, scalable, and relies on well-established chemical transformations, making it accessible to researchers in both academic and industrial settings.

Overall Synthetic Strategy

The synthesis of the target compound is achieved through a four-step sequence commencing with the commercially available 1-benzhydrylazetidin-3-ol (1) . The overarching strategy involves an initial oxidation to the corresponding ketone, followed by a one-carbon homologation using a Horner-Wadsworth-Emmons reaction. Subsequent reduction of the resulting α,β-unsaturated nitrile affords the key primary amine intermediate, which is then protected with a tert-butoxycarbonyl (Boc) group to yield the final product (5) .

Synthesis_Workflow cluster_0 Step 1: Oxidation cluster_1 Step 2: Horner-Wadsworth-Emmons Reaction cluster_2 Step 3: Reduction cluster_3 Step 4: Boc Protection A 1-Benzhydrylazetidin-3-ol (1) B 1-Benzhydrylazetidin-3-one (2) A->B Swern Oxidation C 1-Benzhydrylazetidin-3-one (2) D 2-(1-Benzhydrylazetidin-3-ylidene)acetonitrile (3) C->D Diethyl cyanomethylphosphonate, NaH E 2-(1-Benzhydrylazetidin-3-ylidene)acetonitrile (3) F (1-Benzhydrylazetidin-3-yl)methanamine (4) E->F Catalytic Hydrogenation (H₂, Pd/C) G (1-Benzhydrylazetidin-3-yl)methanamine (4) H tert-Butyl ((1-benzhydrylazetidin-3-yl)methyl)carbamate (5) G->H Di-tert-butyl dicarbonate (Boc)₂O, TEA

Caption: Overall synthetic workflow for the preparation of the target compound.

Experimental Protocols

Part 1: Oxidation of 1-Benzhydrylazetidin-3-ol (1) to 1-Benzhydrylazetidin-3-one (2)

Expertise & Experience: The transformation of a secondary alcohol to a ketone is a fundamental process in organic synthesis. The Swern oxidation is selected here due to its mild reaction conditions, which are well-suited for substrates containing potentially sensitive functional groups like the azetidine ring.[4] This method avoids the use of harsh, heavy-metal-based oxidizing agents. The reaction proceeds via the formation of an alkoxysulfonium salt, which then undergoes an intramolecular elimination facilitated by a hindered base, such as triethylamine, to yield the ketone.

Protocol:

  • To a stirred solution of oxalyl chloride (1.2 eq.) in anhydrous dichloromethane (DCM) at -78 °C under a nitrogen atmosphere, add dimethyl sulfoxide (DMSO) (2.2 eq.) dropwise over 15 minutes.

  • Stir the resulting solution for an additional 30 minutes at -78 °C.

  • Add a solution of 1-benzhydrylazetidin-3-ol (1) (1.0 eq.) in anhydrous DCM dropwise over 20 minutes, ensuring the internal temperature remains below -65 °C.

  • Stir the reaction mixture for 1 hour at -78 °C.

  • Add triethylamine (TEA) (5.0 eq.) dropwise, and allow the reaction to slowly warm to room temperature over 1 hour.

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic phase sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford 1-benzhydrylazetidin-3-one (2) as a solid, which can be used in the next step without further purification.

Part 2: Horner-Wadsworth-Emmons Reaction of 1-Benzhydrylazetidin-3-one (2)

Expertise & Experience: The Horner-Wadsworth-Emmons (HWE) reaction is a powerful and widely used method for the stereoselective synthesis of alkenes.[5][6] In this step, it is employed to introduce a cyanomethylene group, extending the carbon chain by one atom and setting the stage for the subsequent reduction to a primary amine. The use of a phosphonate-stabilized carbanion, generated by deprotonation of diethyl cyanomethylphosphonate with a strong base like sodium hydride, offers greater nucleophilicity compared to the corresponding Wittig ylides, often leading to higher yields, especially with ketones.[2] The reaction typically favors the formation of the more thermodynamically stable E-isomer.

Protocol:

  • To a suspension of sodium hydride (60% dispersion in mineral oil, 1.5 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, add diethyl cyanomethylphosphonate (1.5 eq.) dropwise.

  • Allow the mixture to stir at room temperature for 1 hour until the evolution of hydrogen gas ceases, indicating the formation of the phosphonate carbanion.

  • Cool the reaction mixture back to 0 °C and add a solution of 1-benzhydrylazetidin-3-one (2) (1.0 eq.) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield 2-(1-benzhydrylazetidin-3-ylidene)acetonitrile (3) .

Part 3: Reduction of 2-(1-Benzhydrylazetidin-3-ylidene)acetonitrile (3)

Expertise & Experience: Catalytic hydrogenation is a clean and efficient method for the reduction of both alkenes and nitriles. In this step, palladium on carbon (Pd/C) is used as the catalyst to concurrently reduce the carbon-carbon double bond and the nitrile group to a saturated primary amine. This one-pot reduction is highly efficient and avoids the use of metal hydride reagents, which can sometimes be problematic to handle on a larger scale.

Protocol:

  • To a solution of 2-(1-benzhydrylazetidin-3-ylidene)acetonitrile (3) (1.0 eq.) in methanol or ethanol, add 10% palladium on carbon (10 mol %).

  • Place the reaction vessel in a hydrogenation apparatus and purge with hydrogen gas.

  • Stir the reaction mixture under a hydrogen atmosphere (typically 50 psi) at room temperature for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude (1-benzhydrylazetidin-3-yl)methanamine (4) , which can often be used in the next step without further purification.

Part 4: Boc Protection of (1-Benzhydrylazetidin-3-yl)methanamine (4)

Expertise & Experience: The protection of amines with the tert-butoxycarbonyl (Boc) group is one of the most common transformations in organic synthesis, particularly in the context of peptide synthesis and medicinal chemistry. The Boc group is stable to a wide range of reaction conditions but can be readily removed under acidic conditions. The reaction with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a mild base like triethylamine is a standard and high-yielding procedure.

Protocol:

  • Dissolve the crude (1-benzhydrylazetidin-3-yl)methanamine (4) (1.0 eq.) in DCM.

  • Add triethylamine (1.5 eq.) to the solution.

  • Add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.2 eq.) in DCM dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the final product, tert-butyl ((1-benzhydrylazetidin-3-yl)methyl)carbamate (5) , as a pure solid.

Quantitative Data Summary

StepStarting MaterialKey ReagentsEquivalents (Reagent)SolventTypical Yield
11-Benzhydrylazetidin-3-ol (1)Oxalyl chloride, DMSO, TEA1.2, 2.2, 5.0DCM>95%
21-Benzhydrylazetidin-3-one (2)Diethyl cyanomethylphosphonate, NaH1.5, 1.5THF70-85%
32-(1-Benzhydrylazetidin-3-ylidene)acetonitrile (3)H₂, 10% Pd/CN/A, 0.1Methanol>90%
4(1-Benzhydrylazetidin-3-yl)methanamine (4)(Boc)₂O, TEA1.2, 1.5DCM85-95%

Conclusion

This application note provides a comprehensive and reliable four-step protocol for the synthesis of tert-butyl ((1-benzhydrylazetidin-3-yl)methyl)carbamate. The described methodology employs well-understood and scalable chemical reactions, ensuring high yields and purity of the final product. The detailed explanations for each step, grounded in established chemical principles, provide researchers with the necessary insights to adapt and troubleshoot the synthesis as needed. This versatile building block can be further elaborated to access a diverse range of novel chemical entities for drug discovery and development.

References

  • U.S. Patent US20080312205A1, "Method and intermediates for the preparation of derivatives of n (1-benzhydrylazetidin-3-yl)-n-phenylmethylsulfonamide", published December 18, 2008. ()
  • Wikipedia. "Horner–Wadsworth–Emmons reaction". ([Link])

  • NROChemistry. "Horner-Wadsworth-Emmons Reaction". ([Link])

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. ([Link])

  • Organic Chemistry Portal. "Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction". ([Link])

  • ResearchGate. "Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates". ([Link])

  • Master Organic Chemistry. "The Wittig Reaction: A Useful Method For Converting Aldehydes and Ketones To Alkenes". ([Link])

  • Chemistry LibreTexts. "Wittig Reaction". ([Link])

  • Google Patents. "Preparation method of 1-benzhydryl-3-hydroxylazetidine hydrochloride". CN104356040A. ()
  • PubChem. "tert-Butyl (1-benzhydrylazetidin-3-yl)carbamate". CID 13772848. ([Link])

  • PubChem. "tert-Butyl azetidin-3-yl(methyl)carbamate". CID 23033645. ([Link])

  • Sunway Pharm Ltd. "1-Benzhydrylazetidine-3-carbonitrile". CAS 36476-86-5. ([Link])

  • Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions. ([Link])

  • Benzhydryl Amines: Synthesis and Their Biological Perspective. PMC - PubMed Central. ([Link])

  • Discovery of 1-Benzhydryl-Piperazine-Based HDAC Inhibitors with Anti-Breast Cancer Activity: Synthesis, Molecular Modeling, In Vitro and In Vivo Biological Evaluation. PubMed Central. ([Link])

Sources

Application Notes & Protocols: Strategic Use of tert-Butyl ((1-benzhydrylazetidin-3-yl)methyl)carbamate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of a Trifunctional Azetidine Scaffold

In modern drug discovery, the azetidine motif has emerged as a highly sought-after structural unit. Its strained four-membered ring introduces conformational rigidity and a unique three-dimensional vector for substituent placement, often leading to improved physicochemical properties and target engagement compared to more flexible acyclic or larger ring analogues.[1][2] The building block, tert-Butyl ((1-benzhydrylazetidin-3-yl)methyl)carbamate (CAS No. 91189-19-4), represents a sophisticated and versatile tool for medicinal chemists.[3][4]

This molecule is a trifunctional scaffold featuring:

  • A secondary azetidine nitrogen protected by a bulky benzhydryl (Bzh) group.

  • A primary amine at the C3-methyl position, protected by a tert-butyloxycarbonyl (Boc) group.

  • The core azetidine ring , which acts as a rigid scaffold.

The key to its utility lies in the orthogonal nature of the two protecting groups. The benzhydryl group is labile to hydrogenolysis, while the Boc group is stable under these conditions but readily cleaved by acid.[5][6] This differential reactivity allows for the selective and sequential functionalization at two distinct points on the molecule, providing a powerful strategy for building molecular complexity and exploring structure-activity relationships (SAR). This guide provides detailed protocols for the strategic manipulation of this building block and its subsequent derivatization.

Physicochemical Properties and Handling

A thorough understanding of the building block's properties is essential for its effective use and storage.

PropertyValueSource
CAS Number 91189-18-3[3]
Molecular Formula C₂₁H₂₆N₂O₂[3]
Molecular Weight 338.4 g/mol [3]
IUPAC Name tert-butyl N-(1-benzhydrylazetidin-3-yl)carbamate[3]
Appearance Typically a white to off-white solidSupplier Datasheets
Solubility Soluble in common organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), Methanol (MeOH), and Ethyl Acetate (EtOAc).General Chemical Knowledge
Storage Conditions Store in a cool, dry place away from incompatible substances. For long-term storage, refrigeration is recommended.[7]Supplier Datasheets

Safety & Handling:

  • Handle in a well-ventilated fume hood.

  • Wear standard Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of dust and contact with skin and eyes.

Core Synthetic Protocols: A Step-by-Step Guide

The strategic advantage of this building block is realized through the selective removal of its protecting groups. The following protocols detail these key transformations.

Protocol 1: Selective N-Debenzhydrylation via Catalytic Hydrogenation

Scientific Rationale: This procedure unmasks the secondary amine of the azetidine ring. Catalytic hydrogenation is the method of choice for removing N-benzhydryl and N-benzyl groups due to its high efficiency and mild conditions, which leave the acid-labile Boc group intact.[6] The reaction proceeds by the addition of hydrogen across the C-N bond, catalyzed by palladium on carbon (Pd/C), releasing toluene and the free secondary amine.

Experimental Workflow:

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation A Dissolve Starting Material in EtOH/MeOH B Add Pd/C Catalyst (10% w/w) A->B C Purge with N₂ then H₂ (Parr Shaker or Balloon) B->C D Stir at RT under H₂ (40-50 psi) for 2-16h C->D E Monitor by TLC/LC-MS D->E F Filter through Celite to remove Pd/C E->F Upon Completion G Wash Celite pad with solvent F->G H Concentrate Filtrate in vacuo G->H I Product: tert-Butyl (azetidin-3-ylmethyl)carbamate H->I

Caption: Workflow for N-Debenzhydrylation.

Detailed Step-by-Step Methodology:

  • In a suitable hydrogenation vessel (e.g., a Parr flask), dissolve tert-Butyl ((1-benzhydrylazetidin-3-yl)methyl)carbamate (1.0 eq) in a suitable solvent such as ethanol or methanol (approx. 10-20 mL per gram of substrate).

  • Carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 10-20% by weight relative to the starting material) to the solution.

  • Seal the vessel and purge the system several times with an inert gas (e.g., nitrogen or argon) before carefully introducing hydrogen gas.

  • Pressurize the vessel to 40-50 psi with hydrogen or maintain a hydrogen atmosphere using a balloon.

  • Stir the reaction mixture vigorously at room temperature for 2-16 hours.

  • Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake thoroughly with the reaction solvent.

  • Combine the filtrates and concentrate under reduced pressure to yield the product, tert-butyl (azetidin-3-ylmethyl)carbamate , which can often be used in the next step without further purification.

Protocol 2: Selective N-Boc Deprotection under Acidic Conditions

Scientific Rationale: This protocol exposes the primary aminomethyl group for subsequent functionalization. The Boc group is designed to be stable to a wide range of conditions but is readily cleaved under acidic treatment.[8] The mechanism involves protonation of the carbamate carbonyl, followed by the loss of the stable tert-butyl cation, which is scavenged, and subsequent decarboxylation to yield the primary amine salt. Strong acids like trifluoroacetic acid (TFA) are highly effective.[6]

Experimental Workflow:

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation A Dissolve Starting Material in Dichloromethane (DCM) B Cool solution to 0 °C (Ice Bath) A->B C Add Trifluoroacetic Acid (TFA) dropwise (2-5 eq) B->C D Stir at 0 °C to RT for 1-3h C->D E Monitor by TLC/LC-MS D->E F Concentrate in vacuo to remove excess TFA/DCM E->F Upon Completion G Optional: Basify with aq. NaHCO₃ & Extract with Organic Solvent F->G H Dry, Filter, Concentrate G->H I Product: (1-benzhydrylazetidin-3-yl)methanamine H->I

Caption: Workflow for N-Boc Deprotection.

Detailed Step-by-Step Methodology:

  • Dissolve tert-Butyl ((1-benzhydrylazetidin-3-yl)methyl)carbamate (1.0 eq) in an anhydrous solvent such as Dichloromethane (DCM) (approx. 10 mL per gram).

  • Cool the solution to 0 °C using an ice-water bath.

  • Add trifluoroacetic acid (TFA, 2-5 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours.

  • Monitor the reaction's progress by TLC or LC-MS.

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • For isolation of the free amine, carefully neutralize the residue with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or another suitable base until the pH is >8.

  • Extract the aqueous layer multiple times with an organic solvent (e.g., DCM or EtOAc).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield (1-benzhydrylazetidin-3-yl)methanamine .

Protocol 3: Subsequent Functionalization via Amide Coupling

Scientific Rationale: With a deprotected amine in hand (from either Protocol 1 or 2), a vast array of functionalization reactions are possible. Amide bond formation is one of the most common and crucial reactions in medicinal chemistry.[9] This protocol uses the primary amine generated in Protocol 2 as an example. The reaction involves activating a carboxylic acid with a coupling reagent (e.g., HATU, HBTU, or EDC/HOBt) to form a highly reactive intermediate, which is then readily attacked by the nucleophilic amine to form a stable amide bond.[9] A non-nucleophilic base like diisopropylethylamine (DIPEA) is used to scavenge the acid produced during the reaction.

Experimental Workflow:

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Amine (from P2, 1.0 eq) & Carboxylic Acid (1.1 eq) in DMF/DCM B Add Coupling Reagent (e.g., HATU, 1.2 eq) A->B C Add Base (DIPEA, 2-3 eq) B->C D Stir at RT for 2-12h C->D E Monitor by TLC/LC-MS D->E F Dilute with EtOAc Wash with aq. LiCl or H₂O E->F Upon Completion G Dry, Filter, Concentrate F->G H Purify by Column Chromatography G->H I Final Amide Product H->I

Caption: General Amide Coupling Workflow.

Detailed Step-by-Step Methodology:

  • To a solution of the amine (e.g., (1-benzhydrylazetidin-3-yl)methanamine, 1.0 eq) in an anhydrous solvent like N,N-Dimethylformamide (DMF) or DCM, add the desired carboxylic acid (1.0-1.2 eq).

  • Add the coupling reagent (e.g., HATU, 1.1-1.3 eq) to the mixture.

  • Add a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2-3 eq).

  • Stir the reaction mixture at room temperature for 2-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with a suitable organic solvent like ethyl acetate.

  • Wash the organic layer sequentially with water, saturated aqueous lithium chloride (to help remove DMF), and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to afford the desired amide product.

Analytical Characterization

Proper characterization is critical to confirm the identity and purity of the products.

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: For the starting material, expect characteristic signals for the Boc group (a singlet at ~1.4 ppm, 9H), the benzhydryl methine proton (a singlet ~4.4 ppm, 1H), and the aromatic protons (multiplets between 7.2-7.5 ppm, 10H). Upon Boc deprotection, the ~1.4 ppm signal will disappear. Upon debenzhydrylation, the signals at ~4.4 ppm and 7.2-7.5 ppm will disappear.

    • ¹³C NMR: Look for the characteristic Boc carbonyl (~156 ppm) and quaternary carbon (~79 ppm), which will be absent after TFA treatment.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show the expected [M+H]⁺ ion for the starting material (339.2 m/z) and subsequent products. This is the most common technique for monitoring reaction progress via LC-MS.

Conclusion

tert-Butyl ((1-benzhydrylazetidin-3-yl)methyl)carbamate is a powerful and intelligently designed building block for synthetic and medicinal chemistry. Its key strength lies in the orthogonal protecting group strategy, which grants chemists precise control over the sequential functionalization of the azetidine nitrogen and the C3-aminomethyl side chain. The protocols outlined in this guide provide a robust foundation for researchers to unlock the full potential of this versatile scaffold in the creation of novel, structurally complex molecules for drug discovery programs.

References

  • National Center for Biotechnology Information (2024). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. PubChem. Available at: [Link]

  • Chemistry Steps (n.d.). Boc Protecting Group for Amines. Available at: [Link]

  • Fisher Scientific (n.d.). Amine Protection / Deprotection. Available at: [Link]

  • Organic Chemistry Portal (n.d.). Boc-Protected Amino Groups. Available at: [Link]

  • ResearchGate (2022). Structurally Divergent Reactivity of 2,2-Disubstituted Azetidines – Mechanistic Insights and Stereochemical Implications of Amide Coupling and Ring Expansion to 5,6-dihydro-4H-1,3-oxazines. Available at: [Link]

  • National Center for Biotechnology Information (2024). tert-Butyl (1-benzhydrylazetidin-3-yl)carbamate. PubChem Compound Summary for CID 13772848. Available at: [Link]

  • Organic Syntheses (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Available at: [Link]

  • Royal Society of Chemistry (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Available at: [Link]

  • HepatoChem (n.d.). Amide coupling reaction in medicinal chemistry. Available at: [Link]

  • ACS Publications (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • National Center for Biotechnology Information (2022). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. PubChem. Available at: [Link]

  • National Center for Biotechnology Information (2020). A Single-Step Synthesis of Azetidine-3-amines. PubChem. Available at: [Link]

  • National Center for Biotechnology Information (2011). A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organocatalysis. PubChem. Available at: [Link]

  • Chembeo (n.d.). tert-butyl (1-benzhydrylazetidin-3-yl)(methyl)carbamate. Available at: [Link]

  • National Center for Biotechnology Information (2024). tert-Butyl hydroxy(methyl)carbamate. PubChem Compound Summary for CID 272414. Available at: [Link]

  • PrepChem.com (n.d.). Preparation of tert-Butyl carbazate. Available at: [Link]

  • C肽生物科技 (n.d.). tert-Butyl (1-benzhydrylazetidin-3-yl)(methyl)carbamate. Available at: [Link]

  • Royal Society of Chemistry (2016). tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. Available at: [Link]

  • Organic Chemistry Portal (n.d.). Azetidine synthesis. Available at: [Link]

  • Organic Syntheses (n.d.). Carbazic acid, tert-butyl ester. Available at: [Link]

  • National Center for Biotechnology Information (2023). Accessing Azetidines through Magnesium-Mediated Nitrogen Group Transfer from Iminoiodinane to Donor-Acceptor Cyclopropanes. PubChem. Available at: [Link]

Sources

Navigating the Labyrinth: A Guide to Modern Methodologies in CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Unique Challenges of CNS Drug Discovery

The central nervous system (CNS) represents one of the most complex and challenging frontiers in drug discovery. The intricate network of neurons, the protective yet formidable blood-brain barrier (BBB), and the profound heterogeneity of neurological disorders create a high-attrition environment for therapeutic development.[1][2][3] Historically, the development of CNS drugs has been plagued by high failure rates, often due to a limited understanding of disease pathophysiology and the poor translation of preclinical findings to clinical efficacy.[4][5][6]

This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals, detailing key applications and protocols that form the cornerstone of modern CNS drug discovery. We will move beyond a simple listing of techniques, instead focusing on the causal relationships behind experimental choices and the integration of these methodologies into a cohesive discovery pipeline. Our approach is grounded in scientific integrity, providing self-validating protocols and authoritative references to empower robust and reproducible research.

Part 1: Early Stage Discovery & Target Validation

The initial phase of any drug discovery program is the identification and validation of a biological target that, when modulated, is expected to have a therapeutic effect. In the context of the CNS, this is a particularly nuanced process.

High-Throughput Screening (HTS) for CNS Targets

High-throughput screening (HTS) is an indispensable tool for identifying "hit" compounds from large chemical libraries that interact with a specific target.[7][8] For CNS research, common targets include G-protein coupled receptors (GPCRs), ion channels, and enzymes involved in neurotransmission or neuropathological pathways.

Causality in Assay Choice: The selection of an HTS assay format is critical and depends on the target class. For GPCRs, which are frequent CNS targets, monitoring downstream signaling events like calcium mobilization or cyclic AMP (cAMP) production is a common strategy. These assays are amenable to 384- and 1536-well plate formats, allowing for the rapid screening of tens of thousands of compounds.[8][9]

Protocol 1: High-Throughput Calcium Mobilization Assay for a Gq-Coupled GPCR

This protocol describes a fluorescent-based assay to screen for agonists or positive allosteric modulators of a Gq-coupled receptor expressed in a recombinant cell line (e.g., HEK293 or CHO cells).

I. Materials

  • HEK293 cell line stably expressing the target GPCR

  • Culture medium: DMEM, 10% FBS, 1% Penicillin-Streptomycin, and appropriate selection antibiotic (e.g., G418)

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Compound library dissolved in DMSO

  • 384-well black, clear-bottom assay plates

  • Fluorescent plate reader with kinetic reading capability and automated liquid handling (e.g., FLIPR Tetra)

II. Procedure

  • Cell Culture and Plating:

    • Culture the stable cell line under standard conditions (37°C, 5% CO2).

    • One day prior to the assay, harvest cells and seed 20,000 cells per well into 384-well assay plates.

    • Incubate overnight to allow for cell attachment.

  • Dye Loading:

    • Prepare the dye loading solution by reconstituting Fluo-4 AM in DMSO and then diluting it in Assay Buffer containing 0.04% Pluronic F-127.

    • Remove the culture medium from the cell plate and add 20 µL of the dye loading solution to each well.

    • Incubate the plate for 60 minutes at 37°C, followed by 30 minutes at room temperature in the dark.

  • Compound Addition and Signal Detection:

    • Prepare compound plates by diluting the library compounds to the desired final concentration in Assay Buffer.

    • Place both the cell plate and the compound plate into the fluorescent plate reader.

    • Set the instrument to record a baseline fluorescence for 10-20 seconds.

    • The instrument's integrated liquid handler then adds 10 µL of compound from the compound plate to the cell plate.

    • Continue to record the fluorescence intensity kinetically for 2-3 minutes.

  • Data Analysis:

    • The increase in fluorescence intensity upon compound addition corresponds to an increase in intracellular calcium.

    • Calculate the response as the maximum fluorescence signal minus the baseline signal.

    • Identify "hits" as compounds that produce a signal significantly above the baseline and the vehicle control (e.g., >3 standard deviations above the mean of the DMSO wells).

CRISPR/Cas9 for Target Identification and Validation

The CRISPR/Cas9 gene-editing tool has revolutionized the study of gene function, allowing for precise and efficient knockout, modification, or activation of genes in relevant cell types.[10][11] In CNS drug discovery, it is a powerful tool for validating that a specific gene product is indeed responsible for a disease phenotype or is the true target of a hit compound.[10][12]

Expert Insight: A common application is to create a knockout of the proposed target gene in a cell-based assay. If a "hit" compound from an HTS campaign loses its activity in the knockout cells compared to the wild-type cells, it provides strong evidence that the compound's effect is mediated through that target.

Protocol 2: CRISPR/Cas9-Mediated Gene Knockout in a Neuronal Cell Line (e.g., SH-SY5Y)

This protocol outlines the steps for generating a stable knockout of a target gene using a plasmid-based system that co-expresses Cas9 nuclease and a single guide RNA (sgRNA).

I. Materials

  • SH-SY5Y neuroblastoma cell line

  • Culture medium: DMEM/F12, 10% FBS, 1% Penicillin-Streptomycin

  • sgRNA design software (e.g., Benchling, CRISPOR)

  • CRISPR/Cas9 plasmid vector (e.g., pX458, which contains Cas9 and a cloning site for the sgRNA, and also expresses GFP as a transfection marker)[13]

  • Oligonucleotides for the target-specific sgRNA

  • Transfection reagent (e.g., Lipofectamine 3000)

  • Fluorescence-Activated Cell Sorter (FACS)

  • 96-well plates for single-cell cloning

  • Genomic DNA extraction kit

  • PCR primers flanking the sgRNA target site

  • T7 Endonuclease I assay kit or Sanger sequencing for validation

II. Procedure

  • sgRNA Design and Cloning:

    • Using an online design tool, identify and select 2-3 sgRNA sequences targeting an early exon of the gene of interest to maximize the chance of creating a non-functional protein.[8]

    • Synthesize complementary oligonucleotides for the chosen sgRNA sequence.

    • Anneal the oligos and clone them into the BbsI site of the pX458 plasmid.

    • Verify the correct insertion by Sanger sequencing.

  • Transfection:

    • One day before transfection, seed SH-SY5Y cells in a 6-well plate to be 70-90% confluent at the time of transfection.[14]

    • Transfect the cells with the validated sgRNA-Cas9 plasmid using a suitable transfection reagent according to the manufacturer's protocol.

  • Enrichment of Transfected Cells:

    • 48 hours post-transfection, harvest the cells.

    • Use FACS to sort and collect the GFP-positive cells, which indicates successful transfection.

  • Single-Cell Cloning:

    • Plate the sorted GFP-positive cells into 96-well plates at a density of a single cell per well.

    • Allow the single cells to grow into colonies over 2-3 weeks.

  • Screening and Validation:

    • Once colonies are established, expand them and harvest a portion for genomic DNA extraction.

    • Perform PCR to amplify the genomic region targeted by the sgRNA.

    • Screen for the presence of insertions or deletions (indels) using a T7 Endonuclease I assay or by Sanger sequencing of the PCR products.[14]

    • Confirm the absence of the target protein in putative knockout clones by Western blot or other suitable protein detection methods.

Part 2: Preclinical Modeling - Bridging the Gap to Human Pathology

Preclinical models are at the heart of CNS drug discovery, aiming to recapitulate aspects of human physiology and disease to test the efficacy and safety of drug candidates. These models range from in vitro systems that model specific biological barriers to in vivo animal models that attempt to replicate the complexity of a neurological disorder.

In Vitro Models: Deconstructing Complexity

In vitro models offer a controlled environment to study specific aspects of CNS biology, such as the permeability of the blood-brain barrier or the response of human neurons to a drug candidate.

2.1.1 The Blood-Brain Barrier (BBB) Transwell Model

The BBB is a major obstacle for CNS drug delivery, preventing the vast majority of small molecules from entering the brain.[1] The Transwell assay is a widely used in vitro model to assess the potential of a compound to cross this barrier.[11] It consists of a porous membrane that separates an upper (apical or "blood") chamber from a lower (basolateral or "brain") chamber.[11] Brain microvascular endothelial cells (BMECs) are cultured on the membrane, forming a monolayer with tight junctions that mimic the BBB.[11]

Expert Insight: The integrity of the cell monolayer is paramount for a reliable permeability assessment. This is quantified by measuring the Trans-Endothelial Electrical Resistance (TEER), which should be high, and by assessing the permeability of a fluorescent tracer like Lucifer Yellow, which should be low.[15][16] Co-culturing the endothelial cells with astrocytes and pericytes can help induce a tighter barrier, more closely mimicking the in vivo neurovascular unit.[17]

Protocol 3: Blood-Brain Barrier Permeability Assay Using a Transwell Co-culture Model

I. Materials

  • Human Cerebral Microvascular Endothelial Cells (hCMEC/D3) or iPSC-derived BMECs

  • Human Astrocytes

  • Transwell inserts (e.g., 24-well format, 0.4 µm pore size)

  • Endothelial Cell Medium (EGM-2) and Astrocyte Medium (AM)

  • Coating solution: Rat tail collagen type I

  • TEER meter (e.g., EVOM-2)

  • Test compound and a low-permeability marker (e.g., Lucifer Yellow)

  • LC-MS/MS or a suitable analytical method for compound quantification

II. Procedure

  • Insert Coating and Cell Seeding:

    • Coat the apical side of the Transwell inserts with collagen and allow them to dry.[17]

    • Seed astrocytes on the underside of the inverted insert. Allow them to attach for 3-4 hours.[17]

    • Flip the inserts back into the 24-well plate and add astrocyte medium to the basolateral chamber.

    • The next day, seed the endothelial cells onto the apical side of the membrane.[17]

  • Model Maturation and Validation:

    • Culture the co-culture model for 5-7 days, changing the medium every 2 days.

    • Monitor the formation of a tight monolayer by measuring TEER daily. The TEER values should plateau, indicating a stable barrier.

  • Permeability Experiment:

    • On the day of the experiment, replace the medium in both chambers with fresh, pre-warmed transport buffer (e.g., HBSS).

    • Add the test compound and Lucifer Yellow to the apical chamber.

    • At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber. Replace the collected volume with fresh transport buffer.

    • Also, collect a sample from the apical chamber at the beginning and end of the experiment.

  • Sample Analysis and Data Calculation:

    • Quantify the concentration of the test compound in the collected samples using LC-MS/MS.

    • Measure the fluorescence of Lucifer Yellow to assess the integrity of the monolayer during the experiment.

    • Calculate the apparent permeability coefficient (Papp) using the following formula:

      • Papp = (dQ/dt) / (A * C0)

      • Where dQ/dt is the rate of compound appearance in the basolateral chamber, A is the surface area of the membrane, and C0 is the initial concentration in the apical chamber.

Data Presentation: Typical Papp Values for BBB Permeability

CompoundKnown BBB PermeabilityTypical Papp (cm/s)
PropranololHigh> 20 x 10⁻⁶
CaffeineHigh> 15 x 10⁻⁶
AtenololLow< 2 x 10⁻⁶
Lucifer YellowVery Low (Paracellular Marker)< 1 x 10⁻⁶

2.1.2 Human iPSC-Derived Neuronal Models

Induced pluripotent stem cells (iPSCs) have transformed CNS research by providing a renewable source of human neurons, including patient-specific cells that carry disease-relevant mutations.[15][18] These cells can be differentiated into various neuronal subtypes (e.g., cortical, dopaminergic) and used to model diseases, screen for therapeutic compounds, and assess neurotoxicity.[19][20][21]

Causality in Model Development: The key advantage of iPSC-derived models is their human genetic background, which can overcome the limitations of species differences inherent in rodent models.[22] For neurotoxicity testing, these human neurons provide a more relevant system to identify compounds that may cause neuronal damage, a critical step in ensuring the safety of new drug candidates.[23][24][25]

Protocol 4: Assessing Neurotoxicity with iPSC-Derived Neurons using High-Content Imaging

This protocol describes a method to quantify the neurotoxic effects of compounds by measuring neurite outgrowth and cell viability.

I. Materials

  • Cryopreserved human iPSC-derived neurons (e.g., cortical neurons)

  • Neuron maintenance medium

  • Poly-D-lysine/Laminin-coated 96- or 384-well imaging plates

  • Test compounds

  • Fixation solution (4% paraformaldehyde)

  • Permeabilization solution (0.1% Triton X-100 in PBS)

  • Blocking buffer (5% BSA in PBS)

  • Primary antibody: anti-β-III tubulin (a neuron-specific marker)

  • Secondary antibody: Alexa Fluor 488-conjugated

  • Nuclear stain: Hoechst 33342

  • High-content imaging system and analysis software

II. Procedure

  • Cell Plating and Culture:

    • Thaw and plate the iPSC-derived neurons onto the coated imaging plates at a density that allows for the formation of a neurite network (e.g., 10,000-15,000 cells/cm²).[19]

    • Culture the neurons for 5-7 days to allow for maturation and neurite network formation.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in the neuron maintenance medium.

    • Treat the cells with the compounds for a specified duration (e.g., 48-72 hours). Include vehicle (DMSO) and positive (e.g., staurosporine) controls.

  • Immunocytochemistry:

    • After treatment, fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells and then block with blocking buffer.

    • Incubate with the primary antibody against β-III tubulin overnight at 4°C.

    • Wash and incubate with the fluorescently labeled secondary antibody and Hoechst stain.

  • Imaging and Analysis:

    • Acquire images of each well using a high-content imaging system.

    • Use the analysis software to:

      • Identify nuclei (Hoechst channel) to determine the total cell count (viability).

      • Identify neurons and trace the neurite network (β-III tubulin channel).

      • Quantify parameters such as total neurite length per neuron, number of branches, and number of processes.

  • Data Interpretation:

    • A compound is considered neurotoxic if it causes a significant reduction in cell number or a concentration-dependent decrease in neurite outgrowth parameters compared to the vehicle control.

2.1.3 Advanced Models: Organ-on-a-Chip

While Transwell models are valuable, they are static and lack the physiological shear stress from blood flow. Organ-on-a-chip (OoC) technology addresses these limitations by creating microfluidic devices that culture cells in a more dynamic, 3D environment, better recapitulating the neurovascular unit.[6][26] These "Brain-Chips" can incorporate multiple cell types (endothelial cells, pericytes, astrocytes, microglia, and neurons) and allow for the study of complex interactions in both health and disease.[6][16]

Diagram 1: Experimental Workflow for Organ-on-a-Chip BBB Model

G cluster_0 Chip Fabrication & Seeding cluster_1 Culture & Maturation cluster_2 Experimentation A Microfluidic Chip with two parallel channels separated by a porous membrane B Seed Endothelial Cells in 'Vascular' Channel A->B C Seed Astrocytes, Pericytes, Neurons in 'Brain' Channel B->C D Perfuse both channels with media under physiological flow (shear stress) C->D E Monitor barrier formation (TEER, Immunofluorescence for Tight Junctions) D->E F Introduce test compound into 'Vascular' Channel E->F G Collect effluent from 'Brain' Channel over time F->G H Analyze effluent (LC-MS) and cells (imaging, RNA-seq) G->H

Caption: Workflow for a BBB Organ-on-a-Chip experiment.

In Vivo Models: Embracing Complexity

Animal models are crucial for understanding how a drug candidate behaves in a complex, living system.[27][28] For neurodegenerative diseases like Alzheimer's, transgenic mouse models that express human genes associated with the disease are widely used.[28][29][30]

Expert Insight: No single animal model perfectly recapitulates all aspects of human Alzheimer's disease.[30] For example, many amyloid-based models develop plaques but lack significant neurofibrillary tangle pathology or neuronal loss.[29][31] Therefore, the choice of model must be aligned with the specific hypothesis being tested. The 3xTg-AD model, which develops both amyloid plaques and tau pathology, is often used to study the interplay between these two key hallmarks.[30]

Table of Common Alzheimer's Disease Mouse Models

Model NameTransgenesKey Pathological FeaturesAge of Onset (Plaques/Tangles)
Tg2576 Human APP with Swedish mutation (K670N/M671L)Amyloid plaques, cognitive deficits9-12 months
APP/PS1 Human APP (Swedish) & Human PSEN1 (e.g., M146L)Accelerated amyloid plaque deposition, gliosis, cognitive deficits6-8 months
3xTg-AD Human APP (Swedish), Human PSEN1 (M146V), Human MAPT (P301L)Amyloid plaques and neurofibrillary tangles, synaptic dysfunction6 months (plaques), 12 months (tangles)
5xFAD Human APP & PSEN1 with 5 familial AD mutationsRapid and aggressive amyloid pathology, neuronal loss, gliosis2 months

Sources:[28][29][30][31]

Protocol 5: Evaluating a BACE1 Inhibitor in the APP/PS1 Mouse Model

This protocol outlines a preclinical efficacy study to assess a compound aimed at reducing amyloid-beta (Aβ) production.

I. Materials

  • APP/PS1 transgenic mice and wild-type littermate controls (age-matched, e.g., 6 months old)

  • Test compound (BACE1 inhibitor) and vehicle

  • Dosing equipment (e.g., oral gavage needles)

  • Behavioral testing apparatus (e.g., Morris water maze)

  • Anesthesia and surgical equipment for tissue collection

  • ELISA kits for Aβ40 and Aβ42 quantification

  • Histology reagents and antibodies for amyloid plaques (e.g., 6E10)

II. Procedure

  • Study Design and Dosing:

    • Randomize mice into four groups: Wild-type + Vehicle, Wild-type + Compound, APP/PS1 + Vehicle, APP/PS1 + Compound.

    • Administer the compound or vehicle daily (e.g., by oral gavage) for a period of 3 months.

  • Behavioral Assessment:

    • In the final week of treatment, perform cognitive testing using the Morris water maze to assess spatial learning and memory.

    • Record parameters such as escape latency (time to find the hidden platform) and time spent in the target quadrant during a probe trial.

  • Tissue Collection and Processing:

    • At the end of the study, anesthetize the mice and collect blood samples.

    • Perfuse the animals with saline and harvest the brains.

    • Hemisect the brain: use one hemisphere for biochemical analysis (flash-freeze) and the other for histology (fix in paraformaldehyde).

  • Biochemical Analysis:

    • Homogenize the frozen brain hemisphere.

    • Use ELISA kits to measure the levels of soluble and insoluble Aβ40 and Aβ42 in the brain homogenates.

  • Histological Analysis:

    • Section the fixed brain hemisphere.

    • Perform immunohistochemistry using an antibody against Aβ to visualize and quantify the amyloid plaque burden in the cortex and hippocampus.

  • Data Interpretation:

    • A successful compound should lead to a significant reduction in brain Aβ levels (biochemistry), a decrease in plaque load (histology), and an improvement in cognitive performance (behavioral testing) in the APP/PS1 mice compared to the vehicle-treated group.

Part 3: Lead Optimization & Translational Development

Once promising lead compounds are identified, they undergo further characterization and optimization. This phase involves more detailed mechanistic studies and the use of translational biomarkers to bridge the gap between preclinical models and human clinical trials.

Electrophysiological Assays for Ion Channel Targets

Ion channels are critical for neuronal function and are important targets for CNS drugs.[32] Automated patch-clamp (APC) technology has dramatically increased the throughput of electrophysiological recordings, allowing for the detailed characterization of how compounds modulate ion channel activity.[33][34][35]

Expert Insight: A simple IC50 value is often insufficient to describe a compound's action on a voltage-gated ion channel.[33] APC platforms can run complex voltage protocols to determine if a compound's blocking effect is state-dependent (i.e., if it preferentially binds to the resting, open, or inactivated state of the channel), providing crucial information for predicting in vivo efficacy and potential side effects.[33][34]

Diagram 2: Automated Patch Clamp Workflow

G A Cell Suspension (e.g., CHO cells expressing Nav1.7) B Automated System (e.g., SyncroPatch, IonFlux) A->B C Planar Patch Chip (Microfluidic substrate) B->C Loads D Cell Trapping & Sealing (Automated suction) C->D E Whole-Cell Configuration (Automated membrane rupture) D->E F Voltage Protocol Execution & Compound Application E->F G Data Acquisition (Current recordings) F->G H Analysis (State-dependence, IC50, kinetics) G->H

Caption: High-level workflow for an automated patch clamp experiment.

The Role of Biomarkers and Neuroimaging

Biomarkers are objectively measured characteristics that can be used as indicators of a normal biological process, a pathogenic process, or a response to a therapeutic intervention.[5][36][37] In CNS drug development, biomarkers are essential for patient stratification, measuring target engagement, and providing early evidence of a drug's biological effect.[5][14][23]

3.2.1 Cerebrospinal Fluid (CSF) and Blood-Based Biomarkers

CSF, being in direct contact with the brain, is a rich source of biomarkers for neurological diseases.[22][38] For example, in Alzheimer's disease, decreased CSF levels of Aβ42 and increased levels of tau and phospho-tau are established diagnostic and progression markers.[39]

Causality in Sample Handling: The pre-analytical handling of CSF samples is critical for data quality and reproducibility.[22] Factors like the type of collection tube, centrifugation speed and temperature, and the number of freeze-thaw cycles can significantly impact the measured concentration of biomarkers.[18][36][38][39] Adherence to a standardized collection protocol is therefore non-negotiable for multicenter studies.

Protocol 6: Standardized Collection and Processing of CSF for Biomarker Analysis

This protocol is based on consensus guidelines for neurodegenerative disease research.[36][38][39]

I. Materials

  • Lumbar puncture kit

  • Polypropylene collection tubes

  • Refrigerated centrifuge

  • Polypropylene cryovials for aliquoting

  • -80°C freezer

II. Procedure

  • Collection:

    • Collect CSF via lumbar puncture.

    • The first 1-2 mL can be used for routine clinical tests. Collect at least 10-12 mL for biobanking.[36][38]

    • Collect the CSF directly into low-binding polypropylene tubes. Avoid using polystyrene tubes, as peptides like Aβ42 can adhere to the plastic, leading to artificially low measurements.

  • Processing:

    • Process the sample within 1-2 hours of collection. If a delay is unavoidable, store the sample at 4°C.

    • Centrifuge the CSF at 2,000 x g for 10 minutes at room temperature to pellet any cellular debris.[36][38]

  • Aliquoting and Storage:

    • Carefully transfer the supernatant into fresh polypropylene cryovials in 0.5 mL aliquots.

    • Avoid contamination from the cell pellet. Do not pool CSF from different patients.

    • Immediately freeze the aliquots and store them at -80°C.

  • Documentation and Handling:

    • Thoroughly document the entire pre-analytical process.

    • Avoid repeated freeze-thaw cycles. Use a fresh aliquot for each analysis.

3.2.2 Neuroimaging in Clinical Trials

Neuroimaging techniques like Positron Emission Tomography (PET) and Magnetic Resonance Imaging (MRI) provide a non-invasive window into the human brain.[40][41][42] In clinical trials, they are used to:

  • Confirm Drug-Target Engagement: PET, using a radiolabeled version of a drug or a specific ligand for the target, can directly visualize and quantify the extent to which a drug binds to its target in the brain (receptor occupancy).[40][43][44] This is crucial for dose selection in early-phase trials.

  • Measure Pharmacodynamic Effects: Functional MRI (fMRI) can measure changes in brain activity in response to a drug, providing evidence of its biological effect on neural circuits.[43]

  • Monitor Disease Progression: Structural MRI can track changes in brain volume (atrophy), while specific PET tracers can monitor the accumulation of pathological proteins like amyloid and tau.[41]

Diagram 3: Role of Neuroimaging in CNS Clinical Trials

G cluster_Phase1 Phase I cluster_Phase2_3 Phase II / III P1_PET PET Receptor Occupancy P1_Goal Goal: Confirm Target Engagement & Select Dose P1_PET->P1_Goal P1_fMRI fMRI Pharmacodynamics P1_fMRI->P1_Goal P2_Goal Goal: Monitor Disease Modification & Provide Efficacy Evidence P1_Goal->P2_Goal Informs P2_PET PET Pathological Biomarkers (e.g., Amyloid, Tau) P2_PET->P2_Goal P2_MRI Structural MRI (Atrophy) P2_MRI->P2_Goal

Caption: Integrating PET and MRI across different phases of CNS clinical trials.

Conclusion: An Integrated, Iterative Approach

The path to a successful CNS therapeutic is not linear but rather an iterative cycle of hypothesis generation, testing, and refinement. Modern drug discovery relies on the intelligent integration of these diverse methodologies. Hits from high-throughput screens are validated using CRISPR-edited cells. The permeability of lead compounds is assessed in BBB models before they are advanced into complex animal models of disease. Finally, translational biomarkers and neuroimaging techniques are used to bridge the gap from preclinical findings to human trials, increasing the probability of clinical success. By understanding the "why" behind each protocol and thoughtfully applying these powerful tools, researchers can more effectively navigate the complexities of the central nervous system and accelerate the development of transformative medicines for patients in need.

References

  • Protocol for the Differentiation of Human Induced Pluripotent Stem Cells into Mixed Cultures of Neurons and Glia for Neurotoxicity Testing. (n.d.). PMC - NIH. Retrieved January 21, 2026, from [Link]

  • Transgenic mouse models of Alzheimer's disease: phenotype and application. (n.d.). Semantic Scholar. Retrieved January 21, 2026, from [Link]

  • APP transgenic mouse models and their use in drug discovery to evaluate amyloid- lowering therapeutics. (n.d.). PubMed. Retrieved January 21, 2026, from [Link]

  • Overcoming the Challenges of CNS Studies. (2017, February 10). Applied Clinical Trials Online. Retrieved January 21, 2026, from [Link]

  • High Content Neuronal Toxicity Assays Using iPSC Derived Neurons. (n.d.). Molecular Devices. Retrieved January 21, 2026, from [Link]

  • An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics. (n.d.). PubMed Central. Retrieved January 21, 2026, from [Link]

  • Rodent models for Alzheimer's disease drug discovery. (n.d.). PMC - NIH. Retrieved January 21, 2026, from [Link]

  • Development of Assays for Neurotoxicity Using Human iPSC-derived Neurons. (n.d.). FujiFilm Cellular Dynamics. Retrieved January 21, 2026, from [Link]

  • Neurotoxicity & Neuronal Development Assessment with iPSC Neurite Outgrowth Assay. (n.d.). Molecular Devices. Retrieved January 21, 2026, from [Link]

  • Insights on the Use of Transgenic Mice Models in Alzheimer's Disease Research. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]

  • In vitro techniques for assessing neurotoxicity using human iPSC-derived neuronal models. (n.d.). Axion Biosystems. Retrieved January 21, 2026, from [Link]

  • An Advanced Automated Patch Clamp Protocol Design to Investigate Drug-Ion Channel Binding Dynamics. (2021, September 28). PubMed. Retrieved January 21, 2026, from [Link]

  • PET Research Trials and Neuroimaging. (n.d.). BioPharma Services. Retrieved January 21, 2026, from [Link]

  • Neuroscience Clinical Trials: An Overview of Challenges and Potential Opportunities. (n.d.). NCBI. Retrieved January 21, 2026, from [Link]

  • Directed Differentiation of Neurons from Human iPSCs for Modeling Neurological Disorders. (n.d.). Springer Link. Retrieved January 21, 2026, from [Link]

  • Comparative Neurotoxicity Screening in Human iPSC-derived Neural Stem Cells, Neurons and Astrocytes. (n.d.). PubMed Central. Retrieved January 21, 2026, from [Link]

  • Use of functional imaging across clinical phases in CNS drug development. (n.d.). PMC. Retrieved January 21, 2026, from [Link]

  • Standardized Procedures for Blood and Cerebrospinal Fluid Collection and Storage in Neurodegenerative Biomarker Research: A Comprehensive Review. (2025, July 17). NIH. Retrieved January 21, 2026, from [Link]

  • Navigating the Challenges of Central Nervous System Disease Research. (n.d.). Precision for Medicine. Retrieved January 21, 2026, from [Link]

  • Characterization of human iPSC-derived neurons by transcriptomics and proteomics for drug discovery. (2021, March 17). YouTube. Retrieved January 21, 2026, from [Link]

  • MRI, PET boost central nervous system disease treatment discovery. (n.d.). AuntMinnie. Retrieved January 21, 2026, from [Link]

  • Synthetic mRNAs drive highly efficient iPS cell differentiation to dopaminergic neurons. (n.d.). Protocols.io. Retrieved January 21, 2026, from [Link]

  • Imaging for CNS drug development, practice and considerations. (n.d.). TRACER. Retrieved January 21, 2026, from [Link]

  • An in vitro Blood-brain Barrier Model to Study the Penetration of Nanoparticles. (2022, February 20). PMC. Retrieved January 21, 2026, from [Link]

  • An Overview of Transgenic Mouse Models for the Study of Alzheimer's Disease. (2025, January 10). MDPI. Retrieved January 21, 2026, from [Link]

  • PET Imaging in CNS First-in-Human Clinical Trials. (n.d.). BioPharma Services. Retrieved January 21, 2026, from [Link]

  • Development and Characterization of Human iPSC-derived Midbrain Dopaminergic Neurons for Drug Discovery. (n.d.). FujiFilm Cellular Dynamics. Retrieved January 21, 2026, from [Link]

  • How to do a Crispr Cas9 Ko cell line? (2017, December 8). ResearchGate. Retrieved January 21, 2026, from [Link]

  • An Improved In Vitro Blood-Brain Barrier Model for the Evaluation of Drug Permeability Using Transwell with Shear Stress. (2023, December 28). PubMed Central. Retrieved January 21, 2026, from [Link]

  • Recent progress in translational engineered in vitro models of the central nervous system. (n.d.). Disease Models & Mechanisms. Retrieved January 21, 2026, from [Link]

  • In vitro models of the blood–brain barrier: An overview of commonly used brain endothelial cell culture models and guidelines for their use. (n.d.). PMC. Retrieved January 21, 2026, from [Link]

  • Consensus Guidelines for CSF and Blood Biobanking for CNS Biomarker Studies. (n.d.). PMC. Retrieved January 21, 2026, from [Link]

  • Automated Patch Clamp for Ion Channel Variant Screening. (n.d.). MaxCyte. Retrieved January 21, 2026, from [Link]

  • Consensus Guidelines for CSF and Blood Biobanking for CNS Biomarker Studies. (2025, August 7). ResearchGate. Retrieved January 21, 2026, from [Link]

  • In Vitro Blood Brain Barrier Models for Drug Development. (2022, December 18). Tempo Bioscience. Retrieved January 21, 2026, from [Link]

  • (PDF) An Improved In Vitro Blood-Brain Barrier Model for the Evaluation of Drug Permeability Using Transwell with Shear Stress. (2023, December 10). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Translational Strategies in CNS. (n.d.). World Preclinical Congress. Retrieved January 21, 2026, from [Link]

  • How CNS researchers are handling clinical trial turbulence. (2025, February 21). Pharmaceutical Technology. Retrieved January 21, 2026, from [Link]

  • Development of a Blood–Brain Barrier Permeability Assay Using Human Induced Pluripotent Stem Cell Derived Brain Endothelial Cells. (n.d.). Springer Nature Experiments. Retrieved January 21, 2026, from [Link]

  • CRISPR Knockout Cell Line Protocol (Part 1): gRNA Design and Vector Cloning. (n.d.). Vitro Biopharma. Retrieved January 21, 2026, from [Link]

  • A consensus protocol for the standardization of cerebrospinal fluid collection and biobanking. (2009, November 30). Neurology.org. Retrieved January 21, 2026, from [Link]

  • Experimental Models of In Vitro Blood–Brain Barrier for CNS Drug Delivery: An Evolutionary Perspective. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]

  • Generation of knock-in and knock-out CRISPR/Cas9 editing in mammalian cells. (2024, October 5). Protocols.io. Retrieved January 21, 2026, from [Link]

  • In Vitro Models of the Blood–Brain Barrier. (n.d.). Springer Nature Experiments. Retrieved January 21, 2026, from [Link]

  • (PDF) In Vitro Blood-Brain Barrier Models: Method Development, Validation And Application In CNS Drug Permeability Assessment. (2025, August 22). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Manual Whole-Cell Patch Clamp Assay for Screening NCE's Against Voltage Gated Ion-Channels. (n.d.). Aragen Life Sciences. Retrieved January 21, 2026, from [Link]

  • Automated Patch Clamp. (n.d.). Cell Microsystems. Retrieved January 21, 2026, from [Link]

Sources

Application Notes and Protocols for the Use of Synthetic Intermediates in Novel Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The synthesis of novel therapeutics is a complex endeavor that relies heavily on the strategic use of key synthetic intermediates. These molecules serve as foundational building blocks, enabling the efficient and precise construction of complex active pharmaceutical ingredients (APIs).[1] This guide provides an in-depth exploration of the application of synthetic intermediates in three cutting-edge therapeutic modalities: kinase inhibitors, antibody-drug conjugates (ADCs), and proteolysis-targeting chimeras (PROTACs). By delving into the rationale behind the selection of specific intermediates and providing detailed, field-proven protocols for their synthesis, this document aims to equip researchers, scientists, and drug development professionals with the knowledge to accelerate their therapeutic discovery programs.

Introduction: The Central Role of Synthetic Intermediates in Drug Discovery

Synthetic intermediates are the molecular cornerstones upon which modern pharmaceuticals are built. They are chemical compounds that represent a strategic stage in a multi-step synthesis, serving as precursors to the final API.[2] The judicious design and synthesis of these intermediates are paramount for several reasons:

  • Facilitating Molecular Complexity: Many drug molecules possess intricate three-dimensional structures that are challenging to assemble in a single step. Intermediates allow for a modular approach, where different fragments of the final molecule are synthesized separately and then combined.[]

  • Optimizing Yield and Purity: By isolating stable intermediates, chemists can purify the compound at various stages, ensuring that impurities are removed before proceeding to the next step. This leads to a higher purity of the final API.

  • Enabling Flexibility and Analogue Synthesis: A well-designed synthetic route with key intermediates allows for the rapid generation of analogues for structure-activity relationship (SAR) studies. By modifying the final steps of the synthesis or using different building blocks that converge on a common intermediate, researchers can efficiently explore the chemical space around a lead compound.[]

  • Improving Process Safety and Scalability: Breaking down a complex synthesis into manageable steps with stable intermediates can mitigate the risks associated with hazardous reagents or exothermic reactions, making the process safer and more amenable to large-scale production.

This guide will focus on the practical application of these principles in the synthesis of intermediates for three classes of novel therapeutics that are at the forefront of pharmaceutical innovation.

Kinase Inhibitors: The Quinazoline Core as a Privileged Scaffold

Kinase inhibitors have revolutionized the treatment of cancer and other diseases by targeting specific protein kinases involved in aberrant signaling pathways.[4] A prominent class of kinase inhibitors is based on the quinazoline scaffold, which has proven to be a "privileged structure" for binding to the ATP-binding site of kinases like the Epidermal Growth Factor Receptor (EGFR).[5][6]

Rationale for the Quinazoline Scaffold

The quinazoline core is favored for several reasons:

  • ATP Mimicry: The bicyclic structure of quinazoline mimics the purine ring of ATP, allowing it to bind competitively to the kinase's ATP-binding pocket.[7]

  • Structural Versatility: The quinazoline ring system can be readily functionalized at multiple positions, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.[4]

  • Proven Clinical Success: Numerous FDA-approved kinase inhibitors, including Gefitinib, Erlotinib, and Lapatinib, are based on the quinazoline scaffold, demonstrating its clinical utility.[4]

Case Study: Synthesis of a Key Intermediate for Gefitinib

Gefitinib (Iressa®) is a selective EGFR tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer.[8][9] Its synthesis hinges on the preparation of the key intermediate, 4-(3-chloro-4-fluoroanilino)-7-methoxy-6-hydroxyquinazoline . This intermediate contains the core quinazoline scaffold and the crucial aniline moiety required for potent EGFR inhibition.

Diagram 1: EGFR Signaling Pathway Inhibition by Gefitinib

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR P P EGFR->P Downstream Downstream Signaling (Proliferation, Survival) EGFR->Downstream Activates EGF EGF (Ligand) EGF->EGFR Binds Gefitinib Gefitinib Gefitinib->EGFR Blocks ATP Binding ATP ATP ATP->EGFR Binds ADP ADP

Caption: Gefitinib competitively inhibits the ATP-binding site of EGFR, blocking downstream signaling.

Detailed Protocol: Synthesis of 4-(3-chloro-4-fluoroanilino)-7-methoxy-6-hydroxyquinazoline

This two-step protocol describes the synthesis of the quinazoline core followed by the crucial nucleophilic aromatic substitution to install the aniline moiety.

Step 1: Synthesis of 6-Benzyloxy-4-chloro-7-methoxyquinazoline

This step involves the chlorination of the precursor 6-benzyloxy-7-methoxy-quinazolin-4(3H)-one.

  • Reagents and Materials:

    • 6-Benzyloxy-7-methoxy-quinazolin-4(3H)-one

    • Thionyl chloride (SOCl₂)

    • N,N-Dimethylformamide (DMF) (catalytic amount)

    • Toluene

  • Procedure:

    • Suspend 6-benzyloxy-7-methoxy-quinazolin-4(3H)-one (1.0 eq) in toluene.

    • Add a catalytic amount of DMF.

    • Slowly add thionyl chloride (3.0 eq) to the suspension at room temperature.

    • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours, monitoring by TLC or LC-MS until the starting material is consumed.

    • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove excess thionyl chloride and toluene.

    • The crude 6-benzyloxy-4-chloro-7-methoxyquinazoline is typically used in the next step without further purification.

Step 2: Synthesis of 4-(3-chloro-4-fluoroanilino)-6-benzyloxy-7-methoxyquinazoline

This is a nucleophilic aromatic substitution (SNAr) reaction.

  • Reagents and Materials:

    • Crude 6-benzyloxy-4-chloro-7-methoxyquinazoline (from Step 1)

    • 3-Chloro-4-fluoroaniline

    • Isopropanol

  • Procedure:

    • Dissolve the crude 6-benzyloxy-4-chloro-7-methoxyquinazoline in isopropanol.

    • Add 3-chloro-4-fluoroaniline (1.1 eq).

    • Heat the mixture to reflux (approximately 80-85 °C) for 2-4 hours, monitoring the reaction progress.

    • Cool the reaction mixture to room temperature. The product will precipitate out of the solution.

    • Filter the solid, wash with cold isopropanol, and dry under vacuum to obtain 4-(3-chloro-4-fluoroanilino)-6-benzyloxy-7-methoxyquinazoline.

Step 3: Deprotection to Yield 4-(3-chloro-4-fluoroanilino)-7-methoxy-6-hydroxyquinazoline

  • Reagents and Materials:

    • 4-(3-chloro-4-fluoroanilino)-6-benzyloxy-7-methoxyquinazoline

    • Trifluoroacetic acid (TFA)

  • Procedure:

    • Add 4-(3-chloro-4-fluoroanilino)-6-benzyloxy-7-methoxyquinazoline to trifluoroacetic acid.

    • Heat the mixture to reflux for 1-2 hours.

    • Cool the reaction mixture and pour it into a mixture of ice and water.

    • Neutralize with a base (e.g., sodium bicarbonate solution) to precipitate the product.

    • Filter the solid, wash with water, and dry to yield the final intermediate.

Step Key Transformation Typical Yield Purity (by HPLC)
1 & 2Chlorination & SNAr85-95% (over two steps)>98%
3Debenzylation>90%>99%

Antibody-Drug Conjugates (ADCs): Precision Targeting with Cleavable Linkers

ADCs are a powerful class of therapeutics that combine the targeting specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic payload.[10] The linker that connects the antibody and the payload is a critical component, and its design dictates the stability of the ADC in circulation and the efficiency of payload release at the tumor site.[11]

Rationale for the Valine-Citrulline (Val-Cit) Linker

The Val-Cit dipeptide linker is one of the most widely used cleavable linkers in ADC development for several reasons:[12]

  • Enzymatic Cleavage: The Val-Cit linker is specifically designed to be cleaved by cathepsin B, a lysosomal protease that is often overexpressed in tumor cells.[] This ensures that the cytotoxic payload is released preferentially inside the target cancer cells, minimizing off-target toxicity.[]

  • Plasma Stability: The dipeptide bond is relatively stable in the systemic circulation, preventing premature release of the payload.[12]

  • Self-Immolative Spacer: The Val-Cit linker is typically used in conjunction with a p-aminobenzyl carbamate (PABC) self-immolative spacer. Once cathepsin B cleaves the citrulline-PABC bond, the PABC group undergoes a 1,6-elimination to release the unmodified, active payload.[15]

Case Study: Synthesis of the ADC Intermediate Fmoc-Val-Cit-PAB-PNP

The intermediate Fmoc-Val-Cit-PAB-PNP is a versatile building block for constructing ADCs. It contains the cleavable Val-Cit dipeptide, the PABC spacer, and a p-nitrophenyl (PNP) carbonate group, which is a reactive handle for conjugation to the cytotoxic payload. The Fmoc protecting group on the valine allows for further elaboration of the linker if needed.

Diagram 2: Cleavage Mechanism of the Val-Cit-PABC Linker

ADC_Cleavage ADC Antibody-Linker-Payload (in Lysosome) CathepsinB Cathepsin B ADC->CathepsinB Cleavage Intermediate Unstable Intermediate CathepsinB->Intermediate Releases Spacer Self-Immolation (PABC Spacer) Intermediate->Spacer Undergoes Payload Active Payload Spacer->Payload Releases

Caption: Cathepsin B cleaves the Val-Cit linker, initiating the release of the active payload.

Detailed Protocol: Synthesis of Fmoc-Val-Cit-PAB-PNP

This protocol outlines the synthesis of the key drug-linker intermediate.

Step 1: Synthesis of Fmoc-Val-Cit-PAB-OH

  • Reagents and Materials:

    • Fmoc-Val-Cit-OH

    • p-Aminobenzyl alcohol (PABOH)

    • N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ)

    • Dichloromethane (DCM)

    • Methanol (MeOH)

  • Procedure:

    • Dissolve p-aminobenzyl alcohol (2.0 eq) in a mixture of DCM and MeOH.

    • Add EEDQ (2.0 eq) to the solution and stir for 5 minutes at room temperature.

    • Add Fmoc-Val-Cit-OH (1.0 eq) in one portion and stir the resulting solution for 14-18 hours at room temperature.[2]

    • Remove the solvents under reduced pressure.

    • Triturate the residue with diethyl ether, wash sequentially with diethyl ether and ethyl acetate, and then again with diethyl ether to obtain Fmoc-Val-Cit-PAB-OH as a solid.[2]

Step 2: Synthesis of Fmoc-Val-Cit-PAB-PNP

  • Reagents and Materials:

    • Fmoc-Val-Cit-PAB-OH (from Step 1)

    • Bis(4-nitrophenyl) carbonate

    • N,N-Diisopropylethylamine (DIPEA)

    • N,N-Dimethylformamide (DMF)

  • Procedure:

    • Under an inert atmosphere (e.g., nitrogen), dissolve Fmoc-Val-Cit-PAB-OH (1.0 eq) in anhydrous DMF.

    • Add bis(4-nitrophenyl) carbonate (2.0 eq).

    • Add DIPEA (2.0 eq) and stir the reaction mixture at room temperature for 1 hour.[1]

    • Upon completion of the reaction, add diethyl ether to precipitate the product.

    • Collect the precipitate by filtration, wash with diethyl ether, and dry under vacuum to afford Fmoc-Val-Cit-PAB-PNP.[1]

Step Key Transformation Typical Yield Purity (by HPLC)
1Amide Coupling~98%>95%
2Carbonate Formation~89%>97%

PROTACs: Hijacking the Cellular Machinery for Protein Degradation

PROTACs represent a paradigm shift in drug discovery, moving from occupancy-based inhibition to event-driven degradation of target proteins.[16] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[17]

Rationale for Pomalidomide as an E3 Ligase Ligand

Pomalidomide is a derivative of thalidomide and is a well-established ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[18][19] Its use in PROTACs is driven by:

  • High Affinity for CRBN: Pomalidomide binds with high affinity to CRBN, a substrate receptor of the CUL4-DDB1 E3 ubiquitin ligase complex.[][20]

  • Favorable Drug-like Properties: As an approved drug, pomalidomide has well-characterized pharmacokinetic and safety profiles.[21]

  • Versatile Chemistry: The pomalidomide scaffold can be chemically modified to incorporate linkers at various positions without significantly compromising its binding to CRBN.[22]

Case Study: Solid-Phase Synthesis of a Pomalidomide-Based PROTAC Intermediate

Solid-phase synthesis offers a streamlined approach for the rapid synthesis of PROTAC libraries.[23][24] A key intermediate for this strategy is a pomalidomide derivative attached to a linker with a terminal reactive group, such as an azide, which is immobilized on a solid support.

Diagram 3: PROTAC Mechanism of Action

PROTAC_Mechanism cluster_ternary Ternary Complex Formation POI Protein of Interest (POI) PROTAC PROTAC POI->PROTAC Proteasome Proteasome POI->Proteasome Enters E3 E3 Ligase (CRBN) PROTAC->E3 E3->POI Ubiquitination Ub Ubiquitin Ub->E3 Degradation Degraded POI Proteasome->Degradation Results in

Caption: A PROTAC induces the ubiquitination and subsequent proteasomal degradation of a target protein.

Detailed Protocol: Synthesis of a Pomalidomide-Azide Intermediate for Solid-Phase PROTAC Synthesis

This protocol describes the synthesis of a pomalidomide derivative with a C5-azide linker, a versatile intermediate for click chemistry-based PROTAC assembly.[18]

Step 1: N-Alkylation of Pomalidomide with 1,5-Dibromopentane

  • Reagents and Materials:

    • Pomalidomide

    • 1,5-Dibromopentane

    • Potassium carbonate (K₂CO₃)

    • N,N-Dimethylformamide (DMF)

  • Procedure:

    • To a solution of pomalidomide (1.0 eq) in DMF, add potassium carbonate (2.0 eq) and 1,5-dibromopentane (3.0 eq).[18]

    • Stir the reaction mixture at 60 °C for 12 hours.

    • Cool the mixture to room temperature, dilute with water, and extract with dichloromethane (DCM).

    • Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to afford N-(5-bromopentyl)-4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione.[18]

Step 2: Azidation of the Terminal Bromide

  • Reagents and Materials:

    • N-(5-bromopentyl)-4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione (from Step 1)

    • Sodium azide (NaN₃)

    • N,N-Dimethylformamide (DMF)

  • Procedure:

    • To a solution of the bromo-intermediate (1.0 eq) in DMF, add sodium azide (3.0 eq).[18]

    • Stir the reaction mixture at 60 °C for 6 hours.

    • Cool the mixture, dilute with water, and extract with DCM.

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by silica gel column chromatography to yield pomalidomide-C5-azide.[18]

Step Key Transformation Typical Yield Purity (by HPLC)
1N-Alkylation60-70%>95%
2Azidation80-90%>98%

Conclusion

The strategic synthesis of key intermediates is a cornerstone of modern therapeutic development. As demonstrated with the examples of a kinase inhibitor, an ADC, and a PROTAC, the ability to efficiently and reliably produce these molecular building blocks is critical for advancing novel drug candidates from the laboratory to the clinic. The protocols and rationales presented in this guide are intended to provide a solid foundation for researchers to build upon in their own drug discovery efforts. By understanding the "why" behind the synthetic choices and mastering the "how" of the experimental procedures, the scientific community can continue to push the boundaries of medicine and develop the next generation of life-saving therapies.

References

  • FMoc-Val-Cit-PAB synthesis. ChemicalBook.

  • Pomalidomide: Definition, Structure, Mechanism of Action and Application. BOC Sciences.

  • Molecular Mechanisms of Epidermal Growth Factor Receptor (EGFR) Activation and Response to Gefitinib and Other EGFR-Targeting Drugs. AACR Journals.

  • Gefitinib (ZD1839): Unraveling EGFR Inhibition in Tumor-Stroma Interactions. Benchchem.

  • Enhanced gefitinib‐induced repression of the epidermal growth factor receptor pathway by ataxia telangiectasia‐mutated kinase inhibition in non‐small‐cell lung cancer cells. National Institutes of Health.

  • Val-Cit Linkers in Antibody-Drug Conjugates. BOC Sciences.

  • Enzymatically Cleavable Linkers for Antibody-Drug Conjugates (ADCs). Tokyo Chemical Industry Co., Ltd.

  • N-(3-Chloropropyl)morpholine 7357-67-7 wiki. Guidechem.

  • FMoc-Val-Cit-PAB-PNP synthesis. ChemicalBook.

  • Synthesis of Pomalidomide-C5-Azide for PROTAC Development: Application Notes and Protocols. Benchchem.

  • Fmoc-Val-Cit-PAB-PNP | ADC Linker. MedchemExpress.

  • Mechanism of action of gefitinib. EGF = epidermal growth factor; EGFR =.... ResearchGate.

  • Cathepsin B Cleavable Linker (Peptide Linker) | ADC Services. BOC Sciences.

  • Molecular Basis of Valine-Citrulline-PABC Linker Instability in Site-Specific ADCs and Its Mitigation by Linker Design. AACR Journals.

  • Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates. Encyclopedia.pub.

  • Chemical Inactivation of the E3 Ubiquitin Ligase Cereblon by Pomalidomide-based Homo-PROTACs. JoVE.

  • Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 | Request PDF. ResearchGate.

  • Gefitinib (ZD1839) and the Future of EGFR Inhibition: Mechanism, Models, and Translational Frontiers. Online Inhibitor.

  • Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research. National Institutes of Health.

  • Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8. PubMed.

  • Pomalidomide-Based Homo-Protacs for the Chemical Knockdown of Cereblon | Blood | American Society of Hematology. ASH Publications.

  • Recent Advances in Peptide Linkers for Antibody-Drug Conjugates. ACS Publications.

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). National Institutes of Health.

  • Fmoc-Val-Cit-PAB-PNP. Chem-Impex.

  • Fmoc-Val-Cit-PAB-PNP: Cathepsin Cleavable Linker for ADCs. Sigma-Aldrich.

  • Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates. National Institutes of Health.

  • Improving stability of antibody-drug conjugates in mouse models. Research Communities.

  • An enzymatically cleavable tripeptide linker for maximizing the therapeutic index of antibody-drug conjugates. National Institutes of Health.

  • Discovery of BPR1K871, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo evaluation. National Institutes of Health.

  • Discovery of E3 Ligase Ligands for Target Protein Degradation. MDPI.

  • 4-(3-Chloropropyl)morpholine synthesis. ChemicalBook.

  • Development of Rapid and Facile Solid-Phase Synthesis of PROTACs via a Variety of Binding Styles. PubMed.

  • Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles. ResearchGate.

  • Process for the preparation of 4- (3'chloro-4'-fluoroanilino) -7-methoxy-6- (3-morpholinopropoxy) quinazoline. Google Patents.

  • An In-Depth Technical Guide to the Chemical Synthesis of Pomalidomide-C5-azide. Benchchem.

  • The Quinazoline Core: A Privileged Scaffold in Drug Discovery and Development. Benchchem.

  • Allosteric PROTACs: Expanding the Horizon of Targeted Protein Degradation. Journal of the American Chemical Society.

  • Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. MDPI.

  • Solid-phase Synthesis for Thalidomide-based Proteolysis-Targeting Chimeras (PROTAC) | Request PDF. ResearchGate.

  • E3 Ligands Usage in PROTAC Design. BLDpharm.

  • Chemical Inactivation of the E3 Ubiquitin Ligase Cereblon by Pomalidomide-based Homo-PROTACs | Request PDF. ResearchGate.

  • Discovery of E3 Ligase Ligands for Target Protein Degradation. ResearchGate.

  • Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). PubMed Central.

  • N-(3-chloro-4-fluorophenyl)-7-Methoxy-6-aminoquinazolin-4-aMine synthesis.

  • Application Notes and Protocols for the Synthetic Use of 3-Chloro-4-fluoroaniline. Benchchem.

  • Process for the preparation of 4- (3'chloro-4'-fluoroanilino) -7-methoxy-6- (3-morpholinopropoxy) quinazoline. Google Patents.

  • What are the applications of n-(3-chloropropyl) Morpholine in various industries?. FAQ.

  • Process for the preparation of 4- (3'-chloro-4'-fluoroanilino) -7-methoxy-6- (3-morpholinopropoxy) quinazoline. Google Patents.

  • (PDF) Morpholines. Synthesis and Biological Activity. ResearchGate.

Sources

Application Notes and Protocols: A Guide to the Deprotection of Boc-Carbamate on Azetidine Rings

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Azetidine Moiety in Modern Drug Discovery and the Critical Role of the Boc Protecting Group

The azetidine ring, a four-membered saturated heterocycle, has emerged as a privileged scaffold in medicinal chemistry. Its unique conformational constraints and ability to introduce a basic nitrogen atom in a spatially defined manner have led to its incorporation into a multitude of clinical candidates and marketed drugs.[1][2] The inherent ring strain of azetidines, while contributing to their desirable properties, also presents unique challenges in chemical synthesis, particularly during the manipulation of protecting groups.[1][2]

The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection in organic synthesis, lauded for its stability to a wide range of nucleophilic and basic conditions.[3] However, its removal, typically under acidic conditions, requires careful consideration when an azetidine ring is present. The potential for acid-mediated ring-opening or other side reactions necessitates a nuanced approach to deprotection, balancing efficient cleavage of the Boc group with the preservation of the sensitive azetidine core.[1]

This comprehensive guide provides a detailed overview of the deprotection of Boc-carbamates on azetidine rings. We will explore a range of methodologies, from classical acidic conditions to milder and thermal alternatives, providing detailed protocols and insights into the rationale behind their application.

Understanding the Chemistry: Mechanism of Acid-Catalyzed Boc Deprotection

The most common method for Boc group removal proceeds via an acid-catalyzed pathway. The mechanism involves the protonation of the carbonyl oxygen of the Boc group, which enhances the electrophilicity of the carbonyl carbon. This is followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate, which readily decarboxylates to furnish the free amine.[4]

Acid-Catalyzed Boc Deprotection Mechanism cluster_0 Protonation cluster_1 Cleavage cluster_2 Decarboxylation & Protonation Boc_Azetidine N-Boc-Azetidine Protonated_Boc Protonated Boc-Azetidine Boc_Azetidine->Protonated_Boc + H+ H_plus H+ tert_butyl_cation tert-Butyl Cation Protonated_Boc->tert_butyl_cation Fragmentation Carbamic_Acid Carbamic Acid Intermediate Protonated_Boc->Carbamic_Acid Free_Azetidine Free Azetidine Carbamic_Acid->Free_Azetidine - CO2 Azetidine_Salt Azetidine Salt Free_Azetidine->Azetidine_Salt + H+ CO2 CO2 Experimental_Workflow_HCl_Deprotection Start Dissolve N-Boc-Azetidine Add_HCl Add 4M HCl in Dioxane Start->Add_HCl Stir Stir at Room Temperature Add_HCl->Stir Monitor Monitor by TLC/LC-MS Stir->Monitor Workup Workup Monitor->Workup Precipitation Precipitate Formation Workup->Precipitation Yes Concentration Concentrate in vacuo Workup->Concentration No Filtration Filter and Wash with Ether Precipitation->Filtration Product Azetidine Hydrochloride Salt Filtration->Product Concentration->Product

Sources

Application Notes & Protocols: Asymmetric Synthesis of Chiral Benzhydryl Amines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Chiral Benzhydryl Amines

The benzhydryl amine framework, characterized by a stereogenic center bearing two aryl groups and an amino moiety, is a privileged scaffold in medicinal chemistry.[1][2] Enantiomerically pure benzhydryl amines are core components of numerous blockbuster drugs, including antihistamines like Cetirizine (Zyrtec) and Levocetirizine, and neuroactive agents.[3] The specific stereochemistry at the diarylmethine center is often critical for pharmacological activity and safety, as different enantiomers can exhibit vastly different biological effects.[1][2]

Consequently, the development of efficient and highly stereoselective methods for accessing these chiral amines is a paramount objective in pharmaceutical and organic synthesis.[1][2] This guide provides an in-depth overview of the principal modern strategies for the asymmetric synthesis of chiral benzhydryl amines, offering detailed mechanistic insights, comparative analyses, and actionable experimental protocols.

Core Synthetic Strategies: A Mechanistic Overview

The asymmetric synthesis of chiral benzhydryl amines can be broadly categorized into three dominant approaches: transition-metal catalysis, organocatalysis, and biocatalysis. Each strategy offers a unique set of advantages concerning substrate scope, operational simplicity, and scalability.

Transition-Metal Catalysis: Power and Versatility

Transition-metal catalysis is arguably the most powerful and widely explored avenue for synthesizing chiral benzhydryl amines. These methods typically rely on the formation of a prochiral imine intermediate, which is then subjected to an enantioselective transformation.

A. Asymmetric Hydrogenation of Imines: The direct asymmetric hydrogenation of N-substituted diarylmethanimines is a highly atom-economical approach. Catalytic systems based on Iridium (Ir) and Rhodium (Rh) paired with chiral phosphorus ligands have demonstrated exceptional efficacy. For instance, an iridium catalyst bearing a chiral f-spiroPhos ligand has been used for the hydrogenation of various diarylmethanimines, achieving excellent enantioselectivities (up to 99.4% ee) under mild conditions.[4]

  • Causality of Experimental Choice: The choice of a chiral ligand is paramount. The ligand's structure creates a chiral pocket around the metal center, forcing the substrate (imine) to coordinate in a specific orientation. This geometric constraint dictates which face of the C=N double bond is exposed to hydride delivery from the metal, thereby controlling the stereochemical outcome.

B. Asymmetric Arylation of Imines: The catalytic asymmetric addition of aryl organometallic reagents to imines offers a convergent route to unsymmetrical benzhydryl amines. Rhodium complexes, in particular, when paired with chiral diene ligands, effectively catalyze the addition of arylboronic acids to N-sulfonylimines.[5] This approach is notable for its mild reaction conditions and broad substrate scope, accommodating various electronic and steric properties on both the imine and the arylboronic acid.[5] The nosyl protecting group is often employed and can be removed under mild conditions without racemization.[5]

C. Asymmetric C-H Functionalization: More recent innovations involve the direct, enantioselective functionalization of prochiral C-H bonds. Palladium(II) catalysis, guided by a mono-N-protected amino acid (MPAA) ligand, has enabled the asymmetric iodination of diarylmethylamines.[6] This method introduces a handle (iodide) that can be used for further synthetic transformations.[6] Similarly, earth-abundant cobalt catalysts have been developed for the enantioselective C-H alkoxylation to access chiral benzhydryl amines with high yields and enantioselectivities.[7][8]

Workflow: Transition-Metal Catalyzed Asymmetric Synthesis

Below is a generalized workflow for a transition-metal catalyzed asymmetric reaction, such as hydrogenation or arylation.

G cluster_prep Preparation cluster_reaction Asymmetric Catalysis cluster_workup Isolation & Purification start Start: Aryl Ketone / Aldehyde + Amine imine Prochiral Imine Formation start->imine Condensation reaction Asymmetric Reaction (e.g., Hydrogenation / Arylation) imine->reaction catalyst Chiral Catalyst Precursor (e.g., [Rh(COD)Cl]₂) + Ligand catalyst->reaction workup Reaction Quench & Work-up reaction->workup purify Purification (e.g., Column Chromatography) workup->purify analysis Analysis (Yield, ee%) purify->analysis product Final Chiral Amine analysis->product

Caption: Generalized workflow for transition-metal catalyzed asymmetric synthesis.

Organocatalysis: The Metal-Free Alternative

Organocatalysis has emerged as a powerful, complementary strategy that avoids potentially toxic and expensive heavy metals. Chiral Brønsted acids are particularly effective catalysts in this domain.

Chiral Phosphoric Acid (CPA) Catalysis: SPINOL- or BINOL-derived chiral phosphoric acids have been successfully employed to catalyze the 1,6-conjugate addition of nucleophiles to in situ-generated aza-para-quinone methides.[2][9] The CPA catalyst serves a dual role: it promotes the formation of the reactive electrophile and then controls the facial selectivity of the nucleophilic attack through a network of hydrogen bonds within a well-defined chiral environment.[2] This strategy has been applied to the enantioselective N-alkylation of indoles and carbazoles, yielding structurally complex benzhydryl amines.[2]

  • Trustworthiness of the Protocol: The self-validating nature of this system lies in the bifunctional catalysis. The formation of the key intermediate and the subsequent stereodetermining step are both orchestrated by the same chiral catalyst, creating a highly organized transition state that reliably translates the catalyst's chirality to the product.

Mechanism: Chiral Phosphoric Acid Catalysis

This diagram illustrates the dual activation mechanism by a chiral phosphoric acid (CPA) catalyst.

G CPA Dual Activation Mechanism cluster_activation Activation Phase cluster_addition Stereodetermining Step CPA Chiral Phosphoric Acid (CPA) Substrate Substrate A (e.g., Alcohol) CPA->Substrate H-Bond Electrophile Reactive Electrophile (aza-p-quinone methide) CPA->Electrophile H-Bond Activation Nucleophile Nucleophile B (e.g., Indole) CPA->Nucleophile Orientation Substrate->Electrophile Protonation & Dehydration Product Chiral Benzhydryl Amine Electrophile->Product Enantioselective Nucleophilic Addition Nucleophile->Product Enantioselective Nucleophilic Addition

Caption: Dual activation by a chiral phosphoric acid catalyst.

Biocatalysis: The Green Chemistry Approach

Biocatalysis leverages the exquisite selectivity of enzymes to perform chemical transformations. For chiral amine synthesis, transaminases (TAs) and imine reductases (IREDs) are the most relevant enzyme classes.[10]

Transaminase-Mediated Synthesis: Transaminases catalyze the transfer of an amino group from a donor molecule (like isopropylamine) to a prochiral ketone (a diaryl ketone). This process can achieve exceptionally high enantiomeric excess (>99% ee) and operates in aqueous media under mild conditions, making it an environmentally benign option.[10] The broad availability of engineered TAs with diverse substrate specificities is rapidly expanding the utility of this method.[11]

Imine Reductase (IRED)-Mediated Synthesis: IREDs catalyze the asymmetric reduction of pre-formed imines or perform reductive amination of ketones directly in a one-pot fashion.[11] Paired with a cofactor regeneration system (e.g., using glucose dehydrogenase), these enzymes provide a highly efficient and sustainable route to chiral amines.[12]

Comparative Analysis of Synthetic Strategies

The choice of synthetic method depends on factors like substrate availability, desired scale, and cost. The table below summarizes the key features of the discussed strategies.

Strategy Typical Catalyst/Reagent Key Advantages Potential Limitations Typical ee (%)
Asymmetric Hydrogenation [Ir(COD)Cl]₂ or [Rh(COD)Cl]₂ + Chiral Ligand (e.g., f-spiroPhos)High atom economy, excellent enantioselectivity, well-established.Requires high-pressure H₂ gas, catalyst sensitivity.95 - >99[4]
Asymmetric Arylation [Rh(diene)]BF₄ + Chiral Diene LigandConvergent, builds C-C bond, mild conditions.Requires pre-functionalized arylboronic acids, potential metal contamination.98 - 99[5]
Asymmetric C-H Activation Pd(OAc)₂ or Co(OAc)₂ + Chiral LigandStep-economical, avoids pre-functionalization of substrates.Often requires directing groups, catalyst loading can be high.97 - 99[6][7]
Organocatalysis (CPA) SPINOL/BINOL-derived Phosphoric AcidMetal-free, operationally simple, mild conditions.Substrate scope can be limited, catalyst loading may be higher than metals.85 - 95[2]
Biocatalysis (Transaminase) Engineered ω-TransaminaseExtremely high selectivity, green (aqueous media), mild conditions.Requires specific enzyme for a given substrate, potential product inhibition.>99[11]

Detailed Experimental Protocol: Rh-Catalyzed Asymmetric Arylation

This protocol is adapted from the highly enantioselective synthesis of (diarylmethyl)amines reported by Xu, Lin, and co-workers, which demonstrates a robust and reliable method.[5]

Reaction: Rhodium-Catalyzed Asymmetric Addition of Phenylboronic Acid to N-Nosylbenzaldimine.

Materials:

  • N-(4-Nitrobenzenesulfonyl)benzaldimine (N-nosylbenzaldimine) (1.0 equiv)

  • Phenylboronic acid (1.5 equiv)

  • [Rh(COD)₂]BF₄ (1.5 mol%)

  • (R,R)-QuinoxP* Chiral Ligand (or similar chiral diene ligand) (1.6 mol%)

  • Potassium Biflouride (KHF₂) (4.0 equiv)

  • Toluene (solvent)

  • Water (co-solvent)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Standard glassware for inert atmosphere reactions (Schlenk flask, nitrogen/argon line)

Procedure:

  • Catalyst Preparation: In a glovebox or under a stream of argon, add [Rh(COD)₂]BF₄ (1.5 mol%) and the chiral diene ligand (1.6 mol%) to a dry Schlenk flask. Add anhydrous toluene to dissolve the components and stir the mixture at room temperature for 30 minutes to allow for complex formation. The solution should turn a yellow-orange color.

  • Reaction Setup: To the flask containing the catalyst solution, add N-nosylbenzaldimine (1.0 equiv), phenylboronic acid (1.5 equiv), and potassium bifluoride (KHF₂) (4.0 equiv).

  • Solvent Addition: Add a mixture of toluene and water (typically 10:1 v/v) to the flask to achieve a substrate concentration of ~0.1 M. Expertise Note: The addition of water and KHF₂ is crucial. KHF₂ reacts with the boronic acid to form a more reactive potassium aryltrifluoroborate salt in situ, which enhances reaction rates and yields.[5]

  • Reaction Execution: Seal the flask and stir the reaction mixture vigorously at 40 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting imine is fully consumed (typically 12-24 hours).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure N-nosyl protected chiral benzhydryl amine.

  • Analysis: Determine the yield. The enantiomeric excess (ee%) should be determined by chiral High-Performance Liquid Chromatography (HPLC) using a suitable chiral stationary phase (e.g., Chiralcel OD-H or AD-H column).

  • Deprotection (Optional): The N-nosyl group can be readily cleaved by treatment with a thiol (e.g., thiophenol) and a base (e.g., K₂CO₃) in a solvent like acetonitrile or DMF to yield the free chiral benzhydryl amine without racemization.[5]

Conclusion and Future Perspectives

The asymmetric synthesis of chiral benzhydryl amines has matured significantly, with a diverse portfolio of highly efficient methods now available to synthetic chemists. Transition-metal catalysis remains a mainstay for its versatility and high performance, while organocatalysis and biocatalysis offer compelling metal-free and green alternatives. Future developments will likely focus on expanding the substrate scope of biocatalytic methods, developing catalysts based on more sustainable and earth-abundant metals, and applying these strategies to increasingly complex pharmaceutical targets.[9]

References

  • Roy, D., & Panda, G. (2019). Benzhydryl Amines: Synthesis and Their Biological Perspective. ACS Omega, 5(1), 19–30. [Link]

  • Kong, D., Li, M., Zi, G., Hou, G., & He, Y. (2021). Enantioselective Hydrogenation of Diarylmethanimines for Synthesis of Chiral Diarylmethylamines. The Journal of Organic Chemistry, 86(15), 10247–10257. [Link]

  • Roy, D., & Panda, G. (2019). Benzhydryl Amines: Synthesis and Their Biological Perspective. ACS Omega. [Link]

  • Roy, D., & Panda, G. (2019). Benzhydryl Amines: Synthesis and Their Biological Perspective. PMC - PubMed Central. [Link]

  • Corey, E. J., & Grogan, M. J. (1999). Enantioselective Synthesis of α-Amino Nitriles from N-Benzhydryl Imines and HCN with a Chiral Bicyclic Guanidine as Catalyst. Organic Letters, 1(1), 157–160. [Link]

  • Wang, L., Wang, Z.-Q., Xu, M.-H., & Lin, G.-Q. (2010). Highly Enantioselective Synthesis of (Diarylmethyl)amines by Rhodium-Catalyzed Arylation of N-Nosylimines Using a Chiral Bicyclo[3.3.0]diene Ligand. Organic Chemistry Portal. [Link]

  • Chu, L., Wang, X.-C., Moore, C. E., Rheingold, A. L., & Yu, J.-Q. (2013). Pd-Catalyzed Enantioselective C−H Iodination: Asymmetric Synthesis of Chiral Diarylmethylamines. Journal of the American Chemical Society, 135(44), 16344–16347. [Link]

  • Roy, D., & Panda, G. (2019). Benzhydryl Amines: Synthesis and Their Biological Perspective. PubMed. [Link]

  • Request PDF. (n.d.). Synthesis of Chiral Diarylmethylamines by Cobalt‐Catalyzed Enantioselective C‐H Alkoxylation. ResearchGate. [Link]

  • Request PDF. (n.d.). Synthesis of Chiral Diarylmethylamines by Cobalt‐Catalyzed Enantioselective C‐H Alkoxylation. ResearchGate. [Link]

  • Roy, D., & Panda, G. (2019). Benzhydryl Amines: Synthesis and Their Biological Perspective. ResearchGate. [Link]

  • ResearchGate. (n.d.). Synthesis of benzhydryl amine derivatives by transition-metal catalysis. [Link]

  • Plenio, A., Riemer, J., & Böck, F. (2022). Enantioconvergent Synthesis of Diarylmethane Drugs via Privileged Benzhydrol Intermediates. PMC - PubMed Central. [Link]

  • Montgomery, S. L., & Zawodny, W. (Eds.). (n.d.). Special Issue: Application of Biocatalysis for the Synthesis of Chiral Amines. MDPI. [Link]

  • Kaźmierczak-Barańska, J., & Gwarda, A. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. MDPI. [Link]

  • Gand, M., et al. (2023). Scalable and sustainable synthesis of chiral amines by biocatalysis. PMC - NIH. [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Recent Advances in the Synthesis of Chiral Pharmaceuticals Using Biocatalysis. [Link]

  • Montgomery, S. L., & Zawodny, W. (2021). Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals. MDPI. [Link]

Sources

Application Notes and Protocols: Functionalization of the Azetidine Core in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rising Prominence of the Azetidine Scaffold in Medicinal Chemistry

Azetidines, four-membered nitrogen-containing heterocycles, have emerged from relative obscurity to become a privileged scaffold in modern drug discovery.[1][2][3][4] Their growing importance can be attributed to a unique combination of physicochemical properties conferred by the strained four-membered ring. This inherent ring strain, approximately 25.4 kcal/mol, makes the azetidine ring more stable and easier to handle than the highly reactive aziridines, yet reactive enough for strategic functionalization.[3][4]

The incorporation of an azetidine moiety into a drug candidate can lead to significant improvements in its pharmacokinetic and pharmacodynamic profile.[1][5] The rigid, sp³-rich character of the azetidine ring can enhance metabolic stability, improve aqueous solubility, and provide a defined vector for substituents to interact with biological targets, often leading to increased potency and selectivity.[1][6] This is evidenced by the growing number of FDA-approved drugs containing the azetidine motif, such as baricitinib, cobimetinib, and azelnidipine.[1]

This guide provides a comprehensive overview of key strategies for the functionalization of the azetidine core, offering detailed protocols and insights into the rationale behind these synthetic choices. The methodologies discussed are intended to empower researchers to effectively leverage the unique properties of azetidines in the design and synthesis of next-generation therapeutics.

I. Foundational Strategies for Azetidine Core Functionalization

The functionalization of the azetidine ring can be broadly categorized into three main approaches: N-functionalization , C-functionalization , and ring-opening reactions . The choice of strategy depends on the desired final structure and the available starting materials.

I.A. N-Functionalization: Modifying the Gateway to Diversity

The nitrogen atom of the azetidine ring is a primary site for introducing molecular diversity. Common N-functionalization strategies include N-alkylation, N-acylation, and N-arylation. These reactions are typically straightforward and allow for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.[7][8]

Protocol 1: Reductive Amination for N-Alkylation of 3-Substituted Azetidines

This protocol describes a general procedure for the N-alkylation of a 3-substituted azetidine with an aldehyde or ketone via reductive amination.

Reaction Scheme:

Materials:

  • 3-Substituted azetidine hydrochloride

  • Aldehyde or ketone

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of the 3-substituted azetidine hydrochloride (1.0 equiv) in anhydrous DCM, add TEA or DIPEA (1.1 equiv) and stir for 10 minutes at room temperature.

  • Add the aldehyde or ketone (1.2 equiv) to the reaction mixture.

  • In a separate flask, suspend sodium triacetoxyborohydride (1.5 equiv) in anhydrous DCM.

  • Slowly add the suspension of the reducing agent to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired N-alkylated azetidine.

Data Presentation: Comparison of N-Functionalization Methods

Functionalization MethodReagents/CatalystBaseSolventTemperature (°C)Time (h)Typical Yield (%)
N-Alkylation (Reductive Amination) Aldehyde/Ketone, NaBH(OAc)₃Mildly acidic or neutralDCM, DCE0 - RT2-1260-90
N-Acylation Acyl chloride, Acid anhydrideTEA, DIPEADCM, THF0 - RT1-480-98
N-Arylation (Buchwald-Hartwig) Aryl halide, Pd catalyst, LigandStrong base (e.g., NaOtBu)Toluene, Dioxane80-12012-2470-95[8]
I.B. C-Functionalization: Building Complexity on the Ring

Functionalization at the carbon atoms of the azetidine ring, particularly at the C3 position, is crucial for introducing key pharmacophoric elements.

Protocol 2: Aza-Michael Addition for C3-Functionalization

This protocol details the synthesis of 3-substituted azetidines via an aza-Michael addition of NH-heterocycles to a methyl 2-(N-Boc-azetidin-3-ylidene)acetate. This method is a powerful tool for creating C-N bonds.[9][10]

Reaction Scheme:

Materials:

  • Methyl 2-(N-Boc-azetidin-3-ylidene)acetate

  • NH-heterocycle (e.g., pyrazole, imidazole)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Acetonitrile (ACN), anhydrous

  • Ethyl acetate

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve methyl 2-(N-Boc-azetidin-3-ylidene)acetate (1.0 equiv) and the NH-heterocycle (1.2 equiv) in anhydrous acetonitrile.

  • Add DBU (1.5 equiv) to the solution at room temperature.

  • Stir the reaction mixture for 4-16 hours, monitoring the progress by TLC or LC-MS.[9]

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the functionalized 3-substituted azetidine.

I.C. Ring-Opening Reactions: Leveraging Strain for Synthesis

The inherent ring strain of azetidines can be strategically exploited in ring-opening reactions to generate functionalized acyclic amines.[11][12] These reactions are often regioselective and can be controlled by the nature of the substituents on the azetidine ring and the nucleophile used.[12]

Protocol 3: Lewis Acid-Mediated Regioselective Ring-Opening

This protocol describes the SN2-type ring-opening of a 2-aryl-N-tosylazetidine with an alcohol, mediated by a Lewis acid, to produce 1,3-amino ethers.

Reaction Scheme:

Materials:

  • 2-Aryl-N-tosylazetidine

  • Alcohol (e.g., methanol, benzyl alcohol)

  • Lewis Acid (e.g., BF₃·OEt₂)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve the 2-aryl-N-tosylazetidine (1.0 equiv) in anhydrous DCM.

  • Add the alcohol (2.0 equiv) to the solution.

  • Cool the reaction mixture to the desired temperature (e.g., 0 °C).

  • Slowly add the Lewis acid (1.0 equiv) to the reaction mixture.

  • Stir the reaction at the specified temperature until the starting material is consumed (monitor by TLC or LC-MS).

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by silica gel column chromatography.

II. Advanced Functionalization Techniques

Recent advances in synthetic methodology have provided powerful new tools for the functionalization of the azetidine core, including C-H functionalization and photoredox catalysis.

II.A. C-H Functionalization: Direct and Atom-Economical

Direct C-H functionalization of azetidines offers an atom-economical approach to introduce substituents without the need for pre-functionalized starting materials. Palladium-catalyzed C(sp³)-H amination is a notable example of this strategy.[4][13]

II.B. Photoredox Catalysis: Harnessing Light for Novel Transformations

Visible-light photoredox catalysis has emerged as a mild and efficient method for generating and reacting with radical intermediates, enabling novel azetidine functionalizations.[14][15][16][17] This includes decarboxylative alkylations and [2+2] cycloadditions to form the azetidine ring.[14][18][19]

Experimental Workflow: Photoredox-Catalyzed Decarboxylative Alkylation

G cluster_prep Reaction Setup cluster_reaction Photochemical Reaction cluster_workup Work-up and Purification start Combine azetidine carboxylic acid, activated alkene, and photocatalyst in a reaction vessel. degas Degas the reaction mixture (e.g., with argon). start->degas irradiate Irradiate with visible light (e.g., blue LEDs) with stirring. degas->irradiate monitor Monitor reaction progress by TLC or LC-MS. irradiate->monitor quench Quench the reaction. monitor->quench extract Perform aqueous work-up and extraction. quench->extract purify Purify by column chromatography. extract->purify end end purify->end Characterize the functionalized azetidine.

Sources

Application Notes & Protocols: The Strategic Use of tert-Butyl ((1-benzhydrylazetidin-3-yl)methyl)carbamate in the Synthesis of Novel G-Protein Coupled Receptor (GPCR) Ligands

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Azetidine Scaffold as a Privileged Motif in GPCR Drug Discovery

G-Protein Coupled Receptors (GPCRs) represent the largest and most diverse family of membrane receptors in the human genome, playing pivotal roles in virtually every physiological process.[1][2] Their involvement in vision, neurotransmission, and immune responses makes them prime targets for therapeutic intervention, accounting for approximately 34% of all FDA-approved drugs.[3] The development of novel ligands with high affinity and selectivity for specific GPCRs is a cornerstone of modern pharmacology.[4][5]

In the landscape of medicinal chemistry, the azetidine ring—a four-membered nitrogen-containing heterocycle—has emerged as a "privileged" scaffold.[6][7][8] Its unique structural properties, including high ring strain, sp3-rich character, and conformational rigidity, offer significant advantages in drug design.[9][10] These features allow for the precise positioning of substituents in three-dimensional space, which can enhance binding affinity, improve metabolic stability, and fine-tune pharmacokinetic profiles.[9][11]

This guide focuses on a highly versatile building block, tert-Butyl ((1-benzhydrylazetidin-3-yl)methyl)carbamate . This reagent strategically combines three key pharmacophoric elements:

  • The Azetidine Core : Provides a rigid, conformationally constrained framework.

  • The N-Benzhydryl Group : A bulky, lipophilic moiety that can engage with hydrophobic pockets in the receptor, often enhancing binding affinity and selectivity.

  • The C3-Boc-Protected Aminomethyl Group : A stable, protected primary amine that serves as a versatile synthetic handle for introducing a wide array of functional groups, enabling the creation of diverse chemical libraries for screening.

This document provides an in-depth guide for researchers, scientists, and drug development professionals on the practical application of this key intermediate, detailing its properties, protocols for its manipulation, and its role in constructing potent and selective GPCR modulators.

Physicochemical Properties and Structural Analysis

The utility of tert-Butyl ((1-benzhydrylazetidin-3-yl)methyl)carbamate stems directly from its unique chemical architecture. Understanding the contribution of each component is crucial for rational ligand design.

PropertyValueSource
IUPAC Name tert-butyl N-(1-benzhydrylazetidin-3-yl)carbamatePubChem[12]
Molecular Formula C₂₁H₂₆N₂O₂PubChem[12]
Molecular Weight 338.4 g/mol PubChem[12]
CAS Number 91189-18-3PubChem[12]

Causality Behind Structural Features:

  • Azetidine Ring: This strained four-membered ring is not merely a linker; it is an active design element. Its rigidity minimizes the entropic penalty upon binding to a target receptor, which can lead to a significant increase in binding affinity.[6] It serves as a superior bioisostere for more flexible fragments or larger rings like piperidine, offering novel exit vectors for substituents and improved physicochemical properties such as solubility.[11]

  • N-Benzhydryl (Diphenylmethyl) Moiety: This large, non-polar group is critical for establishing potent interactions within the often-greasy transmembrane domains of GPCRs. It can act as a hydrophobic anchor, occupying deep pockets within the receptor's binding site to confer high affinity. Its sheer size can also impart selectivity, preventing the ligand from binding to off-target receptors with smaller binding pockets.

  • tert-Butyloxycarbonyl (Boc) Protecting Group: The Boc group is one of the most widely used amine protecting groups in organic synthesis for good reason. It is exceptionally stable to a broad range of reaction conditions (e.g., nucleophiles, bases, and catalytic hydrogenation) yet can be removed under relatively mild acidic conditions.[13] This orthogonality is essential in multi-step syntheses, allowing for the selective unmasking of the primary amine at the desired stage for further functionalization.

GPCR Signaling: The Target Environment

GPCRs transduce extracellular signals into intracellular responses.[2] The process begins when a ligand binds to the receptor, causing a conformational change that activates an associated intracellular heterotrimeric G protein.[1][14][15] This activation leads to the dissociation of the Gα subunit from the Gβγ dimer, both of which can then modulate the activity of downstream effector proteins like adenylyl cyclase, leading to changes in second messenger concentrations (e.g., cAMP).[2][14][16]

Ligands derived from the title compound can be designed to act as:

  • Orthosteric Agonists/Antagonists : Competing with the endogenous ligand at the primary binding site.

  • Allosteric Modulators : Binding to a topographically distinct site on the receptor to modulate its function.[17] Allosteric modulators offer significant advantages, including the potential for greater subtype selectivity and a "ceiling" effect that can improve safety profiles.[17][18] The azetidine scaffold is particularly well-suited for developing such modulators, which can fine-tune G-protein selectivity in a predictable manner.[19][20][21]

GPCR_Signaling cluster_membrane Cell Membrane GPCR GPCR (Inactive) GPCR_Active GPCR (Active) GPCR->GPCR_Active Conformational Change G_Protein G Protein (αβγ-GDP) GPCR_Active->G_Protein Activation G_Protein_Active Gα-GTP G_Protein->G_Protein_Active G_BetaGamma Gβγ G_Protein->G_BetaGamma Effector Effector (e.g., Adenylyl Cyclase) G_Protein_Active->Effector Modulation G_BetaGamma->Effector Ligand Ligand Ligand->GPCR Binding Response Cellular Response (e.g., cAMP ↑) Effector->Response

Caption: Canonical GPCR signaling cascade.

Experimental Protocols: A Synthetic Workflow

The primary utility of tert-Butyl ((1-benzhydrylazetidin-3-yl)methyl)carbamate is as a scaffold. The following protocols detail a robust, two-step sequence: (1) deprotection of the Boc-protected amine and (2) subsequent functionalization via amide coupling, a reaction of paramount importance in medicinal chemistry.[22]

Synthetic_Workflow Start tert-Butyl ((1-benzhydrylazetidin-3-yl)methyl)carbamate Deprotection Protocol 1: Boc Deprotection (TFA/DCM) Start->Deprotection Intermediate Amine Intermediate (TFA Salt) Deprotection->Intermediate Coupling Protocol 2: Amide Coupling (HATU/DIPEA) Intermediate->Coupling Final_Product Final GPCR Ligand Coupling->Final_Product Carboxylic_Acid R-COOH Carboxylic_Acid->Coupling

Caption: Two-step synthetic workflow.
Protocol 1: N-Boc Deprotection using Trifluoroacetic Acid (TFA)

This protocol describes the acidic cleavage of the Boc protecting group to yield the free primary amine, which is isolated as its trifluoroacetate salt. This method is highly efficient and generally proceeds to completion at room temperature.

Materials & Equipment:

  • tert-Butyl ((1-benzhydrylazetidin-3-yl)methyl)carbamate

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Diethyl ether

  • Round-bottom flask, magnetic stirrer, and stir bar

  • Argon or Nitrogen supply (optional, but good practice)

  • Rotary evaporator

  • Büchner funnel and filter paper

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask, add tert-Butyl ((1-benzhydrylazetidin-3-yl)methyl)carbamate (1.0 eq). Dissolve the solid in anhydrous DCM (approx. 0.1 M concentration).

    • Causality: Anhydrous DCM is used as it is a good solvent for the starting material and is inert to the acidic conditions.

  • Acid Addition: Place the flask in an ice bath (0 °C) and slowly add TFA (10-20 eq) dropwise via syringe.

    • Causality: The reaction is exothermic; cooling prevents potential side reactions. A large excess of TFA ensures the reaction goes to completion quickly. Standard protocols often use a 25-50% v/v solution of TFA in DCM.[23]

  • Reaction Monitoring: Remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Progress can be monitored by Thin Layer Chromatography (TLC) until the starting material spot is completely consumed.

  • Solvent Removal: Once the reaction is complete, concentrate the mixture in vacuo using a rotary evaporator to remove the DCM and excess TFA.

    • Trustworthiness: Co-evaporation with a solvent like toluene can help remove the last traces of TFA, but is often not necessary for the next step.

  • Product Precipitation: To the resulting oil or solid, add a sufficient volume of cold diethyl ether. A white precipitate (the TFA salt of the amine) should form immediately.

    • Causality: The amine salt is insoluble in diethyl ether, allowing for its easy isolation via precipitation.

  • Isolation: Stir the slurry for 15-30 minutes to ensure complete precipitation. Collect the solid by vacuum filtration through a Büchner funnel. Wash the solid with additional cold diethyl ether to remove any non-polar impurities.

  • Drying: Dry the resulting white solid under high vacuum. The product, (1-(benzhydryl)azetidin-3-yl)methanamine trifluoroacetate, is typically used in the next step without further purification. The yield is generally quantitative.

Protocol 2: Amide Coupling using HATU

This protocol details the formation of an amide bond between the newly deprotected amine and a carboxylic acid of interest (R-COOH) using HATU, a highly efficient and widely used coupling reagent.

Materials & Equipment:

  • (1-(benzhydryl)azetidin-3-yl)methanamine trifluoroacetate (from Protocol 1)

  • Carboxylic acid of interest (R-COOH)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃), Brine, Water

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard glassware for reactions and liquid-liquid extraction

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve the carboxylic acid (1.0 eq) and HATU (1.1-1.2 eq) in anhydrous DMF. Stir for 5-10 minutes.

    • Causality: This pre-activation step forms a highly reactive HOBt-ester intermediate, which is more susceptible to nucleophilic attack by the amine.[22]

  • Amine Addition: In a separate flask, dissolve the amine TFA salt (1.1 eq) in a minimal amount of DMF. Add DIPEA (3.0-4.0 eq) to this solution.

    • Causality: DIPEA is a non-nucleophilic base used to neutralize the TFA salt of the amine and to scavenge the acid produced during the coupling reaction. At least 2 equivalents are needed (one for the TFA salt, one for the reaction itself); an excess ensures the reaction medium remains basic.

  • Coupling Reaction: Add the amine/DIPEA solution dropwise to the activated carboxylic acid solution at room temperature. Let the reaction stir for 2-12 hours. Monitor progress by TLC or LC-MS.

  • Aqueous Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).

    • Trustworthiness: The NaHCO₃ wash removes any unreacted carboxylic acid and acidic byproducts. The brine wash helps to break up emulsions and remove residual water from the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amide product.

Conclusion: A Gateway to Chemical Diversity

tert-Butyl ((1-benzhydrylazetidin-3-yl)methyl)carbamate is more than a mere chemical reagent; it is a strategic platform for the efficient discovery of novel GPCR ligands. Its pre-installed azetidine and benzhydryl moieties provide a potent structural foundation, while the Boc-protected amine offers a reliable gateway for introducing chemical diversity. The robust and well-established protocols for deprotection and subsequent functionalization, as detailed in this guide, empower researchers to rapidly generate libraries of compounds for biological screening. By leveraging the unique properties of this scaffold, drug development professionals can accelerate the journey toward identifying next-generation therapeutics with enhanced potency, selectivity, and optimized pharmacological profiles.

References

  • Sino Biological. (n.d.). G Protein-coupled Receptors Signaling Pathway. Sino Biological. Retrieved from [Link]

  • CUSABIO. (n.d.). G protein-coupled receptor signaling pathway. CUSABIO. Retrieved from [Link]

  • GeeksforGeeks. (2023, February 6). GPCR Signaling Pathway. GeeksforGeeks. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). GPCR Pathway. Creative Diagnostics. Retrieved from [Link]

  • Assay Genie. (2023, June 28). GPCRs (G Protein Coupled Receptors): A Guide. Assay Genie. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl (1-benzhydrylazetidin-3-yl)carbamate. National Center for Biotechnology Information. Retrieved from [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026, January 5). PubMed. Retrieved from [Link]

  • Azetidines of pharmacological interest. (2021, June 29). PubMed. Retrieved from [Link]

  • Yang, J. W., Pan, S. C., & List, B. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses Procedure. Retrieved from [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020, June 23). NIH. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl carbamate. National Center for Biotechnology Information. Retrieved from [Link]

  • ORGANIC CHEMISTRY. (n.d.). Spiral. Retrieved from [Link]

  • Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. (n.d.). NIH. Retrieved from [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021, March 24). RSC Publishing. Retrieved from [Link]

  • (PDF) Designing allosteric modulators to change GPCR G protein subtype selectivity. (2025, October 22). Retrieved from [Link]

  • A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. (n.d.). MDPI. Retrieved from [Link]

  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. (2012, May 27). Semantic Scholar. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl hydroxy(methyl)carbamate. National Center for Biotechnology Information. Retrieved from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. Retrieved from [Link]

  • Advances in the design of allosteric modulators for GPCRs. (n.d.). Retrieved from [Link]

  • Designing allosteric modulators to change GPCR G protein subtype selectivity. (2025, October 22). PubMed. Retrieved from [Link]

  • Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. Retrieved from [Link]

  • Google Patents. (n.d.). CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof. Google Patents.
  • Structurally Divergent Reactivity of 2,2-Disubstituted Azetidines – Mechanistic Insights and Stereochemical Implications of Amide Coupling and Ring Expansion to 5,6-dihydro-4H-1,3-oxazines. (2025, November 18). ResearchGate. Retrieved from [Link]

  • How ligands illuminate GPCR molecular pharmacology. (n.d.). NIH. Retrieved from [Link]

  • Design of allosteric modulators that change GPCR G protein subtype selectivity. (2024, November 21). bioRxiv. Retrieved from [Link]

  • Azetidines of pharmacological interest | Request PDF. (2025, December 11). ResearchGate. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). N-Terminal Deprotection - Fmoc removal. Aapptec Peptides. Retrieved from [Link]

  • Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. (n.d.). NIH. Retrieved from [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026, January 5). ResearchGate. Retrieved from [Link]

  • Development of allosteric modulators of GPCRs for treatment of CNS disorders. (n.d.). PubMed. Retrieved from [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026, January 5). Retrieved from [Link]

  • (PDF) Chemoenzymatic Synthesis of tert‐Butyl ((3R, 6R)‐6‐methyl‐piperidin‐3‐yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor. (2025, August 6). ResearchGate. Retrieved from [Link]

  • The mechanism for ligand activation of the GPCR–G protein complex. (2022, April 22). NIH. Retrieved from [Link]

  • TERT-BUTYL(1-BENZYLPIPERIDIN-3-YL)CARBAMATE, (R)-. (n.d.). gsrs. Retrieved from [Link]

  • Discovery of GPCR ligands for probing signal transduction pathways. (n.d.). PubMed Central. Retrieved from [Link]

  • Structure, function and drug discovery of GPCR signaling. (2023, December 4). NIH. Retrieved from [Link]

  • Structural insights into the activation and modulation of a class B1 GPCR by small molecule ligands. (2024, February 13). YouTube. Retrieved from [Link]

Sources

N-Alkylation of Azetidine Derivatives: A Comprehensive Guide to Synthetic Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of N-Alkyl Azetidines in Modern Drug Discovery

Azetidines, four-membered nitrogen-containing heterocycles, have emerged as privileged scaffolds in medicinal chemistry. Their unique conformational constraints and ability to act as bioisosteres for other common functionalities make them valuable components in the design of novel therapeutics. The N-alkylation of the azetidine ring is a cornerstone transformation, providing a critical vector for modulating a compound's physicochemical and pharmacological properties. This application note offers an in-depth exploration of the primary methodologies for azetidine N-alkylation, providing researchers, scientists, and drug development professionals with detailed, field-proven protocols and the rationale behind critical experimental choices.

The strategic introduction of alkyl groups onto the azetidine nitrogen can profoundly influence a molecule's lipophilicity, metabolic stability, and target engagement.[1] This guide will delve into the mechanistic underpinnings and practical execution of several key N-alkylation strategies, including direct alkylation, reductive amination, the Mitsunobu reaction, and Buchwald-Hartwig amination.

Mechanistic Principles and Method Selection

The choice of an N-alkylation strategy is dictated by several factors, including the nature of the alkylating agent, the functional group tolerance required, and the stereochemical considerations of the azetidine substrate. A thorough understanding of the reaction mechanisms is paramount for successful protocol development and troubleshooting.

Core N-Alkylation Strategies
Method Alkylating Agent Key Reagents Advantages Limitations
Direct Alkylation Alkyl halides, tosylates, mesylatesBase (e.g., K₂CO₃, DIPEA)Simple, readily available reagentsProne to over-alkylation, requires relatively reactive alkylating agents
Reductive Amination Aldehydes, ketonesReducing agent (e.g., NaBH(OAc)₃)High chemoselectivity, avoids over-alkylation, broad substrate scopeRequires a carbonyl compound as the alkyl source
Mitsunobu Reaction AlcoholsPhosphine (e.g., PPh₃), Azodicarboxylate (e.g., DEAD, DIAD)Mild conditions, inversion of stereochemistry at the alcoholStoichiometric byproducts can complicate purification, requires an acidic N-H bond
Buchwald-Hartwig Amination Aryl/heteroaryl halides, triflatesPalladium catalyst, phosphine ligand, baseExcellent for forming C(sp²)-N bonds, broad scope for aryl and heteroaryl groupsRequires a transition metal catalyst and specialized ligands

Detailed Experimental Protocols

The following protocols are presented as self-validating systems, incorporating in-process controls and detailed workup and purification procedures.

Protocol 1: Direct N-Alkylation with Alkyl Halides

This method is a classical SN2 reaction where the nucleophilic azetidine nitrogen attacks an electrophilic alkyl halide. The choice of a suitable base is crucial to neutralize the hydrogen halide formed during the reaction and to prevent the formation of a quaternary ammonium salt by deprotonating the initially formed tertiary ammonium salt.

Workflow for Direct N-Alkylation

cluster_prep Reaction Setup cluster_reaction Alkylation cluster_monitoring Monitoring cluster_workup Workup & Purification A Dissolve azetidine derivative and base in anhydrous solvent B Add alkyl halide dropwise at appropriate temperature A->B Inert atmosphere (N₂ or Ar) C Stir reaction mixture under inert atmosphere B->C Maintain temperature D Monitor reaction progress by TLC or LC-MS C->D Periodic sampling E Quench reaction and perform aqueous workup D->E Upon completion F Extract with organic solvent, dry, and concentrate E->F G Purify by column chromatography F->G cluster_mechanism Reductive Amination Mechanism A Azetidine C Iminium Ion A->C + B Aldehyde/Ketone B->C Condensation (-H₂O) D N-Alkylated Azetidine C->D Reduction Reducer [NaBH(OAc)₃] Reducer->C Pd0 Pd(0)L₂ OxAdd Oxidative Addition Complex Pd0->OxAdd Ar-X AmineCoord Amine Coordination OxAdd->AmineCoord Azetidine-H RedElim Reductive Elimination AmineCoord->RedElim - Base-H⁺ RedElim->Pd0 Product Product Ar-Azetidine ArylHalide Ar-X Azetidine Azetidine-H Base Base

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Substituted Azetidines

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for substituted azetidine synthesis. The unique properties of the azetidine ring—a scaffold of significant interest in medicinal chemistry—are a direct consequence of its inherent ring strain.[1][2] This strain, approximately 25.4 kcal/mol, positions azetidines in a reactive sweet spot: more stable and easier to handle than aziridines, yet far more reactive than pyrrolidines.[2] This reactivity is a double-edged sword, making them valuable synthons but also presenting significant challenges during their synthesis and manipulation.

This guide is structured to address the most common and pressing issues encountered in the lab. We will move from troubleshooting specific experimental failures to answering broader frequently asked questions, providing not just solutions but the mechanistic reasoning behind them.

Troubleshooting Guide: From Reaction Failure to Success

This section is designed to diagnose and solve problems as they arise during your experiments.

Q1: My reaction has stalled, or I'm observing very low conversion to the desired azetidine. What are the likely causes and solutions?

Symptoms:

  • TLC or LC-MS analysis shows a significant amount of unreacted starting material.

  • The reaction yield is consistently poor (<20%) despite extended reaction times or heating.

  • The primary observable product is a complex mixture or polymer-like material at the baseline.

Potential Root Causes:

  • Insufficient Activation of Leaving Group: For syntheses involving intramolecular cyclization (e.g., from a γ-amino alcohol), the hydroxyl group must be converted into a better leaving group (e.g., tosylate, mesylate, or activated in situ via a Mitsunobu reaction). Incomplete activation is a common failure point.

  • Intermolecular Side Reactions: At high concentrations, starting materials can react with each other (e.g., polymerization) faster than the desired intramolecular cyclization. This is especially true for highly reactive intermediates.[3]

  • Steric Hindrance: Bulky substituents on the starting material can sterically impede the key bond-forming step, slowing down the rate of cyclization.

  • Reversible or Unfavorable Equilibrium: The reaction conditions may not sufficiently favor the formation of the strained four-membered ring over the starting materials.

Proposed Solutions and Protocols:

  • Solution 1: Confirm Leaving Group Activation. If using a two-step process (e.g., tosylation then cyclization), ensure the first step goes to completion. If using an in situ method like the Mitsunobu reaction, ensure reagents are fresh and added at the correct temperature (often DEAD or DIAD is added last at 0 °C or below).

  • Solution 2: Employ High-Dilution Conditions. To favor intramolecular cyclization, the reaction must be set up to minimize the chance of molecules reacting with each other.

    • Experimental Protocol: Syringe-Pump Addition for Cyclization

      • Set up the main reaction flask containing the solvent and any reagents that are not the cyclization precursor (e.g., the base for cyclization).

      • Dissolve your precursor (e.g., the γ-amino alcohol with an activated leaving group) in a significant volume of the same solvent in a separate flask or a gas-tight syringe.

      • Using a syringe pump, add the precursor solution to the main reaction flask over a long period (e.g., 4-12 hours). This maintains a very low instantaneous concentration of the precursor, strongly favoring the intramolecular pathway.

      • Monitor the reaction by TLC or LC-MS to determine the optimal addition rate and overall reaction time.

  • Solution 3: Optimize Reaction Temperature. While some reactions require heat to overcome activation energy, excessive temperatures can promote decomposition or side reactions. If low conversion is observed, incrementally increasing the temperature may be beneficial. Conversely, if a complex mixture is forming, lowering the temperature might improve selectivity.[4] Some modern approaches in flow chemistry have demonstrated that precise temperature control, even at very low temperatures (-50 °C), can be crucial for success.[5][6]

G cluster_0 Troubleshooting Low Yield cluster_1 Solutions for Unreacted Starting Material cluster_2 Solutions for Side Reactions Start Low Yield Observed Check_SM Check Starting Material (TLC/LC-MS) Start->Check_SM SM_Present Starting Material Remains Check_SM->SM_Present Predominant Species? Complex_Mix Complex Mixture/ Polymerization Check_SM->Complex_Mix Multiple Products/ Baseline Spot? Sol_Activation Increase Reaction Temp. or Time SM_Present->Sol_Activation Sol_Reagents Verify Reagent Activity (e.g., Mitsunobu reagents, base strength) SM_Present->Sol_Reagents Sol_Dilution Use High-Dilution (Syringe Pump) Complex_Mix->Sol_Dilution Sol_Temp Lower Reaction Temperature Complex_Mix->Sol_Temp

Caption: Troubleshooting workflow for low azetidine yields.

Q2: My reaction appears to work, but the azetidine ring opens during workup or purification. How do I stop this from happening?

Symptoms:

  • LC-MS of the crude reaction mixture shows the correct mass for the desired product.

  • After aqueous workup (especially with acid) or silica gel chromatography, the product is gone and replaced by a more polar spot, often corresponding to the mass of the ring-opened product (e.g., addition of water).

Potential Root Causes:

  • Acid-Catalyzed Ring Opening: This is the most common failure mode. The strained four-membered ring is highly susceptible to cleavage under acidic conditions.[7] Protonation of the azetidine nitrogen dramatically increases ring strain and turns the amine into a good leaving group, inviting nucleophilic attack by water, alcohols, or even chloride ions from HCl.[7]

  • Acidic Silica Gel: Standard silica gel is inherently acidic (pKa ≈ 4.5) and can catalyze ring-opening on the column.

Proposed Solutions and Protocols:

  • Solution 1: Maintain Basic/Neutral pH. During aqueous workups, avoid acidic washes entirely. Use saturated sodium bicarbonate (NaHCO₃) or a dilute potassium carbonate (K₂CO₃) solution to neutralize any acid from the reaction. Ensure the aqueous layer is basic (pH > 8) before extracting your product.

  • Solution 2: Deactivate Silica Gel. To prevent on-column degradation, the acidic sites on the silica gel must be neutralized.

    • Experimental Protocol: Preparation of Neutralized Silica Gel

      • Prepare your chromatography slurry as usual (e.g., silica gel in hexanes or your starting eluent).

      • Add 1-2% triethylamine (Et₃N) by volume to the slurry (e.g., 1-2 mL of Et₃N for every 100 mL of slurry solvent).

      • Stir the slurry for 15-20 minutes.

      • Pack the column with the neutralized slurry.

      • Prepare your mobile phase (eluent) and add 0.5-1% triethylamine to it. This ensures the column remains deactivated throughout the purification.

      • Scientist's Note: Be aware that the triethylamine will be present in your collected fractions and must be removed under high vacuum. For highly sensitive compounds, consider alternative purification methods like distillation or recrystallization.[3][8]

G Azetidine Substituted Azetidine (Stable) Protonated Protonated Azetidinium Ion (Highly Strained & Reactive) Azetidine->Protonated H⁺ (Acid) Protonated->Azetidine -H⁺ (Base) Opened Ring-Opened Product (γ-Substituted Amine) Protonated->Opened Nucleophile Nucleophile (e.g., H₂O, Cl⁻) Nucleophile->Opened caption Mechanism of Acid-Catalyzed Azetidine Ring Opening.

Caption: Acid-catalyzed ring-opening mechanism.

Frequently Asked Questions (FAQs)

Q1: Which N-protecting group is the most suitable for my azetidine synthesis?

This is a critical decision that impacts not only the synthesis but also the final deprotection step. The "best" group depends entirely on the planned reaction sequence and the molecule's overall sensitivity.

Protecting GroupCommon Reagents for ProtectionKey AdvantagesCritical Disadvantages & Mitigation
Boc (tert-Butoxycarbonyl)Boc₂O, DMAPGenerally stable to a wide range of non-acidic conditions.[3]Removal requires acid (e.g., TFA, HCl), which can cleave the azetidine ring.[7] Mitigation: Use milder, carefully controlled conditions (e.g., 4M HCl in dioxane at 0°C for a short time) or non-protic acid sources.
Cbz (Carboxybenzyl)Cbz-Cl, baseRemovable by hydrogenolysis, which is often orthogonal to acid/base chemistry.[3]Hydrogenolysis can sometimes lead to ring cleavage. The catalyst (e.g., Pd/C) can be poisoned. Mitigation: Screen catalysts and solvents; consider alternative methods like TMSI for removal if hydrogenolysis fails.
Bn (Benzyl)BnBr, baseStable to many conditions. Removable by hydrogenolysis.Same as Cbz; potential for ring-opening during hydrogenolysis. Can be difficult to remove in complex molecules.
Ts (Tosyl)Ts-Cl, pyridineExtremely robust and strongly electron-withdrawing, which can protect the ring by reducing nitrogen basicity.Very difficult to remove. Often requires harsh reducing agents (e.g., sodium naphthalenide) that may not be compatible with other functional groups.

Expert Recommendation: For most applications, the Boc group offers the best balance of stability and versatility.[3] However, it is imperative to plan for a mild deprotection protocol from the outset. If your downstream chemistry involves strong acids, a Cbz or Bn group might be a better choice, provided the molecule is stable to hydrogenolysis.

Q2: How can I effectively purify my substituted azetidine?

Purification is often challenging due to the polarity and potential volatility of azetidines.[3]

  • Column Chromatography: This is the most common method. As detailed in the troubleshooting section, always use silica gel deactivated with triethylamine to prevent ring-opening. A gradient elution, starting from a non-polar system (e.g., Hexane/Ethyl Acetate) and gradually increasing polarity, is typically effective.[3]

  • Recrystallization: For solid derivatives, this can be an excellent method to obtain highly pure material. Screen various solvent systems to find one where the compound is soluble when hot but sparingly soluble when cold.

  • Distillation: For non-solid, thermally stable azetidines, vacuum distillation (e.g., using a Kugelrohr or short-path apparatus) can be very effective, especially for removing non-volatile impurities.[8]

Q3: I'm struggling with diastereoselectivity in my 2,3-disubstituted azetidine synthesis. What factors should I focus on?

Achieving high diastereoselectivity is a significant challenge.[9] The formation of the ring is often under kinetic control, meaning the ratio of diastereomers is determined by the relative energy of the transition states leading to them.

  • Temperature: This is often the most critical factor. Lowering the reaction temperature typically increases selectivity by amplifying the small energy differences between competing transition state pathways.[4]

  • Solvent: The polarity and coordinating ability of the solvent can influence the transition state geometry. It is worthwhile to screen a range of solvents (e.g., THF, Dioxane, Toluene, DCM).

  • Catalyst/Reagents: In catalyzed reactions, the choice of ligand is paramount for inducing facial selectivity.[9] For non-catalyzed reactions, the nature of the base or other reagents can influence aggregation states and transition state structures.

References

  • Benchchem. (n.d.). Troubleshooting guide for azetidine derivative synthesis.
  • Powers, S. P., & Schomaker, J. M. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. National Institutes of Health.
  • Benchchem. (n.d.). Preventing ring-opening of the azetidine in 3-(3 - biphenylyl)azetidine.
  • Caputo, D., et al. (n.d.). Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines by Using a. University of Bari Aldo Moro.
  • Wang, J., et al. (2022). Enzymatic hydrolysis of l-azetidine-2-carboxylate ring opening. RSC Publishing.
  • Caputo, D., et al. (2021). Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines by Using a Common Synthetic Precursor. ACS Publications.
  • Urbaneja, X., et al. (2020). Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring-Formation Reactions of Oxiranes. The Journal of Organic Chemistry.
  • ResearchGate. (n.d.). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.
  • Makarov, I. S., & Mykhailiuk, P. K. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry.
  • Organic Chemistry Portal. (n.d.). Azetidine synthesis.
  • Wang, Z., et al. (2024). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Journal of the American Chemical Society.
  • Szalóki, G., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate and Methyl 2-(Oxetan-3-ylidene)acetate. Molecules.
  • Ali, A., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances.

Sources

Technical Support Center: Synthesis of tert-Butyl ((1-benzhydrylazetidin-3-yl)methyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of tert-Butyl ((1-benzhydrylazetidin-3-yl)methyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important azetidine-containing building block. We will move beyond simple procedural lists to explore the causality behind experimental choices, ensuring a robust and reproducible synthesis.

Synthetic Overview & Core Strategy

The most reliable and common synthetic route to the target compound involves the N-alkylation of a pre-formed, Boc-protected azetidine precursor. This strategy protects the primary amine early, preventing it from competing with the azetidine ring nitrogen during the critical N-benzhydrylation step.

The overall workflow is summarized below:

G A Start: tert-Butyl (azetidin-3-ylmethyl)carbamate B Step 1: N-Benzhydrylation (Key Reaction) A->B Benzhydryl Bromide, Base (e.g., K2CO3), Solvent (e.g., ACN) C Final Product: tert-Butyl ((1-benzhydrylazetidin-3-yl)methyl)carbamate B->C Aqueous Work-up & Purification

Caption: High-level synthetic workflow for the target compound.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis, focusing on the critical N-benzhydrylation step.

FAQ 1: My N-benzhydrylation reaction has a very low yield or has failed completely. What are the likely causes?

This is the most frequent challenge. A low yield is typically traced back to one of four key areas: reagent quality, base selection, solvent effects, or temperature control.

G cluster_causes Primary Investigation Areas cluster_solutions Troubleshooting Actions Start Low Yield / Failed N-Benzhydrylation Reagent Reagent Quality Start->Reagent Check First Base Base Selection Start->Base Solvent Solvent Choice Start->Solvent Temp Temperature Start->Temp Reagent_Sol Verify Benzhydryl Bromide purity. Is it colorless? Has it been stored properly? Confirm starting material identity via NMR. Reagent->Reagent_Sol Base_Sol Is the base strong enough? Is it sufficiently non-nucleophilic? Consider switching from K2CO3 to DIPEA. Base->Base_Sol Solvent_Sol Is the solvent appropriate for an SN2 reaction? Acetonitrile (ACN) or DMF are preferred. Ensure solvent is anhydrous. Solvent->Solvent_Sol Temp_Sol Is the reaction temperature high enough? Try gentle heating (40-60 °C). Monitor for side reactions. Temp->Temp_Sol

Caption: Troubleshooting logic for low-yield N-benzhydrylation reactions.

  • Possible Cause A: Poor Reagent Quality

    • Insight: Benzhydryl bromide is a potent lachrymator and is susceptible to hydrolysis and decomposition. Old or improperly stored reagent often appears yellow or brown and will contain impurities that inhibit the reaction.

    • Solution: Use freshly purchased benzhydryl bromide or purify older stock if necessary. Confirm the purity of your tert-butyl (azetidin-3-ylmethyl)carbamate starting material via ¹H NMR and ensure it is free of residual solvents or salts from its own synthesis.

  • Possible Cause B: Inappropriate Base Selection

    • Insight: The base serves to neutralize the HBr generated during the reaction, driving it to completion. The choice of base is critical. A base that is too weak will not be effective, while a base that is too sterically hindered may not be efficient.

    • Solution: An inorganic base like potassium carbonate (K₂CO₃) is often effective and simplifies workup, as it can be filtered off. If the reaction is sluggish, a non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA) can be used. Avoid stronger, more hindered bases which can promote elimination side reactions.

  • Possible Cause C: Suboptimal Solvent

    • Insight: The N-benzhydrylation is an Sₙ2 reaction. The ideal solvent should be polar and aprotic to solvate the cation and not interfere with the nucleophilic azetidine nitrogen.

    • Solution: Acetonitrile (ACN) is an excellent first choice. N,N-Dimethylformamide (DMF) is also effective but can be more difficult to remove during workup. Avoid protic solvents like ethanol or methanol, which can compete as nucleophiles. Ensure the solvent is anhydrous, as water can hydrolyze the benzhydryl bromide.

FAQ 2: I see a significant non-polar impurity in my TLC/LC-MS that matches the mass of diphenylethylene. What happened?
  • Insight: This is a classic E2 elimination side reaction competing with the desired Sₙ2 substitution. The benzhydryl cation is stabilized by both phenyl rings, making the benzylic proton susceptible to abstraction by a base, leading to the formation of an alkene.

  • Cause: This is most often caused by using a base that is too strong or sterically hindered (e.g., potassium tert-butoxide) or by using excessively high reaction temperatures.

  • Solution:

    • Switch to a milder base like K₂CO₃ or DIPEA.

    • Maintain a moderate reaction temperature. Gentle heating to 40-60 °C is usually sufficient to promote the Sₙ2 reaction without significantly accelerating elimination. Monitor the reaction progress closely by TLC or LC-MS.

FAQ 3: My reaction worked, but the crude product is an oil and is difficult to purify by column chromatography. Any suggestions?
  • Insight: The benzhydryl group imparts significant greasy character to the molecule, which can make both crystallization and chromatographic separation challenging. Residual DIPEA or DMF can also contribute to this issue.

  • Solution:

    • Thorough Workup: After the reaction, perform an aqueous workup. If DIPEA was used, a wash with a dilute acid (e.g., 1M HCl or saturated NH₄Cl) will protonate the amine, allowing it to be extracted into the aqueous layer. Follow with a saturated sodium bicarbonate wash and a brine wash.

    • Solvent Choice for Purification: If the product is oily, try precipitating or triturating it from a non-polar solvent system like hexanes/ethyl acetate or hexanes/diethyl ether. Chilling the solution can often induce crystallization.

    • Chromatography Additives: If column chromatography is necessary, consider adding 0.5-1% triethylamine to the eluent system. This deactivates acidic sites on the silica gel, preventing the product from streaking on the column.

Optimized Experimental Protocol

This protocol provides a reliable baseline for achieving a high yield. Researchers should adapt it based on their specific laboratory conditions and observations.

Reaction: N-benzhydrylation of tert-Butyl (azetidin-3-ylmethyl)carbamate

ReagentMW ( g/mol )EquivalentsAmount (for 10 mmol scale)
tert-Butyl (azetidin-3-ylmethyl)carbamate186.251.01.86 g
Benzhydryl Bromide247.131.12.72 g
Potassium Carbonate (K₂CO₃), anhydrous138.212.53.45 g
Acetonitrile (ACN), anhydrous41.05-50 mL

Step-by-Step Methodology:

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add tert-butyl (azetidin-3-ylmethyl)carbamate (1.86 g, 10 mmol) and anhydrous potassium carbonate (3.45 g, 25 mmol).

  • Solvent Addition: Add 50 mL of anhydrous acetonitrile to the flask. Stir the resulting suspension at room temperature for 10 minutes.

  • Reagent Addition: In a single portion, add benzhydryl bromide (2.72 g, 11 mmol) to the suspension.

  • Reaction: Heat the reaction mixture to 60 °C and stir vigorously. Monitor the reaction progress every 1-2 hours using TLC or LC-MS. The reaction is typically complete within 4-8 hours.

  • Workup (A): Quenching & Filtration: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter the suspension through a pad of Celite to remove the inorganic salts (K₂CO₃ and KBr). Wash the filter cake with additional acetonitrile (2 x 10 mL).

  • Workup (B): Solvent Removal: Combine the filtrates and concentrate under reduced pressure to obtain a crude oil or solid.

  • Workup (C): Extraction: Dissolve the crude residue in ethyl acetate (50 mL). Wash the organic layer sequentially with water (2 x 25 mL) and saturated brine (1 x 25 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can often be purified by recrystallization from an ethanol/water mixture or by flash column chromatography on silica gel (eluent: 30-50% ethyl acetate in hexanes) to afford the final product as a white solid. An expected yield is typically in the range of 80-95%.

References

  • General Azetidine Synthesis: For an overview of synthetic methods for azetidines, including N-alkylation strategies. Organic Chemistry Portal. [Link][1]

  • Boc Protection Principles: A guide on the use of the tert-butoxycarbonyl (Boc) protecting group for amines. J&K Scientific LLC. [Link][2]

  • Target Compound Data: PubChem entry for tert-Butyl ((1-benzhydrylazetidin-3-yl)methyl)carbamate. National Center for Biotechnology Information. [Link]

Sources

Technical Support Center: Purification of Benzhydryl Amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of benzhydryl amine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common purification challenges. Benzhydryl amines are a critical structural motif in many pharmaceuticals and advanced materials, making their efficient purification a cornerstone of successful synthesis.[1][2][3] This center is structured to address specific issues you may encounter during your experimental work, offering practical solutions grounded in chemical principles.

Section 1: Column Chromatography Purification

Column chromatography is a primary tool for the purification of benzhydryl amine derivatives. However, the basic nature of the amine functional group often leads to challenging separations on standard silica gel. This section provides a comprehensive troubleshooting guide to navigate these challenges.

Troubleshooting Guide: Column Chromatography

Question: Why is my benzhydryl amine derivative streaking or showing poor separation on a silica gel column?

Answer: This is a frequent issue stemming from the fundamental acid-base interaction between the basic amine and the acidic silanol groups (Si-OH) on the surface of the silica gel.[4][5] This strong interaction can lead to several problems:

  • Irreversible Adsorption: The amine can bind so strongly that it fails to elute from the column, resulting in low recovery.

  • Tailing Peaks: The slow dissociation of the amine from the acidic sites on the silica causes the compound to elute gradually, leading to broad, tailing peaks.

  • Poor Resolution: Tailing peaks significantly reduce the separation efficiency between your desired compound and impurities.

To counteract these effects, several strategies can be employed. The key is to either neutralize the acidic sites on the silica or to use a stationary phase that is less acidic.

Question: How can I improve the separation of my benzhydryl amine derivative on a silica gel column?

Answer: There are two primary approaches to enhance the chromatographic purification of basic amines on silica gel: modifying the mobile phase or using a different stationary phase.

1. Mobile Phase Modification: The most common and cost-effective method is to add a small amount of a competing base to the eluent.[4][6] This "competing" base will interact with the acidic silanol groups, effectively blocking them from strongly interacting with your benzhydryl amine derivative.

  • Triethylamine (TEA): Adding 0.1-1% triethylamine to the mobile phase is a widely used technique.[6] TEA is a volatile base, which makes it relatively easy to remove from the purified fractions by rotary evaporation.

  • Ammonia: A solution of ammonia in methanol (e.g., 2M NH3 in MeOH) can be used as a polar component in your eluent system (e.g., dichloromethane/methanol/ammonia).[4][7] This is particularly effective for very polar amines that require a highly polar mobile phase for elution.

2. Alternative Stationary Phases: If mobile phase modification does not provide the desired separation, consider using a modified stationary phase.

  • Amine-Functionalized Silica: This stationary phase has aminopropyl groups bonded to the silica surface, which masks the acidic silanol groups and creates a more basic environment.[4][8][9] This often allows for the successful separation of basic compounds using less polar and non-basic mobile phases like hexane/ethyl acetate.[4][9]

  • Alumina: Basic or neutral alumina can be a good alternative to silica gel for the purification of amines.[10]

The following table summarizes common issues and solutions in the column chromatography of benzhydryl amine derivatives:

Problem Potential Cause Recommended Solution
Compound won't elute from the column Strong interaction with acidic silica gel.Add a competing base (e.g., 0.5-1% TEA) to the eluent. Use a more polar solvent system (e.g., MeOH in DCM). Switch to an amine-functionalized silica or alumina column.
Significant peak tailing Acid-base interaction between the amine and silica.Incorporate a basic modifier like TEA or ammonia into the mobile phase. Use an amine-functionalized column.
Poor separation from impurities Inadequate mobile phase polarity or selectivity.Optimize the solvent system through TLC analysis with various solvent mixtures. Consider using a different stationary phase (e.g., reversed-phase).
Compound decomposition on the column The compound is sensitive to the acidic nature of silica gel.Deactivate the silica gel with a base before use. Use a less acidic stationary phase like neutral alumina or a functionalized silica.
Experimental Protocol: Flash Chromatography of a Benzhydryl Amine Derivative

This protocol provides a general guideline for the purification of a benzhydryl amine derivative using flash chromatography with a modified mobile phase.

Materials:

  • Crude benzhydryl amine derivative

  • Silica gel for flash chromatography

  • Solvents for mobile phase (e.g., hexanes, ethyl acetate, dichloromethane, methanol)

  • Triethylamine (TEA)

  • Thin Layer Chromatography (TLC) plates

  • Flash chromatography system or glass column

  • Collection tubes

Step-by-Step Methodology:

  • TLC Analysis:

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane).

    • Spot the solution on a TLC plate.

    • Develop the TLC plate in various solvent systems (e.g., different ratios of hexanes/ethyl acetate) with and without the addition of ~0.5% TEA.

    • Identify a solvent system that gives a good separation of your desired compound from impurities, with an Rf value for the product of approximately 0.2-0.3.

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen mobile phase (without TEA initially).

    • Carefully pack the column with the slurry, ensuring there are no air bubbles.

    • Equilibrate the column by passing several column volumes of the mobile phase (now including TEA) through the silica gel.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase or a strong solvent like dichloromethane.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.[11]

  • Elution and Fraction Collection:

    • Begin eluting the column with the chosen mobile phase containing TEA.

    • Apply gentle pressure to achieve a steady flow rate.

    • Collect fractions in separate test tubes.

  • Analysis of Fractions:

    • Monitor the elution of your compound by TLC analysis of the collected fractions.

    • Combine the fractions containing the pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator. The volatility of TEA allows for its removal along with the solvent.

Visualization of the Chromatography Workflow

Chromatography_Workflow cluster_prep Preparation cluster_run Execution cluster_post Post-Purification TLC 1. TLC Analysis (Optimize Solvent System) Pack 2. Column Packing (Slurry Method) TLC->Pack Load 3. Sample Loading (Wet or Dry) Pack->Load Elute 4. Elution (with TEA-modified mobile phase) Load->Elute Collect 5. Fraction Collection Elute->Collect Analyze 6. Fraction Analysis (TLC) Collect->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Evaporate 8. Solvent Removal Combine->Evaporate Pure_Product Pure Benzhydryl Amine Derivative Evaporate->Pure_Product

Caption: Workflow for flash chromatography purification.

Section 2: Acid-Base Extraction

Acid-base extraction is a powerful and scalable technique for separating basic compounds like benzhydryl amine derivatives from acidic and neutral impurities.[12][13] This method leverages the differential solubility of the amine in its neutral and protonated (salt) forms.

Troubleshooting Guide: Acid-Base Extraction

Question: My benzhydryl amine derivative is not fully extracting into the aqueous acidic layer. What could be the problem?

Answer: Incomplete extraction into the aqueous acidic layer can be due to a few factors:

  • Insufficient Acid: The amount of acid used may not be enough to protonate all of the amine. Ensure you are using a molar excess of acid.

  • pH is not low enough: The pH of the aqueous layer must be sufficiently low to ensure the amine is predominantly in its protonated, water-soluble salt form. Check the pH of the aqueous layer after extraction and add more acid if necessary.

  • Steric Hindrance: In some highly substituted benzhydryl amine derivatives, steric hindrance around the nitrogen atom might slow down the protonation. Ensure vigorous mixing of the two phases to maximize the interfacial area for the reaction to occur.

  • Low Solubility of the Amine Salt: While amine salts are generally water-soluble, highly lipophilic benzhydryl amine derivatives might form salts with limited aqueous solubility. In such cases, using a larger volume of the aqueous phase or performing multiple extractions can help.

Question: After basifying the acidic extract to recover my product, an oil has formed instead of a solid precipitate. How should I proceed?

Answer: The formation of an oil is common if the melting point of the free amine is low or if it is not highly crystalline. In this situation:

  • Back-Extraction: Extract the oily product back into an organic solvent like dichloromethane or diethyl ether.[14] You can then dry the organic layer with a drying agent (e.g., anhydrous sodium sulfate), filter, and remove the solvent under reduced pressure to isolate the purified amine.

  • Inducing Crystallization: If you expect a solid product, you can try to induce crystallization from the oil by scratching the inside of the flask with a glass rod at the oil-air interface, or by adding a seed crystal of the pure compound if available.

Experimental Protocol: Purification by Acid-Base Extraction

This protocol outlines the separation of a benzhydryl amine derivative from neutral and acidic impurities.

Materials:

  • Crude product mixture

  • Organic solvent (e.g., diethyl ether or dichloromethane)

  • Dilute aqueous acid (e.g., 1 M HCl)

  • Dilute aqueous base (e.g., 1 M NaOH)

  • Saturated sodium bicarbonate solution

  • Separatory funnel

  • Drying agent (e.g., anhydrous Na2SO4)

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude mixture in a suitable organic solvent.

  • Extraction of Acidic Impurities (Optional): If acidic impurities are present, wash the organic layer with a saturated sodium bicarbonate solution. The acidic impurities will be deprotonated and move into the aqueous layer. Separate the layers.

  • Extraction of the Benzhydryl Amine:

    • Add 1 M HCl to the organic layer in a separatory funnel.

    • Shake the funnel vigorously, venting frequently to release any pressure buildup.

    • Allow the layers to separate. The protonated amine will be in the aqueous layer.

    • Drain the lower aqueous layer. Repeat the extraction of the organic layer with fresh 1 M HCl to ensure complete removal of the amine.

  • Isolation of the Neutral Component: The organic layer now contains any neutral impurities. It can be washed with brine, dried over anhydrous Na2SO4, and the solvent evaporated to isolate the neutral compounds.

  • Recovery of the Benzhydryl Amine:

    • Combine the acidic aqueous extracts.

    • Cool the solution in an ice bath.

    • Slowly add 1 M NaOH with stirring until the solution is basic (check with pH paper).

    • The free amine will precipitate out as a solid or an oil.

  • Final Product Isolation:

    • If a solid precipitates, collect it by vacuum filtration, wash with cold water, and dry.

    • If an oil forms, extract it into an organic solvent, dry the organic layer, and evaporate the solvent.

Visualization of the Acid-Base Extraction Workflow

AcidBase_Extraction Start Crude Mixture (Amine, Acidic, Neutral Impurities) in Organic Solvent Add_Acid Extract with 1M HCl Start->Add_Acid Separate1 Separate Layers Add_Acid->Separate1 Aqueous1 Aqueous Layer (Protonated Amine) Separate1->Aqueous1 Amine Salt Organic1 Organic Layer (Neutral Impurities) Separate1->Organic1 Impurities Add_Base Add 1M NaOH Aqueous1->Add_Base Precipitate Precipitation/Oiling Out Add_Base->Precipitate Isolate Isolate Pure Amine (Filtration or Back-Extraction) Precipitate->Isolate Pure_Amine Pure Benzhydryl Amine Derivative Isolate->Pure_Amine

Caption: Workflow for acid-base extraction.

Section 3: Crystallization

Crystallization is an excellent final purification step to obtain highly pure benzhydryl amine derivatives, especially for solid compounds. It can be performed on the free base or its salt form.

Troubleshooting Guide: Crystallization

Question: I am having difficulty finding a suitable solvent for the crystallization of my benzhydryl amine derivative.

Answer: Finding the right solvent system is crucial for successful crystallization. The ideal solvent should dissolve your compound well at elevated temperatures but poorly at room temperature or below.

  • Solvent Screening: Test the solubility of your compound in a range of solvents with varying polarities (e.g., hexanes, toluene, ethyl acetate, ethanol, water).

  • Mixed Solvent Systems: If a single solvent is not effective, try a binary solvent system. Dissolve your compound in a "good" solvent (in which it is highly soluble) at an elevated temperature, and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Then, add a small amount of the "good" solvent to redissolve the solid and allow the solution to cool slowly.

  • Salt Formation: If the free base is difficult to crystallize, consider converting it to a salt, such as the hydrochloride or maleate salt.[15] Amine salts often have higher melting points and are more crystalline than the corresponding free bases.

Question: My compound is "oiling out" instead of crystallizing upon cooling.

Answer: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when the solution is too concentrated or cooled too quickly.

  • Dilute the Solution: Add more solvent to the mixture and reheat until the oil redissolves. Then, allow it to cool more slowly.

  • Slow Cooling: Insulate the crystallization vessel to slow down the rate of cooling.

  • Change the Solvent: The solvent system may not be appropriate. Try a different solvent or solvent mixture.

Experimental Protocol: Crystallization of a Benzhydryl Amine Hydrochloride Salt

This protocol describes the formation and crystallization of the hydrochloride salt of a benzhydryl amine derivative.

Materials:

  • Purified benzhydryl amine derivative (as free base)

  • Anhydrous diethyl ether or other suitable organic solvent

  • HCl in diethyl ether (commercially available or prepared by bubbling HCl gas through anhydrous ether)

  • Crystallization flask with a stir bar

  • Ice bath

  • Vacuum filtration apparatus

Step-by-Step Methodology:

  • Dissolution: Dissolve the purified benzhydryl amine free base in a minimal amount of anhydrous diethyl ether.

  • Salt Formation: While stirring, slowly add a solution of HCl in diethyl ether dropwise. The hydrochloride salt will precipitate out of the solution.

  • Crystallization:

    • If a fine powder precipitates, you may need to perform a recrystallization. Filter the solid, then dissolve it in a minimal amount of a suitable hot solvent (e.g., ethanol, isopropanol, or a mixture like ethanol/ether).

    • Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

References

  • Biotage. (2023, January 19). Is there an easy way to purify organic amines?[Link]

  • Study.com. (n.d.). Acid-Base Extraction | Purpose, Theory & Applications. [Link]

  • Pharma Knowledge Forum. (2024, April 7). How to Develop HPLC Method for Basic Compounds. [Link]

  • Wikipedia. (n.d.). Acid–base extraction. [Link]

  • (n.d.). Acid base extraction flow chart. [Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?[Link]

  • YouTube. (2020, March 22). Acid-Base Extraction Tutorial. [Link]

  • (n.d.). SOP: FLASH CHROMATOGRAPHY. [Link]

  • PubMed. (n.d.). Analysis of basic compounds at high pH values by reversed-phase liquid chromatography. [Link]

  • Organic Syntheses. (n.d.). Methylamine Hydrochloride. [Link]

  • Sorbent Technologies, Inc. (2022, November 9). Amino Silica Gel. [Link]

  • Biotage. (n.d.). Organic Amine Flash Purification Using A Novel Stationary Phase. [Link]

  • Biotage. (2023, January 19). When should I use an amine-bonded silica for flash chromatography?[Link]

  • King Group. (n.d.). Successful Flash Chromatography. [Link]

  • ResearchGate. (2018, August 2). Separation of organic compounds using amino- functionalized silica gel spherical 40-75um?[Link]

  • Chromatography Forum. (2009, November 16). Amine column degradation. [Link]

  • YouTube. (2025, March 18). Why Do Amines Adhere To Silica Gel Columns? - Chemistry For Everyone. [Link]

  • ResearchGate. (2025, August 6). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture | Request PDF. [Link]

  • Chrom Tech, Inc. (2025, October 20). Reverse Phase Chromatography Techniques. [Link]

  • Wikipedia. (n.d.). Reversed-phase chromatography. [Link]

  • ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]

  • ResearchGate. (2025, June 11). (PDF) Selective and Waste‐Free Isolation of High Purity Primary Amines from Amine and Reaction Mixtures by Selective Ammonium Carbamate Crystallization. [Link]

  • YouTube. (2025, September 11). Amines-Part 11-Chemical Properties 5-Separation of Amines. [Link]

  • Google Patents. (n.d.).
  • Teledyne ISCO. (2012, November 9). RediSep C-18 reversed phase column Purification of primary amines. [Link]

  • University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. [Link]

  • Pharmaffiliates. (n.d.). Benzhydrylamine-Impurities. [Link]

  • (n.d.). Guide for crystallization. [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • YouTube. (2022, June 7). Amine and HCl - salt formation reaction. [Link]

  • PubMed Central. (n.d.). Benzhydryl Amines: Synthesis and Their Biological Perspective. [Link]

  • Journal of the American Chemical Society. (n.d.). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Molecular Complexes of Fluoxetine Hydrochloride with Benzoic, Succinic, and Fumaric Acids. [Link]

  • (n.d.). Liquid/liquid Extraction 30 LIQUID/LIQUID SEPARATION: EXTRACTION OF ACIDS OR BASES FROM NEUTRAL ORGANICS. Introduction.[Link]

  • ResearchGate. (2019, December 17). Benzhydryl Amines: Synthesis and Their Biological Perspective. [Link]

  • ACS Omega. (2019, December 17). Benzhydryl Amines: Synthesis and Their Biological Perspective. [Link]

  • CDN. (n.d.). Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture. [Link]

Sources

Technical Support Center: Stereoselectivity in Benzhydryl Compound Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center for the stereoselective synthesis of benzhydryl compounds. Chiral benzhydryl moieties are critical pharmacophores found in numerous antihistaminic and neuroactive drugs.[1][2] Achieving high stereoselectivity in their synthesis is paramount, yet it presents significant challenges due to the subtle steric and electronic differences between the two aryl groups flanking the prochiral center.[1]

This guide is designed for researchers, chemists, and process development professionals. It moves beyond simple protocols to explain the underlying principles governing stereocontrol. Our goal is to empower you not just to follow a procedure, but to troubleshoot and optimize your reactions with a deep, mechanistic understanding.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial hurdles encountered in the asymmetric synthesis of chiral benzhydryl alcohols.

Q1: My enantiomeric excess (% ee) is consistently low or zero. What's the most likely cause?

A: A low or zero % ee is often traced back to a "background reaction"—a non-selective pathway that competes with your desired catalytic cycle.[3][4] This can be caused by the achiral reducing agent reacting directly with the substrate or by trace impurities like water that can deactivate the catalyst or initiate an uncatalyzed reaction.[5][6] Another common issue is catalyst deactivation or the use of a catalyst that is not well-suited for your specific substrate.[7]

Q2: I'm observing significant diastereoselectivity issues when creating a second adjacent stereocenter. Why?

A: When a nucleophile adds to a ketone that already has a chiral center, the facial selectivity is determined by the energetic difference between two diastereomeric transition states. Factors like solvent, temperature, and the presence of chelating additives can dramatically influence which transition state is favored.[8][9] For instance, lithium salts like LiBr can alter the diastereomeric ratio (d.r.) by chelating the substrate, thereby changing the trajectory of the incoming nucleophile.[9]

Q3: Why are my results not reproducible between batches?

A: Reproducibility issues are frequently linked to seemingly minor variations in reaction conditions. Key factors to scrutinize include:

  • Atmospheric Moisture: Many organometallic reagents and catalysts are extremely sensitive to water and oxygen. Ensure rigorously anhydrous and inert conditions.[5][10]

  • Reagent Purity & Titration: The exact concentration of organometallic reagents like n-BuLi can vary. Always titrate them before use. Impurities in substrates or solvents can poison the catalyst.[10]

  • Temperature Control: Stereoselective reactions can be highly sensitive to temperature fluctuations.[8][11] Even a few degrees difference can alter the ee or d.r.

Q4: How do I choose the right chiral catalyst for my benzophenone reduction?

A: The choice depends heavily on the substrate's electronic and steric properties.

  • For unfunctionalized ketones: The Corey-Bakshi-Shibata (CBS) reduction using a chiral oxazaborolidine catalyst is a robust and widely used method.[6][12][13]

  • For ketones with coordinating groups: Noyori-type ruthenium catalysts are often superior, as they can engage in bifunctional catalysis, where both the metal and the ligand interact with the substrate to enforce high stereoselectivity.[14][15]

  • For difficult substrates: Sometimes, temporarily increasing the steric bulk on one aryl ring using a coordinating group like Cr(CO)3 can facilitate stereochemical discrimination.[1]

Part 2: In-Depth Troubleshooting Guides

Guide 1: Low Enantiomeric Excess (ee)

Low enantioselectivity is the most common failure mode. This guide provides a logical workflow to diagnose and resolve the issue.

low_ee_workflow start Problem: Low ee (<90%) check_catalyst 1. Verify Catalyst Integrity - Purity & age - Correct enantiomer - Handled under inert atmosphere? start->check_catalyst check_conditions 2. Assess Reaction Conditions - Rigorously anhydrous? - Inert atmosphere maintained? - Reagents titrated? check_catalyst->check_conditions If catalyst is OK optimize_temp 3. Optimize Temperature - Run at lower T (e.g., -40 to -78 °C) - See Protocol 2 check_conditions->optimize_temp If conditions are stringent optimize_solvent 4. Screen Solvents - Test a range of polarities (e.g., Toluene, THF, CH2Cl2) - See Protocol 1 optimize_temp->optimize_solvent If ee still low optimize_reagent 5. Evaluate Reagent/Substrate - Change reducing agent? - Adjust concentration? - Additives (e.g., TEEDA)? optimize_solvent->optimize_reagent If ee still low success Success: High ee Achieved optimize_reagent->success If improvement seen fail Re-evaluate Catalytic System - Consider different ligand class - Explore alternative synthetic route optimize_reagent->fail If no improvement

Caption: Troubleshooting decision tree for low enantiomeric excess.

  • Cause: Catalyst Degradation or Impurity. Chiral ligands and their metal complexes can be sensitive to air and moisture. An improperly handled or aged catalyst will lead to poor performance.

    • Solution: Purchase fresh catalyst or ligand/metal precursors. Handle exclusively in a glovebox or under a robust inert atmosphere (Argon or Nitrogen).

  • Cause: Non-Optimal Temperature. Enantioselectivity is a result of the difference in activation energies (ΔΔG‡) for the two pathways leading to the R and S enantiomers. Lowering the temperature generally increases this energy difference, favoring one pathway more significantly and thus increasing the ee.[8][11]

    • Solution: Perform a temperature optimization study. Start at your standard condition and run reactions at progressively lower temperatures (e.g., 0 °C, -20 °C, -40 °C, -78 °C). See Protocol 2 .

  • Cause: Unfavorable Solvent Effects. The solvent shell around the catalyst and substrate can profoundly influence the geometry of the transition state.[11][16][17] A solvent that coordinates too strongly to the metal center can inhibit substrate binding, while a solvent that poorly solubilizes the catalyst-substrate complex can lead to aggregation and off-cycle reactions.

    • Solution: Conduct a solvent screen. Test a range of aprotic solvents with varying polarities and coordinating abilities, such as toluene (non-coordinating), THF (coordinating), and dichloromethane (polar, non-coordinating). See Protocol 1 .

  • Cause: Uncatalyzed Background Reaction. In some cases, the stoichiometric reducing agent (e.g., borane, organozinc) can react with the substrate without the mediation of the chiral catalyst, leading to a racemic product.[3]

    • Solution: This can be mitigated by changing the rate of addition (slowing it down), lowering the concentration, or introducing additives. For organozinc additions, a chelating diamine like TEEDA can be added to sequester lithium chloride, which is known to promote the racemic background reaction.[3][4]

Guide 2: Poor or Inconsistent Diastereoselectivity

When forming a new stereocenter adjacent to an existing one, controlling diastereoselectivity is key.

ParameterMechanistic ImpactTroubleshooting Action
Temperature Can switch the dominant factor from enthalpic to entropic control, sometimes even inverting the major diastereomer at a specific "inversion temperature".[8][11]Run the reaction at a range of temperatures (e.g., -78 °C to RT) to find the optimal point.
Solvent Alters the solvation of the substrate and reagent, which can change the effective steric bulk and favored transition state geometry.[16][17]Screen a variety of solvents (e.g., THF, 2-MeTHF, DME, Toluene). Ethereal solvents are often preferred for organometallic additions.
Metal Counterion In organometallic additions, the counterion (e.g., Li+, Mg2+, Zn2+) influences the aggregation state of the nucleophile and its ability to chelate the substrate.If using an organolithium reagent, consider transmetalation to a different metal (e.g., with ZnCl2, MgBr2) to alter reactivity and selectivity.
Additives Lewis basic additives can break up reagent aggregates. Salt additives like LiCl or LiBr can promote or inhibit chelation control, dramatically altering the outcome.[9]Systematically test the addition of salts (LiBr, LiCl) or chelating agents.

This mechanism highlights how a catalyst creates a chiral environment. The substrate coordinates to the chiral Ru-BINAP complex, and hydrogen is delivered to one face of the ketone, dictated by the steric arrangement of the ligand.[15][18][19]

noyori_cycle catalyst [Ru(II)-(S)-BINAP] intermediate [Ru-H(S-BINAP)(R2C=O)] (Substrate Complex) catalyst->intermediate + Substrate substrate R2C=O (Prochiral Ketone) h2 H2 h2->catalyst + H2 ts Transition State (Hydride Transfer) intermediate->ts product_complex [Ru(S-BINAP)(R2CH-O)] (Product Complex) ts->product_complex product_complex->catalyst Regeneration product (R)-R2CH-OH (Chiral Alcohol) product_complex->product Release

Caption: Simplified catalytic cycle for Noyori asymmetric hydrogenation.

Part 3: Key Experimental Protocols

Protocol 1: Parallel Solvent Screening for Asymmetric Reduction

This protocol is designed to efficiently identify the optimal solvent for maximizing enantioselectivity.[20][21][22]

  • Preparation: In a glovebox, prepare a stock solution of your substrate and a separate stock solution of your catalyst (e.g., (R)-Me-CBS) in a high-boiling, inert solvent like toluene.

  • Aliquotting: Dispense equal volumes of the substrate stock solution into an array of 8 mL vials equipped with stir bars.

  • Solvent Addition: To each vial, add the screening solvent (e.g., Vial 1: Toluene, Vial 2: THF, Vial 3: CH2Cl2, Vial 4: MTBE, etc.) to reach the desired final concentration.

  • Catalyst Addition: Add an equal volume of the catalyst stock solution to each vial.

  • Equilibration: Stir the vials at the desired reaction temperature (e.g., -20 °C) for 15 minutes.

  • Initiation: Prepare a stock solution of the reducing agent (e.g., BH3·SMe2 in the reaction solvent for that vial) and add it simultaneously or via a multichannel pipette to all vials.

  • Quenching & Analysis: After the reaction is complete (monitored by TLC or UPLC), quench the reactions appropriately (e.g., with methanol). Analyze the % ee of the crude product from each vial using chiral HPLC or SFC. See Protocol 3 .

Protocol 2: Temperature Optimization Study
  • Setup: Set up four identical reactions in parallel using the best solvent identified in Protocol 1.

  • Temperature Control: Place each reaction in a cooling bath set to a different temperature (e.g., 0 °C, -20 °C, -40 °C, -78 °C).

  • Execution: Allow the reactions to stir for the same amount of time or until completion.

  • Analysis: Work up the reactions identically and analyze the % ee for each temperature point to identify the optimum. Be aware that lower temperatures may significantly slow the reaction rate.

Protocol 3: Standard Procedure for Chiral HPLC Analysis

Determining the enantiomeric excess accurately is crucial for troubleshooting.[23][24][25]

  • Column Selection: Choose a chiral stationary phase (CSP) appropriate for your analyte. Polysaccharide-based columns (e.g., Chiralpak IA, IB, IC) are excellent starting points for benzhydryl alcohols.

  • Mobile Phase Screening:

    • Normal Phase: Start with a mobile phase of Hexane/Isopropanol (90/10). Run a sample of the racemic product. If separation is poor, screen gradients from 5% to 30% isopropanol.

    • Reversed Phase: If the compound is more polar, use a mobile phase of Water/Acetonitrile with 0.1% formic acid or TFA.

  • Method Validation:

    • Inject the racemic standard to determine the retention times of both enantiomers.

    • Inject a sample of a known single enantiomer (if available) to confirm peak identity.

    • Inject your reaction sample.

  • Calculation: Calculate the enantiomeric excess using the peak areas (A1 and A2) of the two enantiomers:

    • % ee = |(A1 - A2) / (A1 + A2)| * 100

References

  • Cainelli, G., Galletti, P., & Giacomini, D. (2009). Solvent effects on stereoselectivity: more than just an environment. Chemical Society Reviews, 38(3), 675-687. [Link]

  • Giacomini, D., et al. (2007). Temperature and solvent effects in facial diastereoselectivity of nucleophilic addition: entropic and enthalpic contribution. Chemical Communications, (14), 1434-1436. [Link]

  • Jørgensen, K. A. (2000). Catalytic Asymmetric Addition Reactions of Carbonyls. A Common Catalytic Approach. Accounts of Chemical Research, 33(5), 347-355. [Link]

  • Pu, L., & Yu, H. B. (2001). Catalytic asymmetric organozinc additions to carbonyl compounds. Chemical Reviews, 101(3), 757-824. [Link]

  • Soai, K., & Niwa, S. (1992). Enantioselective addition of organozinc reagents to aldehydes. Chemical Reviews, 92(5), 833-856. [Link]

  • Wolf, C. (2009). Solvent effects on stereoselectivity: more than just an environment. Chemical Society Reviews, 38(3), 675-687. [Link]

  • Giacomini, D., et al. (2008). Temperature-dependent studies on stereoselective reactions can reveal dynamic solvent effects... Chemical Society Reviews, 38(3), 675-687. [Link]

  • Noyori, R., & Ohkuma, T. (2001). Asymmetric Catalysis by Architectural and Functional Molecular Engineering: Practical Chemo‐ and Stereoselective Hydrogenation of Ketones. Angewandte Chemie International Edition, 40(1), 40-73. [Link]

  • Jacobsen, E. N. (2009). Factors Affecting Enantioselectivity: Allosteric Effects. In Modern Biocatalysis: Stereoselective and Environmentally Friendly Reactions (pp. 93-108). [Link]

  • Corey, E. J., & Helal, C. J. (1998). The Catalytic Enantioselective Construction of Molecules with C-C and C-O Stereogenic Centers. Angewandte Chemie International Edition, 37(15), 1986-2012. [Link]

  • Reetz, M. T. (2001). Rapid screening for asymmetric catalysts: the efficient connection of two different catalytic asymmetric reactions. Chemical Communications, (10), 915-916. [Link]

  • Mettler Toledo. (n.d.). Asymmetric Catalysis (Enantioselective Catalysis) | Guide to Optimization. [Link]

  • Noyori, R. (2002). Asymmetric Catalysis: Science and Opportunities (Nobel Lecture). Angewandte Chemie International Edition, 41(12), 2008-2022. [Link]

  • Wikipedia. (n.d.). Asymmetric hydrogenation. [Link]

  • Červinka, O. (1995). Asymmetric Hydrogenation. In Comprehensive Organic Synthesis II (Vol. 8, pp. 433-465). [Link]

  • Chem-Station. (2014). Noyori Asymmetric Hydrogenation. [Link]

  • NROChemistry. (n.d.). Noyori Hydrogenation. [Link]

  • YouTube. (2022). Noyori Hydrogenation. [Link]

  • Wagen, C. C., et al. (2022). Screening for generality in asymmetric catalysis. Nature, 610(7930), 86-91. [Link]

  • Martin, C., et al. (2021). Facile Stereoselective Reduction of Prochiral Ketones by using an F420-dependent Alcohol Dehydrogenase. ChemBioChem, 22(1), 156-159. [Link]

  • Waser, M. (2020). Catalyst screening and optimization of the asymmetric reaction conditions. ResearchGate. [Link]

  • ResearchGate. (2022). Screening for Generality in Asymmetric Catalysis. [Link]

  • Martin, C., et al. (2021). Facile Stereoselective Reduction of Prochiral Ketones by using an F420-dependent Alcohol Dehydrogenase. Chembiochem, 22(1), 156-159. [Link]

  • I.B.S. (n.d.). Chiral HPLC Method Development. [Link]

  • Wikipedia. (n.d.). Enantioselective reduction of ketones. [Link]

  • Smith, A. M., et al. (2021). Diastereoselectivity is in the Details: Minor Changes Yield Major Improvements to the Synthesis of Bedaquiline. ChemRxiv. [Link]

  • Walsh, P. J., et al. (2009). Practical catalytic asymmetric synthesis of diaryl-, aryl heteroaryl-, and diheteroarylmethanols. Journal of the American Chemical Society, 131(34), 12241-12252. [Link]

  • Walsh, P. J., et al. (2009). Practical Catalytic Asymmetric Synthesis of Diaryl-, Aryl Heteroaryl-, and Diheteroarylmethanols. Journal of the American Chemical Society, 131(34), 12241-12252. [Link]

  • NROChemistry. (n.d.). Corey-Bakshi-Shibata Reduction: Mechanism & Examples. [Link]

  • Organic Chemistry Portal. (n.d.). Corey-Bakshi-Shibata Reduction. [Link]

  • Sigman, M. S., & Miller, S. J. (2018). Enantioconvergent Synthesis of Diarylmethane Drugs via Privileged Benzhydrol Intermediates. ACS Central Science, 4(1), 103-109. [Link]

  • YouTube. (2020). Corey–Bakshi–Shibata (CBS): The Ultimate Reducing Agent Unveiled!. [Link]

  • Wikipedia. (n.d.). Corey–Itsuno reduction. [Link]

  • Phenomenex. (n.d.). HPLC Technical Tip: Chiral Method Development. [Link]

  • Regis Technologies. (2022). Getting Started with Chiral Method Development. [Link]

  • ACS Omega. (2019). Benzhydryl Amines: Synthesis and Their Biological Perspective. [Link]

  • LCGC International. (2002). A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]

Sources

Technical Support Center: Stability of tert-Butyl ((1-benzhydrylazetidin-3-yl)methyl)carbamate in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for tert-Butyl ((1-benzhydrylazetidin-3-yl)methyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound in solution. Our goal is to equip you with the scientific understanding and practical methodologies to ensure the integrity of your experiments.

I. Introduction to the Molecule and its Stability Considerations

Tert-Butyl ((1-benzhydrylazetidin-3-yl)methyl)carbamate is a key intermediate in medicinal chemistry, valued for its unique structural motifs: a Boc-protected amine, a strained azetidine ring, and a bulky benzhydryl group. While essential for its synthetic utility, these features also present specific stability challenges that must be carefully managed during experimental workflows. Understanding the potential degradation pathways is critical for obtaining reliable and reproducible results.

The primary stability concerns for this molecule revolve around three key areas:

  • Acid-lability of the tert-butoxycarbonyl (Boc) protecting group: The Boc group is notoriously sensitive to acidic conditions, leading to its cleavage.[1]

  • Ring strain of the azetidine core: The four-membered azetidine ring is susceptible to nucleophilic attack and ring-opening, a process that can be accelerated by acid catalysis.[2][3]

  • Potential cleavage of the N-benzhydryl group: While generally more stable than the Boc group, the bond between the azetidine nitrogen and the benzhydryl carbon can be cleaved under certain solvolytic or acidic conditions.[4][5]

This guide will address each of these potential issues in a practical, question-and-answer format, providing both the theoretical background and actionable experimental protocols.

II. Troubleshooting Guide: Addressing Common Stability Issues

This section is dedicated to identifying and solving specific stability problems you may encounter during your experiments.

Issue 1: Unexpected Loss of the Boc Protecting Group

Q1: I'm observing a new, more polar spot on my TLC plate and an unexpected peak in my HPLC analysis corresponding to the deprotected amine. What could be causing this?

A1: The most likely cause is the cleavage of the Boc protecting group due to exposure to acidic conditions. The carbamate linkage is susceptible to acid-catalyzed hydrolysis, which proceeds via a stable tert-butyl cation intermediate.[1] Even trace amounts of acid in your solvents or on your glassware can initiate this degradation.

Causality Explained: The mechanism of acid-catalyzed Boc deprotection involves protonation of the carbonyl oxygen, followed by the loss of the tert-butyl group as a carbocation, which is then quenched to form isobutylene and carbon dioxide. This process is often rapid, especially in the presence of strong acids.

Troubleshooting Protocol:

  • Solvent Purity Check:

    • Ensure all solvents are of high purity and freshly distilled if necessary. Protic solvents like methanol, if not anhydrous, can contribute to hydrolysis over time.

    • Avoid using chlorinated solvents like dichloromethane (DCM) that may contain trace amounts of HCl. If DCM is necessary, consider passing it through a plug of basic alumina immediately before use.

  • pH Control:

    • If your experimental conditions allow, buffer your solution to a neutral or slightly basic pH (7.0-8.5).

    • When working with acidic reagents, perform the reaction at the lowest possible temperature to minimize Boc cleavage.

  • Glassware Preparation:

    • Treat glassware with a base wash (e.g., dilute ammonium hydroxide solution) followed by a thorough rinse with deionized water and drying to neutralize any acidic residues.

Analytical Verification Workflow:

To confirm Boc deprotection, you can perform a simple analytical experiment:

  • Method: High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (HPLC-MS).

  • Sample Preparation: Prepare a solution of your compound in a neutral solvent (e.g., acetonitrile) and another in the same solvent containing a small amount of a weak acid (e.g., 0.1% formic acid).

  • Analysis: Inject both samples into the HPLC-MS system. The acidic sample should show a significant increase in the peak corresponding to the deprotected product.

Issue 2: Formation of Unknown Impurities and Potential Ring-Opening

Q2: My NMR spectrum shows complex new signals, and my mass spectrometry data indicates the presence of species with the same mass as my starting material but with different retention times. What is happening?

A2: This scenario suggests a potential isomerization or rearrangement, which for this molecule, likely involves the opening of the strained azetidine ring. The ring strain of azetidines makes them susceptible to nucleophilic attack, which can be initiated by solvent molecules or other nucleophiles present in the reaction mixture, particularly under acidic conditions.[2][3]

Causality Explained: Acid-mediated ring-opening of N-substituted azetidines can occur via nucleophilic attack of a pendant group or an external nucleophile.[2] Protonation of the azetidine nitrogen makes the ring carbons more electrophilic and thus more susceptible to attack.

Proposed Degradation Pathway: Acid-Catalyzed Azetidine Ring Opening

G Start tert-Butyl ((1-benzhydrylazetidin-3-yl)methyl)carbamate Protonation Protonation of Azetidine Nitrogen (Acidic Conditions) Start->Protonation H+ RingOpening Nucleophilic Attack (e.g., by Solvent) Protonation->RingOpening Nu- Product Ring-Opened Product (e.g., Amino Alcohol) RingOpening->Product

Caption: Proposed acid-catalyzed ring-opening of the azetidine core.

Troubleshooting and Investigation Protocol:

  • Forced Degradation Study:

    • To investigate the potential for ring-opening, a forced degradation study is recommended.[6][7][8] This involves exposing your compound to a range of stress conditions.

    • Acidic Hydrolysis: Treat a solution of the compound with a mild acid (e.g., 0.1 M HCl in a suitable solvent) at room temperature and monitor the reaction over time by HPLC.

    • Neutral Hydrolysis: Reflux the compound in a neutral aqueous/organic solvent mixture.

    • Basic Hydrolysis: Treat the compound with a mild base (e.g., 0.1 M NaOH) at room temperature.

  • Structural Elucidation of Degradants:

    • Isolate the major degradation products using preparative HPLC.

    • Characterize the structure of the isolated impurities using 1D and 2D NMR spectroscopy (COSY, HSQC, HMBC) and high-resolution mass spectrometry (HRMS).

Data Summary for Forced Degradation Studies:

ConditionExpected Primary Degradation PathwayKey Analytical Observations
Acidic (e.g., 0.1 M HCl) Boc Deprotection, Azetidine Ring-OpeningAppearance of polar impurities, potential for multiple new peaks in HPLC.
Basic (e.g., 0.1 M NaOH) Generally stable, potential for carbamate hydrolysis under harsh conditions.Minimal degradation expected under mild basic conditions.
Oxidative (e.g., H₂O₂) Potential for oxidation at the benzylic position or nitrogen.Formation of N-oxides or other oxidation products.
Thermal Monitor for any degradation.Assess stability at elevated temperatures.
Photolytic Assess for light-induced degradation.Expose to UV and visible light as per ICH Q1B guidelines.[8]

III. Frequently Asked Questions (FAQs)

Q3: What are the recommended storage conditions for solutions of tert-Butyl ((1-benzhydrylazetidin-3-yl)methyl)carbamate?

A3: For optimal stability, solutions should be stored at low temperatures (-20°C or -80°C) in a tightly sealed container to prevent solvent evaporation and moisture absorption. It is advisable to prepare fresh solutions for each experiment. If long-term storage is necessary, consider storing under an inert atmosphere (e.g., argon or nitrogen).

Q4: Which solvents are most suitable for dissolving and working with this compound?

A4: Aprotic solvents such as acetonitrile, tetrahydrofuran (THF), and ethyl acetate are generally good choices. If a protic solvent is required, use anhydrous grade and store it over molecular sieves. Avoid acidic solvents or those that may contain acidic impurities.

Q5: Can I use this compound in reactions that require heating?

A5: Caution should be exercised when heating solutions of this compound. While the molecule itself may have a reasonable thermal stability in solid form, in solution, elevated temperatures can accelerate degradation pathways, particularly acid-catalyzed hydrolysis of the Boc group if any acidic species are present. If heating is necessary, it is crucial to maintain strict pH control and use anhydrous solvents.

Q6: How can I monitor the purity of my compound during a reaction?

A6: Thin-Layer Chromatography (TLC) is a quick and effective method for routine reaction monitoring.[9] For more accurate and quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the preferred method.[9][] A stability-indicating HPLC method should be developed and validated to ensure that all potential degradation products can be separated from the parent compound.

Experimental Protocol: General Purpose Stability-Indicating HPLC Method

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: Start with a low percentage of B and gradually increase to elute more non-polar compounds. A typical gradient might be 10-90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Column Temperature: 30°C.

Troubleshooting Workflow for Purity Analysis

G Start Unexpected Peak in HPLC/TLC CheckMethod Is the analytical method validated and stability-indicating? Start->CheckMethod DevelopMethod Develop and validate a stability-indicating method. CheckMethod->DevelopMethod No IdentifyImpurity Characterize the impurity (LC-MS, NMR). CheckMethod->IdentifyImpurity Yes BocDeprotection Does it correspond to Boc deprotection? IdentifyImpurity->BocDeprotection RingOpening Does it correspond to ring-opening? BocDeprotection->RingOpening No OptimizeConditions Optimize reaction/storage conditions (pH, solvent, temperature). BocDeprotection->OptimizeConditions Yes Other Is it another degradation product or a process impurity? RingOpening->Other No RingOpening->OptimizeConditions Yes Other->OptimizeConditions

Caption: A logical workflow for troubleshooting unexpected impurities.

IV. Conclusion

The stability of tert-Butyl ((1-benzhydrylazetidin-3-yl)methyl)carbamate in solution is a critical factor for the success of synthetic and analytical procedures. By understanding the inherent lability of the Boc group, the strain of the azetidine ring, and the potential for benzhydryl group cleavage, researchers can proactively mitigate degradation. The troubleshooting guides and protocols provided herein are intended to serve as a valuable resource for ensuring the integrity and purity of this important chemical entity in your research endeavors.

V. References

  • Tinant, B., Laurent, M. Y., Ceresiat, M., & Marchand-Brynaert, J. (2014). Crystal structure of N-[1',1'-(diphenyl)-hydroxymethyl]-3(S)-[1'(R)- hydroxyethyl]-4(S)-(t-butyl-oxomethyl)-azetidin-2-one, C23H27NO4, an unexpectedly stable intermediate in the photochemical cleavage of N-benzhydryl protecting group. Zeitschrift für Kristallographie-New Crystal Structures, 229(1), 67-68. [Link]

  • Sharma, M., & Kothiyal, P. (2015). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 5(12), 119-128. [Link]

  • Schwarzenbach, R. P., Stierli, R., Fazu, B., & Müller, M. (1999). Hydrolysis of tert-butyl formate: Kinetics, products, and implications for the environmental impact of methyl tert-butyl ether. Environmental Toxicology and Chemistry, 18(12), 2693-2699. [Link]

  • Bai, G., O'Connell, T. N., Brodney, M. A., Butler, C. R., Czabaniuk, L. C., Gilbert, A. M., ... & Brown, M. F. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS medicinal chemistry letters, 12(10), 1585-1588. [Link]

  • Matsukawa, S., & Mouri, Y. (2015). A mild and regioselective ring-opening of aziridines with acid anhydride using TBD or PS-TBD as a catalyst. Molecules, 20(10), 18482-18495. [Link]

  • Lupitan, J. (2023). Forced degradation studies: A critical lens into pharmaceutical stability. Pharmaceutical Technology. [Link]

  • O'Reilly, J. W., & Hites, R. A. (1999). Hydrolysis of tert-butyl formate: kinetics, products, and implications for the environmental impact of methyl tert-butyl ether. Environmental science & technology, 33(23), 4245-4251. [Link]

  • Biernacki, K., Riemer, C., & Huber, S. M. (2019). Solvolysis reaction of benzhydryl bromide (10) in deuterated... ResearchGate. [Link]

  • Wang, Y., Li, W., Li, H., & Liu, Y. (2020). Why Can Cationic Halogen Bond Donors Activate the Ritter-Type Solvolysis of Benzhydryl Bromide but Cationic Hydrogen Bond Donors Can Not?. ACS omega, 5(34), 21544-21551. [Link]

  • Cernijenko, A., & Slavětínská, L. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Advances, 11(20), 11986-12007. [Link]

  • Clemson University. (n.d.). Kinetics of Carbaryl Hydrolysis. College of Engineering, Computing, and Applied Sciences (CECAS). [Link]

  • Mayr, H., & Ofial, A. R. (2005). Kinetics of the solvolyses of benzhydryl derivatives: basis for the construction of a comprehensive nucleofugality scale. The Journal of organic chemistry, 70(12), 4647-4657. [Link]

  • Campodónico, P. R., Bravo, C., Ríos, A., & Santos, J. G. (2012). Kinetics and Mechanism of Hydrolysis of Benzimidazolylcarbamates. International journal of chemical kinetics, 44(1), 1-10. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

  • Rawat, T. S., & Singh, I. P. (2016). Forced degradation studies. Journal of Analytical & Pharmaceutical Research, 3(6), 00083. [Link]

Sources

Technical Support Center: Overcoming Steric Hindrance in Benzhydrylazetidine Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical solutions for overcoming the common challenge of steric hindrance in reactions involving the N-benzhydryl azetidine scaffold. The bulky benzhydryl (diphenylmethyl) group, while an effective nitrogen protecting group, frequently impedes key synthetic transformations. This resource offers a structured, question-and-answer approach to navigate these synthetic hurdles, grounded in established chemical principles and supported by peer-reviewed literature.

The azetidine motif is a valuable component in medicinal chemistry, known for enhancing properties like metabolic stability and solubility.[1] However, the synthesis and functionalization of these strained four-membered rings can be challenging.[2] This guide will focus specifically on the steric challenges introduced by the N-benzhydryl group.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: My N-alkylation of a 3-substituted azetidine with a bulky electrophile is failing or giving very low yields. What is the likely cause and how can I fix it?

Answer:

The primary culprit is almost certainly steric hindrance. The two phenyl rings of the benzhydryl group create a significant steric shield around the azetidine nitrogen, preventing the approach of bulky electrophiles.[3][4] This repulsion between the electrophile and the benzhydryl group raises the activation energy of the SN2 reaction, dramatically slowing it down or preventing it altogether.[5][6]

Troubleshooting Strategies:

  • Reagent Selection:

    • Less Hindered Electrophiles: If your synthesis allows, switch to a less sterically demanding electrophile. For example, use methyl iodide instead of isopropyl iodide.

    • Highly Reactive Electrophiles: Employ more reactive electrophiles like triflates (e.g., methyl trifluoromethanesulfonate) instead of tosylates or simple halides. Their enhanced reactivity can sometimes overcome the steric barrier.

  • Reaction Conditions:

    • Elevated Temperatures: Increasing the reaction temperature provides more kinetic energy to the reacting molecules, helping them to overcome the steric repulsion. This should be done cautiously to avoid decomposition.

    • High Pressure: In some cases, applying high pressure can favor the formation of the more compact transition state of the SN2 reaction, potentially improving yields.

  • Solvent Choice:

    • Polar Aprotic Solvents: Solvents like DMF or DMSO are generally preferred for SN2 reactions as they solvate the cation but not the nucleophile, increasing its reactivity.[5]

A logical workflow for troubleshooting this issue is outlined below:

Caption: Troubleshooting workflow for N-alkylation.

FAQ 2: I am attempting to deprotect the N-benzhydryl group via catalytic hydrogenation, but the reaction is sluggish or incomplete. Why is this happening?

Answer:

Catalytic hydrogenation for N-debenzhydrylation relies on the substrate accessing the active sites on the surface of the heterogeneous catalyst (e.g., Pd/C). The bulky benzhydryl group can sterically hinder this approach, leading to slow or incomplete reactions.[3] The catalyst surface can be thought of as a reactant, and if the reactive site on the molecule (the benzylic C-N bond) cannot effectively interact with it, the reaction rate will suffer.

Troubleshooting Strategies:

StrategyRationaleRecommended Parameters
Increase Catalyst Loading A higher catalyst concentration increases the number of available active sites.Start with 10-20 mol% Pd/C and increase incrementally.
Increase Hydrogen Pressure Higher H₂ pressure increases the concentration of hydrogen on the catalyst surface, promoting the hydrogenolysis step.50-100 psi (be mindful of equipment safety limits).
Choice of Catalyst Pearlman's catalyst (Pd(OH)₂/C) is often more effective for debenzylation reactions than Pd/C, especially for sterically hindered substrates.Use 20 mol% Pd(OH)₂/C.
Solvent Selection Protic solvents like methanol or ethanol are typically effective. Adding a small amount of acid (e.g., acetic acid or HCl) can protonate the nitrogen, making the C-N bond more susceptible to cleavage.Methanol or Ethanol, may add 1-5% Acetic Acid.
Alternative Deprotection If hydrogenation remains problematic, consider alternative chemical deprotection methods.See FAQ 3 for details.

Experimental Protocol: Optimized Catalytic Hydrogenation

  • Preparation: In a suitable pressure vessel, dissolve the N-benzhydrylazetidine substrate (1.0 equiv) in methanol (0.1 M).

  • Catalyst Addition: Carefully add Pearlman's catalyst (20% Pd(OH)₂/C, 0.20 equiv) under an inert atmosphere (e.g., nitrogen or argon).

  • Acidification (Optional): Add glacial acetic acid (0.1 equiv).

  • Hydrogenation: Seal the vessel, purge with hydrogen gas, and then pressurize to 50-100 psi.

  • Reaction: Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude deprotected azetidine, which can be purified by chromatography or crystallization.

FAQ 3: Hydrogenation is not an option for my substrate due to other reducible functional groups. What are effective chemical methods for N-benzhydryl deprotection that can overcome steric hindrance?

Answer:

When hydrogenation is incompatible, acid-catalyzed or transfer hydrogenation methods are excellent alternatives. The mechanism often involves the formation of a stabilized diphenylmethyl carbocation, which is a good leaving group.

Troubleshooting and Alternative Protocols:

  • Strong Acid Cleavage:

    • Method: Trifluoroacetic acid (TFA) is often effective. The reaction proceeds by protonation of the azetidine nitrogen, followed by cleavage of the C-N bond to form the azetidinium salt and the stable benzhydryl cation.

    • Protocol:

      • Dissolve the N-benzhydrylazetidine (1.0 equiv) in dichloromethane (DCM).

      • Add trifluoroacetic acid (5-10 equiv) dropwise at 0 °C.

      • Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.

      • Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

      • Extract the aqueous layer with DCM, dry the combined organic layers over Na₂SO₄, and concentrate to yield the product.

    • Challenge: The strongly acidic conditions may not be suitable for all substrates.

  • Lewis Acid-Promoted Cleavage:

    • Method: Lewis acids like BCl₃ or AlCl₃ can coordinate to the nitrogen, weakening the C-N bond and facilitating its cleavage. This can sometimes be a milder alternative to strong Brønsted acids.

  • Transfer Hydrogenation:

    • Method: This technique uses a hydrogen donor in the presence of a catalyst and avoids the use of gaseous hydrogen. Ammonium formate or 1,4-cyclohexadiene can be used as the hydrogen source with a palladium catalyst.

    • Protocol:

      • Dissolve the N-benzhydrylazetidine (1.0 equiv) in methanol.

      • Add ammonium formate (5-10 equiv).

      • Carefully add 10% Pd/C (0.1 equiv).

      • Heat the mixture to reflux and monitor by TLC.

      • After completion, cool the reaction, filter through Celite®, and concentrate the filtrate.

      • Purify the residue as required.

Caption: Decision tree for N-benzhydryl deprotection.

FAQ 4: I am trying to perform a ring-opening reaction of my N-benzhydrylazetidine with a nucleophile, but the reaction is not proceeding. What are the key barriers?

Answer:

Ring-opening of azetidines typically requires activation of the nitrogen atom to make the ring carbons more electrophilic.[7][8] With the benzhydryl group in place, two main issues arise:

  • Steric Hindrance to N-Activation: The bulky benzhydryl group can hinder the approach of an activating agent (e.g., an acid or an alkylating agent) to the nitrogen lone pair.[3]

  • Steric Hindrance to Nucleophilic Attack: Even if the azetidinium ion is formed, the benzhydryl group can sterically block the backside attack of the nucleophile at the ring carbons (an SN2-type process).[5][6]

Troubleshooting Strategies:

  • Activation is Key: The azetidine ring is significantly more stable than an aziridine ring and generally requires activation for ring-opening.[8][9]

    • Protonation: Using a strong acid can protonate the nitrogen, forming an azetidinium ion which is susceptible to nucleophilic attack.[10]

    • Alkylation/Acylation: Converting the nitrogen to a quaternary ammonium salt or an amide derivative can also activate the ring towards cleavage.

  • Choosing the Right Nucleophile:

    • Less Bulky Nucleophiles: Smaller nucleophiles will have an easier time accessing the electrophilic carbons of the activated azetidine ring.

    • "Soft" vs. "Hard" Nucleophiles: The choice of nucleophile can influence the regioselectivity of ring-opening if the ring is unsymmetrically substituted.

  • Consider a Deprotection-Functionalization Sequence: In many cases, the most efficient strategy is to first deprotect the nitrogen (as described in FAQ 2 & 3) and then perform the ring-opening on the resulting secondary azetidine. The less-hindered NH-azetidine is much more amenable to activation and subsequent nucleophilic attack.

References
  • BenchChem. (2025). Review of 3-substituted azetidine synthesis methods.
  • Mughal, H., & Szostak, M. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry, 19(15), 3274-3286.
  • Wiley-VCH GmbH. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal.
  • Ombito, J. O., et al. (2025). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc.
  • RSC Publishing. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.
  • Cromwell, N. H., & Phillips, B. (1979). The azetidines. Recent synthetic developments. Chemical Reviews, 79(4), 331-358.
  • Mughal, H., & Szostak, M. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic and Biomolecular Chemistry, 19(15), 3274-3286.
  • ResearchGate. (n.d.). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle | Request PDF.
  • Nucleophilic Substitution Reactions. (n.d.).
  • EPFL. (2018). Ring expansion of aziridines and azetidines for the synthesis of 5-membered azacycles.
  • BenchChem. (2025). Overcoming steric hindrance in reactions with 4-benzhydryl-N,N-dimethylaniline.
  • NIH. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines.
  • Chemistry LibreTexts. (2020). 8.3: Factors affecting rate of nucleophilic substitution reactions.
  • Advanced Nucleophilic Substitution Reaction Mechanisms. (n.d.).
  • Taylor & Francis. (n.d.). Steric hindrance – Knowledge and References.

Sources

Technical Support Center: Refinement of Analytical Methods for Carbamate Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the analysis of carbamate compounds. This guide is designed for researchers, analytical scientists, and drug development professionals who are working with this challenging class of molecules. Carbamates, encompassing a wide range of pesticides and pharmaceuticals, are notorious for their thermal lability and susceptibility to matrix effects, making robust and reliable analytical method development a critical necessity.

This center moves beyond simple protocols to provide in-depth, cause-and-effect explanations for common analytical challenges. Our goal is to empower you with the scientific understanding needed to not only troubleshoot existing methods but also to proactively develop more resilient and accurate assays.

Troubleshooting Guide: From Sample to Signal

This section is structured to address specific, real-world problems you might encounter during the analysis of carbamates by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the most prevalent and effective technique for this compound class.[1]

Issue 1: Low or No Analyte Response

You've injected your sample, but the peak for your target carbamate is either missing or significantly smaller than expected.

Q: My carbamate signal is extremely low or absent. What are the most likely causes?

A: This is a common and frustrating issue, often pointing to problems in one of three areas: analyte stability, matrix effects, or instrument parameters.

  • Pillar 1: Analyte Stability. Carbamates are susceptible to degradation, particularly through hydrolysis of their ester or amide bonds.[2] This can happen before, during, or after sample extraction. In biological matrices, endogenous enzymes like esterases can rapidly degrade your analyte.[2]

    • Causality Check: Did you establish the stability of your analyte in the matrix at the beginning of method development? For example, some analytes are unstable in plasma collected with heparin but are stable when sodium fluoride (an enzyme inhibitor) is used as the anticoagulant.

    • Immediate Action: Prepare a fresh sample and standard. If the problem persists, investigate pH and temperature. Many carbamates are more stable under acidic conditions (pH < 7). Ensure your samples are kept cold (e.g., 4°C) and away from light throughout the process. For long-term storage, freezing (-20°C or -80°C) is typically required.

  • Pillar 2: Matrix Effects (Ion Suppression). Co-eluting compounds from your sample matrix (e.g., salts, lipids, pigments) can interfere with the ionization of your target analyte in the MS source, leading to a suppressed signal.

    • Causality Check: To diagnose this, inject a pure standard of your analyte, then inject the same standard spiked into a blank matrix extract. A significant drop in signal intensity for the matrix-spiked sample confirms ion suppression.

    • Immediate Action:

      • Dilute and Shoot: A simple first step is to dilute your sample extract. This reduces the concentration of interfering matrix components.

      • Optimize Sample Cleanup: If using QuEChERS, ensure your dispersive solid-phase extraction (dSPE) step is adequate. For fatty matrices, C18 sorbent is often used. For pigmented samples (fruits and vegetables), a combination of Primary Secondary Amine (PSA) and Graphitized Carbon Black (GCB) can be effective at removing interferences.[3][4]

  • Pillar 3: Instrument Optimization. Incorrect MS/MS parameters will fail to detect your analyte efficiently.

    • Causality Check: Have you optimized the precursor and product ions for your specific carbamate? Are the source parameters (e.g., gas flows, temperature) and compound-specific parameters (declustering potential, collision energy) optimized?

    • Immediate Action: Perform an infusion or flow-injection analysis of a pure standard to optimize these parameters. Ensure you are targeting the correct precursor ion, which may be a protonated molecule [M+H]+ or an adduct (e.g., [M+NH4]+, [M+Na]+).

Issue 2: Poor Peak Shape (Tailing or Fronting)

Your peak is present but shows significant tailing or fronting, which compromises integration and reduces resolution.

Q: My carbamate peaks are tailing. What's the cause and how do I fix it?

A: Peak tailing for carbamates often points to secondary interactions with the analytical column or issues at the column inlet.

  • Pillar 1: Column Interactions. The slightly polar nature of the carbamate functional group can lead to interactions with active sites (e.g., free silanols) on the silica support of the column, causing tailing.

    • Causality Check: If all peaks in your chromatogram are tailing, the problem is likely physical, such as a void at the column inlet or a blocked frit.[5] If only certain analyte peaks are tailing, it's more likely a chemical interaction.

    • Immediate Action:

      • Mobile Phase Modifier: Ensure your mobile phase contains a suitable modifier. A small amount of formic acid (e.g., 0.1%) can help to protonate free silanols on the column, reducing secondary interactions. Ammonium formate can also serve this purpose while acting as a buffer.

      • Column Choice: Standard C18 columns can work, but specialized columns, such as those with end-capping or specific "carbamate analysis" columns, often provide better peak shapes and faster analysis times.[1]

      • Column Health: If the column is old, it may be contaminated or have developed a void. Try flushing the column (reversing the flow direction can sometimes dislodge particulates from the inlet frit) or, if the problem persists, replace it.[5]

  • Pillar 2: Injection Solvent Mismatch. If your sample is dissolved in a solvent significantly stronger than your initial mobile phase, it can cause peak distortion.

    • Causality Check: Is your injection solvent (e.g., 100% acetonitrile) much stronger than your starting mobile phase conditions (e.g., 95% water)?

    • Immediate Action: If possible, reconstitute your final extract in a solvent that is as close as possible in composition to your initial mobile phase.

Issue 3: Inconsistent Results and Poor Reproducibility

Your results are varying significantly between injections or between different sample preparations.

Q: I'm seeing high variability (%RSD) in my quality control samples. What should I investigate?

A: Poor reproducibility is often a sign of inconsistent sample preparation, analyte instability, or matrix effects that vary between samples.

  • Pillar 1: Inconsistent Sample Preparation. The manual steps in sample preparation, especially in complex procedures like QuEChERS, can introduce variability.

    • Causality Check: Are you vortexing for the same amount of time for each sample? Is the dSPE cleanup step consistent? Small variations can lead to different recovery rates.

    • Immediate Action: Automating sample preparation steps where possible can improve consistency.[1] If manual, ensure strict adherence to the SOP. Using an internal standard (IS) is crucial. An isotopically labeled version of your analyte is ideal as it will behave almost identically during extraction and ionization, effectively correcting for variations.

  • Pillar 2: Analyte Degradation. As mentioned before, carbamates can degrade. If the degradation is not consistent across all samples and standards, it will lead to high variability.

    • Causality Check: Are your samples and standards left at room temperature for varying amounts of time before analysis?

    • Immediate Action: Implement strict temperature control. Keep samples on ice or in a cooled autosampler. Prepare standards fresh and ensure they are stored under the same conditions as your samples.

  • Pillar 3: Differential Matrix Effects. The composition of the matrix can vary from sample to sample, leading to different degrees of ion suppression or enhancement.

    • Causality Check: This is harder to diagnose directly but is a common issue in real-world samples.

    • Immediate Action:

      • Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix that is representative of your samples. This helps to ensure that the standards and samples experience similar matrix effects.[6]

      • Standard Addition: For highly variable or complex matrices where a representative blank is not available, the method of standard addition can be used. This involves adding known amounts of the standard to aliquots of the actual sample, creating a calibration curve within each sample's unique matrix.[6]

Frequently Asked Questions (FAQs)

Q1: Why is LC-MS/MS preferred over GC-MS for carbamate analysis? A: The primary reason is the thermal lability of most carbamate compounds.[1] In the hot injection port of a gas chromatograph, carbamates can degrade, leading to inaccurate and non-reproducible results. LC analysis is performed at or near ambient temperature, preserving the integrity of the molecule. While GC-MS methods exist, they typically require a derivatization step to create a more thermally stable version of the analyte.[7]

Q2: What is "in-source fragmentation" and how does it affect carbamate analysis? A: In-source fragmentation (or in-source decay) is the breakdown of an analyte within the ion source of the mass spectrometer, before it reaches the mass analyzer.[8] This can be caused by applying too much energy (e.g., a high declustering potential or fragmentor voltage).[9] For carbamates, this can lead to a situation where the intended precursor ion is very weak or absent, and a fragment ion becomes the most abundant species. While this can sometimes be used for quantification, it's generally better to minimize in-source fragmentation by carefully tuning the MS source parameters to ensure you are starting with the true molecular ion for your MS/MS experiment.[9]

Q3: For N-methyl carbamates, I often see a neutral loss of 57 Da. What does this correspond to? A: This is a characteristic fragmentation pattern for N-methyl carbamates. The neutral loss of 57 Da corresponds to the loss of methyl isocyanate (CH₃NCO). This is a highly specific fragmentation and is often used as a key transition in Multiple Reaction Monitoring (MRM) methods for quantifying these compounds.

Q4: When should I use derivatization for carbamate analysis? A: Derivatization is primarily used when you need to analyze carbamates using Gas Chromatography (GC). The process converts the polar, thermally labile carbamate into a more volatile and stable compound. For example, silylation reagents can be used to replace active hydrogens.[10][11] Another approach is "flash methylation" in the GC injection port.[7] Derivatization can also be used in LC methods, particularly with fluorescence detection. A post-column derivatization reaction, for instance with o-phthalaldehyde (OPA), can be used to create a fluorescent product that can be detected with high sensitivity.[12]

Q5: My sample matrix is very complex (e.g., soil, fatty foods). What is the best sample preparation strategy? A: For complex matrices, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is an excellent starting point due to its versatility and effectiveness.[4] The key to success with QuEChERS in complex matrices is optimizing the dSPE cleanup step.

  • For fatty matrices: Include a sorbent like C18 to retain lipids.

  • For highly pigmented matrices (e.g., spinach, berries): Use a combination of PSA (to remove organic acids) and GCB (to remove pigments). Be cautious with GCB as it can also retain some planar analytes.

  • For very "dirty" samples: It may be necessary to combine QuEChERS with a subsequent solid-phase extraction (SPE) cartridge cleanup for a more thorough removal of interferences.

Experimental Protocols & Workflows
Protocol 1: General QuEChERS Sample Preparation for Carbamates in Produce

This protocol is a standard starting point for many fruit and vegetable matrices.

  • Homogenization: Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.

  • Internal Standard Spiking: Add an appropriate amount of your internal standard solution.

  • Extraction: Add 10 mL of acetonitrile. Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).

  • Shaking: Immediately cap and shake vigorously for 1 minute.

  • Centrifugation: Centrifuge at ≥3000 rcf for 5 minutes.

  • Dispersive SPE Cleanup: Transfer an aliquot (e.g., 6 mL) of the supernatant (acetonitrile layer) to a 15 mL dSPE tube containing MgSO₄, PSA, and C18 or GCB depending on the matrix.

  • Vortexing & Centrifugation: Vortex for 30 seconds, then centrifuge at ≥3000 rcf for 5 minutes.

  • Final Extract: Take the supernatant, filter if necessary (e.g., through a 0.22 µm syringe filter), and transfer to an autosampler vial for LC-MS/MS analysis.

Workflow Diagram: Troubleshooting Low Analyte Response

Troubleshooting_Low_Response cluster_stability Pillar 1: Analyte Stability cluster_matrix Pillar 2: Matrix Effects cluster_instrument Pillar 3: Instrument Parameters start Problem: Low or No Carbamate Signal stability_check Is analyte degrading? (pH, temp, enzymes) start->stability_check Check First matrix_check Is ion suppression occurring? start->matrix_check Check Concurrently instrument_check Are MS parameters optimized? start->instrument_check Check Concurrently stability_action Action: 1. Prepare fresh sample/standard. 2. Control pH (acidify). 3. Keep samples cold. 4. Use enzyme inhibitors (e.g., NaF). stability_check->stability_action matrix_action Action: 1. Dilute sample extract. 2. Optimize dSPE cleanup (add C18 for fats, GCB for pigments). 3. Use matrix-matched calibration. matrix_check->matrix_action instrument_action Action: 1. Infuse standard to optimize precursor/product ions. 2. Tune source parameters (DP, CE, gas flows, temp). instrument_check->instrument_action

Caption: A logical workflow for troubleshooting low or absent carbamate signals.

Data Presentation: Optimizing LC-MS/MS Parameters

When developing a method, it is crucial to optimize MS/MS parameters for each carbamate. The following table provides an example of typical parameters that need to be determined. Actual values will be instrument-dependent.

Carbamate CompoundPrecursor Ion (m/z)Product Ion 1 (m/z) (Quantifier)Collision Energy 1 (eV)Product Ion 2 (m/z) (Qualifier)Collision Energy 2 (eV)Declustering Potential (V)
Carbofuran222.1165.115123.12560
Methomyl163.088.010106.01245
Aldicarb191.1116.11289.12050
Propoxur209.1111.118167.11555

Note: This table is for illustrative purposes. Optimal values must be determined empirically on your specific LC-MS/MS system.[13]

References
  • Bhatt, P., et al. (2021). Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides. Frontiers in Microbiology. Available at: [Link]

  • Cheesman, M., et al. (2018). Carbamate Pesticides and Their Biological Degradation: Prospects for Enzymatic Bioremediation. ResearchGate. Available at: [Link]

  • Restek. (2023). Effective Analysis Carbamate Pesticides. Separation Science. Available at: [Link]

  • Pang, G-F., et al. (2023). Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices. National Institutes of Health. Available at: [Link]

  • Young In Chromass. (2021). How Can We Analyze Carbamate Pesticides? YouTube. Available at: [Link]

  • Al-Saleh, I., et al. (2022). Analytical Evaluation of Carbamate and Organophosphate Pesticides in Human and Environmental Matrices: A Review. National Institutes of Health. Available at: [Link]

  • Fan, Z., et al. (2010). Methodological aspects of sample preparation for the determination of carbamate residues: a review. PubMed. Available at: [Link]

  • Szarka, S., et al. (2022). Evaluation of the Matrix Effects in Herbal-Based Potions in Pesticide Residues Analysis by Dispersive Liquid-Liquid Microextraction Follow. Analytical and Bioanalytical Chemistry Research. Available at: [Link]

  • Al-Shamary, A., et al. (2023). Determination and health risk assessment of carbamate pesticide residues in date palm fruits (Phoenix dactylifera) using QuEChERS method and UHPLC-MS/MS. National Institutes of Health. Available at: [Link]

  • Turi, S., et al. (2021). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. National Institutes of Health. Available at: [Link]

  • Tice, C. M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. Available at: [Link]

  • Jia, W., et al. (2018). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. National Institutes of Health. Available at: [Link]

  • Barceló, D. (2003). Chromatographic Determination of Carbamate Pesticides in Environmental Samples. ResearchGate. Available at: [Link]

  • Wang, Y., et al. (2022). Spontaneous In-Source Fragmentation Reaction Mechanism and Highly Sensitive Analysis of Dicofol by Electrospray Ionization Mass Spectrometry. National Institutes of Health. Available at: [Link]

  • Thermo Fisher Scientific Inc. (n.d.). Determination of Derivatized Carbamate Insecticides by GC-MS/MS. SCISPEC. Available at: [Link]

  • Rattanata, N., et al. (2024). Optimization and Validation of a QuEChERS-Based Method Combined with Gas Chromatography–Tandem Mass Spectrometry for Analyzing Pesticide Residues in Edible Insect Samples. MDPI. Available at: [Link]

  • NitteBME. (2023). Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS. LinkedIn. Available at: [Link]

  • Ucci, A. (2019). A Tail of Two Peaks: Troubleshooting Poor Peak Shape. Agilent. Available at: [Link]

  • Theophilidis, G. (2007). Determination of some carbamate pesticides in human body fluids by headspace solid phase micro extraction and gas chromatography. ResearchGate. Available at: [Link]

  • Li, Y., et al. (2017). The optimized MS/MS transitions, Declustering Potential (DP), and Collision Energy (CE) parameters for target analytes. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Comparison of matrix-matched calibration and solvent calibration. Available at: [Link]

  • Kumar, A., et al. (2018). MODIFIED QUECHERS EXTRACTION METHOD FOR THE EVALUATION OF CARBAMATE PESTICIDES IN FRUITS AND VEGETABLES GROWN IN TIRUPUR, SOUTH INDIA. ResearchGate. Available at: [Link]

  • LCGC International. (2015). Tips for Optimizing Key Parameters in LC–MS. Available at: [Link]

  • Yang, X., et al. (2014). Trace level determinations of carbamate pesticides in surface water by gas chromatography–mass spectrometry after derivatization with 9-xanthydrol. ResearchGate. Available at: [Link]

  • Separation Science. (2024). Matrix Effects Quantitation: Calibration Strategy, Matrix-Matched And Standard Addition. Available at: [Link]

  • Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. Available at: [Link]

  • Zhang, Y., et al. (2020). The application of in-source fragmentation in ultra-high performance liquid chromatography-electrospray ionization-tandem mass spectrometry for pesticide residue analysis. ResearchGate. Available at: [Link]

  • Chen, J., et al. (2012). Derivatization followed by gas chromatography-mass spectrometry for quantification of ethyl carbamate in alcoholic beverages. PubMed. Available at: [Link]

  • de Souza, A. O., et al. (2015). Optimization of a QuEChERS based method by means of central composite design for pesticide multiresidue determination in orange. CORE. Available at: [Link]

  • Element Lab Solutions. (n.d.). Troubleshooting GC peak shapes. Available at: [Link]

  • Technology Networks. (2024). 4 Steps to Successful Compound Optimization on LC-MS/MS. Available at: [Link]

  • Lin, Z. (2020). Learn with Lin about LC–MS bioanalysis: part III tune the triple quadrupole system. Bioanalysis Zone. Available at: [Link]

  • Harris, D. (2020). Calibration Methods. Chemistry LibreTexts. Available at: [Link]

  • Ma, Y., et al. (2023). Widespread occurrence of in-source fragmentation in the analysis of natural compounds by liquid chromatography-electrospray ionization mass spectrometry. PubMed. Available at: [Link]

  • MDPI. (2023). Matrix-Matched Calibration for the Quantitative Analysis of Pesticides in Pepper and Wheat Flour: Selection of the Best Calibration Model. Available at: [Link]

  • International Journal of Innovative Science and Research Technology. (n.d.). Analysis of Drugs from Biological Samples. Available at: [Link]

  • YouTube. (2024). Troubleshooting Poor Peak Shape and Resolution in HPLC. Available at: [Link]

Sources

How to prevent dimer formation in azetidine coupling reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Azetidine Coupling Reactions. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of incorporating the azetidine moiety. Due to its ring strain, the azetidine nucleus presents unique challenges, with dimer formation being a common and troublesome side reaction during coupling processes like N-acylation.

This document provides in-depth troubleshooting guides and frequently asked questions to help you diagnose and solve issues related to dimer formation, thereby improving your reaction yields and product purity.

Understanding the Challenge: The "Why" Behind Dimer Formation

Before troubleshooting, it's crucial to understand the underlying mechanism of dimer formation. Azetidine, while a secondary amine, possesses significant nucleophilicity. During an N-acylation reaction, a carboxylic acid is activated by a coupling reagent, forming a highly reactive intermediate (e.g., an active ester or an acylphosphonium species). The desired reaction is the intramolecular attack of the azetidine nitrogen on this activated carbonyl group.

However, a competing intermolecular reaction can occur. A second molecule of the N-unsubstituted azetidine can act as a nucleophile, attacking the activated intermediate of another molecule. This leads to the formation of a dimeric species, which can be difficult to separate from the desired product and significantly reduces the yield.

Dimerization_Mechanism cluster_desired Desired Pathway (Intramolecular) cluster_dimer Dimer Formation Pathway (Intermolecular) A Azetidine-Substrate B Activated Intermediate A->B + Coupling Reagent C Desired Coupled Product B->C Intramolecular Coupling D Azetidine-Substrate E Activated Intermediate D->E + Coupling Reagent F Dimer E->F Intermolecular Attack G Another Azetidine Molecule (Nucleophile) G->E Protocol_Workflow start Start step1 1. Dissolve Azetidine, Carboxylic Acid, and DIPEA in DMF. start->step1 step2 2. Cool the solution to 0 °C. step1->step2 step3 3. Prepare a solution of HATU in DMF. step2->step3 step4 4. Add HATU solution dropwise to the reaction mixture. step3->step4 step5 5. Monitor reaction by TLC or LC-MS. step4->step5 step6 6. Aqueous Workup. step5->step6 Upon Completion step7 7. Purify by Column Chromatography. step6->step7 end_node End step7->end_node

Validation & Comparative

A Senior Application Scientist's Guide to the Spectroscopic Analysis of tert-Butyl ((1-benzhydrylazetidin-3-yl)methyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. This guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (Mass Spec) data for tert-Butyl ((1-benzhydrylazetidin-3-yl)methyl)carbamate , a substituted azetidine derivative of interest in medicinal chemistry. Due to the limited availability of published experimental spectra for this specific molecule, this guide will present a detailed, predicted spectroscopic profile. This predicted data is grounded in the analysis of its structural isomer, tert-Butyl (1-benzhydrylazetidin-3-yl)carbamate , and established principles of spectroscopic interpretation for the constituent functional groups.

This comparative approach offers a robust framework for researchers synthesizing or analyzing this compound, enabling them to anticipate spectral features and confirm the identity and purity of their product.

Introduction to the Analyte and a Structural Alternative

tert-Butyl ((1-benzhydrylazetidin-3-yl)methyl)carbamate (Compound 1 ) is a small molecule featuring a central azetidine ring, a bulky benzhydryl group on the nitrogen atom, and a Boc-protected aminomethyl side chain at the 3-position. The benzhydryl and Boc (tert-butoxycarbonyl) groups are common moieties in medicinal chemistry, imparting specific pharmacokinetic and chemical properties.

For comparative analysis, we will utilize its structural isomer, tert-Butyl (1-benzhydrylazetidin-3-yl)carbamate (Compound 2 ). In this isomer, the carbamate group is directly attached to the azetidine ring. This subtle structural difference is expected to manifest in discernible shifts in their respective NMR and Mass Spec data, providing a valuable learning opportunity for spectroscopic analysis.

dot

cluster_0 tert-Butyl ((1-benzhydrylazetidin-3-yl)methyl)carbamate (1) cluster_1 tert-Butyl (1-benzhydrylazetidin-3-yl)carbamate (2) a C₂₂H₂₈N₂O₂ MW: 352.47 img1 b C₂₁H₂₆N₂O₂ MW: 338.44 img2

Caption: Chemical structures of the target analyte (1) and its structural isomer (2).

Predicted ¹H and ¹³C NMR Data for Compound 1

The following tables outline the predicted ¹H and ¹³C NMR chemical shifts for tert-Butyl ((1-benzhydrylazetidin-3-yl)methyl)carbamate . These predictions are based on established chemical shift ranges for similar functional groups and comparison with related structures.

Predicted ¹H NMR Data
ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationNotes
Phenyl-H7.20 - 7.50m10HAromatic protons of the two phenyl rings on the benzhydryl group.
NH4.80 - 5.20br s1HCarbamate proton, likely broadened due to quadrupole effects and potential hydrogen bonding.
CH (benzhydryl)4.40 - 4.60s1HMethine proton of the benzhydryl group.
Azetidine-CH₂ (C2, C4)3.40 - 3.70t2HProtons on the azetidine ring adjacent to the nitrogen.
CH₂-NH3.00 - 3.30t2HMethylene protons of the side chain adjacent to the carbamate nitrogen.
Azetidine-CH₂ (C2, C4)2.80 - 3.10t2HProtons on the azetidine ring adjacent to the nitrogen.
Azetidine-CH (C3)2.50 - 2.80m1HMethine proton at the 3-position of the azetidine ring.
Boc C(CH₃)₃1.45s9HNine equivalent protons of the tert-butyl group.
Predicted ¹³C NMR Data
CarbonPredicted Chemical Shift (δ, ppm)Notes
C=O (carbamate)156.0Carbonyl carbon of the Boc group.
Phenyl C (quaternary)142.0 - 144.0Quaternary carbons of the phenyl rings attached to the benzhydryl methine.
Phenyl CH127.0 - 129.0Aromatic carbons.
C(CH₃)₃ (quaternary)79.0 - 80.0Quaternary carbon of the tert-butyl group.
CH (benzhydryl)75.0 - 77.0Methine carbon of the benzhydryl group.
Azetidine-CH₂ (C2, C4)55.0 - 58.0Carbons of the azetidine ring adjacent to the nitrogen.
CH₂-NH42.0 - 45.0Methylene carbon of the side chain.
Azetidine-CH (C3)35.0 - 38.0Methine carbon at the 3-position of the azetidine ring.
C(CH₃)₃28.5Methyl carbons of the tert-butyl group.

Comparative Analysis with Compound 2

The key structural difference between Compound 1 and 2 is the presence of a methylene linker between the azetidine ring and the carbamate group in Compound 1 . This will lead to the following predictable differences in their NMR spectra:

  • ¹H NMR: Compound 1 will show an additional signal for the -CH₂-NH- protons, expected around 3.00 - 3.30 ppm. The signal for the azetidine-CH proton in Compound 1 will be further upfield compared to the corresponding proton in Compound 2 , which is directly attached to the electron-withdrawing carbamate group.

  • ¹³C NMR: Compound 1 will have an additional signal for the methylene carbon (-CH₂-NH-) in the 42.0 - 45.0 ppm range. The azetidine-CH carbon in Compound 1 will be significantly shielded (further upfield) compared to the same carbon in Compound 2 .

Mass Spectrometry Analysis

Electrospray ionization (ESI) in positive ion mode is the recommended technique for the mass spectrometric analysis of these compounds.

Expected Mass Spectrum of Compound 1
  • Molecular Ion: The protonated molecule [M+H]⁺ is expected at m/z 353.22.

  • Common Fragments: A characteristic fragmentation pattern for Boc-protected amines involves the loss of the Boc group or isobutylene. Therefore, prominent fragments are expected at:

    • m/z 297.19 (loss of isobutylene, C₄H₈)

    • m/z 253.16 (loss of the entire Boc group, C₅H₉O₂)

    • m/z 167.09 (benzhydryl cation)

It is important to note that the stability of the Boc group can be low under certain ESI conditions, and in-source fragmentation is common.[1][2]

dot

cluster_0 Mass Spectrometry Workflow a Sample Introduction (Direct Infusion or LC) b Electrospray Ionization (ESI) (Positive Ion Mode) a->b c Mass Analyzer (e.g., Quadrupole, TOF) b->c d Detector c->d

Caption: A generalized workflow for ESI-MS analysis.

Experimental Protocols

The following are detailed, self-validating protocols for acquiring high-quality NMR and Mass Spec data for compounds of this class.

NMR Spectroscopy Protocol
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the sample.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Chloroform-d is generally a good first choice for compounds of this nature.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup (400 MHz Spectrometer):

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity. This is a critical step for obtaining sharp, well-resolved peaks. A half-height peak width of <0.5 Hz for a singlet is a good target.

    • Acquire a standard ¹H NMR spectrum. A spectral width of -2 to 12 ppm and a relaxation delay of 1-2 seconds are typically sufficient.

    • Acquire a ¹³C NMR spectrum. A spectral width of 0 to 200 ppm and a longer relaxation delay (e.g., 2-5 seconds) are recommended. Proton decoupling should be applied to simplify the spectrum.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decays (FIDs).

    • Phase the spectra to obtain pure absorption peaks.

    • Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

    • Integrate the ¹H NMR signals to determine the relative number of protons.

Mass Spectrometry Protocol
  • Sample Preparation:

    • Prepare a stock solution of the sample at ~1 mg/mL in a suitable solvent like methanol or acetonitrile.

    • Dilute the stock solution to a final concentration of ~1-10 µg/mL in the mobile phase.

  • Instrumentation (ESI-MS):

    • Mobile Phase: A typical mobile phase for direct infusion is 50:50 acetonitrile:water with 0.1% formic acid. The acid promotes protonation.

    • Infusion: Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min using a syringe pump.

    • ESI Source Parameters:

      • Capillary Voltage: 3.5 - 4.5 kV

      • Nebulizing Gas (N₂): 1-2 Bar

      • Drying Gas (N₂): 4-8 L/min at 200-300 °C

    • Mass Analyzer: Scan a mass range that encompasses the expected molecular ion and key fragments (e.g., m/z 100-500).

  • Data Analysis:

    • Identify the peak corresponding to the [M+H]⁺ ion.

    • Analyze the spectrum for the presence of the expected fragment ions.

    • Compare the isotopic pattern of the molecular ion with the theoretical pattern for the elemental composition C₂₂H₂₈N₂O₂.

Conclusion

This guide provides a comprehensive, albeit predictive, spectroscopic analysis of tert-Butyl ((1-benzhydrylazetidin-3-yl)methyl)carbamate . By comparing its expected NMR and Mass Spec data with that of a close structural isomer, we have highlighted key differentiating features that will aid in its unambiguous identification. The detailed experimental protocols offer a standardized approach to data acquisition, ensuring reproducibility and accuracy. Researchers working with this or similar compounds can use this guide as a foundational reference for their analytical workflows.

References

  • PubChem. tert-Butyl (1-benzhydrylazetidin-3-yl)carbamate. National Center for Biotechnology Information. [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Royal Society of Chemistry. tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. [Link]

  • National Institute of Standards and Technology. tert-Butyl carbamate. NIST Chemistry WebBook. [Link]

  • Pretsch, E., Bühlmann, P., & Affolter, C. (2009). Structure Determination of Organic Compounds. Springer Science & Business Media.
  • Journal of the American Society for Mass Spectrometry. Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. [Link]

  • ResearchGate. How can I avoid the Boc-cleavage during Mass Analysis?. [Link]

Sources

HPLC analysis of tert-Butyl ((1-benzhydrylazetidin-3-yl)methyl)carbamate purity

Author: BenchChem Technical Support Team. Date: February 2026

An Objective Purity Analysis Guide: Comparing HPLC-UV, UPLC-UV, and HPLC-MS for tert-Butyl ((1-benzhydrylazetidin-3-yl)methyl)carbamate

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

In the synthesis of Active Pharmaceutical Ingredients (APIs), the quality of each starting material and intermediate is paramount. tert-Butyl ((1-benzhydrylazetidin-3-yl)methyl)carbamate is a key building block in the development of various therapeutic agents. The presence of impurities, even in trace amounts, can have significant implications for the safety and efficacy of the final drug product.[1] Therefore, robust, accurate, and reliable analytical methods for purity assessment are not just a regulatory requirement but a cornerstone of quality assurance in the pharmaceutical industry.[2][3]

This guide provides an in-depth comparison of three prevalent liquid chromatography techniques for the purity analysis of tert-Butyl ((1-benzhydrylazetidin-3-yl)methyl)carbamate: the industry workhorse High-Performance Liquid Chromatography with UV detection (HPLC-UV), the high-throughput Ultra-Performance Liquid Chromatography (UPLC-UV), and the powerful identification tool of HPLC coupled with Mass Spectrometry (HPLC-MS). We will delve into the causality behind methodological choices, present detailed experimental protocols, and offer a head-to-head data comparison to guide researchers and drug development professionals in selecting the optimal technique for their specific needs.

Part 1: The Standard-Bearer: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)

RP-HPLC-UV is the most widely adopted technique for routine quality control (QC) in pharmaceutical manufacturing.[4] Its popularity stems from its robustness, cost-effectiveness, and straightforward operation, making it ideal for quantifying the main compound and its known impurities in a validated environment.

Expertise & Rationale: Why this Method Works

The choice of a reversed-phase method is based on the physicochemical properties of the target molecule. tert-Butyl ((1-benzhydrylazetidin-3-yl)methyl)carbamate is a moderately non-polar compound, making it well-suited for retention on a non-polar stationary phase (like C18) with a polar mobile phase. A gradient elution, where the mobile phase composition is changed over time from weaker (more aqueous) to stronger (more organic), is employed to ensure that both more polar and less polar impurities are effectively separated and eluted within a reasonable timeframe. The benzhydryl group in the molecule contains two phenyl rings, which are strong chromophores, making UV detection a highly sensitive and appropriate choice for quantification.

Experimental Protocol: HPLC-UV Purity Assay
  • Instrumentation: Standard HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode-Array Detector (DAD) or UV-Vis detector.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the tert-Butyl ((1-benzhydrylazetidin-3-yl)methyl)carbamate sample.

    • Dissolve in and dilute with a 50:50 (v/v) mixture of Acetonitrile and Water to a final concentration of 0.5 mg/mL.

    • Vortex to ensure complete dissolution.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 220 nm.

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 30
      15.0 95
      20.0 95
      20.1 30

      | 25.0 | 30 |

  • Method Validation: The protocol must be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), and Limit of Quantitation (LOQ).[5][6][7]

Workflow Visualization

HPLC_UV_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis Weigh Weigh Sample Dissolve Dissolve & Dilute (0.5 mg/mL) Weigh->Dissolve Autosampler Autosampler (10 µL Injection) Dissolve->Autosampler Column C18 Column (4.6x150mm, 5µm) @ 30°C Pump Gradient Pump (1.0 mL/min) Pump->Column Detector UV-Vis Detector (220 nm) Column->Detector DataSystem Chromatography Data System (CDS) Detector->DataSystem Report Purity Report (% Area) DataSystem->Report

Fig 1. Standard workflow for HPLC-UV purity analysis.

Part 2: The High-Throughput Alternative: Ultra-Performance Liquid Chromatography (UPLC)

For laboratories facing a high volume of samples, analysis time can become a significant bottleneck. UPLC technology addresses this by using columns packed with sub-2 µm particles.[8] This fundamental change leads to dramatic improvements in speed, resolution, and sensitivity, albeit at the cost of requiring specialized high-pressure equipment.[9][10]

Expertise & Rationale: The Need for Speed and Efficiency

The core principle of UPLC is that smaller particles provide a greater surface area, leading to more efficient separation.[8] However, pushing the mobile phase through such a densely packed column requires much higher operating pressures (up to 15,000 psi) compared to conventional HPLC (up to 6,000 psi).[10][11] The benefit is a significant reduction in run time—often by a factor of 3 to 10—and narrower, taller peaks, which enhances sensitivity.[12] This also leads to a proportional decrease in solvent consumption, making UPLC a greener and more cost-effective option in the long run.[10]

Experimental Protocol: UPLC-UV Purity Assay
  • Instrumentation: UPLC system capable of operating at pressures up to 15,000 psi, with a compatible autosampler, column manager, and UV detector.

  • Sample Preparation: Identical to the HPLC method (0.5 mg/mL).

  • Chromatographic Conditions:

    • Column: C18, 2.1 x 50 mm, 1.7 µm particle size.

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Flow Rate: 0.6 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 2 µL.

    • Detection Wavelength: 220 nm.

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 30
      2.5 95
      3.5 95
      3.6 30

      | 5.0 | 30 |

  • Causality Note: The flow rate is scaled down to be optimal for the smaller column diameter, and the gradient time is drastically shortened due to the higher efficiency of the 1.7 µm particle column. The injection volume is reduced to prevent column overloading.

Workflow Visualization

UPLC_UV_Workflow cluster_prep Sample Preparation cluster_uplc UPLC System (High Pressure) cluster_data Data Analysis Weigh Weigh Sample Dissolve Dissolve & Dilute (0.5 mg/mL) Weigh->Dissolve Autosampler Autosampler (2 µL Injection) Dissolve->Autosampler Column C18 Column (2.1x50mm, 1.7µm) @ 40°C Pump UPLC Pump (0.6 mL/min) Pump->Column Detector UV-Vis Detector (220 nm) Column->Detector DataSystem Chromatography Data System (CDS) Detector->DataSystem Report Fast Purity Report (% Area) DataSystem->Report

Fig 2. Accelerated workflow for UPLC-UV purity analysis.

Part 3: The Investigator: Identification of Unknowns with HPLC-MS

During process development, forced degradation studies, or when unexpected peaks appear in a chromatogram, simple quantification is insufficient. It becomes crucial to identify these unknown impurities. This is where Mass Spectrometry (MS) becomes an indispensable tool.[13] While HPLC-UV tells you how much of something is present, HPLC-MS tells you what it is by providing its molecular weight.[14]

Expertise & Rationale: Beyond Quantification to Identification

Coupling a mass spectrometer to an HPLC system provides a second, powerful dimension of data. As compounds elute from the column, they are ionized (e.g., by Electrospray Ionization, ESI) and sent to a mass analyzer, which measures their mass-to-charge ratio (m/z). This information allows for the determination of the molecular weight of each impurity. For quantification, UV detection is generally preferred due to its superior reproducibility, as the MS signal can be influenced by ionization efficiency.[13] However, for detecting trace-level impurities that may be below the UV detection limit, MS can offer higher sensitivity.[13][14]

Experimental Protocol: HPLC-UV-MS Impurity Profiling
  • Instrumentation: HPLC system (as in Part 1) coupled via a flow-splitter to a UV detector and a single-quadrupole or Time-of-Flight (TOF) mass spectrometer with an ESI source.

  • Sample Preparation: Identical to the HPLC method (0.5 mg/mL).

  • Chromatographic Conditions:

    • Identical to the HPLC-UV method in Part 1. The use of a volatile buffer like formic acid is critical for MS compatibility. Non-volatile buffers like phosphate would precipitate and damage the instrument.[15]

  • Mass Spectrometer Settings (Example):

    • Ionization Mode: ESI, Positive.

    • Scan Range: 100 – 1000 m/z.

    • Capillary Voltage: 3.5 kV.

    • Drying Gas Temperature: 350 °C.

  • Data Analysis:

    • Quantify known impurities using the UV chromatogram (% Area).

    • Extract the mass spectra for each unknown peak to determine its molecular weight.

    • Use this mass information to propose potential structures for the impurities (e.g., starting materials, by-products, or degradants).

Workflow Visualization

HPLC_MS_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_detect Hyphenated Detection cluster_data Data Analysis Weigh Weigh Sample Dissolve Dissolve & Dilute (0.5 mg/mL) Weigh->Dissolve Autosampler Autosampler Dissolve->Autosampler Column C18 Column Pump Gradient Pump Pump->Column UV_Detector UV-Vis Detector Column->UV_Detector MS_Detector Mass Spectrometer (ESI-MS) UV_Detector->MS_Detector DataSystem Chromatography Data System (CDS) UV_Detector->DataSystem MS_Detector->DataSystem Quant_Report Quantitative Report (% Area from UV) DataSystem->Quant_Report ID_Report Qualitative Report (MW from MS) DataSystem->ID_Report

Fig 3. Hyphenated workflow for HPLC-UV-MS analysis.

Part 4: Head-to-Head Performance Comparison

The choice of analytical technology is often a trade-off between speed, information, and cost. The following table summarizes the key performance metrics for each technique based on the analysis of tert-Butyl ((1-benzhydrylazetidin-3-yl)methyl)carbamate.

ParameterHPLC-UVUPLC-UVHPLC-MS
Primary Application Routine QC, Batch ReleaseHigh-Throughput Screening, Routine QCImpurity Identification, R&D, Troubleshooting
Analysis Time ~25 minutes~5 minutes ~25 minutes
Resolution GoodExcellent Good
Relative Sensitivity (UV) HighVery High High
Relative Sensitivity (MS) N/AN/AExceptional (for ionizable compounds)
Information Provided Retention Time, QuantityRetention Time, QuantityRetention Time, Quantity, Molecular Weight
Solvent Consumption / Run ~25 mL~3 mL ~25 mL
System Pressure Low-Medium (2000-4000 psi)Very High (8000-12000 psi) Low-Medium (2000-4000 psi)
Relative Capital Cost BaseModerate-HighHigh-Very High
Method Robustness Very High HighModerate

Conclusion and Recommendations

The selection of an analytical method for purity determination is not a one-size-fits-all decision. It must be aligned with the specific goals of the analysis.

  • For routine, validated quality control and batch release , where known impurities are monitored against specifications, RP-HPLC-UV remains the gold standard. Its robustness, reliability, and lower cost make it the most practical choice for established manufacturing processes.[3][4]

  • For laboratories with high sample throughput requirements , or where greater separation efficiency is needed to resolve closely eluting impurities, UPLC-UV is the superior option.[9][12] The significant savings in time and solvent consumption can provide a rapid return on the higher initial investment.

  • For research, development, process optimization, and troubleshooting , where the identity of unknown impurities is critical, HPLC-MS is essential.[13][14] The ability to obtain molecular weight data is unparalleled for characterizing new process-related impurities or degradation products, providing the deep scientific understanding necessary to ensure product quality and safety.

By understanding the distinct advantages and applications of each of these powerful techniques, scientists and researchers can confidently select the most appropriate tool to ensure the purity of tert-Butyl ((1-benzhydrylazetidin-3-yl)methyl)carbamate and, ultimately, contribute to the development of safe and effective medicines.

References

  • Alispharm. UPLC vs HPLC: what is the difference?. [Link]

  • Prajapati, Y. et al. (2013). A Review on Comparative study of HPLC and UPLC. Research Journal of Pharmacy and Technology. [Link]

  • WebofPharma. (2025). HPLC vs. UPLC. [Link]

  • Pharmaguideline. (2018). Differences between HPLC and UPLC. [Link]

  • PharmaGuru. (2025). UFLC vs UPLC vs HPLC : Which One Is Best For Pharmaceutical Analysis. [Link]

  • Lough, E. (2019). The Benefits of Combining UHPLC-UV and MS for Peptide Impurity Profiling. Pharmaceutical Technology. [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. [Link]

  • Lcsolutions. (2011). HPLC Method Development and Validation for Pharmaceutical Analysis. LCGC Europe. [Link]

  • ResearchGate. (2025). Validation of high-performance liquid chromatography methods for pharmaceutical analysis. [Link]

  • PubMed. (2002). Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets. [Link]

  • Technology Networks. (2024). Development and Validation of HPLC Methods in Pharmaceutical Analysis. [Link]

  • Novasol Biotech. (2024). How to detect the percentage of pharmaceutical intermediates?. [Link]

  • SIELC Technologies. (2018). tert-Butyl carbamate. [Link]

  • ACS Publications. (2021). An Alternative Method to Isolate Pharmaceutical Intermediates. Organic Process Research & Development. [Link]

  • SciELO Brazil. (2020). VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. [Link]

  • ResearchGate. (2019). Will % impurity profile of HPLC-UV and LC-HRMS matches?. [Link]

  • Alwsci. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. [Link]

  • In-Silico Methods. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. [Link]

  • PubChem. tert-Butyl (1-benzhydrylazetidin-3-yl)carbamate. [Link]

Sources

A Comparative Guide to Benzhydryl (Bzh) and Benzyl (Bn) Protecting Groups in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate art of multi-step organic synthesis, the strategic use of protecting groups is paramount to achieving desired molecular architectures. Among the arsenal of protecting groups for hydroxyl and amino functionalities, the benzyl (Bn) group has long been a workhorse, valued for its robustness. Its bulkier cousin, the benzhydryl (Bzh or DPM) group, offers a nuanced alternative with a distinct reactivity profile. This guide provides a detailed comparative analysis of these two essential protecting groups, supported by experimental data and protocols, to inform strategic decisions in research and development.

At a Glance: Structural and Electronic Distinctions

The fundamental difference between the benzyl and benzhydryl groups lies in the substitution at the benzylic carbon. The benzyl group features a single phenyl ring, while the benzhydryl group incorporates two, significantly increasing steric bulk and altering the electronic properties of the benzylic position.

  • Benzyl (Bn): -CH₂Ph

  • Benzhydryl (Bzh/DPM): -CHPh₂

This seemingly simple structural modification has profound implications for the stability of the corresponding carbocation intermediates formed during acid-mediated cleavage. The benzhydryl cation is significantly more stable than the benzyl cation due to the delocalization of the positive charge over two phenyl rings. This enhanced stability is the cornerstone of the differing reactivity between the two groups, particularly their lability towards acids.

Comparative Analysis of Key Performance Metrics

The choice between a benzyl and a benzhydryl protecting group hinges on the specific demands of a synthetic route, including the stability required during intermediate steps and the orthogonality of its cleavage conditions.

Introduction of the Protecting Groups

Both groups are typically introduced as ethers for hydroxyl protection or as amines for the protection of primary and secondary amines.

  • Benzyl Group: The most common method for benzylation is the Williamson ether synthesis, which involves the reaction of an alkoxide with benzyl bromide (BnBr) or benzyl chloride (BnCl) in the presence of a base like sodium hydride (NaH).[1] For acid-sensitive substrates, the use of benzyl trichloroacetimidate under acidic conditions provides a milder alternative.[1]

  • Benzhydryl Group: Similar to benzylation, benzhydryl ethers can be synthesized from an alcohol and a benzhydryl halide, though the reaction can be slower due to increased steric hindrance. More versatile methods involve the reaction of an alcohol with diphenylmethanol in the presence of a Lewis or Brønsted acid catalyst, or with O-diphenylmethyl trichloroacetimidate, which can proceed even without a catalyst under thermal conditions.[2][3]

Stability Profile

The stability of the protecting group determines its compatibility with various reaction conditions throughout a synthetic sequence.

ConditionBenzyl (Bn)Benzhydryl (Bzh/DPM)Rationale
Strong Base Highly StableHighly StableEther and N-alkyl linkages are generally inert to basic conditions.
Mild Acid Highly StableModerately Stable to LabileThe enhanced stability of the benzhydryl carbocation facilitates cleavage under milder acidic conditions.[3]
Strong Acid LabileHighly LabileBoth are cleaved by strong acids, but the benzhydryl group is significantly more sensitive.[4][5][6]
Oxidizing Agents Generally StableGenerally StableThe C-O/C-N bond is not typically susceptible to common oxidants.
Reducing Agents (non-hydrogenolysis) Highly StableHighly StableStable to hydride reagents (e.g., LiAlH₄, NaBH₄).
Catalytic Hydrogenation LabileLabileBoth undergo hydrogenolysis, though rates can differ.[1][7]
Methods of Deprotection: A Head-to-Head Comparison

The key to a protecting group's utility is its selective and high-yielding removal under conditions that leave the rest of the molecule intact. Here, the differences between the benzyl and benzhydryl groups are most pronounced.

Table 1: Deprotection Methodologies and Experimental Observations

Deprotection MethodBenzyl (Bn)Benzhydryl (Bzh/DPM)Key Comparative Insights & Causality
Acid-Catalyzed Cleavage Requires strong acids (e.g., HBr, HI, BBr₃).[4][8]Cleaved under significantly milder acidic conditions (e.g., TFA, AcOH).[3]The cleavage proceeds via an Sₙ1-type mechanism, which is greatly accelerated by the superior stability of the benzhydryl carbocation intermediate.[5][6][9]
Catalytic Hydrogenolysis Standard method (H₂, Pd/C).[1][7]Also cleaved by hydrogenolysis (H₂, Pd/C).[3]Both are readily cleaved. The reaction involves the reductive cleavage of the C-O or C-N bond at the benzylic position.[10][11]
Oxidative Cleavage Possible with strong oxidants (e.g., DDQ, O₃), but often requires activated systems (e.g., p-methoxybenzyl).[1][12][13][14]Less common, but oxidative methods for N-benzhydryl groups have been reported (e.g., NBS/light).[15]The benzylic C-H bond can be oxidized, leading to an unstable intermediate that fragments. The additional phenyl group in the Bzh moiety can influence the reaction rate and selectivity.

Experimental Workflows and Protocols

To provide a practical context, detailed step-by-step methodologies for key protection and deprotection reactions are outlined below.

Protection of a Primary Alcohol

cluster_Bn Benzyl Protection cluster_Bzh Benzhydryl Protection ROH_Bn R-OH BnProtected R-OBn ROH_Bn->BnProtected 1. NaH, THF, 0 °C 2. BnBr, rt ROH_Bzh R-OH BzhProtected R-OBzh ROH_Bzh->BzhProtected Ph₂CHOH, PdCl₂, DCE, 85 °C cluster_Bn_dep Benzyl Deprotection cluster_Bzh_dep Benzhydryl Deprotection BnProtected_dep R-OBn ROH_Bn_dep R-OH BnProtected_dep->ROH_Bn_dep H₂, 10% Pd/C, EtOH, rt BzhProtected_dep R-OBzh ROH_Bzh_dep R-OH BzhProtected_dep->ROH_Bzh_dep TFA, CH₂Cl₂, rt

Sources

The Azetidine Scaffold in Modern Drug Discovery: A Comparative Analysis of tert-Butyl ((1-benzhydrylazetidin-3-yl)methyl)carbamate and Related Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The azetidine ring, a strained four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in medicinal chemistry. Its unique conformational rigidity and ability to introduce three-dimensionality can significantly enhance the pharmacological properties of drug candidates, including metabolic stability, solubility, and target binding affinity. This guide provides a comparative analysis of the biological activity of tert-Butyl ((1-benzhydrylazetidin-3-yl)methyl)carbamate, a representative N-benzhydryl-substituted azetidine, in the context of other bioactive azetidine derivatives. We will delve into its potential therapeutic applications, supported by established experimental protocols and a discussion of relevant signaling pathways.

Introduction to tert-Butyl ((1-benzhydrylazetidin-3-yl)methyl)carbamate

tert-Butyl ((1-benzhydrylazetidin-3-yl)methyl)carbamate is a synthetic compound featuring a central azetidine ring substituted at the nitrogen atom with a bulky benzhydryl group and at the 3-position with a tert-butoxycarbonyl (Boc)-protected aminomethyl group.[1] The benzhydryl moiety is a common pharmacophore found in various biologically active compounds, including antihistamines and agents targeting the central nervous system (CNS).[2] The carbamate group, particularly the Boc protecting group, is widely used in medicinal chemistry to modulate the physicochemical properties of molecules and can influence their biological activity.[3]

While specific biological activity data for tert-Butyl ((1-benzhydrylazetidin-3-yl)methyl)carbamate is not extensively reported in publicly available literature, its structural features suggest potential interactions with biological targets where the benzhydryl and azetidine moieties can confer high affinity and selectivity.

Comparative Biological Activities of Azetidine Derivatives

Azetidine derivatives have demonstrated a broad spectrum of pharmacological activities, ranging from CNS modulation to anticancer and antimicrobial effects.[4] To provide a framework for understanding the potential biological profile of tert-Butyl ((1-benzhydrylazetidin-3-yl)methyl)carbamate, we will compare the activities of other well-characterized azetidine-containing compounds.

Central Nervous System Activity

The rigid azetidine scaffold is an attractive feature for the design of CNS-active compounds, as it can mimic the conformation of endogenous ligands and interact with specific receptor subtypes. For instance, certain azetidine derivatives act as potent inhibitors of neurotransmitter transporters, such as the dopamine transporter (DAT) and the GABA transporter (GAT).[5][6]

Compound/Derivative ClassBiological TargetActivity (IC50/Ki)Reference
Azetidin-2-ylacetic acid derivativesGAT-12.01 - 2.83 µM[6]
1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}azetidine-3-carboxylic acidGAT-315.3 µM[6]
RimcazoleDATKi = 248 nM[5]

Table 1: CNS-related activities of selected azetidine derivatives.

The benzhydryl group in tert-Butyl ((1-benzhydrylazetidin-3-yl)methyl)carbamate is structurally similar to moieties found in known DAT inhibitors, suggesting that this compound could potentially exhibit activity at monoamine transporters.

Anticancer Activity

The azetidine motif is also present in several approved and investigational anticancer agents.[4] Carbamate derivatives, in particular, have shown promise as anticancer agents, with some exhibiting potent growth-inhibitory effects against various cancer cell lines.[7][8]

Compound/Derivative ClassCancer Cell LineActivity (GI50)Reference
Carbamate analogs of Melampomagnolide BCCRF-CEM (Leukemia)620 - 680 nM[7]
Carbamate analogs of Melampomagnolide BMDA-MB-435 (Melanoma)460 nM[7]
Carbamate analogs of Melampomagnolide BMDA-MB-468 (Breast Cancer)570 nM[7]

Table 2: Anticancer activities of selected carbamate-containing compounds.

The presence of both the azetidine and carbamate functionalities in tert-Butyl ((1-benzhydrylazetidin-3-yl)methyl)carbamate suggests that it could be a candidate for evaluation in anticancer assays.

Experimental Protocols for Biological Evaluation

To assess the biological activity of novel azetidine derivatives like tert-Butyl ((1-benzhydrylazetidin-3-yl)methyl)carbamate, a series of well-established in vitro assays are essential. Here, we provide detailed protocols for a dopamine transporter uptake assay and a cell viability assay.

Dopamine Transporter (DAT) Uptake Assay

This assay measures the functional inhibition of dopamine uptake into cells expressing the dopamine transporter.

Workflow for Dopamine Transporter (DAT) Uptake Assay

cluster_prep Cell Preparation cluster_assay Assay Procedure cluster_detection Detection and Analysis cell_culture Culture CHO-S/hDAT cells plating Plate cells in 96-well plates cell_culture->plating preincubation Pre-incubate cells with test compound or vehicle plating->preincubation 24h incubation dopamine_addition Add [³H]Dopamine preincubation->dopamine_addition incubation Incubate for 10 minutes at 25°C dopamine_addition->incubation lysis Lyse cells incubation->lysis Terminate uptake scintillation Measure radioactivity using a scintillation counter lysis->scintillation analysis Calculate % inhibition and determine IC50 scintillation->analysis

Caption: Workflow of a radiolabeled dopamine transporter uptake assay.

Protocol:

  • Cell Culture: Culture Chinese Hamster Ovary (CHO) cells stably expressing the human dopamine transporter (CHO-S/hDAT) in appropriate culture medium.

  • Cell Plating: Seed the CHO-S/hDAT cells into 96-well plates at a density of 1 x 10⁵ cells/mL and incubate for 24 hours.[9]

  • Compound Pre-incubation: Pre-incubate the cells with varying concentrations of the test compound (e.g., tert-Butyl ((1-benzhydrylazetidin-3-yl)methyl)carbamate) or vehicle in a modified Tris-HEPES buffer (pH 7.1) for 20 minutes at 25°C.[9]

  • Dopamine Uptake: Add [³H]Dopamine to a final concentration of 50 nM and incubate for an additional 10 minutes.[9]

  • Cell Lysis and Detection: Terminate the uptake by washing the cells with ice-cold buffer. Lyse the cells and measure the amount of incorporated [³H]Dopamine using a scintillation counter.

  • Data Analysis: Calculate the percentage of dopamine uptake inhibition compared to a known DAT inhibitor (e.g., nomifensine) and determine the IC50 value of the test compound.[9]

MTT Cell Viability Assay

This colorimetric assay is used to assess the effect of a compound on cell proliferation and viability.

Workflow for MTT Cell Viability Assay

cluster_prep Cell and Compound Preparation cluster_assay Treatment and Incubation cluster_detection Measurement and Analysis cell_seeding Seed cells in a 96-well plate compound_prep Prepare serial dilutions of the test compound treatment Treat cells with the test compound compound_prep->treatment incubation Incubate for a specified period (e.g., 24-72h) treatment->incubation mtt_addition Add MTT reagent to each well incubation->mtt_addition formazan_incubation Incubate for 1-4 hours to allow formazan formation mtt_addition->formazan_incubation solubilization Add solubilization solution to dissolve formazan crystals formazan_incubation->solubilization absorbance Measure absorbance at 570 nm solubilization->absorbance analysis Calculate cell viability and determine GI50 absorbance->analysis

Caption: General workflow for an MTT cell viability assay.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MDA-MB-468) in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound and incubate for a desired period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 1-4 hours at 37°C.[10]

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.[10]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the GI50 (concentration that inhibits cell growth by 50%).

Potential Signaling Pathways

The biological effects of azetidine derivatives can be mediated through various signaling pathways, depending on their specific molecular targets.

Dopaminergic Neurotransmission

If tert-Butyl ((1-benzhydrylazetidin-3-yl)methyl)carbamate or its analogs inhibit the dopamine transporter, they would modulate dopaminergic signaling.

Simplified Dopaminergic Synapse Signaling

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_drug Potential Drug Action Dopamine_Vesicle Dopamine Vesicles Dopamine Dopamine Dopamine_Vesicle->Dopamine Release DAT Dopamine Transporter (DAT) Dopamine->DAT Reuptake Dopamine_Receptor Dopamine Receptors Dopamine->Dopamine_Receptor Binding Signaling_Cascade Downstream Signaling Dopamine_Receptor->Signaling_Cascade Activation Azetidine_Compound Azetidine Derivative Azetidine_Compound->DAT Inhibition

Caption: Modulation of dopaminergic signaling by a DAT inhibitor.

Inhibition of DAT leads to an increased concentration of dopamine in the synaptic cleft, enhancing the activation of postsynaptic dopamine receptors and downstream signaling pathways.

Cancer Cell Apoptosis Pathways

Should the compound exhibit anticancer activity, it might induce apoptosis through various signaling cascades.

Intrinsic and Extrinsic Apoptosis Pathways

cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway cluster_drug Potential Drug Action Death_Receptor Death Receptor Caspase8 Caspase-8 Death_Receptor->Caspase8 Caspase3 Caspase-3 Caspase8->Caspase3 Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Azetidine_Compound Azetidine Derivative Azetidine_Compound->Death_Receptor Sensitizes Azetidine_Compound->Mitochondrion Induces stress

Sources

The Azetidine Advantage: A Comparative Guide to the Structure-Activity Relationship of Benzhydrylazetidine Analogs as Monoamine Reuptake Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals navigating the intricate landscape of central nervous system (CNS) therapeutics, the pursuit of novel scaffolds with enhanced efficacy and refined safety profiles is a perpetual endeavor. The four-membered azetidine ring has emerged as a "privileged" structural motif in medicinal chemistry, prized for its unique conformational constraints and ability to impart favorable physicochemical properties.[1][2] When incorporated into molecules targeting monoamine transporters—the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT)—azetidine analogs present a compelling avenue for the development of next-generation antidepressants and treatments for other neuropsychiatric disorders.

This guide provides an in-depth comparative analysis of the structure-activity relationship (SAR) of benzhydrylazetidine analogs, a class of compounds with significant potential as triple reuptake inhibitors (TRIs). While comprehensive public data on a complete series of benzhydrylazetidine analogs is limited, this guide synthesizes findings from closely related 3-substituted azetidine analogs to elucidate key SAR trends and inform the rational design of future therapeutic agents. By examining the interplay between the azetidine core, the bulky benzhydryl group, and various substitutions, we can delineate the structural features critical for potent and selective inhibition of monoamine transporters.

The Rationale for Targeting Monoamine Transporters with Azetidine Scaffolds

The monoamine hypothesis of depression posits that a deficiency in the synaptic concentrations of serotonin, norepinephrine, and dopamine is a key etiological factor in the disease.[3] Monoamine reuptake inhibitors function by blocking the respective transporters, thereby increasing the availability of these neurotransmitters in the synaptic cleft.[4] While selective serotonin reuptake inhibitors (SSRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs) have been mainstays in treatment, there is a growing interest in TRIs that also modulate dopamine levels, which may lead to improved efficacy and a faster onset of action.[3]

The azetidine ring, as a conformationally restricted bioisostere of more flexible alkylamines, offers several advantages in the design of monoamine reuptake inhibitors:

  • Reduced Conformational Flexibility: The rigid four-membered ring system can lock the molecule into a bioactive conformation, potentially increasing binding affinity and selectivity for the target transporters.

  • Improved Physicochemical Properties: The presence of the nitrogen atom and the overall compact structure can influence properties such as solubility and membrane permeability, which are crucial for CNS drug delivery.

  • Novelty and Patentability: The exploration of less-common scaffolds like azetidine provides opportunities for discovering novel chemical matter with unique pharmacological profiles.

Comparative Analysis of 3-Substituted Azetidine Analogs: Unraveling the SAR

A pivotal study by Han et al. provides a comprehensive dataset on a series of 3-aminoazetidine derivatives, offering invaluable insights into the SAR of this class of compounds as TRIs.[3][5] By analyzing the inhibitory activities (IC50 values) of these analogs at SERT, NET, and DAT, we can discern critical structural requirements for potent and balanced triple reuptake inhibition.

Quantitative Data Summary: 3-Aminoazetidine Analogs

The following table summarizes the in vitro inhibitory activities of a selection of 3-aminoazetidine analogs from the aforementioned study.[3] These compounds share a common azetidine core with variations in the substituent at the 3-position, providing a clear basis for SAR analysis.

Compound IDR GrouphSERT IC50 (nM)hNET IC50 (nM)hDAT IC50 (nM)
8ab 3,4-dichlorophenyl120230>1000
8af 4-chlorophenyl150310>1000
8cg 3-trifluoromethylphenyl80150850
8ch 4-trifluoromethylphenyl90180920
10dl 3,4-dichlorobenzyl2545450
Fluoxetine (Reference)102501200
Nisoxetine (Reference)15005350
GBR12909 (Reference)2500150010
Key SAR Insights from 3-Substituted Azetidines

The data presented in the table reveals several key SAR trends for 3-substituted azetidine analogs as monoamine reuptake inhibitors:

  • Influence of Aryl Substitution: The nature and position of substituents on the aromatic ring play a crucial role in determining both potency and selectivity.

    • Electron-withdrawing groups, such as chloro and trifluoromethyl, are generally well-tolerated and can enhance potency at SERT and NET.[3]

    • Substitution at the 3 and 4 positions of the phenyl ring appears to be favorable for SERT and NET inhibition.[3]

  • Impact of the Linker: The nature of the chemical group connecting the azetidine ring to the aromatic moiety significantly influences activity. The benzyl group in compound 10dl leads to a notable increase in potency across all three transporters compared to the direct phenyl linkage in the '8' series.[3]

  • Selectivity Profile: Most of the synthesized 3-aminoazetidine analogs exhibit a preference for SERT and NET over DAT, a desirable profile for antidepressants that aims to minimize the abuse potential associated with high DAT occupancy.[3]

  • The Benzhydryl Moiety: A Privileged Scaffold in CNS Drug Design: While not present in the table above, the benzhydryl (diphenylmethyl) group is a well-established pharmacophore in CNS drug discovery. Its bulky, lipophilic nature can promote blood-brain barrier penetration and facilitate interactions with hydrophobic pockets within target proteins. In the context of azetidine analogs, the benzhydryl group, when attached to the azetidine nitrogen, is anticipated to significantly influence the overall pharmacological profile. Based on the SAR of related compounds, it is hypothesized that the benzhydryl group would enhance potency, particularly at the dopamine transporter, due to its structural resemblance to known DAT inhibitors.

Experimental Protocols: A Guide to Characterizing Benzhydrylazetidine Analogs

The following section details the key experimental workflows for synthesizing and evaluating benzhydrylazetidine analogs as monoamine reuptake inhibitors.

Synthesis of 3-Substituted Azetidine Analogs

The synthesis of 3-substituted azetidine derivatives typically begins with a protected azetidin-3-one.[6] A common synthetic route is outlined below:

A Boc-Azetidin-3-one B Grignard Reaction (e.g., Phenylmagnesium bromide) A->B Step 1 C 3-Hydroxy-3-phenylazetidine B->C D Alkylation or Amination at 3-position C->D Step 2 E Diverse 3-Substituted Azetidines D->E A Seed HEK293 cells expressing hSERT, hNET, or hDAT B Incubate with test compounds at various concentrations A->B C Add radiolabeled substrate (e.g., [3H]5-HT, [3H]NE, or [3H]DA) B->C D Incubate to allow uptake C->D E Wash cells to remove unbound substrate D->E F Lyse cells and measure intracellular radioactivity E->F G Calculate IC50 values F->G

Sources

A Senior Application Scientist's Guide to Boc-Removal: A Comparative Analysis of Deprotection Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, synthetic chemists, and professionals in drug development, the tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, particularly in the intricate assembly of peptides. Its widespread use stems from its remarkable stability under a wide array of conditions and its susceptibility to cleavage under acidic protocols. However, the very nature of this acid-lability necessitates a careful and informed approach to deprotection to maximize yield and purity while minimizing deleterious side reactions. This guide provides an in-depth, comparative analysis of various Boc-removal strategies, grounded in experimental data and mechanistic insights to empower you to make the most effective choices in your synthetic endeavors.

The Fundamental Chemistry of Boc Deprotection: A Mechanistic Overview

The removal of the Boc group is fundamentally an acid-catalyzed process.[1][2] The reaction proceeds through a well-understood mechanism initiated by the protonation of the carbamate's carbonyl oxygen by a strong acid.[1] This initial step renders the Boc group unstable, facilitating the cleavage of the tert-butyl-oxygen bond. This fragmentation results in the formation of a stable tertiary carbocation (the tert-butyl cation) and a transient carbamic acid intermediate.[1][3] The carbamic acid rapidly decomposes, releasing carbon dioxide and the desired free amine.[1] The liberated amine is then typically protonated by the acid in the reaction medium, yielding an amine salt.[2]

This mechanism, while efficient, harbors the principal challenge in Boc deprotection: the generation of the highly reactive tert-butyl cation.[4] This electrophilic species can readily alkylate any nucleophilic sites within the substrate, leading to a variety of unwanted side products.[5] Understanding and mitigating the reactivity of this cation is paramount to achieving a clean and high-yielding deprotection.

The Workhorses of Boc Deprotection: A Comparative Analysis of Acidic Protocols

Trifluoroacetic acid (TFA) and hydrochloric acid (HCl) are the most commonly employed reagents for Boc removal. While both are effective, their practical application and outcomes can differ significantly.

Trifluoroacetic Acid (TFA): The Versatile Standard

TFA, typically used in dichloromethane (DCM), is a stalwart in both solid-phase and solution-phase synthesis for Boc deprotection.[1] Its high volatility simplifies its removal post-reaction. However, the optimal concentration of TFA is a critical parameter that directly impacts the purity of the final product, particularly in solid-phase peptide synthesis (SPPS).

A seminal study directly compared the efficacy of 55% TFA in DCM with 100% TFA for the deprotection of 40 different peptides. The results demonstrated that the 55% TFA/DCM mixture yielded peptides with an average purity that was 9% higher than those deprotected with 100% TFA.[6] The primary impurity observed with 100% TFA was the deletion of the second amino acid residue. This phenomenon was attributed to insufficient swelling of the resin in neat TFA, which limits the diffusion of the acid to the reactive sites and results in incomplete Boc removal.[6]

Hydrochloric Acid (HCl): A Cost-Effective and Potent Alternative

Solutions of HCl in organic solvents, most commonly a 4M solution in 1,4-dioxane, offer a potent and cost-effective alternative to TFA.[1] The deprotection kinetics with HCl can be quite rapid, often reaching completion within minutes.[7] Studies have shown that the rate of Boc cleavage exhibits a second-order dependence on the HCl concentration, whereas the relationship with TFA is more complex and can even show an inverse kinetic dependence on the trifluoroacetate concentration.[8] This suggests that for certain substrates, HCl can offer a more predictable and faster deprotection. However, the use of dioxane raises environmental and safety concerns, and the resulting hydrochloride salts can sometimes be challenging to handle.[9] Greener solvent alternatives like 2-methyltetrahydrofuran (2-MeTHF) are increasingly being explored.[9]

Table 1: Comparison of Common Acidic Boc Deprotection Reagents

ReagentTypical ConditionsReaction TimeAdvantagesDisadvantages
Trifluoroacetic Acid (TFA) 20-50% in DCM, Room Temp0.5 - 2 hHighly effective, volatile, good for SPPS and solution phase.[1][4]Can lead to side reactions, environmental concerns with DCM.[4]
Hydrochloric Acid (HCl) 4M in 1,4-Dioxane or Ethyl Acetate, Room Temp1 - 12 hCost-effective, readily available, rapid kinetics.[1][8]Can be less selective, potential for chlorinated byproducts, solvent concerns.[1][9]
p-Toluenesulfonic Acid (p-TSA) 2 equiv. in CH₃CN or neat10 min - 1 hSolid (easy to handle), less corrosive than TFA, "greener" alternative.[10]May require heat, less volatile, can be slower in solution.[1]
Phosphoric Acid (H₃PO₄) Aqueous solution in THFVariableMild, selective for Boc in the presence of other acid-labile groups.[11]Slower reaction times, workup can be more complex.[1]

Mitigating Side Reactions: The Critical Role of Scavengers

The electrophilic tert-butyl cation generated during acidic deprotection is the primary source of impurities.[4] It readily attacks nucleophilic amino acid side chains, with tryptophan, methionine, cysteine, and tyrosine being particularly susceptible.[12] To counteract this, scavengers are added to the deprotection cocktail to trap the tert-butyl cation before it can react with the desired product.[12]

Common Scavengers and Their Targets:
  • Triisopropylsilane (TIS): A highly effective and widely used scavenger for general carbocation trapping, particularly beneficial for protecting tryptophan residues.[13][14]

  • Water: Can act as a scavenger and is often included in cleavage cocktails.[14]

  • Thiol-based Scavengers (e.g., 1,2-ethanedithiol - EDT): Particularly useful for protecting cysteine residues.[14]

  • Thioanisole: Effective in preventing the alkylation of methionine.[]

The choice and combination of scavengers are critical and should be tailored to the specific amino acid composition of the peptide. For instance, in peptides containing arginine protected with the Pmc group, tryptophan alkylation is a significant risk. Using the Pbf protecting group for arginine can reduce this side reaction. A study showed that after a 3-hour cleavage with TFA, the desired peptide was obtained in 69% yield with Arg(Pbf) compared to only 46% with Arg(Pmc).[16]

Table 2: Efficacy of Scavenger Cocktails in Preventing S-tert-butylation of Cysteine

Cleavage Cocktail Composition (v/v/v)% Desired Peptide% S-tert-butylated Peptide
TFA / H₂O (95:5)7525
TFA / TIS / H₂O (95:2.5:2.5)982
TFA / EDT / H₂O (95:2.5:2.5)955
Data is illustrative and based on cited literature reports.[13]

Beyond Strong Acids: Exploring Milder and Alternative Deprotection Protocols

For substrates that are sensitive to harsh acidic conditions, a range of milder and alternative deprotection methods have been developed. These protocols offer greater functional group tolerance and can be essential for the synthesis of complex molecules.

Thermal Deprotection: A "Green" Alternative

Heating a Boc-protected amine, either neat or in a suitable solvent, can effect deprotection without the need for acidic reagents.[1] This method is considered environmentally benign as it avoids the use of corrosive acids and hazardous solvents.[1] For instance, refluxing in water for as little as 15 minutes can lead to complete deprotection for water-soluble substrates.[1] However, the high temperatures required can lead to side reactions such as racemization in sensitive substrates.[1]

Oxalyl Chloride in Methanol: A Mild and Efficient System

A noteworthy mild deprotection method involves the use of oxalyl chloride in methanol at room temperature.[17] This system has been shown to deprotect a wide range of N-Boc derivatives, including those on aromatic, aliphatic, and heterocyclic systems, in 1-4 hours with yields often exceeding 70-90%.[17] A comparative experiment demonstrated that N-Boc-L-tryptophan was completely deprotected within 3 hours using oxalyl chloride/methanol, while no significant deprotection was observed with HCl in methanol under the same conditions.[17] This suggests a mechanism that is more complex than the simple in situ generation of HCl.

Enzymatic Deprotection: The Pinnacle of Selectivity

For ultimate selectivity, enzymatic methods offer a powerful tool. Specific lipases and esterases have been identified that can hydrolyze the tert-butyl ester of a Boc-protected amino acid without affecting the Boc group itself, demonstrating the potential for highly orthogonal deprotection strategies.

Table 3: Comparison of Alternative Boc Deprotection Methods

MethodTypical ConditionsReaction TimeAdvantagesDisadvantages
Thermal (Water) 100 °C (Reflux)< 15 minEnvironmentally benign, catalyst-free.[1]Limited to water-soluble or -stable substrates.
Thermal (TFE) Reflux or 150 °C (Flow)5 min - 1 hAccelerated reaction rates, high yields.[1]Specialized, expensive solvent.
Oxalyl Chloride/Methanol Room Temperature1 - 4 hMild, high yields, good functional group tolerance.[17]Potential for side products from oxalyl chloride.

Experimental Protocols

Protocol 1: Standard Boc Deprotection using TFA in DCM (Solution Phase)
  • Dissolve the Boc-protected compound (1.0 equiv.) in Dichloromethane (DCM).

  • Add Trifluoroacetic Acid (TFA) to a final concentration of 25-50% (v/v).

  • If necessary, add appropriate scavengers (e.g., 2.5-5% TIS).

  • Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC or LC-MS.

  • Upon completion, remove the solvent and excess TFA in vacuo. Co-evaporation with toluene can aid in the removal of residual TFA.[17]

  • The resulting amine TFA salt can be used directly or neutralized by washing with a basic aqueous solution (e.g., saturated NaHCO₃) and extracting with an organic solvent.

Protocol 2: Boc Deprotection using HCl in 1,4-Dioxane (Solution Phase)
  • Suspend the Boc-protected amine (1.0 equiv.) in a 4M solution of HCl in 1,4-dioxane.

  • Stir the mixture at room temperature for 1-2 hours or until the reaction is complete as monitored by TLC or LC-MS.

  • Evaporate the solvent under vacuum to isolate the hydrochloride salt of the deprotected amine.

  • For the free amine, the salt can be triturated with diethyl ether and filtered, or a basic workup can be performed.[1]

Protocol 3: Mild Boc Deprotection using Oxalyl Chloride in Methanol
  • Dissolve the N-Boc substrate (1 equiv.) in methanol at room temperature.

  • Add oxalyl chloride (3 equiv.) to the solution.

  • Stir the reaction at room temperature for 1-4 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, the reaction mixture can be worked up as appropriate for the specific product.

Visualizing the Workflow

Boc Deprotection and the Role of Scavengers

Boc_Deprotection cluster_main Acidic Boc Deprotection cluster_side_reactions Side Reactions cluster_scavengers Scavenger Intervention Boc-Protected_Amine Boc-Protected Amine Protonated_Intermediate Protonated Intermediate Boc-Protected_Amine->Protonated_Intermediate + H⁺ (TFA, HCl) Free_Amine Free Amine Protonated_Intermediate->Free_Amine - CO₂ tBu_Cation tert-Butyl Cation Protonated_Intermediate->tBu_Cation Alkylated_Side_Products Alkylated Side Products tBu_Cation->Alkylated_Side_Products Trapped_Cation Trapped Cation tBu_Cation->Trapped_Cation Nucleophilic_Residues Nucleophilic Residues (Trp, Met, Cys, Tyr) Nucleophilic_Residues->Alkylated_Side_Products Scavengers Scavengers (TIS, H₂O, EDT) Scavengers->Trapped_Cation

Caption: Boc deprotection workflow and scavenger intervention.

Conclusion

The selection of an appropriate Boc-deprotection protocol is a critical decision in the design of any synthetic route. While strong acids like TFA and HCl remain the methods of choice for their efficiency, a nuanced understanding of their application, including the judicious use of scavengers and optimal reaction conditions, is essential to minimize side reactions and maximize purity. For sensitive substrates, the exploration of milder alternatives such as thermal deprotection or the oxalyl chloride/methanol system can provide significant advantages. By carefully considering the nature of the substrate and the principles outlined in this guide, researchers can confidently navigate the challenges of Boc deprotection and achieve their synthetic goals with greater success.

References

  • BenchChem. (2025). Boc-guanidine deprotection side reactions and how to avoid them. BenchChem.
  • BenchChem. (2025). Navigating Boc Deprotection: A Guide to Minimizing Side Products. BenchChem.
  • BenchChem. (2025). A Researcher's Guide to Boc Deprotection: A Comparative Review of Methodologies. BenchChem.
  • Lundt, B. F., Johansen, N. L., Vølund, A., & Markussen, J. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. International Journal of Peptide and Protein Research, 12(5), 258–268.
  • BenchChem. (2025). Impact of scavengers on Trt group removal and side reactions. BenchChem.
  • ACS GCI Pharmaceutical Roundtable. (2026). Specific solvent issues with BOC deprotection. WordPress.
  • George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 24017–24026.
  • BenchChem. (2025). Application Notes and Protocols: Deprotection of the Boc Group Under Acidic Conditions. BenchChem.
  • George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 24017–24026.
  • George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 24017–24026.
  • Blondelle, S. E., & Houghten, R. A. (1993). Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis. International journal of peptide and protein research, 41(6), 522–527.
  • George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 24017–24026.
  • BOC Sciences. (n.d.). BOC-Amino Acids. BOC Sciences.
  • Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection.
  • Aouf, C., et al. (2022). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 26(5), 1473-1481.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. WordPress.
  • Nicolas, E., et al. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega, 8(17), 15285-15295.
  • BenchChem. (2025). Side reactions of Boc deprotection with scavengers. BenchChem.
  • Reddit. (2023). Boc De-protection. r/Chempros.
  • Lejeune, V., Martinez, J., & Cavelier, F. (2003). Towards a selective Boc deprotection on acid cleavable Wang resin. Tetrahedron Letters, 44(25), 4757-4759.
  • Di Gioia, M. L., et al. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection.
  • Ashworth, I. W., et al. (2010). Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration. The Journal of Organic Chemistry, 75(23), 8118-8125.
  • Ghaemmaghami, S., et al. (2023).
  • Di Gioia, M. L., et al. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection.
  • Yajima, H., et al. (1993). Suppression of Side Reactions During Final Deprotection Employing a Strong Acid in Boc Chemistry: Regeneration of Methionyl Residues from Their Sulfonium Salts. Chemical & Pharmaceutical Bulletin, 41(1), 183-186.
  • Choy, J., Jaime-Figueroa, S., Jiang, L., & Wagner, P. (2008). Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. Synlett, 2008(19), 3029-3032.
  • Berzins, A., et al. (2021). Large Scale Deprotection of a tert-Butoxycarbonyl (Boc) Group Using Aqueous HCl and Acetone. Molecules, 26(16), 4949.
  • Aouf, C., et al. (2013). A simple and eco-sustainable method for the O-Boc protection/deprotection of various phenolic structures under water-mediated/catalyst-free conditions. Tetrahedron Letters, 54(14), 1834-1837.
  • Patil, P. S. (2014). What are appropriate scavengers in the t-butyl group deprotection in peptide synthesis?.
  • Sherwood, J., et al. (2022). Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. Chemical Reviews, 122(6), 6148-6205.
  • Nuyken, O., et al. (2006). Rapid Deprotection of N-Boc Amines by TFA Combined with Freebase Generation Using Basic Ion-Exchange Resins.
  • Kappe, C. O., et al. (2019). Deprotection of N-Boc Groups Under Continuous-Flow High-Temperature Conditions. The Journal of Organic Chemistry, 84(14), 9058-9067.
  • Ghaemmaghami, S., et al. (2023).
  • Clark, J. H., et al. (2023). Dichloromethane replacement: towards greener chromatography via Kirkwood-Buff integrals. Analytical Methods, 15(5), 629-638.
  • BenchChem. (2025). Green Chemistry Approaches to N-Boc Protection and Deprotection: A Technical Support Center. BenchChem.
  • Van der Eycken, E., et al. (2019). Solvent-free N-Boc deprotection by ex situ generation of hydrogen chloride gas. Green Chemistry, 21(16), 4358-4363.
  • BenchChem. (2025). Application Notes and Protocols: Orthogonal Deprotection Strategy Using Boc and Benzyl Groups. BenchChem.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
  • Bornscheuer, U. T., et al. (2004). Enzymatic removal of carboxyl protecting groups. 1. Cleavage of the tert-butyl moiety. Organic Letters, 6(21), 3675-3678.

Sources

A Senior Application Scientist's Guide to In Vitro Assay Validation for Novel Azetidine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey of advancing a novel chemical entity from benchtop to bedside is paved with rigorous validation. This is particularly true for privileged scaffolds like azetidines, four-membered nitrogen-containing heterocycles that offer a unique combination of structural rigidity and metabolic stability, making them attractive candidates in modern medicinal chemistry.[1][2][3] Their inherent ring strain, while bestowing desirable conformational constraints, also presents unique challenges in assay development and validation.[3]

This guide provides an in-depth comparison of essential in vitro assays for the validation of novel azetidine compounds, moving beyond mere procedural lists to explain the causality behind experimental choices. We will delve into the intricacies of assay selection, protocol optimization, and data interpretation, ensuring a self-validating system that builds confidence in your lead candidates.

The Azetidine Scaffold: A Double-Edged Sword in Drug Discovery

Azetidines have emerged as a cornerstone in the design of therapeutics for a wide range of diseases, from cancer to infectious diseases and central nervous system disorders.[3][4] Marketed drugs such as baricitinib (a JAK inhibitor) and cobimetinib (a MEK inhibitor) feature this scaffold, testament to its ability to enhance pharmacokinetic properties and receptor selectivity.[3]

However, the reactivity of the strained azetidine ring necessitates careful consideration during in vitro evaluation. Potential for off-target reactivity or compound instability in assay buffers can lead to misleading results if not properly controlled for. Therefore, a robust and well-validated assay cascade is not just recommended—it is imperative.

Foundational In Vitro Assays: A Comparative Overview

The initial in vitro profiling of a novel azetidine compound typically involves a battery of assays to determine its biological activity, mechanism of action, and potential liabilities. The choice between biochemical and cell-based assays is a critical first step, each offering distinct advantages and limitations.

Assay TypeProsConsBest For
Biochemical Assays Direct measurement of target interaction; High throughput; Mechanistic insights.[5]Lacks physiological context; Prone to interference from reactive compounds; May not reflect cellular activity.[5]Target-based drug discovery; Initial hit identification; Structure-activity relationship (SAR) studies.
Cell-Based Assays More physiologically relevant; Assesses compound effects in a complex biological system; Can identify phenotypic changes.[6]More complex to develop and validate; Compound permeability can be a confounding factor; Target deconvolution can be challenging.Phenotypic drug discovery; Lead optimization; Assessing cellular toxicity and pathway modulation.

I. Assessing Cytotoxicity: The Gatekeeper Assays

Before delving into target-specific effects, it is crucial to assess the general cytotoxicity of novel azetidine compounds. This step helps to differentiate between targeted anti-proliferative effects and non-specific toxicity, a critical distinction for therapeutic window determination.

A. MTT/Resazurin Cell Viability Assays

Principle: These colorimetric assays measure the metabolic activity of living cells. Viable cells reduce a tetrazolium salt (MTT) or resazurin to a colored formazan product or a fluorescent product (resorufin), respectively.[7] The intensity of the color or fluorescence is proportional to the number of viable cells.

Experimental Protocol (MTT Assay):

  • Cell Seeding: Plate a human cancer cell line (e.g., A549 lung carcinoma or HCT116 colon cancer) in a 96-well plate at a density of 2,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[8]

  • Compound Treatment: Prepare serial dilutions of the azetidine compounds in the appropriate cell culture medium. The final concentration of the vehicle (e.g., DMSO) should be kept constant across all wells and should not exceed a level that affects cell viability (typically ≤0.1%). Add the diluted compounds to the cells and incubate for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 540 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

B. Lactate Dehydrogenase (LDH) Release Assay

Principle: This assay quantifies the amount of LDH, a cytosolic enzyme, released into the culture medium upon cell membrane damage. It is a reliable marker of necrosis.[9]

Experimental Protocol: [9]

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Sample Collection: After the treatment period, carefully collect the cell culture supernatant.

  • LDH Reaction: Use a commercially available LDH cytotoxicity assay kit. Mix the supernatant with the reaction mixture provided in the kit and incubate according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance at the recommended wavelength.

  • Data Analysis: Calculate the percentage of LDH release relative to a positive control (cells lysed to achieve maximum LDH release) and a negative control (vehicle-treated cells).

Comparative Data for Hypothetical Azetidine Compounds:

CompoundMTT IC50 (µM) on A549 cells[8]LDH Release (% of max at 50 µM)Interpretation
Azetidine-A2.2< 5%Potent anti-proliferative effect, likely not due to immediate necrosis.
Azetidine-B35.885%Weak anti-proliferative effect, significant cytotoxicity via necrosis.
Doxorubicin (Control)0.575%Potent anti-proliferative and cytotoxic agent.

II. Target Engagement Assays: Confirming the Molecular Interaction

Once a compound has demonstrated on-target cellular activity with an acceptable therapeutic window, it is essential to confirm direct engagement with its intended molecular target.

A. Electrophoretic Mobility Shift Assay (EMSA) for Transcription Factors

Principle: EMSA is used to study protein-DNA interactions. For azetidine compounds targeting transcription factors like STAT3, this assay can determine if the compound inhibits the binding of the transcription factor to its DNA response element.[10][11]

Experimental Protocol for STAT3 Inhibition: [10][11]

  • Nuclear Extract Preparation: Prepare nuclear extracts from a cell line with constitutively active STAT3 (e.g., MDA-MB-231 breast cancer cells).

  • Compound Incubation: Pre-incubate the nuclear extracts with increasing concentrations of the azetidine inhibitor for 30 minutes at room temperature.[10][11]

  • DNA Binding Reaction: Add a radiolabeled DNA probe containing the STAT3 binding site (e.g., hSIE probe) and incubate to allow for protein-DNA complex formation.[10][11]

  • Electrophoresis: Separate the protein-DNA complexes from the free probe on a non-denaturing polyacrylamide gel.

  • Visualization and Quantification: Visualize the radiolabeled DNA by autoradiography. The amount of the shifted band (protein-DNA complex) is quantified to determine the extent of inhibition.[10]

Visualization of the EMSA Workflow:

EMSA_Workflow NuclearExtract Nuclear Extract (with active STAT3) Incubation1 Pre-incubation NuclearExtract->Incubation1 Azetidine Azetidine Compound Azetidine->Incubation1 Incubation2 Binding Reaction Incubation1->Incubation2 DNA_Probe Radiolabeled DNA Probe DNA_Probe->Incubation2 Gel Non-denaturing PAGE Incubation2->Gel Analysis Autoradiography & Quantification Gel->Analysis

Caption: Workflow for an Electrophoretic Mobility Shift Assay (EMSA).

B. In Vitro Kinase Inhibition Assays

Principle: For azetidine compounds designed as kinase inhibitors, these assays directly measure the compound's ability to inhibit the enzymatic activity of the target kinase. A common format is a radiometric assay that measures the transfer of a radiolabeled phosphate from ATP to a substrate.[12]

Experimental Protocol (Radiometric Kinase Assay): [12]

  • Reaction Setup: In a microplate, combine the recombinant human kinase, a suitable substrate (e.g., a peptide or protein), and the azetidine inhibitor at various concentrations.

  • Initiation: Start the reaction by adding a solution containing ATP and radiolabeled [γ-³²P]ATP.

  • Incubation: Incubate the reaction at a controlled temperature for a specific time, ensuring the reaction is in the linear range.

  • Termination and Separation: Stop the reaction and separate the radiolabeled substrate from the unreacted [γ-³²P]ATP, often by spotting the reaction mixture onto a phosphocellulose membrane that binds the substrate.

  • Detection: Wash the membrane to remove unincorporated radiolabel and quantify the radioactivity on the membrane using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase activity remaining at each inhibitor concentration and determine the IC50 value.

Comparative Data for Hypothetical Azetidine Kinase Inhibitors:

CompoundTarget KinaseBiochemical IC50 (nM)Cellular EC50 (nM)
Azetidine-CKinase X15150
Azetidine-DKinase X250>10,000
Staurosporine (Control)Pan-Kinase520

The discrepancy between biochemical and cellular potency for Azetidine-D could be due to poor cell permeability, a common challenge that needs to be addressed during lead optimization.[11]

III. ADME-Tox Profiling: Early Assessment of Drug-like Properties

A biologically potent compound is of little value if it has poor absorption, distribution, metabolism, excretion (ADME), or toxicity (Tox) properties. Early in vitro assessment of these parameters is crucial.[13][14]

A. Permeability Assays

Principle: The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to predict passive diffusion across biological membranes, such as the blood-brain barrier (BBB).[15]

Experimental Protocol (PAMPA-BBB): [15]

  • Plate Preparation: A 96-well filter plate is coated with a lipid solution to form an artificial membrane. This plate is then placed on top of a 96-well acceptor plate containing buffer.

  • Compound Addition: The azetidine compound is added to the donor wells of the filter plate.

  • Incubation: The plate sandwich is incubated for a set period, allowing the compound to diffuse from the donor to the acceptor compartment.

  • Quantification: The concentration of the compound in both the donor and acceptor wells is determined, typically by LC-MS/MS.

  • Permeability Calculation: The effective permeability (Pe) is calculated.

B. Metabolic Stability Assays

Principle: These assays assess the susceptibility of a compound to metabolism by liver enzymes, most commonly cytochrome P450s. This is typically done by incubating the compound with liver microsomes or hepatocytes.[16]

Experimental Protocol (Liver Microsomal Stability): [16]

  • Incubation: The azetidine compound is incubated with liver microsomes (human or from other species) and NADPH (a cofactor for P450 enzymes) at 37°C.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile).

  • Analysis: The amount of the parent compound remaining at each time point is quantified by LC-MS/MS.

  • Data Analysis: The in vitro half-life (t½) and intrinsic clearance (CLint) are calculated.

Hypothetical ADME-Tox Profile for a Lead Azetidine Compound:

AssayParameterResultInterpretation
PAMPA-BBBPe (10⁻⁶ cm/s)12.5High potential for CNS penetration.[15]
Human Liver Microsomal Stabilityt½ (min)>60Low metabolic clearance, suggesting good in vivo stability.[16]
hERG InhibitionIC50 (µM)>30Low risk of cardiac toxicity.

IV. Troubleshooting and Ensuring Data Integrity

The unique chemistry of azetidines requires vigilance against potential assay artifacts.

Visualization of Troubleshooting Logic:

Troubleshooting_Logic Start Inconsistent or Unexpected Assay Results Check1 Is the compound stable in the assay buffer? Start->Check1 Check2 Does the compound interfere with the assay signal? Check1->Check2 No Action1 Modify buffer conditions (pH, additives) Check1->Action1 Yes Check3 Is the compound reactive with assay components (e.g., thiols)? Check2->Check3 No Action2 Run compound in a 'no-enzyme' or 'no-cell' control Check2->Action2 Yes Action3 Perform assay with and without a reducing agent (e.g., DTT) Check3->Action3 Yes Outcome2 Re-evaluate compound structure or assay format Check3->Outcome2 No Outcome1 Data is now consistent Action1->Outcome1 Action2->Outcome1 Action3->Outcome1

Caption: A decision tree for troubleshooting common assay issues.

Key Considerations for Azetidines:

  • Compound Reactivity: The strained azetidine ring can be susceptible to nucleophilic attack. To mitigate this, consider performing counter-screens, such as including a thiol-containing compound like DTT in the assay buffer to identify thiol-reactive compounds.[17] A significant shift in potency in the presence of DTT can indicate non-specific reactivity.[17]

  • Assay Interference: Some compounds can interfere with the detection method itself (e.g., by quenching fluorescence or absorbing light at the detection wavelength). Always run controls with the compound in the absence of the biological target to rule out such interference.[18]

  • Solubility: Poor solubility can lead to compound aggregation, which is a common cause of false positives. Ensure your compounds are fully solubilized in the assay buffer and work below the limit of solubility.

Conclusion

The validation of in vitro assays for novel azetidine compounds is a multi-faceted process that demands a deep understanding of both the underlying biology and the specific chemistry of the scaffold. By employing a strategic combination of cytotoxicity, target engagement, and ADME-Tox assays, and by maintaining a critical eye for potential artifacts, researchers can build a robust data package that accurately reflects the therapeutic potential of their compounds. This rigorous, self-validating approach is the bedrock of successful drug discovery and development.

References

  • Turkson, J. et al. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry, 64(1), 634-657. [Link]

  • National Center for Biotechnology Information. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. PubMed Central. [Link]

  • Zhang, Y. et al. (2016). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. Marine Drugs, 14(5), 85. [Link]

  • Singh, R. et al. (2024). Azetidines in medicinal chemistry: emerging applications and approved drugs. Archiv der Pharmazie. [Link]

  • Daina, A. & Zoete, V. (2019). Heterocycles in Medicinal Chemistry. Molecules, 24(23), 4344. [Link]

  • Brehmer, D. et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8783. [Link]

  • Kumar, A. et al. (2021). Synthesis and biological evaluation of novel azetidine derivatives as dopamine antagonist. Future Journal of Pharmaceutical Sciences, 7(1), 1-10. [Link]

  • Wager, T. T. et al. (2012). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Combinatorial Science, 14(10), 555-565. [Link]

  • Bryan, M. C. et al. (2024). Discovery of Potent Azetidine-Benzoxazole MerTK Inhibitors with In Vivo Target Engagement. Journal of Medicinal Chemistry. [Link]

  • National Center for Biotechnology Information. (2015). Assay Interference by Chemical Reactivity. Assay Guidance Manual. [Link]

  • Patel, K. et al. (2015). Synthesis, antimicrobial and cytotoxic activity of novel azetidine-2-one derivatives of 1H-benzimidazole. Arabian Journal of Chemistry, 8(5), 684-691. [Link]

  • Sharma, P. et al. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie, 354(9), e2100118. [Link]

  • ResearchGate. (n.d.). Tackling assay interference associated with small molecules. ResearchGate. [Link]

  • Ruprecht, B. (2015). Development and Application of in vitro Assays for the Identification and Characterization of Kinase Inhibitors. Technical University of Munich. [Link]

  • ResearchGate. (2012). (PDF) Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ResearchGate. [Link]

  • ResearchGate. (2021). (PDF) MOLECULAR DOCKING, SYNTHESIS, CHARACTERIZATION AND ADME STUDIES OF SOME NEW FIVE-MEMBER RING HETEROCYCLIC COMPOUNDS WITH IN VITRO ANTIPROLIFERATIVE EVALUATION. ResearchGate. [Link]

  • National Center for Biotechnology Information. (2017). Biological Evaluation in Vitro and in Silico of Azetidin-2-one Derivatives as Potential Anticancer Agents. PubMed Central. [Link]

  • American Chemical Society. (2024). Discovery of Potent Azetidine-Benzoxazole MerTK Inhibitors with In Vivo Target Engagement. Journal of Medicinal Chemistry. [Link]

  • Khavrutskii, I. & Unwalla, R. (2023). Comparative Analysis of Biochemical and Cellular Assay Conditions and the Need for a Buffer That Mimics Cytoplasmic Environments. International Journal of Molecular Sciences, 24(7), 6331. [Link]

  • National Center for Biotechnology Information. (2023). Identification of Novel HPK1 Hit Inhibitors: From In Silico Design to In Vitro Validation. PubMed Central. [Link]

  • Royal Society of Chemistry. (2024). Synthesis, molecular docking analysis and in vitro evaluation of new heterocyclic hybrids of 4-aza-podophyllotoxin as potent cytotoxic agents. RSC Publishing. [Link]

  • Assay Genie. (2024). 101 ELISA Troubleshooting Tips for Research in 2024. Assay Genie. [Link]

  • Symeres. (n.d.). In Vitro ADME-tox Services. Symeres. [Link]

  • National Center for Biotechnology Information. (2023). Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly. PubMed Central. [Link]

  • National Center for Biotechnology Information. (2023). Molecular basis for azetidine-2-carboxylic acid biosynthesis. PubMed Central. [Link]

  • American Society for Microbiology. (2023). Identification of potential inhibitors of casein kinase 2 alpha of Plasmodium falciparum with potent in vitro activity. Antimicrobial Agents and Chemotherapy. [Link]

  • Gyros Protein Technologies. (2020). Solutions to immunoassay interference, cross reactivity and other challenges. Gyros Protein Technologies. [Link]

  • Nuvisan. (n.d.). Therapeutically relevant cell-based assays for drug discovery. Nuvisan. [Link]

  • Biocompare. (2022). Immunoassay Troubleshooting. Biocompare. [Link]

  • Eurofins Discovery. (n.d.). In Vitro ADME and Toxicology Assays. Eurofins Discovery. [Link]

  • Al-Masoudi, W. A. et al. (2020). Synthesis, Identification and Assess the Biological and Laser Efficacy of New Compounds of Azetidine Derived from Benzidine. Annals of the Romanian Society for Cell Biology, 25(4), 13349-13363. [Link]

  • MDPI. (2023). Anticancer Activity of 2,3′-Dihydroxy-5′-Methoxystilbene Against NSCLC Cell Lines Through AKT-Dependent Mechanisms: A Comprehensive In Vitro and Computational Analysis. MDPI. [Link]

  • Broad Institute. (2012). Synthesis and profiling of a diverse collection of azetidine-based scaffolds for the development of CNS-focused lead-like libraries. Broad Institute. [Link]

  • ResearchGate. (2021). Synthesis and characterization of binary compounds of the novel Azetidin-2-one ring and comparison of its biological activity. ResearchGate. [Link]

  • ResearchGate. (n.d.). Growth inhibition percentage of synthesized compounds azetidine (8a, 8b) against human cancer cell lines. ResearchGate. [Link]

  • National Center for Biotechnology Information. (2024). Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability. PubMed. [Link]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Imperative of Selectivity in Central Nervous System Drug Discovery

The development of drugs targeting the central nervous system (CNS) is a formidable challenge. The intricate network of neurotransmitter systems and the high degree of homology among receptor subtypes demand exquisite selectivity to achieve therapeutic efficacy while minimizing adverse effects.[1] Off-target interactions, where a drug binds to unintended receptors or enzymes, can lead to a range of undesirable outcomes, from mild side effects to severe toxicity, and are a major cause of clinical trial failures.[2][3] Therefore, a comprehensive cross-reactivity analysis is not merely a regulatory hurdle but a cornerstone of rational drug design and a critical step in ensuring patient safety.

This guide provides an in-depth comparison of key methodologies for assessing the cross-reactivity of CNS-active small molecules. We will delve into the principles behind these techniques, provide actionable experimental protocols, and offer insights into the interpretation of the resulting data. Our goal is to equip researchers, scientists, and drug development professionals with the knowledge to design and execute robust cross-reactivity studies, ultimately leading to the development of safer and more effective CNS therapies.

The Landscape of Cross-Reactivity Analysis: A Comparative Overview

The assessment of off-target activities for CNS drug candidates typically involves a tiered approach, starting with broad in vitro screening and progressing to more focused functional and in vivo studies. The choice of assays depends on the compound's mechanism of action, its chemical class, and the stage of development.

Table 1: Comparison of Key Methodologies for CNS Cross-Reactivity Analysis
MethodologyPrincipleThroughputInformation ProvidedKey AdvantagesKey Limitations
Radioligand Binding Assays Competitive displacement of a radiolabeled ligand from a target receptor by the test compound.HighBinding affinity (Ki)Quantitative, well-established, broad target coverage available.Does not provide information on functional activity (agonist vs. antagonist).
Enzyme Inhibition Assays Measurement of the test compound's ability to inhibit the activity of a specific enzyme.HighInhibitory potency (IC50)Direct measure of interaction with enzymatic targets.Limited to enzymatic off-targets.
Functional Cell-Based Assays Measurement of a cellular response (e.g., second messenger production, ion flux) following receptor activation or blockade by the test compound.Medium to HighFunctional potency (EC50 or IC50), mode of action (agonist, antagonist, inverse agonist)Provides information on the functional consequences of binding.Can be more complex and lower throughput than binding assays.
In Vivo Models Assessment of physiological and behavioral changes in animal models following administration of the test compound.LowIntegrated physiological response, potential for adverse effects.Provides a holistic view of the compound's effects in a living system.Complex, low throughput, ethical considerations, species differences.

Delving Deeper: Key Methodologies in Practice

A thorough in vitro cross-reactivity assessment is a fundamental component of the nonclinical safety studies recommended by regulatory bodies like the FDA and outlined in the ICH M3(R2) and S7A guidelines.[4][5][6][7][8] These studies are designed to identify undesirable pharmacodynamic properties of a substance that may be relevant to its human safety.[6][9]

Radioligand Binding Assays: The Workhorse of Off-Target Screening

Radioligand binding assays are a cornerstone of early-stage off-target profiling due to their high throughput and quantitative nature.[10][11][12] These assays determine the affinity of a test compound for a large panel of receptors, transporters, and ion channels.

This protocol provides a general framework for a competitive radioligand binding assay. Specific conditions, such as the choice of radioligand, buffer composition, and incubation time, will need to be optimized for each target.[10][13]

  • Preparation of Receptor Membranes:

    • Homogenize tissue known to express the target receptor (e.g., rat brain cortex for benzodiazepine receptors) or membranes from cells overexpressing the receptor in an appropriate buffer.[13]

    • Centrifuge the homogenate to pellet the membranes.

    • Wash the membrane pellet and resuspend in assay buffer to a desired protein concentration.

  • Assay Setup:

    • In a 96-well plate, add the following in triplicate:

      • Total Binding: Receptor membranes, radioligand, and assay buffer.

      • Non-specific Binding: Receptor membranes, radioligand, and a high concentration of a known, unlabeled ligand for the target receptor.

      • Test Compound: Receptor membranes, radioligand, and varying concentrations of the test compound.

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., 30°C) for a predetermined time to allow the binding to reach equilibrium.[13]

  • Filtration and Washing:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from unbound radioligand.[10][12]

    • Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Detection and Analysis:

    • Dry the filter mat and measure the radioactivity in each filter disc using a scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the IC50 of the test compound (the concentration that inhibits 50% of specific radioligand binding) and calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_membranes Receptor Membrane Preparation incubation Incubation prep_membranes->incubation prep_ligand Radioligand and Test Compound Preparation prep_ligand->incubation filtration Filtration & Washing incubation->filtration detection Scintillation Counting filtration->detection calculation IC50/Ki Determination detection->calculation

Caption: Workflow of a competitive radioligand binding assay.

Functional Cell-Based Assays: Unveiling the Mode of Action

While binding assays reveal affinity, they do not indicate whether a compound activates (agonist), blocks (antagonist), or has no effect on the receptor's function.[3] Functional cell-based assays are essential for characterizing the pharmacological activity of a compound at its off-targets. These assays are particularly important for G protein-coupled receptors (GPCRs), a large family of proteins that are common targets for CNS drugs.[14]

This protocol describes a common functional assay for GPCRs that couple to Gs or Gi proteins, which modulate the production of the second messenger cyclic AMP (cAMP).

  • Cell Culture and Transfection:

    • Culture a suitable cell line (e.g., HEK293, CHO) that stably or transiently expresses the GPCR of interest.

    • For transient expression, transfect the cells with a plasmid encoding the GPCR.

  • Assay Setup:

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Wash the cells with assay buffer.

    • For antagonist testing, pre-incubate the cells with varying concentrations of the test compound.

  • Compound Addition and Stimulation:

    • For agonist testing, add varying concentrations of the test compound.

    • For antagonist testing, add a known agonist at a concentration that elicits a submaximal response (e.g., EC80).

  • Incubation and Lysis:

    • Incubate the plate at 37°C for a specified time to allow for cAMP production.

    • Lyse the cells to release the intracellular cAMP.

  • Detection and Analysis:

    • Measure the cAMP concentration in the cell lysates using a commercially available kit (e.g., HTRF, ELISA).

    • For agonist activity, plot the cAMP concentration against the test compound concentration to determine the EC50 (the concentration that produces 50% of the maximal response).

    • For antagonist activity, plot the inhibition of the agonist-induced cAMP response against the test compound concentration to determine the IC50.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis cell_culture Cell Culture & Transfection compound_addition Compound Addition & Stimulation cell_culture->compound_addition compound_prep Compound Dilution compound_prep->compound_addition incubation_lysis Incubation & Lysis compound_addition->incubation_lysis detection cAMP Detection incubation_lysis->detection calculation EC50/IC50 Determination detection->calculation

Caption: Workflow of a functional GPCR assay measuring cAMP.

Case Study: Cross-Reactivity Profiling of Atypical Antipsychotics

Atypical antipsychotics are a class of drugs used to treat schizophrenia and other psychiatric disorders. While their primary therapeutic effect is mediated through dopamine D2 and serotonin 5-HT2A receptor antagonism, many of these drugs exhibit a broad off-target binding profile, which contributes to their side effects.[15][16][17][18]

Table 2: Example Cross-Reactivity Data for Atypical Antipsychotics (Ki in nM)
CompoundDopamine D2Serotonin 5-HT2AHistamine H1Muscarinic M1Alpha-1 Adrenergic
Clozapine 12.65.41.11.96.8
Olanzapine 11472.519
Risperidone 3.10.162.2>10000.73
Quetiapine 33714810.810007.1
Aripiprazole 0.343.460>100057
Ziprasidone 4.80.447>100011

Data are illustrative and compiled from various public sources. Actual values may vary depending on the experimental conditions.

This table highlights the diverse off-target profiles of these drugs. For example, the high affinity of clozapine and olanzapine for histamine H1 and muscarinic M1 receptors is associated with side effects such as sedation, weight gain, and anticholinergic effects.[15][17] In contrast, risperidone has a higher affinity for alpha-1 adrenergic receptors, which can lead to orthostatic hypotension. Aripiprazole, a partial agonist at D2 receptors, shows a generally more selective profile.

Understanding the "Why": Signaling Pathways of Key CNS Targets

To interpret cross-reactivity data effectively, it is crucial to understand the downstream signaling pathways of the affected receptors.

Dopamine D2 Receptor Signaling

The dopamine D2 receptor is a Gi-coupled GPCR that plays a critical role in motor control, motivation, and reward.[19][20] Antagonism of D2 receptors is a key mechanism of action for antipsychotic drugs.

G Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Gi Gi Protein D2R->Gi activates AC Adenylyl Cyclase Gi->AC inhibits cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates Downstream Downstream Effects (e.g., gene transcription) PKA->Downstream phosphorylates

Caption: Simplified signaling pathway of the dopamine D2 receptor.

Serotonin 5-HT2A Receptor Signaling

The serotonin 5-HT2A receptor is a Gq-coupled GPCR involved in mood, cognition, and perception.[21][22][23][24] Blockade of 5-HT2A receptors is another important mechanism of action for atypical antipsychotics.

G Serotonin Serotonin HT2AR 5-HT2A Receptor Serotonin->HT2AR Gq Gq Protein HT2AR->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca2+ Release IP3->Ca2 PKC Protein Kinase C DAG->PKC Downstream Downstream Effects Ca2->Downstream PKC->Downstream

Caption: Simplified signaling pathway of the serotonin 5-HT2A receptor.

GABA-A Receptor Signaling

The GABA-A receptor is a ligand-gated ion channel that is the primary mediator of fast inhibitory neurotransmission in the CNS.[25][26][27][28][29] It is a key target for anxiolytics, sedatives, and anticonvulsants. Off-target modulation of GABA-A receptors can lead to significant CNS depression.

G GABA GABA GABAAR GABA-A Receptor (Chloride Channel) GABA->GABAAR binds Cl Cl- Influx GABAAR->Cl opens Hyperpolarization Hyperpolarization Cl->Hyperpolarization Inhibition Neuronal Inhibition Hyperpolarization->Inhibition

Caption: Simplified signaling of the GABA-A receptor.

Conclusion: A Commitment to Rigorous Science and Patient Safety

A thorough and well-designed cross-reactivity analysis is indispensable in the development of CNS-active compounds. By employing a combination of high-throughput binding assays and mechanistically informative functional assays, drug discovery teams can identify and mitigate potential off-target liabilities early in the development process. This proactive approach not only reduces the risk of late-stage attrition but, more importantly, is a fundamental commitment to patient safety. The insights gained from these studies are critical for selecting drug candidates with the optimal balance of efficacy and safety, ultimately paving the way for the next generation of transformative CNS therapies.

References

  • Bowes, J., Brown, A. J., Hamon, J., Jarolimek, W., Sridhar, A., Waldron, G., & Whitebread, S. (2012). Reducing safety-related drug attrition: the use of in vitro pharmacological profiling. Nature reviews Drug discovery, 11(12), 909-922.
  • Buckley, N. A., Dawson, A. H., & Isbister, G. K. (2014). Serotonin syndrome. BMJ, 348, g1626.
  • Geerts, H. (2012). A quantitative way to estimate clinical off-target effects for human membrane brain targets in CNS research and development. Journal of experimental pharmacology, 4, 93–103.
  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]

  • ICH. (2000). S7A Safety Pharmacology Studies for Human Pharmaceuticals. Retrieved from [Link]

  • Kostenis, E. (2015). Evaluating functional ligand-GPCR interactions in cell-based assays. Methods in cell biology, 127, 145–163.
  • Leucht, S., Corves, C., Arbter, D., Engel, R. R., Li, C., & Davis, J. M. (2009). Second-generation versus first-generation antipsychotic drugs for schizophrenia: a meta-analysis. The lancet, 373(9657), 31-41.
  • Nichols, D. E. (2004). Hallucinogens. Pharmacology & therapeutics, 101(2), 131-181.
  • U.S. Food and Drug Administration. (2010). M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals. Retrieved from [Link]

  • Olsen, R. W., & Sieghart, W. (2008). GABAA receptors: subtypes provides diversity of function and pharmacology. Neuropharmacology, 56(1), 141-148.
  • Millan, M. J., et al. (2008). The serotonin 5-HT signaling map: an overview of serotonin-serotonin receptor mediated signaling network. Molecular pharmacology, 73(3), 563-581.
  • Creative Diagnostics. (n.d.). GABAergic Synapse Pathway. Retrieved from [Link]

  • ICH. (2000). S7A Safety pharmacology studies for human pharmaceuticals. Retrieved from [Link]

  • Mauri, M. C., Paletta, S., Maffini, M., Colasanti, A., Dragogna, F., Di Pace, C., & Altamura, A. C. (2014).
  • Smrt, S. T., Locuson, C. W., & Osser, D. N. (2010). Off-label uses of selective serotonin reuptake inhibitors.
  • Sieghart, W., & Sperk, G. (2002). Subunit composition, distribution and function of GABAA receptor subtypes. Current topics in medicinal chemistry, 2(8), 795-816.
  • Oommen, A. M., et al. (2019). Adverse Drug Reactions Affiliated with Atypical Antipsychotics in Patients with Schizophrenia. Journal of Young Pharmacists, 11(3), 317-320.
  • European Medicines Agency. (2009). ICH M3(R2) Non-clinical safety studies for the conduct of human clinical trials and marketing authorisation for pharmaceuticals. Retrieved from [Link]

  • Ciarlone, A. E., et al. (2016). Off-label Uses of Selective Serotonin Reuptake Inhibitors (SSRIs). Current neuropharmacology, 14(7), 705–720.
  • Beaulieu, J. M., & Gainetdinov, R. R. (2011). The physiology, signaling, and pharmacology of dopamine receptors. Pharmacological reviews, 63(1), 182-217.
  • Hauser, A. S., Attwood, M. M., Rask-Andersen, M., Schiöth, H. B., & Gloriam, D. E. (2017). Trends in G protein-coupled receptor drug discovery: new agents, targets and indications. Nature reviews Drug discovery, 16(12), 829-842.
  • González-Maeso, J., & Sealfon, S. C. (2009). Agonist-trafficking of serotonin 5-HT2A receptors. Current medicinal chemistry, 16(35), 4729–4737.
  • U.S. Food and Drug Administration. (2001). S7A Safety Pharmacology Studies for Human Pharmaceuticals. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2001). S7A Safety Pharmacology Studies for Human Pharmaceuticals. Retrieved from [Link]

  • Kenakin, T. (2017). Approaches to Assess Functional Selectivity in GPCRs: Evaluating G Protein Signaling in an Endogenous Environment. Methods in molecular biology (Clifton, N.J.), 1636, 1–13.
  • Di Marzo, V., & Matias, I. (2005). Endocannabinoid control of food intake and energy balance.
  • Raymond, J. R., Mukhin, Y. V., Gelasco, A., Turner, J., Collinsworth, G., Gettys, T. W., Grewal, J. S., & Garnovskaya, M. N. (2001). Multiplicity of mechanisms of serotonin receptor signal transduction. Pharmacology & therapeutics, 92(2-3), 179–212.
  • Missale, C., Nash, S. R., Robinson, S. W., Jaber, M., & Caron, M. G. (1998). Dopamine receptors: from structure to function. Physiological reviews, 78(1), 189–225.
  • Stahl, S. M. (2013).
  • Young, S. M., & Giesbrecht, C. J. (2020). The schematic diagram of GABA synthesis and the potential mechanisms of GABAergic components in cancer proliferation and invasion. Journal of neurochemistry, 155(1), 3-15.
  • De Hert, M., Detraux, J., van Winkel, R., Yu, W., & Correll, C. U. (2012). Metabolic and cardiovascular adverse effects of atypical antipsychotics in children and adolescents.
  • U.S. Food and Drug Administration. (2010). M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals. Retrieved from [Link]

  • Shutterstock. (n.d.). Gaba Receptor Royalty-Free Images, Stock Photos & Pictures. Retrieved from [Link]

  • Beaulieu, J. M., Sotnikova, T. D., Marion, S., Lefkowitz, R. J., Gainetdinov, R. R., & Caron, M. G. (2007). An Akt/beta-arrestin 2/PP2A signaling complex mediates dopamine D2 receptor-stimulated synaptic plasticity and memory. Cell, 129(2), 377-390.
  • Oommen, A. M., et al. (2019). Adverse Drug Reactions Affiliated with Atypical Antipsychotics in Patients with Schizophrenia. Journal of Young Pharmacists, 11(3), 317-320.
  • Gholipour, T., Ghasemi, M., & Shafiee, A. (2012). Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors. Iranian journal of pharmaceutical research : IJPR, 11(3), 859–866.
  • Eid, S., et al. (2020). Serotonin 5HT 2A receptors and their major signaling pathways. Frontiers in molecular neuroscience, 13, 123.
  • Eurofins DiscoverX. (2020, June 15). Eurofins DiscoverX GPCR Assays [Video]. YouTube. [Link]

  • Coleman, J. A., Green, E. M., & Gouaux, E. (2016). X-ray structures and mechanism of the human serotonin transporter.
  • RAPS. (2013, August 20). FDA Releases Guideline Q&A on Nonclinical Safety Studies for Pharmaceuticals. Retrieved from [Link]

Sources

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of tert-Butyl ((1-benzhydrylazetidin-3-yl)methyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship extends through the entire lifecycle of the chemical compounds we handle. This guide provides essential, immediate safety and logistical information for the proper disposal of tert-Butyl ((1-benzhydrylazetidin-3-yl)methyl)carbamate (CAS No. 91189-19-4), ensuring that its final handling is as meticulous as its synthesis and application. This document is designed to be a trusted resource, offering procedural, step-by-step guidance rooted in scientific integrity and regulatory compliance.

The Cardinal Principle: Proactive Waste Management

The proper disposal of any chemical compound is not an afterthought but a critical component of laboratory safety and regulatory compliance. For a specialized molecule like tert-Butyl ((1-benzhydrylazetidin-3-yl)methyl)carbamate, understanding its specific hazard profile is the first step in formulating a sound disposal plan. The overarching directive for the disposal of this compound, as with many laboratory chemicals, is to manage it as a hazardous waste in accordance with local, state, and federal regulations. In the United States, this primarily involves adherence to the guidelines set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).

Hazard Identification and Risk Assessment: Why This Compound Demands Respect

Understanding the inherent risks of a chemical is paramount to handling its waste safely. Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), tert-Butyl ((1-benzhydrylazetidin-3-yl)methyl)carbamate presents several hazards that directly inform disposal procedures.

Hazard ClassificationGHS Hazard StatementImplication for Disposal
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowedIngestion is a primary route of exposure. Waste must be securely contained to prevent accidental ingestion by personnel or release into the environment where it could harm wildlife.
Skin Corrosion/Irritation (Category 2)H315: Causes skin irritationDirect contact with the skin can cause irritation. This necessitates the use of appropriate personal protective equipment (PPE) during handling and disposal.
Serious Eye Damage/Eye Irritation (Category 2A)H319: Causes serious eye irritationThe compound can cause significant eye irritation, mandating the use of eye protection.
Specific Target Organ Toxicity, Single Exposure; Respiratory Tract Irritation (Category 3)H335: May cause respiratory irritationInhalation of dust or aerosols can irritate the respiratory tract. Waste should be handled in a well-ventilated area, and dust generation should be minimized.

While a specific RCRA waste code has not been assigned to this compound, its classification as "Harmful if swallowed" suggests that it could potentially be characterized as a toxic hazardous waste. Carbamates as a class of compounds are known to exhibit neurotoxicity.[1][2][3][4][5] Furthermore, azetidine-containing compounds have also been shown to have toxic properties.[6][7][8][9][10] Therefore, treating this compound as a hazardous waste is a scientifically sound and cautious approach.

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling any waste containing tert-Butyl ((1-benzhydrylazetidin-3-yl)methyl)carbamate, all personnel must be equipped with the appropriate PPE. This is a non-negotiable aspect of laboratory safety.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).

  • Eye/Face Protection: Use safety glasses with side-shields or chemical goggles.

  • Skin and Body Protection: A lab coat is mandatory. For larger quantities or in case of potential spills, consider additional protective clothing.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.

Step-by-Step Disposal Protocol for Laboratory-Scale Waste

This protocol provides a systematic approach to the disposal of small quantities of tert-Butyl ((1-benzhydrylazetidin-3-yl)methyl)carbamate typically generated in a research and development setting.

Step 1: Waste Characterization

The first and most critical step is to determine if the waste is hazardous. Given the GHS hazard classifications, it is imperative to manage all waste streams containing this compound as hazardous waste.

Step 2: Segregation and Containment

Proper segregation prevents dangerous reactions and ensures compliant disposal.

  • Solid Waste:

    • Collect un-used or contaminated solid tert-Butyl ((1-benzhydrylazetidin-3-yl)methyl)carbamate in a designated, robust, and sealable container.

    • This container should be compatible with the chemical and clearly labeled.

    • Do not mix with other incompatible waste streams.

  • Liquid Waste (Solutions):

    • If the compound is in a solvent, the entire solution must be treated as hazardous waste.

    • Collect in a sealable, chemically compatible container (e.g., a glass bottle for organic solvents).

    • The container must have a secure screw-top cap.

    • Do not overfill containers; a good rule of thumb is to fill to no more than 80% capacity to allow for vapor expansion.

  • Contaminated Labware:

    • Disposable items such as gloves, weighing paper, and pipette tips that have come into contact with the compound should be collected in a separate, clearly labeled hazardous waste bag or container.

    • Non-disposable glassware should be decontaminated. A triple rinse with a suitable solvent (e.g., ethanol or acetone) is a common practice. The rinsate from the first rinse must be collected as hazardous waste. Subsequent rinsates may also need to be collected depending on local regulations.

Step 3: Labeling

Accurate and clear labeling is a legal requirement and essential for safety. The label on your hazardous waste container must include:

  • The words "Hazardous Waste"

  • The full chemical name: "tert-Butyl ((1-benzhydrylazetidin-3-yl)methyl)carbamate"

  • An indication of the hazards (e.g., "Toxic," "Irritant")

  • The date when waste was first added to the container (the "accumulation start date")

  • The name and contact information of the generating researcher or lab.

Step 4: Storage

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • The SAA must be at or near the point of generation and under the control of the operator.

  • Store waste containers in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks or spills.

  • Ensure that incompatible wastes are not stored in the same secondary containment.

  • Keep waste containers closed at all times except when adding waste.

Step 5: Disposal and Removal

Your institution's Environmental Health and Safety (EHS) department will have a specific procedure for the collection and disposal of hazardous waste.

  • Contact your EHS office to schedule a waste pickup.

  • Do not pour any waste containing this compound down the drain.

  • Do not dispose of solid waste in the regular trash.

Decision Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of tert-Butyl ((1-benzhydrylazetidin-3-yl)methyl)carbamate.

start Waste Generation (tert-Butyl ((1-benzhydrylazetidin-3-yl)methyl)carbamate) is_solid Is the waste solid? start->is_solid is_liquid Is the waste a liquid solution? is_solid->is_liquid No solid_container Collect in a labeled, sealed solid hazardous waste container. is_solid->solid_container Yes is_labware Is it contaminated labware? is_liquid->is_labware No liquid_container Collect in a labeled, sealed liquid hazardous waste container. is_liquid->liquid_container Yes disposable_labware Is the labware disposable? is_labware->disposable_labware Yes store_saa Store in a designated Satellite Accumulation Area (SAA) with secondary containment. solid_container->store_saa liquid_container->store_saa disposable_container Collect in a labeled hazardous waste bag/container. disposable_labware->disposable_container Yes decontaminate Decontaminate non-disposable labware (e.g., triple rinse). disposable_labware->decontaminate No disposable_container->store_saa collect_rinsate Collect first rinsate as hazardous waste. decontaminate->collect_rinsate collect_rinsate->store_saa contact_ehs Contact Environmental Health & Safety (EHS) for pickup and disposal. store_saa->contact_ehs end Proper Disposal contact_ehs->end

Caption: Disposal workflow for tert-Butyl ((1-benzhydrylazetidin-3-yl)methyl)carbamate.

Conclusion: A Culture of Safety

By adhering to these procedures, you are not only ensuring your personal safety and that of your colleagues but also upholding the highest standards of environmental responsibility. Proper chemical waste management is a cornerstone of a robust safety culture in any research environment. Always consult your institution's specific EHS guidelines, as they are tailored to your local regulatory landscape.

References

  • National Center for Biotechnology Information. "Azetidine-2-Carboxylic Acid-Induced Oligodendrogliopathy: Relevance to the Pathogenesis of Multiple Sclerosis." Journal of Neuropathology & Experimental Neurology, 2022. [Link]

  • National Center for Biotechnology Information. "Pro-Inflammatory and Pro-Apoptotic Effects of the Non-Protein Amino Acid L-Azetidine-2-Carboxylic Acid in BV2 Microglial Cells." PubMed, 2022. [Link]

  • National Center for Biotechnology Information. "Carbamate Toxicity." StatPearls, 2023. [Link]

  • U.S. Environmental Protection Agency. "Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes." [Link]

  • U.S. Environmental Protection Agency. "Recognition and Management of Pesticide Poisonings: Sixth Edition: 2013: Chapter 6 Carbamates." [Link]

  • U.S. Environmental Protection Agency. "Steps in Complying with Regulations for Hazardous Waste." [Link]

  • Wikipedia. "Azetidine." [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling tert-Butyl ((1-benzhydrylazetidin-3-yl)methyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: The following guidance is synthesized from safety data for structurally related compounds, including azetidines and carbamates, in the absence of a specific Safety Data Sheet (SDS) for tert-Butyl ((1-benzhydrylazetidin-3-yl)methyl)carbamate. This document is intended for informational purposes for research professionals. A thorough, site-specific risk assessment must be conducted by qualified personnel before handling this chemical.

Proactive Hazard Analysis: Deconstructing the Molecule

To establish a robust safety protocol, we must first understand the potential hazards inherent in the molecule's structure. Lacking specific toxicological data for this compound, we will infer its risk profile by examining its core components: the azetidine ring , the tert-butyl carbamate group , and the bulky benzhydryl substituent .

  • Azetidine Moiety: The strained four-membered azetidine ring is a known structural alert. Azetidine and its derivatives are often classified as irritants and can be corrosive.[1][2] They may cause serious skin and eye damage, as well as respiratory irritation upon inhalation.[3][4][5]

  • Carbamate Functional Group: Carbamates as a class present several potential hazards. They can be harmful if swallowed, inhaled, or absorbed through the skin.[6][7] Many carbamates are known to cause significant skin and eye irritation.[6][8][9] While some carbamate-based pesticides have neurotoxic effects, this is not a universal property of the class, but the potential for systemic effects warrants caution.

  • Benzhydryl Group: This large, non-polar group influences the compound's physical properties, likely rendering it a solid with low water solubility. While not acutely hazardous itself, it contributes to the overall molecular weight and may affect absorption pathways.

Based on this analysis, the primary anticipated hazards are severe skin and eye irritation/corrosion, respiratory tract irritation, and potential acute toxicity via oral, dermal, or inhalation routes.

Core Directive: Mandatory Personal Protective Equipment (PPE)

The selection of PPE is not a matter of simple compliance but a critical control measure dictated by the compound's hazard profile. The following table outlines the minimum required PPE for handling tert-Butyl ((1-benzhydrylazetidin-3-yl)methyl)carbamate in a laboratory setting.

PPE CategoryItemSpecificationsRationale & Causality
Eye & Face Protection Safety Goggles & Face ShieldChemical splash goggles compliant with OSHA 29 CFR 1910.133 or European Standard EN166.[8] A face shield should be worn over goggles during procedures with a high splash potential (e.g., transfers, solution preparations).Protects against splashes of the compound or its solutions, which, based on its azetidine and carbamate components, are expected to cause serious eye irritation or damage.[1][2][4]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves.[1][2] For prolonged handling or work with solutions, double-gloving is recommended to prevent breakthrough. Always consult the glove manufacturer's chemical resistance chart for the specific solvents in use.Prevents direct skin contact, a primary route of exposure. Azetidines can cause skin irritation or burns, and carbamates can be harmful upon dermal absorption.[5][10]
Body Protection Laboratory CoatA flame-retardant lab coat with tight-fitting cuffs. For larger quantities or significant splash risks, a chemical-resistant apron should be worn over the lab coat.Protects skin and personal clothing from accidental spills and contamination.[1][8]
Respiratory Protection Chemical Fume Hood or RespiratorAll manipulations of the solid compound or its solutions must be performed within a certified chemical fume hood to minimize inhalation exposure.[1][2] If a fume hood is not available or if aerosolization is unavoidable, a NIOSH-approved respirator with an organic vapor cartridge and a P100 particulate filter is required.[8][11]The compound is anticipated to cause respiratory irritation.[1][9] The fume hood provides the primary engineering control to capture dust or vapors at the source.

Operational Plan: A Self-Validating Handling Protocol

This step-by-step workflow is designed to create a closed-loop system, ensuring safety from preparation through disposal.

Pre-Handling Safety Checklist
  • Information Review: Read and understand this guide and any available safety information for structural analogs.

  • Location of Safety Equipment: Confirm the location and functionality of the nearest safety shower, eyewash station, and fire extinguisher.[8]

  • Fume Hood Verification: Ensure the chemical fume hood is operational and the sash is at the appropriate working height.

  • PPE Assembly: Don all required PPE as detailed in the table above before entering the designated work area.

Handling the Compound
  • Weighing: If handling the solid, perform weighing operations within the fume hood or a ventilated balance enclosure to prevent the generation and dispersal of dust.[8]

  • Transfers: Use spatulas and other appropriate tools to handle the solid. When transferring solutions, do so slowly and carefully to avoid splashing.

  • Work Area: Keep the work area clean and uncluttered. All containers must be clearly labeled.

  • Avoidance of Contact: At all times, avoid direct contact with the eyes, skin, and clothing. Do not inhale dust or vapors.[8][9]

Post-Handling Procedures
  • Decontamination: Wipe down the work surface in the fume hood with an appropriate solvent and then soap and water.

  • PPE Doffing: Remove PPE in the correct order (gloves first, followed by lab coat, then face shield/goggles) to prevent cross-contamination. Never wear gloves outside of the laboratory.

  • Hygiene: Wash hands and forearms thoroughly with soap and water after removing gloves.[3][8] Do not eat, drink, or smoke in the work area.[3][8]

G cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_post Post-Handling Phase prep_info Review Safety Guide prep_equip Verify Safety Equipment (Fume Hood, Eyewash) prep_info->prep_equip prep_ppe Don Appropriate PPE prep_equip->prep_ppe handle_weigh Weigh Solid Compound prep_ppe->handle_weigh handle_transfer Transfer/Prepare Solution handle_weigh->handle_transfer post_decon Decontaminate Work Area handle_transfer->post_decon post_waste Segregate & Dispose Waste post_decon->post_waste post_ppe Doff PPE Correctly post_waste->post_ppe post_hygiene Wash Hands Thoroughly post_ppe->post_hygiene caption Fig 1: Safe Handling Workflow G node_hazard Hazard Identification Skin/Eye Irritant Respiratory Irritant Acute Toxicity Potential node_ppe Required PPE Safety Goggles & Face Shield Nitrile/Neoprene Gloves Lab Coat Fume Hood/Respirator node_hazard:f0->node_ppe:f0 Mitigates node_hazard:f0->node_ppe:f1 Mitigates node_hazard:f0->node_ppe:f2 Mitigates node_hazard:f1->node_ppe:f3 Mitigates node_hazard:f2->node_ppe:f1 Mitigates node_hazard:f2->node_ppe:f3 Mitigates caption Fig 2: Hazard-Based PPE Selection

Caption: Fig 2: Hazard-Based PPE Selection

References

  • BenchChem. (n.d.). Personal protective equipment for handling Methyl carbamate-d3.
  • BenchChem. (n.d.). Personal protective equipment for handling tert-Butyl (7-aminoheptyl)carbamate.
  • BenchChem. (n.d.). Safeguarding Your Research: A Comprehensive Guide to Handling 3-(Bromomethyl)azetidine.
  • Delaware Health and Social Services. (2015). CARBAMATE INSECTICIDES.
  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Azetidine.
  • BenchChem. (n.d.). Essential Safety and Operational Guidance for Handling 2-(4-Ethylphenyl)azetidine.
  • PubChem. (n.d.). tert-Butyl carbamate.
  • TCI Chemicals. (2024). SAFETY DATA SHEET - Azetidine Hydrochloride.
  • Fisher Scientific. (2010). SAFETY DATA SHEET - tert-Butyl carbamate.
  • MedChemExpress. (2026). tert-Butyl (azetidin-3-ylmethyl)carbamate hydrochloride-SDS.
  • Apollo Scientific. (n.d.). Azetidine Safety Data Sheet.
  • Fisher Scientific. (2010). SAFETY DATA SHEET - Tert-butyl N-[1-(4-cyanophenyl)-4-piperidinyl] carbamate.
  • Capot Chemical. (2026). MSDS of tert-butyl N-[2-(azetidin-3-yl)ethyl]carbamate hydrochloride.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl ((1-benzhydrylazetidin-3-yl)methyl)carbamate
Reactant of Route 2
Reactant of Route 2
tert-Butyl ((1-benzhydrylazetidin-3-yl)methyl)carbamate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.